molecular formula C10H14O2 B1609475 Wine lactone CAS No. 57743-63-2

Wine lactone

Cat. No.: B1609475
CAS No.: 57743-63-2
M. Wt: 166.22 g/mol
InChI Key: NQWBFQXRASPNLB-UHFFFAOYSA-N
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Description

Wine Lactone (3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one) is a potent odorant known for its highly desirable sweet, coconut-like, and woody aroma . It is a monoterpene lactone found naturally in various wines, grapefruit juice, orange juice, and apples . Of its eight possible stereoisomers, only the (3S,3aS,7aR) configuration occurs naturally in wine and is the most organoleptically significant, possessing an exceptionally low odor detection threshold of 0.00001 to 0.00004 ng/L in air and 10 ng/L in a model wine, making it one of the most powerful known aroma compounds . This compound delivers significant research value in flavor and fragrance chemistry, food science, and synthetic biology. Its primary research applications include serving as a key reference standard for the sensory profiling of wines, fruit juices, and essential oils . It is also used in studies investigating the impact of climate change on wine composition and the resulting sensory perception, as it can be a marker for aroma changes in warmer conditions . Furthermore, its unique formation pathway offers a model system for studying non-enzymatic, stereoselective reactions in food matrices . The mechanism of its formation involves a slow, acid-catalyzed cyclization during the maturation process of wine from a precursor, (E)-8-carboxylinalool, proceeding through carbocation intermediates to form the specific (3S,3aS,7aR) stereoisomer found in nature . For researchers, this compound (FEMA 4140) is relevant for exploring flavor additive effects in various matrices, with recommended usage levels in foods such as up to 2 ppm in alcoholic beverages and up to 5 ppm in condiments . It is critical to note that this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this potent compound with appropriate laboratory practices to ensure accurate and safe experimentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWBFQXRASPNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90886239
Record name 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Colourless to pale yellow liquid / Sweet, spicy, woody aroma
Record name Wine lactone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

285.00 to 286.00 °C. @ 760.00 mm Hg
Record name Wine lactone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.071
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

57743-63-2, 182699-77-0
Record name 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one
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Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-
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Record name 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one
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Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl
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Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 - 50 °C
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical structure and stereoisomers of wine lactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Wine Lactone

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a potent aroma compound, plays a pivotal role in the sensory profile of many wines, imparting characteristic "coconut, woody, and sweet" notes.[1] First identified in koala urine and later in white wines, this monoterpene is a subject of significant interest in enology and flavor chemistry due to its remarkably low odor detection threshold.[1] This technical guide provides a comprehensive exploration of the chemical structure, stereoisomerism, sensory properties, analytical determination, and synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure of this compound

This compound, systematically named (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one, is a bicyclic monoterpene with the chemical formula C₁₀H₁₄O₂ and a molar mass of 166.220 g·mol⁻¹.[1][2][3] Its structure features a γ-lactone (a five-membered cyclic ester) fused to a six-membered carbocyclic ring. The molecule's intricate three-dimensional arrangement is crucial to its potent aromatic properties.

Below is a diagram illustrating the core chemical structure of the most sensorially significant isomer of this compound.

Caption: Chemical structure of (3S,3aS,7aR)-wine lactone.

Stereoisomerism and its Sensory Impact

This compound possesses three chiral centers, giving rise to 2³ or eight possible stereoisomers, which exist as four pairs of enantiomers. The spatial arrangement of the atoms in these stereoisomers dramatically influences their interaction with olfactory receptors, leading to vastly different sensory properties.

The Stereoisomers of this compound

The eight stereoisomers of this compound are distinct molecules with the same chemical formula and connectivity but different three-dimensional orientations. The naturally occurring and most potent isomer is the (3S, 3aS, 7aR)-wine lactone.[1] While this isomer was long thought to be the only one present in wine, its less fragrant enantiomer has been identified in aged Chardonnay.

The following diagram illustrates the relationship between the four pairs of enantiomers of this compound.

G Enantiomeric Pairs of this compound Stereoisomers cluster_0 Pair 1 cluster_1 Pair 2 cluster_2 Pair 3 cluster_3 Pair 4 (3S,3aS,7aR) (3S,3aS,7aR) (3R,3aR,7aS) (3R,3aR,7aS) (3S,3aS,7aR)->(3R,3aR,7aS) enantiomers (3S,3aR,7aR) (3S,3aR,7aR) (3R,3aS,7aS) (3R,3aS,7aS) (3S,3aR,7aR)->(3R,3aS,7aS) (3S,3aS,7aS) (3S,3aS,7aS) (3R,3aR,7aR) (3R,3aR,7aR) (3S,3aS,7aS)->(3R,3aR,7aR) (3S,3aR,7aS) (3S,3aR,7aS) (3R,3aS,7aR) (3R,3aS,7aR) (3S,3aR,7aS)->(3R,3aS,7aR)

Caption: The four enantiomeric pairs of this compound.

Sensory Thresholds and Aroma Profiles

The most striking feature of this compound's stereoisomers is the immense variation in their odor detection thresholds. The (3S, 3aS, 7aR) isomer exhibits an exceptionally low odor detection threshold of 10 ng/L in a model wine and as low as 0.00001-0.00004 ng/L in the air.[1] In stark contrast, its enantiomer has an odor threshold that is 10⁸ times higher, rendering it practically odorless in comparison. This highlights the high degree of specificity of human olfactory receptors.

StereoisomerOdor Detection Threshold (in air)Odor Detection Threshold (in model wine)Aroma Description
(3S,3aS,7aR)0.00001-0.00004 ng/L[1]10 ng/L[1]Coconut, woody, sweet[1]
Enantiomer of (3S,3aS,7aR)~1-4 ng/L (estimated)Significantly higher than (3S,3aS,7aR)Weak or no aroma
Other IsomersVaried, but all significantly higher than (3S,3aS,7aR)Not well-characterizedNot well-characterized

Analytical Methodologies for Stereoisomer Determination

The separation and quantification of this compound stereoisomers are critical for understanding their contribution to wine aroma. Due to their identical mass spectra, chromatographic separation based on chirality is essential.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The gold-standard technique for the analysis of this compound stereoisomers is gas chromatography using a chiral stationary phase. This method allows for the separation of the enantiomers, which can then be detected and quantified by a mass spectrometer.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines a typical workflow for the analysis of this compound stereoisomers in a wine matrix.

  • Sample Preparation: A wine sample is placed in a sealed vial. An internal standard (e.g., a deuterated analog of this compound) is added for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME): An SPME fiber coated with a suitable sorbent is exposed to the headspace above the wine sample. Volatile compounds, including this compound, adsorb onto the fiber. Factors such as extraction time, temperature, and salt addition are optimized to enhance extraction efficiency.[4][5]

  • Gas Chromatographic Separation: The SPME fiber is inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed. The analytes are then separated on a chiral capillary column (e.g., with a cyclodextrin-based stationary phase).

  • Mass Spectrometric Detection: The separated compounds eluting from the GC column are ionized and detected by a mass spectrometer. Identification is confirmed by comparing the retention times and mass spectra to those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

G Analytical Workflow for this compound Stereoisomer Analysis Sample Wine Sample + Internal Standard HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME GC Chiral Gas Chromatography (GC) Separation HS_SPME->GC MS Mass Spectrometry (MS) Detection GC->MS Data Data Analysis (Identification & Quantification) MS->Data

Caption: Workflow for the analysis of this compound stereoisomers.

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is crucial for obtaining pure standards for analytical and sensory studies. Both racemic and stereoselective synthetic routes have been developed.

Guth's Synthesis of this compound Stereoisomers

A notable synthesis that yielded a mixture of all eight stereoisomers was reported by Guth. This approach allowed for the subsequent separation and characterization of each isomer.

The key steps in Guth's synthesis involved:

  • Alkylation: Deprotonation of 3-methylcyclohex-2-enone with a strong base like lithium diisopropylamide (LDA) to form an enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking methyl 2-iodopropanoate to form the carbon skeleton of this compound.

  • Ring Formation: A series of subsequent steps, including reduction and lactonization, lead to the formation of the bicyclic lactone structure.

Simplified Representation of Guth's Synthesis Start1 3-methylcyclohex-2-enone Intermediate1 Enolate Formation (LDA) Start1->Intermediate1 Start2 methyl 2-iodopropanoate Intermediate2 Alkylation Start2->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Reduction & Lactonization Intermediate2->Intermediate3 Product Mixture of 8 this compound Stereoisomers Intermediate3->Product

Caption: Key stages in the synthesis of this compound stereoisomers.

Formation in Wine

This compound is not typically found in fresh grape juice but is formed during fermentation and aging from odorless precursors present in the grapes.[6][7] One such precursor is (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid.[7] Under the acidic conditions of wine, this precursor can undergo a non-enzymatic, stereoselective cyclization to form this compound.[7][8]

Conclusion

This compound is a fascinating molecule whose profound impact on wine aroma is dictated by its specific stereochemistry. The (3S,3aS,7aR) isomer stands out for its exceptionally low odor threshold and desirable sensory characteristics. Understanding the structure, stereoisomerism, and analytical chemistry of this compound is paramount for oenologists seeking to control and enhance wine flavor profiles. Furthermore, the principles of stereoselective synthesis and the structure-activity relationships observed for this compound provide valuable insights for researchers in the broader fields of flavor chemistry and drug discovery.

References

The Role of the CYP76F14 Enzyme in the Synthesis of the Wine Lactone Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Wine lactone is one of the most potent aroma compounds found in wine, imparting desirable "coconut," "fruity," and "sweet" notes even at exceptionally low concentrations. Its presence is not a direct result of fermentation but a slow chemical evolution from a specific precursor molecule synthesized in the grape berry. This guide provides a comprehensive technical overview of the pivotal role played by the cytochrome P450 enzyme, CYP76F14, in generating this crucial precursor. We will explore the biochemical pathway, the enzyme's catalytic mechanism, detailed experimental protocols for its characterization, and the viticultural factors influencing its expression. This document is intended for researchers in plant biochemistry, enology, and flavor science, providing both foundational knowledge and practical methodologies for studying this key enzymatic step in wine aroma development.

Introduction: The Sensory Significance of this compound

The complex bouquet of wine is an intricate mosaic of volatile organic compounds derived from the grape, the fermentation process, and aging.[1] Among these, monoterpenes are a significant class of isoprenoids that contribute floral and fruity notes, particularly in aromatic varieties like Muscat, Gewürztraminer, and Riesling.[2][3] While compounds like linalool and geraniol provide primary floral aromas, one of the most impactful monoterpenes is this compound ((3S,3aS,7aR)-3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one).[4]

What makes this compound remarkable is its extremely low odor detection threshold, reported to be as low as 0.02 picograms per liter of air, making it a powerful contributor to a wine's aroma profile even at trace concentrations.[5][6] Intriguingly, this compound is not present in grape juice. It is formed during the maturation and aging of wine through a slow, acid-catalyzed cyclization of a precursor molecule, (E)-8-carboxylinalool.[5][7][8] The synthesis of this essential precursor in the grape berry is catalyzed by a specific and highly efficient enzyme: CYP76F14.[4][5] Understanding the function and regulation of this enzyme is therefore fundamental to understanding and potentially modulating the aromatic potential of wine.

The Biosynthetic Pathway: From Linalool to this compound

The journey to this compound begins with linalool, a common monoterpene alcohol found in grapes that imparts a floral, lavender-like scent.[1][9] The cytochrome P450 enzyme Vitis vinifera CYP76F14, a member of the CYP76 family of multifunctional monooxygenases, catalyzes the sequential oxidation of linalool to produce (E)-8-carboxylinalool.[10][11][12] This is not a single-step conversion but a three-step enzymatic process involving hydroxylation, dehydrogenation, and carboxylation, all mediated by CYP76F14.[6][11]

The resulting (E)-8-carboxylinalool accumulates in the grape berry, often in a glycosidically bound, non-volatile form.[5][6] During and after fermentation, the acidic environment of the wine (pH 3.0-3.8) facilitates the slow, non-enzymatic cyclization and lactonization of the free (E)-8-carboxylinalool, ultimately forming the stable and highly aromatic this compound.[5][7] This slow formation explains why the characteristic bouquet associated with this compound develops over time during aging.[8][11]

This compound Biosynthesis Pathway cluster_grape In Grape Berry (Enzymatic) cluster_wine In Wine (Aging) Linalool Linalool Intermediates (E)-8-hydroxylinalool (E)-8-oxolinalool Linalool->Intermediates Hydroxylation Precursor (E)-8-carboxylinalool Intermediates->Precursor Dehydrogenation & Carboxylation label_enzyme CYP76F14 Intermediates->label_enzyme WineLactone This compound Precursor->WineLactone Slow Acid-Catalyzed Cyclization (pH < 4)

Caption: The biosynthetic pathway of this compound formation.

The Catalyst: Cytochrome P450 CYP76F14

Enzyme Classification and Mechanism

CYP76F14 belongs to the vast superfamily of cytochrome P450 monooxygenases (CYPs), which are heme-thiolate enzymes involved in a wide array of oxidative metabolic reactions in plants.[13][14] Specifically, it is a member of the CYP76 family, known for its members' roles in specialized terpenoid metabolism.[10][12] Like other CYPs, CYP76F14 requires a redox partner, typically NADPH-cytochrome P450 reductase (CPR), to transfer electrons from NADPH, which are used to activate molecular oxygen for the oxidation of its substrate.[10][13]

The multi-step catalysis of linalool by CYP76F14 is a hallmark of its efficiency. It channels the substrate through three successive oxidative transformations at the same active site, a level of complexity that underscores its specialized biological function.[6][11]

Substrate Specificity and Catalytic Efficiency

The primary substrate for CYP76F14 is the monoterpene alcohol linalool.[4][10] Studies involving site-directed mutagenesis have identified specific amino acid residues that are critical for its catalytic activity. For instance, mutations at positions E378, T380, and D299 have been shown to significantly reduce the enzyme's catalytic efficiency, confirming their importance in substrate binding or the catalytic mechanism.[10][15][16] These findings not only validate the enzyme's function but also provide targets for future enzymatic engineering to modulate terpenoid profiles in grapes.[10]

Regulation of Gene Expression

The production of the this compound precursor is tightly linked to the expression of the CYP76F14 gene. Transcriptional profiling has revealed that its expression varies significantly across different grape cultivars and throughout berry development.[10]

  • Cultivar Specificity: Expression is notably higher in aromatic cultivars, such as those of the Muscat type, compared to neutral or berry-like flavor types. This directly correlates with the higher accumulation of linalool and its derivatives in these grapes.[10]

  • Developmental Stage: The expression of CYP76F14 generally increases as the grape berry matures, reaching a peak during and after veraison (the onset of ripening), which aligns with the period of aroma compound accumulation.[10][17]

This regulated expression ensures that the precursor is synthesized at the optimal time to contribute to the final aromatic potential of the resulting wine.

Grape Cultivar TypeRelative CYP76F14 Expression (Peak)Linalool AccumulationReference
Muscat ('Irsai Oliver')HighHigh[10]
Neutral ('Yanhong')LowLow[10]
Berry-like ('Venus')LowLow[10]
Caption: Table 1. Correlation of CYP76F14 expression with grape aroma type.

Experimental Characterization of CYP76F14

Validating the function of an enzyme like CYP76F14 requires a systematic workflow involving molecular biology, protein biochemistry, and analytical chemistry. The causality behind these experimental choices is to isolate the enzyme from the complex biological system of the grape and prove its specific catalytic function in a controlled in vitro environment.

Experimental Workflow cluster_cloning Gene Isolation cluster_expression Protein Production cluster_assay Functional Analysis node1 1. RNA Extraction (from V. vinifera berries) node2 2. cDNA Synthesis (Reverse Transcription) node1->node2 node3 3. PCR Amplification (of CYP76F14 CDS) node2->node3 node4 4. Vector Ligation (e.g., pMAL, pET) node3->node4 node5 5. Transformation (into E. coli BL21) node4->node5 node6 6. Heterologous Expression (IPTG Induction) node5->node6 node7 7. Protein Purification (e.g., Ni-NTA, Amylose Resin) node6->node7 node8 8. In Vitro Enzyme Assay (Purified Enzyme + Linalool + NADPH/CPR) node7->node8 node9 9. Product Extraction (e.g., Solid Phase Extraction) node8->node9 node10 10. Product Analysis (LC-MS/MS) node9->node10

Caption: Experimental workflow for CYP76F14 characterization.

Protocol 1: Heterologous Expression and Purification in E. coli

Rationale: Escherichia coli is a widely used host for heterologous protein expression due to its rapid growth, well-understood genetics, and high protein yields.[18] While it lacks the post-translational modification systems of eukaryotic hosts like yeast, it is sufficient for expressing many functional plant CYPs. Plasmids with affinity tags (e.g., His-tag, MBP-tag) are used to facilitate a one-step purification of the recombinant protein.[10][18]

Methodology:

  • Gene Cloning: The full-length coding sequence (CDS) of VvCYP76F14 is amplified from cDNA synthesized from grape berry RNA and cloned into an E. coli expression vector (e.g., pMAL-c6T or pET series).[10]

  • Host Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture (e.g., in LB broth with appropriate antibiotic) and grown overnight. This is then used to inoculate a larger volume of expression medium (e.g., Terrific Broth). Cultures are grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[18]

  • Protein Expression Induction: The culture temperature is lowered (e.g., to 18-28°C) to improve protein solubility, and expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is incubated for a further 16-24 hours.[18]

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM β-mercaptoethanol) containing lysozyme and protease inhibitors, and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed with a buffer containing a low concentration of imidazole, and the tagged protein is eluted with a high concentration of imidazole.[19]

  • Verification: Protein purity and size are confirmed by SDS-PAGE analysis.[10]

Protocol 2: In Vitro Enzyme Activity Assay

Rationale: This assay is the definitive test of function. It reconstitutes the enzymatic system in vitro by combining the purified CYP enzyme, its redox partner, the substrate, and necessary cofactors. This allows for the unambiguous identification of the reaction product and calculation of enzyme kinetic parameters.[11][12]

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Purified CYP76F14 protein (1-5 µM)

    • Purified NADPH-cytochrome P450 reductase (CPR) (in a 1:2 molar ratio to CYP)

    • Linalool substrate (e.g., 50-200 µM, dissolved in a minimal volume of DMSO or methanol)

  • Reaction Initiation: Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. A control reaction without NADPH or with boiled enzyme should be run in parallel.[11]

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate or by using a solid-phase extraction (SPE) C18 cartridge.

  • Product Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the organic layer containing the products. Repeat the extraction. If using SPE, elute the products with methanol or acetonitrile.

  • Sample Preparation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen and redissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

Protocol 3: Product Identification by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying the non-volatile products of the CYP76F14 reaction.[5][10] LC separates the compounds in the complex mixture, while MS/MS provides both the molecular weight (for identification) and structural information through fragmentation patterns (for confirmation), offering high sensitivity and specificity.[19]

Methodology:

  • Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 column (e.g., Kinetex or equivalent).[19] Use a mobile phase gradient, typically of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), to separate the substrate (linalool) from the more polar oxidized products ((E)-8-hydroxylinalool, (E)-8-oxolinalool, and (E)-8-carboxylinalool).

  • Mass Spectrometry Detection: Analyze the column eluent using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for detecting the carboxylated product.

  • Identification: Identify the product peaks by comparing their retention times and mass spectra with those of authentic chemical standards, if available. The expected mass-to-charge ratio (m/z) for the deprotonated (E)-8-carboxylinalool [M-H]⁻ is 197.11.

  • Confirmation: Perform MS/MS analysis on the parent ion (m/z 197.11). The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the product.

  • Quantification: For kinetic studies, create a calibration curve using a known concentration range of an authentic standard to quantify the amount of product formed.

Conclusion and Future Perspectives

The cytochrome P450 enzyme CYP76F14 is a linchpin in the formation of wine's aromatic bouquet, acting as the dedicated catalyst for the synthesis of (E)-8-carboxylinalool, the essential precursor to the potent odorant this compound.[5][6] Its activity, tightly regulated by grape genetics and berry development, dictates the initial concentration of this precursor, thereby setting the potential for a wine's aromatic evolution during aging.

The methodologies outlined in this guide provide a robust framework for the functional characterization of CYP76F14 and similar enzymes. Future research can build upon this foundation in several key areas:

  • Enzyme Engineering: Leveraging knowledge of key catalytic residues to engineer CYP76F14 variants with enhanced efficiency or altered substrate specificity could lead to novel flavor profiles.[10]

  • Viticultural Applications: Understanding the environmental and genetic factors that control CYP76F14 expression could inform vineyard management practices and breeding programs aimed at producing grapes with specific aroma potentials.[10]

  • Metabolic Crosstalk: Investigating how the monoterpene pathway, and CYP76F14 specifically, interacts with other secondary metabolic pathways in the grape will provide a more holistic view of aroma biosynthesis.

By continuing to unravel the biochemical intricacies of enzymes like CYP76F14, scientists can provide the wine industry with new tools to enhance and diversify one of its most valued attributes: aroma.

References

A Technical Guide to the Non-Enzymatic Formation of Wine Lactone During Vinous Aging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Wine lactone, specifically the (3S,3aS,7aR)-stereoisomer, is a monoterpene of profound sensory significance in aged wines, imparting desirable coconut, woody, and sweet aromas at exceptionally low concentrations.[1] Unlike many aroma compounds derived directly from grapes or fermentation, this compound is not present in the initial must but forms gradually during the maturation and aging of wine.[2] This guide provides a detailed technical overview of the non-enzymatic, acid-catalyzed pathway responsible for its formation. We will explore the biochemical origin of its key precursor, (E)-8-carboxylinalool, elucidate the chemical mechanism of its transformation, analyze the critical physicochemical factors (pH, temperature, and time) that govern its reaction kinetics, and present validated experimental protocols for its study and quantification. This document is intended for researchers and enologists seeking a deeper mechanistic understanding of aroma evolution during wine aging.

The Precursor Pathway: From Grape to Reactive Intermediate

The journey to this compound begins in the grape berry, long before the onset of aging. The formation is a two-part process: an initial enzymatic synthesis of a stable, odorless precursor in the grape, followed by a slow, non-enzymatic chemical conversion in the wine.

The Primary Precursor: (E)-8-Carboxylinalool

The direct, non-volatile precursor to this compound is (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid, a compound also known as (E)-8-carboxylinalool or menthiafolic acid.[2] This molecule is itself odorless but holds the necessary chemical structure to undergo cyclization under the acidic conditions of wine.

Biosynthesis in the Grape Berry

(E)-8-carboxylinalool is not a primary grape metabolite. Instead, it is synthesized from one of the most common monoterpenes found in grapes: linalool. This conversion is an oxidation reaction catalyzed by a specific cytochrome P450 enzyme, identified as CYP76F14.[3] The expression of the gene encoding this enzyme is a key determinant for the potential of a given grape variety to accumulate the this compound precursor.[3] The concentration of (E)-8-carboxylinalool in wine has been shown to correlate with the subsequent concentration of this compound, confirming its role as the primary precursor.[3]

Precursor States in Must and Wine

In grape must and wine, (E)-8-carboxylinalool can exist in two forms: as a free acid and as a glucose ester (a glycoside).[1][2] While both forms are present, studies have demonstrated that the free acid is the direct and primary substrate for the non-enzymatic formation of this compound at typical cellar temperatures.[1][4] The glucose ester does not appear to be a significant precursor for direct conversion in wine, although it could potentially be hydrolyzed by microbial esterases to release the free acid over time.[1][5]

Precursor Biosynthesis Linalool Linalool (in Grape Berry) Precursor (E)-8-Carboxylinalool (Precursor) Linalool->Precursor   Oxidation   (CYP76F14 Enzyme)

Caption: Biosynthetic pathway of the this compound precursor.

The Core Mechanism: Acid-Catalyzed Cyclization

The transformation of the odorless precursor into the potently aromatic this compound is a classic example of acid-catalyzed intramolecular cyclization, a reaction that proceeds slowly over the course of months and years in the bottle.

The Chemical Transformation

The reaction is initiated under the acidic conditions of wine (typically pH 3.0-3.8).[1][6] The proposed mechanism involves several key steps:

  • Protonation: The tertiary alcohol group of (E)-8-carboxylinalool is protonated by a hydronium ion from the acidic wine medium.

  • Carbocation Formation: The protonated alcohol departs as a water molecule, leaving a stabilized tertiary carbocation.

  • Intramolecular Cyclization: The carboxylic acid group acts as a nucleophile, attacking the carbocation to form a five-membered ring intermediate.

  • Hydride Shift & Lactonization: A proposed 1,3-hydride shift occurs, leading to a more stable intermediate which then rapidly lactonizes to form the final benzofuranone structure of this compound.[1]

Stereoselectivity of the Reaction

This compound possesses three chiral centers, meaning eight possible stereoisomers exist. However, the isomer almost exclusively found in wine and possessing the lowest sensory threshold is (3S,3aS,7aR)-wine lactone.[1] Research has shown that the cyclization of the naturally occurring (6R)-enantiomer of the precursor at room temperature is stereoselective, yielding a product enriched in the sensorially important (3S,3aS,7aR)-isomer.[1][4] This stereoselectivity appears to be pH-dependent at room temperature, with higher enantiomeric excess observed at a higher pH of 3.4.[4]

Formation Mechanism cluster_0 Reaction Steps Precursor (E)-8-Carboxylinalool Protonation Protonation of tertiary alcohol Precursor->Protonation H+ (Wine pH) Carbocation Carbocation Intermediate Protonation->Carbocation -H2O Cyclization Intramolecular Cyclization Carbocation->Cyclization HydrideShift 1,3-Hydride Shift & Lactonization Cyclization->HydrideShift WineLactone (3S,3aS,7aR)-Wine Lactone HydrideShift->WineLactone

Caption: Proposed mechanism for this compound formation.

Key Physicochemical Factors Influencing Formation Kinetics

The rate and stereochemical outcome of this compound formation are highly dependent on the physicochemical environment of the wine during aging.

The Role of pH

As an acid-catalyzed reaction, the formation of this compound is faster at a lower pH.[1] This is a direct consequence of the higher concentration of protons available to initiate the first step of the mechanism. The pH of wine is a critical parameter, as it not only drives this specific reaction but also influences overall microbial stability, color, and the efficacy of sulfur dioxide.[7][8]

The Impact of Temperature

Temperature has the most dramatic effect on the reaction rate. An increase in temperature significantly accelerates the formation of this compound.[1] Studies have shown that at 45°C, this compound is readily formed from its precursor, while at room temperature, it is only detectable in trace amounts after several months.[1][4] This underscores that this compound is a compound of aged wines; its formation under typical cellar conditions (10-18°C) is an exceptionally slow process.[9] It is important to note that while higher temperatures accelerate the overall reaction, they can lead to a less stereoselective outcome, producing a near-racemic mixture of this compound isomers.[4]

The Time Factor

Given the slow reaction kinetics at cellar temperatures, time is the ultimate factor. The concentration of this compound is expected to increase as a wine ages.[2] The precursor is unlikely to be a significant source of this compound in young wines but can become a major contributor to the aroma profile of a wine that is several years old.[1][4]

FactorConditionEffect on Formation RateEffect on Stereoselectivity (for (3S,3aS,7aR)-isomer)Reference
pH Lower pH (e.g., 3.0 vs 3.4)FasterLower at room temperature (higher ee at pH 3.4)[1][4]
Temperature Higher Temperature (e.g., 45°C)Significantly FasterReduced (near-racemic product)[1][4]
Temperature Room TemperatureVery SlowHigher (enriched in the natural isomer)[1][4]
Precursor Form Free AcidDirect PrecursorN/A[1][5]
Precursor Form Glucose EsterNot a direct precursorN/A[1][5]
Table 1: Summary of Physicochemical Effects on this compound Formation.

Experimental Protocols for Studying this compound Formation

Investigating the dynamics of this compound requires precise analytical methods and controlled experimental conditions.

Protocol 1: Accelerated Aging Study in a Model Wine System
  • Objective: To determine the rate of this compound formation from (E)-8-carboxylinalool under controlled conditions of pH and temperature.

  • Materials:

    • Model wine solution (e.g., 12% ethanol, 5 g/L tartaric acid in deionized water).

    • Stock solution of purified (E)-8-carboxylinalool.

    • pH meter, 0.1M NaOH, 0.1M HCl.

    • Temperature-controlled incubator or water bath.

    • Sealed glass ampules or vials.

  • Methodology:

    • Prepare batches of model wine and adjust the pH to desired levels (e.g., 3.0, 3.2, 3.4) using NaOH or HCl.[1]

    • Spike each batch with a known concentration of (E)-8-carboxylinalool (e.g., 1 mg/L).

    • Aliquot the spiked solutions into glass ampules, flush with nitrogen, and flame-seal.

    • Place sets of ampules into incubators set at different temperatures (e.g., Room Temperature, 45°C).[1][4]

    • At predetermined time points (e.g., 0, 1, 3, 6 months), remove triplicate ampules from each condition.

    • Immediately quench the reaction by placing ampules in an ice bath.

    • Proceed with extraction and quantification as described in Protocol 4.2.

Protocol 2: Quantification by Stable Isotope Dilution Assay (SIDA) using GC-MS
  • Objective: To accurately quantify this compound enantiomers in a wine or model solution matrix.

  • Reagents & Standards:

    • Deuterated internal standard (d₃-wine lactone).[1]

    • Extraction solvent (e.g., Pentane/Ethyl Acetate 2:1 v/v).[1]

    • Sodium hydrogen carbonate.

    • Anhydrous sodium sulfate.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a 50 mL aliquot of the wine or model solution sample.

    • Spike with a known amount of d₃-wine lactone internal standard solution.[1]

    • Add sodium hydrogen carbonate (~3 g) to neutralize residual acids and prevent artifact formation in the GC injector.[1]

    • Add 5 mL of extraction solvent, shake vigorously, and allow phases to separate.

    • Carefully remove the organic (top) layer and transfer it to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of ~400 µL under a gentle stream of nitrogen.[1]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based phase) to separate stereoisomers.

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

    • Ions to Monitor: For quantification, monitor characteristic ions for the native this compound (e.g., m/z 151, 138, 123) and the deuterated standard (e.g., m/z 154, 146, 126).[1] For chiral analysis, monitor ions that allow for the distinct integration of each enantiomer peak.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound standards spiked into a matrix-matched solution.

    • Calculate the concentration in the unknown sample based on the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against the calibration curve.

Analytical Workflow Sample Wine Sample (50 mL) Spike Spike with Internal Standard (d3-Wine Lactone) Sample->Spike Extraction Liquid-Liquid Extraction (Pentane/Ethyl Acetate) Spike->Extraction Concentration Concentrate Extract (to ~400 µL) Extraction->Concentration Analysis Chiral GC-MS Analysis (SIM Mode) Concentration->Analysis Quant Quantification Analysis->Quant

Caption: Experimental workflow for this compound quantification.

Broader Context and Future Directions

Distinguishing this compound from Other Lactones

It is crucial to differentiate this compound from other sensorially important lactones found in wine.

  • Oak Lactones (Whisky Lactones): These are cis- and trans-β-methyl-γ-octalactones extracted from oak barrels during aging.[10][11][12] They contribute coconut and woody notes but are of exogenous (wood) origin, unlike the grape-derived this compound.

  • Sotolon: This lactone (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is responsible for "rancio" or curry-like notes, particularly in oxidized or fortified wines like Sherry and Madeira.[13][14] Its formation pathway involves the oxidative degradation of precursors like ascorbic acid or the condensation of α-ketobutyric acid and acetaldehyde, a mechanism distinct from that of this compound.[15]

  • Solerone: Another lactone (5-oxo-4-hexanolide) found in Sherry, formed through pathways involving yeast metabolism and acid-catalyzed reactions of precursors like ethyl 4-hydroxy-5-oxo-hexanoate.[16][17]

Implications and Unresolved Questions

Understanding the non-enzymatic formation of this compound provides valuable insights for viticulturists and winemakers aiming to modulate wine aroma profiles. Viticultural practices that enhance linalool and precursor formation could lead to wines with greater aging potential. Conversely, winemaking decisions regarding pH adjustment and aging temperature can be used to control the rate of its appearance.

Future research should focus on further elucidating the enzymatic control of precursor synthesis in different grape varieties, exploring the potential impact of wine matrix components (e.g., phenolics, metal ions) on formation kinetics, and refining sensory studies to better understand the perceptual interactions between this compound stereoisomers and other aroma compounds.

References

Precursors of wine lactone in grape varieties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Precursors of Wine Lactone in Grape Varieties

Abstract

This compound is a bicyclic monoterpene lactone recognized as one of the most potent aroma compounds in wine, imparting desirable "coconut," "woody," and "sweet" sensory characteristics even at exceptionally low concentrations.[1] Despite its significance to wine bouquet, this compound is not a primary grape metabolite. Instead, it is formed post-fermentation during the maturation and aging of wine through a slow, acid-catalyzed transformation.[2] This guide provides a comprehensive technical overview of its principal precursor, (E)-8-carboxylinalool, from its biosynthesis in Vitis vinifera to its ultimate conversion into this compound. We will explore the pivotal role of the cytochrome P450 enzyme, VvCYP76F14, in generating this precursor from linalool and detail the chemical kinetics and influencing factors of its transformation during vinification.[2][3][4] Furthermore, this document outlines validated analytical methodologies for the quantification of both the precursor in grapes and the final aroma compound in wine, offering a critical resource for researchers in viticulture, enology, and flavor chemistry.

Introduction to this compound: A Potent Contributor to Wine Bouquet

Chemical Identity and Sensory Significance

This compound (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is a powerful odorant with a complex sensory profile.[5] Its significance in wine aroma is disproportionate to its concentration due to an extremely low odor detection threshold.[4] The molecule possesses three chiral centers, resulting in eight possible stereoisomers. However, extensive research has identified the (3S, 3aS, 7aR) isomer as the form naturally occurring in wine and the most sensorially active, with a detection threshold as low as 10 ng/L in a model wine solution.[1] This potency underscores the necessity of understanding its formation pathway to manage its contribution to the final aromatic profile of a wine.

The Post-Fermentative Nature of this compound

A critical aspect for viticulturists and winemakers is that this compound is not present in grape berries. Its formation is a hallmark of wine maturation, a slow chemical evolution that contributes to the development of a wine's bouquet.[2] The concentration of this compound has been shown to increase as a wine ages, directly linking it to the chemical changes occurring during bottle aging.[2] This delayed appearance necessitates a focus on its grape-derived precursors to predict or influence its ultimate concentration in the finished wine.

The Primary Precursor: (E)-8-carboxylinalool

Identification and Chemical Properties

The primary and odorless precursor to this compound is (E)-8-carboxylinalool, also known as menthiafolic acid.[2] This C8-terpenoid is a derivative of the common grape monoterpene, linalool. Its structure contains the necessary chemical functionalities to undergo an intramolecular cyclization under acidic conditions to form the stable bicyclic lactone structure.

Occurrence in Free and Glycosidically Bound Forms

In grape tissues, (E)-8-carboxylinalool exists in two primary forms:

  • The Free Acid: The unbound carboxylic acid form.

  • The Glycosidic Form: The carboxylic acid group can be esterified with a glucose molecule, forming a β-D-glucose ester.[2]

These non-volatile glycosides are common in plants and serve as a storage and transport form for various secondary metabolites.[6] In the context of winemaking, this pool of glycosidically bound precursors acts as a latent reservoir of aroma potential, which can be released over time.[6][7]

Biosynthesis of (E)-8-carboxylinalool in Vitis vinifera

The Terpenoid Pathway Foundation

The journey to this compound begins with fundamental terpene biosynthesis in the grapevine. Through the plastidial methylerythritol 4-phosphate (MEP) pathway or the cytosolic mevalonate (MVA) pathway, the universal C5 isoprenoid precursors are synthesized.[8][9] These are subsequently assembled into the C10 monoterpene precursor, geranyl diphosphate (GPP), which is the substrate for the synthesis of linalool by the enzyme linalool synthase.[3][9]

The Key Enzymatic Conversion: Role of VvCYP76F14

The conversion of linalool to (E)-8-carboxylinalool is the definitive biosynthetic step in the formation of the this compound precursor. This is not a spontaneous oxidation but a sophisticated, multi-step enzymatic process catalyzed by a single cytochrome P450 enzyme in grapes, VvCYP76F14.[3][4]

This enzyme performs a remarkable three-step oxidation at the C8 position of linalool:

  • Hydroxylation: Linalool is first hydroxylated to form (E)-8-hydroxylinalool.

  • Dehydrogenation: The alcohol is then oxidized to an aldehyde, (E)-8-oxolinalool.

  • Carboxylation: Finally, the aldehyde is oxidized to a carboxylic acid, yielding (E)-8-carboxylinalool.[2]

The high efficiency of VvCYP76F14 in catalyzing this entire sequence establishes it as the primary genetic determinant for the accumulation of this compound precursors in grape berries.[4]

Biosynthesis of (E)-8-carboxylinalool cluster_pathway Biosynthetic Pathway in Grape Berry Linalool Linalool Step1 (E)-8-hydroxylinalool Linalool->Step1 Step2 (E)-8-oxolinalool Step1->Step2 Precursor (E)-8-carboxylinalool Step2->Precursor Carboxylation Glycoside Glycosylated Precursor (Glucose Ester) Precursor->Glycoside Glycosylation (UGT Enzyme) Enzyme VvCYP76F14

Caption: Biosynthesis of this compound precursor in grapes.

Genetic Basis and Varietal Differences

Research has demonstrated that the gene encoding the VvCYP76F14 enzyme co-locates with a quantitative trait locus (QTL) for the accumulation of (E)-8-carboxylinalool in grapes.[4] This provides a powerful genetic marker for grape breeding programs. Varieties with higher expression levels of VvCYP76F14 during berry maturation are predisposed to produce wines with a greater potential for this compound development. This genetic linkage explains, in part, the observed variation in this compound potential across different Vitis vinifera cultivars.

Transformation into this compound during Vinification and Aging

Mechanism of Formation: Acid-Catalyzed Cyclization

The transformation of the odorless precursor into the potent odorant is a purely chemical process driven by the acidic environment of wine. It is a slow, non-enzymatic, acid-catalyzed intramolecular cyclization.[2] The reaction proceeds via protonation of the double bond, followed by nucleophilic attack from the carboxyl group, ultimately leading to the formation of the stable five-membered lactone ring.

Kinetics and Influencing Factors

The rate of this compound formation is governed by several key factors:

  • pH: The reaction is acid-catalyzed, and therefore, the rate of formation is faster at lower wine pH.[5]

  • Temperature: As with most chemical reactions, the rate increases with temperature. Wine stored at warmer temperatures will develop this compound more quickly than wine aged in a cool cellar.[5][10]

  • Time: The reaction is notably slow at typical cellar temperatures, consistent with the observation that this compound is a characteristic of aged wines.[2][5]

Role of Precursor Form (Free Acid vs. Glycoside)

The chemical form of the precursor in the wine significantly impacts the kinetics of lactone formation.

  • Free Acid: At room temperature, the free (E)-8-carboxylinalool is the direct and more significant precursor.[5][10] Its conversion to this compound, while slow, proceeds steadily.

  • Glucose Ester: The glycosylated form is not a direct precursor. It must first undergo hydrolysis to release the free acid, which can then cyclize. This initial hydrolysis step is a kinetic barrier, making the overall formation of this compound from the glucose ester significantly slower at cellar temperatures.[5][10] Therefore, the free acid is the more important precursor for lactone formation in young wines, while the glycoside pool represents a longer-term potential.[5]

Formation_of_Wine_Lactone cluster_wine Transformation in Wine (Aging) FreeAcid (E)-8-carboxylinalool (Free Acid) WineLactone This compound FreeAcid->WineLactone Slow Acid-Catalyzed Cyclization (pH, Temp) Glycoside Glycosylated Precursor (Glucose Ester) Glycoside->FreeAcid Slow Hydrolysis (pH dependent)

Caption: Chemical formation of this compound during aging.

Analytical Methodologies for Quantification

Accurate quantification of this compound precursors and the final compound is essential for research and quality control. The distinct chemical properties of the non-volatile precursor and the volatile lactone necessitate different analytical approaches.

Protocol: Extraction and Quantification of (E)-8-carboxylinalool from Grapes

Objective: To isolate and quantify the free acid and glycosylated forms of (E)-8-carboxylinalool from grape berries.

Causality: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required due to the precursor's non-volatile and polar nature, providing the necessary sensitivity and selectivity for detection in a complex grape matrix.[3][4]

Methodology:

  • Sample Homogenization: Freeze grape berries in liquid nitrogen and grind to a fine powder to ensure cellular disruption and representative sampling.

  • Solid-Phase Extraction (SPE):

    • Extract the grape powder with a methanol/water solution to solubilize the precursors.

    • Centrifuge and collect the supernatant.

    • Pass the supernatant through a C18 SPE cartridge. This retains the moderately polar precursors while allowing sugars and other highly polar interferences to pass through.

    • Wash the cartridge with water to remove any remaining polar impurities.

    • Elute the precursors with methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This separates the precursor from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Quantification: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition from the precursor's parent ion [M-H]⁻ to a specific daughter ion. Use an isotopically labeled internal standard for accurate quantification.

Protocol: Analysis of this compound in Wine

Objective: To extract and quantify the volatile this compound from a wine matrix.

Causality: A gas chromatography-mass spectrometry (GC-MS) method is ideal for volatile compounds. Headspace solid-phase microextraction (HS-SPME) is chosen as a solvent-free, sensitive, and automated sample preparation technique that selectively extracts volatile and semi-volatile analytes from the sample's headspace.[11]

Methodology:

  • Sample Preparation: Place a wine sample into a headspace vial. Add a salt (e.g., NaCl) to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace. Add an appropriate internal standard.

  • HS-SPME Extraction:

    • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) with agitation.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorption: Thermally desorb the trapped analytes from the SPME fiber in the hot GC injection port.

    • Chromatography: Use a polar capillary column (e.g., DB-WAX) to separate the this compound from other volatile compounds. For stereoisomer separation, a chiral column is required.

    • Mass Spectrometry: Use electron ionization (EI) and scan or selected ion monitoring (SIM) mode for detection and quantification based on characteristic ions.

Analytical_Workflow cluster_precursor Precursor Analysis (Grapes) cluster_lactone Lactone Analysis (Wine) Grape Grape Sample SPE Solid-Phase Extraction (SPE) Grape->SPE LCMS LC-MS/MS SPE->LCMS Wine Wine Sample SPME Headspace SPME (HS-SPME) Wine->SPME GCMS GC-MS SPME->GCMS

Caption: Analytical workflows for precursor and lactone.

Table 1: Typical Concentration Ranges of this compound Precursor
Grape VarietyPrecursor Concentration Range (µg/kg)Key Reference
RieslingHigh[4]
GewürztraminerHigh[4]
MerlotModerate[12]
TempranilloModerate[12]
ChardonnayLow to Moderate[12]
Note: Concentrations are highly dependent on vintage, terroir, and viticultural practices. This table provides a qualitative comparison based on available literature.

Viticultural and Enological Implications

Understanding the pathway from grape to glass allows for targeted interventions to modulate this compound expression.

Impact of Vineyard Practices

The biosynthesis of terpenoids, including linalool, is influenced by environmental factors. Viticultural practices that modify the canopy microclimate can impact precursor levels. For instance, practices like basal leaf removal, which increase sun exposure to the grape clusters, have been shown to increase the concentration of glycosidically bound aroma precursors in certain varieties.[12][13] Increased sun exposure and moderate heat can enhance the metabolic activity in the berry, potentially leading to higher expression of VvCYP76F14 and greater accumulation of (E)-8-carboxylinalool.[13]

Influence of Winemaking and Aging Conditions

Winemakers can influence the final concentration of this compound primarily through the management of aging conditions.

  • pH Management: A lower final wine pH will accelerate the conversion of the precursor to this compound.

  • Temperature of Aging: While not typically manipulated to target a single compound, awareness of storage temperature is key. Wines intended for long aging in cool cellars will develop the lactone character more slowly and potentially more complexly than those stored at warmer temperatures.

  • Enzymatic Hydrolysis: The use of exogenous glycosidase enzymes during winemaking could potentially increase the pool of free acid precursor by hydrolyzing the glucose esters.[14][15] However, this may lead to a more rapid, less controlled formation of this compound.

Conclusion and Future Research Directions

The formation of this compound is a clear example of how grape-derived precursors, synthesized under genetic and environmental control, are transformed by the chemical conditions of wine during aging to create key elements of the final bouquet. The identification of (E)-8-carboxylinalool as the primary precursor and VvCYP76F14 as the key biosynthetic enzyme provides powerful tools for both fundamental research and applied viticulture.

Future research should focus on:

  • Varietal Screening: A broader survey of Vitis vinifera cultivars to quantify their genetic potential for (E)-8-carboxylinalool production.

  • Enzyme Engineering: Investigating the catalytic residues of VvCYP76F14 to potentially modulate its activity or substrate specificity.[2]

  • Microbial Interactions: Exploring the ability of different Saccharomyces and non-Saccharomyces yeast strains to hydrolyze the glycosylated precursor during fermentation, thereby altering the kinetics of this compound formation during aging.[16]

  • Sensory Interactions: Further elucidating how this compound interacts with other aroma compounds to influence the overall perception of wine quality.[17][18][19]

References

Sensory profile and aroma description of wine lactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sensory Profile and Aroma Description of Wine Lactone

Authored by: A Senior Application Scientist

Introduction

This compound, chemically known as (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one, is a potent monoterpene that plays a significant role in the aromatic profile of many wines.[1] First identified in the urine of koalas in 1975 and later discovered in white wines by Guth, this compound is renowned for imparting characteristic "coconut, woody, and sweet" aromas.[1] Its exceptionally low odor detection threshold makes it a crucial contributor to a wine's bouquet, even at trace concentrations.[1] This guide provides a comprehensive technical overview of the sensory profile of this compound, its chemical properties, the factors influencing its presence in wine, and the methodologies for its analysis and sensory evaluation.

Chemical Properties and Stereoisomerism

This compound possesses a complex stereochemistry, with three chiral centers giving rise to eight possible stereoisomers (four pairs of enantiomers). However, the (3S, 3aS, 7aR) isomer is the most significant in wine, being the only one naturally found in this beverage and exhibiting the most potent aroma.[1]

The profound impact of stereoisomerism on the sensory perception of this compound is remarkable. The (3S, 3aS, 7aR) isomer has an odor detection threshold of a mere 10 ng/L in model wine, making it one of the most potent aroma compounds in wine.[1] In contrast, its enantiomer has an odor threshold that is approximately 10⁸ times higher, rendering it practically odorless in comparison.

Visualizing the Key Stereoisomer of this compound

wine_lactone_structure C1 O C2 C C1->C2 = C3 O C2->C3 C4 C C3->C4 C4->C2 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 CH3_1 CH₃ C6->CH3_1 C8 C C7->C8 C8->C4 C9 C C8->C9 C10 C C9->C10 CH3_2 CH₃ C10->CH3_2

Caption: Chemical structure of (3S,3aS,7aR)-wine lactone.

Sensory Profile and Aroma Description

The overarching aroma profile of this compound is a pleasant combination of coconut, woody, and sweet notes.[1] This monoterpene is a significant contributor to the desirable oak-aged character in many wines.[2][3] The perception of these aromas is, however, highly dependent on the concentration of this compound and the presence of other volatile compounds in the wine matrix.[2] At lower concentrations, it can impart a subtle woody aroma that enhances the complexity of red wines, while at higher concentrations, the coconut and sometimes even resinous notes become more prominent.[3]

The sensory impact of lactones, in general, is influenced by their chemical structure, including the type of aromatic ring and the length of any substituent chains.[4] In the case of this compound, its specific stereochemistry is the dominant factor determining its potent and distinct aroma. While the cis-isomer of the related β-methyl-γ-octalactone (whisky lactone) is known for its strong coconut aroma, this compound presents a more complex and nuanced profile.[2]

Odor Detection Thresholds

The potency of an aroma compound is quantified by its odor detection threshold, the minimum concentration at which it can be detected by the human olfactory system. As illustrated in the table below, the (3S, 3aS, 7aR)-wine lactone isomer has an exceptionally low threshold.

CompoundMediumOdor Detection Threshold
(3S, 3aS, 7aR)-Wine LactoneModel Wine10 ng/L[1]
(3S, 3aS, 7aR)-Wine LactoneAir0.00001-0.00004 ng/L[1]
cis-β-methyl-γ-octalactoneRed Wine0.074 mg/L[2]
trans-β-methyl-γ-octalactoneRed Wine0.32 mg/L[2]

Factors Influencing this compound in Wine

The concentration of this compound in wine is influenced by several factors, primarily related to viticultural and winemaking practices, with oak aging being the most significant.

Formation and Precursors

This compound is not typically found in grapes but is formed during wine maturation. One proposed pathway involves the oxidation of linalool, a common grape-derived terpene, to (E)-8-carboxylinalool, which then slowly converts to this compound through an acid-catalyzed reaction. The slow formation from its free acid precursor suggests that it is more likely to be a significant contributor to the aroma of aged wines.[5]

The Role of Oak Aging

Oak barrels are a primary source of lactones in wine, contributing to the characteristic "oaky" aroma profile.[2][3] The so-called "oak lactones" or "whisky lactones" are isomers of β-methyl-γ-octalactone, which impart coconut and vanilla notes.[2] American oak (Quercus alba) is particularly rich in the cis-isomer of oak lactone, which has a lower sensory threshold and a more pronounced coconut aroma compared to the trans-isomer.[6][7]

The extraction of these compounds from the oak wood into the wine is a complex process influenced by:

  • Oak Species: American oak typically imparts higher concentrations of lactones than French oak (Quercus petrea).[2]

  • Toasting Level: Higher toasting temperatures and longer toasting times tend to decrease the concentration of oak lactones in the wood available for extraction.[2][6]

  • Barrel Age: New barrels will contribute a higher concentration of lactones compared to used barrels.[2]

  • Wine Composition: Factors such as pH and alcohol content can influence the extraction kinetics of lactones.[2]

Analytical Methodologies

Accurate quantification of this compound is essential for understanding its contribution to wine aroma. Due to its very low concentrations, a sensitive and reliable analytical method is required.

Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used and effective technique for the analysis of volatile compounds in wine, including lactones.[4][8]

Principle of the Method

HS-SPME involves the exposure of a coated fiber to the headspace above the wine sample. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and separated. The separated compounds are then detected and identified by a mass spectrometer.

Experimental Protocol
  • Sample Preparation: A known volume of wine is placed in a sealed vial. An internal standard (e.g., a deuterated analog of this compound) is added for accurate quantification.[5] The ionic strength of the sample may be adjusted by adding salt to enhance the volatility of the analytes.

  • Extraction: The vial is incubated at a controlled temperature to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a specific time to adsorb the analytes.

  • Desorption and Analysis: The fiber is retracted and immediately inserted into the GC injector port for thermal desorption. The desorbed compounds are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Workflow for this compound Analysis

Caption: A typical workflow for the analysis of this compound.

Sensory Evaluation Protocol

To assess the sensory impact of this compound on a specific wine, a descriptive sensory analysis can be conducted.

Objective

To characterize and quantify the aromatic and flavor changes in a wine upon the addition of this compound.

Materials and Methods
  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Training sessions should be conducted to familiarize the panelists with the aroma of this compound and the descriptive terms to be used.

  • Sample Preparation: A base wine with a neutral aroma profile is selected. A stock solution of (3S, 3aS, 7aR)-wine lactone in ethanol is prepared. The base wine is then spiked with the stock solution to create samples with varying concentrations of this compound, including a control (no added lactone).

  • Sensory Analysis: A quantitative descriptive analysis (QDA) is performed.[9] Panelists evaluate the samples in a controlled environment and rate the intensity of various aroma and flavor descriptors (e.g., coconut, woody, sweet, fruity, floral) on a line scale.

  • Data Analysis: The data from the sensory panel is analyzed using statistical methods (e.g., ANOVA, PCA) to determine significant differences between the samples and to visualize the sensory profiles.

Conclusion

This compound is a powerful aroma compound that significantly influences the sensory profile of wine, particularly those aged in oak. Its characteristic coconut, woody, and sweet notes contribute to the complexity and desirability of many wines. Understanding the stereochemistry, sensory properties, and factors influencing the concentration of this compound is crucial for winemakers aiming to craft wines with specific aromatic profiles. Furthermore, robust analytical and sensory evaluation methodologies are essential for the accurate assessment of its impact.

References

The Olfactory Dichotomy of Wine Lactone: A Technical Guide to Odor Detection Thresholds of its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Wine lactone, a potent aroma compound, exists as a pair of enantiomers with remarkably different sensory properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the odor detection thresholds of the (3S,3aR,7aS)- and (3R,3aS,7aR)-wine lactone enantiomers. We will delve into the fundamental principles and detailed methodologies for both sensory and instrumental analysis, offering a comprehensive framework for the accurate determination of these thresholds. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Introduction: The Enigmatic Aroma of this compound

The characteristic aroma of many wines is a complex tapestry woven from hundreds of volatile organic compounds. Among these, this compound (3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one) stands out for its potent and desirable sensory impact, even at exceptionally low concentrations.[1] Its presence can impart sweet, coconut-like, and coumarinic notes, significantly enhancing the overall bouquet of a wine.

However, the sensory story of this compound is not a simple one. It exists as multiple stereoisomers, with the (3S,3aR,7aS) and (3R,3aS,7aR) enantiomers being of particular interest due to their dramatically different odor detection thresholds. The naturally occurring (3S,3aR,7aS)-enantiomer is intensely aromatic, while its mirror image, the (3R,3aS,7aR)-enantiomer, is significantly less potent.[2] This striking difference in sensory perception between two molecules with identical chemical formulas and connectivity underscores the remarkable specificity of the human olfactory system.

Understanding and quantifying the odor detection thresholds of these enantiomers is paramount for oenologists seeking to optimize wine aroma profiles, for flavor chemists developing novel food and beverage additives, and for researchers investigating the mechanisms of olfaction. This guide provides the technical foundation and practical protocols to achieve this.

The Stereochemistry of this compound: A Tale of Two Molecules

The two enantiomers of this compound possess the same molecular formula (C₁₀H₁₄O₂) and connectivity but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference has profound implications for their interaction with chiral olfactory receptors in the human nose.

  • (3S,3aR,7aS)-wine lactone: This enantiomer is the primary naturally occurring form in wine and is responsible for the characteristic sweet, coconut-like aroma. It possesses an exceptionally low odor detection threshold.

  • (3R,3aS,7aR)-wine lactone: This enantiomer has a significantly higher odor detection threshold, making it a much weaker contributor to the overall aroma of wine.

The dramatic difference in their sensory perception highlights the principle of chiral recognition in olfaction, where the specific spatial arrangement of a molecule is a critical determinant of its odor activity.

Sensory Analysis: Determining the Human Perception Threshold

The determination of odor detection thresholds relies on sensory analysis, a scientific discipline that uses human subjects as analytical instruments. The American Society for Testing and Materials (ASTM) Standard E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," provides a robust and widely accepted methodology for this purpose.[3]

The "Why": Causality in Sensory Protocol Design

The choice of the forced-choice ascending concentration series method is deliberate. An ascending series prevents sensory fatigue and adaptation that can occur when starting with high concentrations. The forced-choice paradigm (typically a three-alternative forced-choice, 3-AFC, test) minimizes bias by requiring the panelist to choose the stimulus-containing sample, even if they are not certain. This approach provides a statistically more robust measure of the threshold compared to simple "yes/no" detection methods.

Experimental Protocol: ASTM E679-19 Adapted for this compound

This protocol outlines a step-by-step procedure for determining the odor detection threshold of this compound enantiomers in a wine matrix.

3.2.1. Panelist Selection and Training:

  • Recruitment: Recruit a panel of 20-30 individuals who are non-smokers and free from any conditions that might affect their sense of smell.

  • Screening: Screen potential panelists for their ability to detect and describe common wine aromas. Use a series of ranking and matching tests with standard aroma compounds.

  • Training: Train the selected panelists on the 3-AFC methodology using a known odorant (e.g., n-butanol) to familiarize them with the procedure and to ensure they can reliably identify the odd sample.

3.2.2. Sample Preparation:

  • Matrix Selection: Choose a neutral base wine (e.g., a dealcoholized and deodorized Chardonnay) that is free from interfering aromas. The matrix should be consistent across all tests.

  • Stock Solutions: Prepare stock solutions of the pure (3S,3aR,7aS)- and (3R,3aS,7aR)-wine lactone enantiomers in ethanol.

  • Ascending Concentration Series: Prepare a series of dilutions of each enantiomer in the base wine. The concentration steps should be logarithmic, typically with a dilution factor of 2 or 3. The series should span a range from well below the expected threshold to a concentration that is easily detectable by most panelists.

3.2.3. Sensory Evaluation Procedure:

  • Presentation: For each concentration step, present three samples to each panelist in coded, identical, and odor-free glasses. Two glasses will contain the base wine only (blanks), and one will contain the base wine with the added this compound enantiomer. The position of the spiked sample should be randomized for each set.

  • Evaluation: Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • Progression: Panelists start with the lowest concentration and proceed to higher concentrations until they correctly identify the spiked sample in two consecutive sets.

3.2.4. Data Analysis and Threshold Calculation:

  • Individual Threshold: The individual threshold for each panelist is calculated as the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made.

  • Group Threshold: The group or panel threshold is the geometric mean of the individual thresholds.

Sensory_Analysis_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Phase panelist_selection Panelist Selection & Training sample_prep Sample Preparation (Ascending Concentration Series) presentation 3-AFC Presentation (2 Blanks, 1 Spiked) sample_prep->presentation evaluation Panelist Evaluation (Identify Odd Sample) presentation->evaluation progression Ascend to Higher Concentration evaluation->progression Incorrect or First Correct individual_threshold Calculate Individual Threshold (Geometric Mean) evaluation->individual_threshold Two Consecutive Correct progression->presentation group_threshold Calculate Group Threshold (Geometric Mean of Individual Thresholds) individual_threshold->group_threshold

Sensory analysis workflow based on ASTM E679-19.

Instrumental Analysis: Chiral Gas Chromatography-Olfactometry (GC-O)

Instrumental analysis provides a complementary and essential approach to understanding the presence and sensory impact of this compound enantiomers. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the high-resolution separation of gas chromatography with the sensitivity and specificity of the human nose as a detector. For chiral compounds like this compound, the use of a chiral GC column is imperative.

The "Why": The Imperative of Chiral Separation in GC-O

Standard GC columns cannot separate enantiomers. Without a chiral stationary phase, the (3S,3aR,7aS) and (3R,3aS,7aR) enantiomers would co-elute, making it impossible to assess their individual odor contributions. Chiral GC columns, typically containing cyclodextrin derivatives, create a chiral environment that allows for the differential interaction and subsequent separation of the enantiomers. Coupling this separation with an olfactometry port allows for the direct sensory evaluation of each enantiomer as it elutes from the column.

Experimental Protocol: Chiral GC-O for this compound Enantiomers

This protocol outlines a method for the chiral separation and olfactometric detection of this compound enantiomers in a wine extract.

4.2.1. Sample Preparation:

  • Extraction: Extract the volatile compounds from the wine sample using a suitable method such as solid-phase microextraction (SPME) or liquid-liquid extraction.

  • Concentration: If necessary, concentrate the extract to ensure the this compound concentrations are above the instrumental detection limit.

4.2.2. Instrumental Setup:

  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Column: A chiral capillary column, such as a CycloSil-B or equivalent, suitable for the separation of lactone enantiomers.

  • Effluent Splitter: A Y-splitter to direct the column effluent to both the FID and the olfactometry port.

4.2.3. GC-O Parameters (Example):

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.5 mL/min
Oven Program 60 °C (hold 2 min), ramp to 220 °C at 4 °C/min, hold 10 min
FID Temperature 250 °C
Olfactometry Port Humidified air flow to prevent nasal dehydration

4.2.4. Olfactometry Procedure:

  • Assessors: Use a panel of trained assessors to sniff the effluent from the olfactometry port.

  • Data Collection: Assessors record the retention time, odor descriptor, and intensity of each aroma detected.

  • Identification: The retention times of the detected aromas are matched with the peaks on the FID chromatogram and confirmed with the injection of pure standards of the this compound enantiomers.

GCO_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Acquisition & Analysis extraction Wine Sample Extraction (e.g., SPME) gc_injection GC Injection extraction->gc_injection chiral_separation Chiral GC Column Separation gc_injection->chiral_separation effluent_split Effluent Splitting chiral_separation->effluent_split fid Flame Ionization Detector (FID) effluent_split->fid olfactometry Olfactometry Port effluent_split->olfactometry fid_data FID Chromatogram fid->fid_data olfacto_data Olfactometry Data (Retention Time, Descriptor, Intensity) olfactometry->olfacto_data correlation Correlate FID Peaks with Odor Events fid_data->correlation olfacto_data->correlation identification Confirm Identity with Standards correlation->identification Biochemical_Pathway linalool (R)-Linalool (from grapes) enzyme Cytochrome P450 Enzymes linalool->enzyme carboxylinalool (E)-8-carboxylinalool enzyme->carboxylinalool cyclization Acid-catalyzed Cyclization (during aging) carboxylinalool->cyclization wine_lactone (3S,3aR,7aS)-Wine Lactone cyclization->wine_lactone

References

(3S,3aS,7aR)-Wine Lactone: A Technical Guide to the Most Potent Isomer in Wine Aroma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of (3S,3aS,7aR)-wine lactone, a pivotal aroma compound that significantly influences the sensory profile of many wines. We will delve into its stereochemistry, sensory properties, formation pathway, and the factors influencing its concentration, offering a comprehensive resource for researchers, scientists, and professionals in drug development and enology.

Introduction: The Significance of Chirality in Aroma Perception

The aroma of wine is a complex mosaic of volatile compounds, where subtle differences in molecular structure can lead to profound variations in sensory perception. Wine lactone, chemically known as 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one, is a prime example of how stereochemistry governs olfactory responses.[1] This monoterpene lactone possesses three chiral centers, resulting in eight possible stereoisomers. Among these, the (3S,3aS,7aR)-isomer stands out for its exceptionally low odor threshold and its characteristic "coconut, woody, and sweet" aroma, making it a key contributor to the bouquet of many white wines and some red wines.[2][3]

First identified in the urine of koalas that had consumed eucalyptus leaves, it was later discovered in white wines by Guth, who aptly named it "this compound".[2] While it has also been found in other natural sources like apples, orange juice, and black pepper, its impact on wine aroma is particularly noteworthy due to its potency.[2]

Stereochemistry and Sensory Impact: A Tale of Eight Isomers

The profound difference in sensory perception among the stereoisomers of this compound underscores the specificity of olfactory receptors. The (3S,3aS,7aR)-enantiomer is the most potent, with an incredibly low odor detection threshold of 10 ng/L in a model wine solution and 0.00001-0.00004 ng/L in air.[2][3] In stark contrast, its enantiomer, (3R,3aR,7aS)-wine lactone, has an odor threshold that is orders of magnitude higher, rendering it practically odorless in comparison.[3]

This remarkable difference in potency highlights the importance of chiral analysis in flavor and fragrance chemistry. The specific three-dimensional arrangement of atoms in the (3S,3aS,7aR)-isomer allows for a precise fit into its corresponding olfactory receptor, triggering a strong and distinct aroma signal.

Table 1: Odor Thresholds of this compound Stereoisomers

StereoisomerOdor DescriptionOdor Threshold (ng/L in air)
(3S,3aS,7aR)Intense sweet, coconut-like, woody0.00001 - 0.00004[2][3]
(3R,3aR,7aS)Not available (very weak)>1000[3]
(3S,3aR,7aR)Coconut-like0.05 - 0.2[3]
Other isomersVariable and significantly weakerNot precisely determined but much higher

Biosynthesis and Formation: A Journey from Grape to Glass

Interestingly, this compound is not present in grapes themselves. Instead, it is formed during the maturation and aging of wine through a slow, non-enzymatic, acid-catalyzed cyclization of a precursor molecule.[4] This precursor is (E)-8-carboxylinalool, also known as menthiafolic acid.[4]

The formation pathway can be summarized as follows:

  • In the Grape: The journey begins with linalool, a common monoterpene alcohol found in grapes. A specific cytochrome P450 enzyme, VvCYP76F14, catalyzes the three-step oxidation of linalool to (E)-8-carboxylinalool.[4][5] This precursor can also be present in a glycosylated form as a glucose ester.[4][6]

  • During Winemaking and Aging: In the acidic environment of wine, (E)-8-carboxylinalool undergoes a slow, acid-catalyzed intramolecular cyclization to form this compound.[4][7] The glucose ester of the precursor does not appear to be a significant direct contributor to this compound formation at room temperature.[6][7][8] The free acid form is the primary precursor during wine aging.[6][7][8][9] The concentration of this compound can therefore increase as the wine ages.[4]

The predominant formation of the sensorially important (3S,3aS,7aR)-enantiomer from (6R)-linalool suggests a stereoselective cyclization process.[6] Studies have shown that the hydrolysis of the (6R)-enantiomer of the precursor acid at room temperature and wine pH leads to an enrichment of the (3S,3aS,7aR)-wine lactone.[6][7]

G Linalool Linalool (in grape) Precursor (E)-8-Carboxylinalool Linalool->Precursor VvCYP76F14 (Enzymatic oxidation) WineLactone (3S,3aS,7aR)-Wine Lactone (in wine) Precursor->WineLactone Slow acid-catalyzed cyclization (during aging)

Caption: Formation pathway of (3S,3aS,7aR)-wine lactone.

Analytical Methodologies: Unraveling the Chiral Complexity

The analysis of this compound isomers requires sophisticated analytical techniques due to their low concentrations and the need for chiral separation.

Extraction and Concentration

Given the low levels of this compound in wine, a pre-concentration step is essential. Headspace solid-phase microextraction (HS-SPME) is a commonly used technique for extracting volatile compounds from the wine matrix.[10] The choice of fiber coating and extraction conditions (temperature, time) is critical for optimal recovery.[10]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The separation of the different stereoisomers is achieved using chiral gas chromatography. This technique employs a capillary column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

Experimental Protocol: Chiral GC-MS Analysis of this compound

  • Sample Preparation:

    • Filter wine sample through a 0.45 µm membrane.

    • For HS-SPME, place a known volume of wine (e.g., 10 mL) in a vial with a defined amount of NaCl to increase ionic strength.

    • Add an internal standard (e.g., a deuterated analog of this compound) for quantification.

  • HS-SPME Extraction:

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 min) with agitation.[10]

  • GC-MS Analysis:

    • Injector: Splitless mode, 220-250°C.

    • Column: Chiral capillary column (e.g., Rt-βDEXcst).[11]

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 230°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 166, 151, 138, 123).[6]

  • Data Analysis:

    • Identify isomers based on their retention times compared to authentic standards.

    • Quantify each isomer using the peak area relative to the internal standard.

G cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Wine Wine Sample Filtered Filtered Wine Wine->Filtered Spiked Spiked with Internal Standard Filtered->Spiked Vial Vial with Sample Spiked->Vial Fiber SPME Fiber Vial->Fiber Headspace Extraction GC Chiral GC Separation Fiber->GC Desorption MS MS Detection (SIM) GC->MS Data Data Analysis (Identification & Quantification) MS->Data

Caption: Workflow for chiral analysis of this compound.

Factors Influencing this compound Concentration

The final concentration of (3S,3aS,7aR)-wine lactone in wine is influenced by a combination of viticultural and enological practices that affect the availability of its precursor, (E)-8-carboxylinalool.

Viticultural Practices
  • Grape Variety: Grape varieties with higher concentrations of linalool, the initial precursor, are more likely to produce wines with higher potential for this compound formation.

  • Vineyard Management: Practices that influence grape composition, such as sun exposure, can impact the levels of aroma precursors.[12] For instance, enhanced sunlight due to leaf removal can affect the concentration of norisoprenoids and terpenes.[12] While direct studies on this compound are limited, it is plausible that viticultural practices that modulate linalool biosynthesis in grapes will have a downstream effect on this compound potential.

  • Climate and Vintage: Climatic conditions play a significant role in grape ripening and the development of aroma compounds.[13] Warmer vintages have been shown to increase the concentration of certain lactones in some wines.[13]

Enological Practices
  • Fermentation and Maceration: The extraction of linalool and its derivatives from the grape skins during fermentation is a critical step. Maceration time and temperature can influence the concentration of these precursors in the must.

  • Yeast Strain: While the final conversion to this compound is non-enzymatic, yeast metabolism can influence the pool of terpene precursors.

  • Wine Aging: As the formation of this compound is a slow, acid-catalyzed process, bottle aging is a crucial factor.[4][14] Wines intended for aging have a greater potential to develop significant concentrations of this potent aroma compound.[7][8][9]

  • Winemaking Techniques: Practices such as cold soaking, saignée, and thermovinification can alter the extraction of anthocyanins and other phenolic compounds, and may also influence the extraction of aroma precursors. However, their specific impact on this compound precursors needs further investigation.

Conclusion and Future Perspectives

(3S,3aS,7aR)-wine lactone is a testament to the intricate relationship between molecular structure and sensory perception. Its potent and desirable aroma makes it a key contributor to the complexity and quality of many wines. Understanding its formation pathway, from the enzymatic synthesis of its precursor in the grape to its slow, acid-catalyzed formation during aging, provides valuable insights for both viticulturists and winemakers.

Future research should focus on elucidating the precise impact of various viticultural and enological practices on the concentration of (E)-8-carboxylinalool in grapes and must. This knowledge will enable more targeted approaches to modulate the levels of (3S,3aS,7aR)-wine lactone in the final wine, allowing for greater control over the desired aromatic profile. Furthermore, exploring the sensory interactions of this compound with other volatile compounds will provide a more holistic understanding of its contribution to the overall wine bouquet.

References

Natural occurrence of wine lactone in fruits and essential oils

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Wine Lactone

Authored by: Gemini, Senior Application Scientist

This compound [(3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one] is a monoterpene lactone of significant interest in the fields of flavor chemistry, food science, and natural product research. Despite its name, its presence is not limited to wine; it is a naturally occurring volatile compound found in a variety of fruits and essential oils. Its profound sensory impact, characterized by a potent "coconut, woody, and sweet" aroma, is due to an exceptionally low odor detection threshold, making it a key contributor to the aromatic profile of numerous products even at trace concentrations.[1] This guide provides a comprehensive technical overview of this compound, detailing its natural distribution, the intricate biosynthetic pathway leading to its formation, state-of-the-art analytical methodologies for its identification and quantification, and the critical role of stereochemistry in its sensory perception. This document is intended for researchers and professionals engaged in natural product chemistry, flavor analysis, and product development.

Introduction: The Profile of a Potent Aroma Compound

First identified not in wine, but in the urine of koalas that had consumed eucalyptus leaves, this compound is a fascinating molecule. It was later discovered in white wines by the German chemist Helmut Guth, who named it "this compound" and recognized its importance as a powerful flavor ingredient.

Chemically, it is a bicyclic monoterpene lactone with three chiral centers, which gives rise to eight possible stereoisomers (four pairs of enantiomers). However, research has consistently shown that one specific isomer, the (3S,3aS,7aR)-isomer, is the primary form found in nature and is also the most aromatically potent.[1][2] Its odor detection threshold is remarkably low, reported to be around 10 nanograms per liter (ng/L) in model wine and as low as 0.00001-0.00004 ng/L in air, making it one of the most powerful aroma compounds known.[1] This potency means that even minuscule quantities can exert a significant influence on the overall sensory profile of a fruit, beverage, or essential oil.

Natural Occurrence and Distribution

This compound is not synthesized directly by the grape but is formed during the maturation and aging process from precursors present in the fruit. Its natural distribution extends beyond wine to various other plant-derived products. The presence of this lactone contributes to the complex aroma profiles of these matrices.

Data Presentation: Occurrence of this compound

The following table summarizes the key natural sources where this compound has been identified.

Natural SourceCommon NameIsomer(s) IdentifiedReference(s)
Vitis viniferaGrapes (in resulting wines)(3S,3aS,7aR)[1]
Citrus sinensisOrange (Juice & Essential Oil)(3S,3aS,7aR)[1][2]
Citrus paradisiGrapefruit (Juice)(3S,3aS,7aR)[2]
Citrus clementinaClementine (Peel Oil)Not Specified[1]
Malus domesticaAppleNot Specified[1]
Piper nigrumBlack PepperNot Specified

The Biosynthetic Pathway: From Grape to Aroma

Understanding the formation of this compound is critical for researchers looking to modulate its concentration in final products. The compound is not present in fresh grapes but is generated over time through a multi-step process involving enzymatic conversion and slow, acid-catalyzed chemical reactions.[3] This explains why its concentration can increase as a wine ages.[4]

The established pathway is as follows:

  • Linalool Oxidation: The pathway begins with linalool, a common monoterpene alcohol found in grapes and many other plants. A specific cytochrome P450 enzyme, identified in grapevines as VvCYP76F14 , catalyzes the oxidation of linalool.[3][5]

  • Formation of the Precursor: This enzymatic oxidation converts linalool into (E)-8-carboxylinalool (also known as menthiafolic acid). This compound is the direct, albeit odorless, precursor to this compound. The concentration of this precursor in grapes is a key determinant of the potential for this compound formation.[6]

  • Acid-Catalyzed Cyclization: During wine maturation or aging, the acidic environment (typically pH 3-4) slowly catalyzes the intramolecular cyclization of (E)-8-carboxylinalool.[7][8] This reaction is a slow process, which is why this compound is considered an aging-related aroma compound, developing over months or years.[3][8]

Mandatory Visualization: Biosynthesis of this compound

The following diagram illustrates the key transformations in the formation of this compound.

Biosynthesis Linalool Linalool (in Grapes) Enzyme VvCYP76F14 (Cytochrome P450) Linalool->Enzyme Precursor (E)-8-carboxylinalool (Precursor) Condition Slow Acid-Catalyzed Cyclization (Wine Aging) Precursor->Condition WineLactone This compound (Aroma Compound) Enzyme->Precursor Oxidation Condition->WineLactone Intramolecular Lactonization

Caption: The enzymatic and chemical pathway for the formation of this compound from linalool.

Analytical Methodologies: Detection and Quantification

The extremely low concentration and high volatility of this compound necessitate highly sensitive and specific analytical techniques for its detection and quantification. The causality behind the chosen methodology rests on the need to isolate a trace-level analyte from a highly complex matrix (e.g., wine, fruit juice) and resolve its different stereoisomers.

The gold-standard approach is Gas Chromatography-Mass Spectrometry (GC-MS) . For effective analysis, this is coupled with a pre-concentration/extraction step. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique that is ideal for this purpose.[7][9] It works by exposing a coated fiber to the headspace (the gas phase) above the sample, where volatile compounds like this compound partition onto the fiber. The fiber is then transferred to the hot GC inlet, where the analytes are desorbed for analysis.

Experimental Protocols: HS-SPME-GC-MS Analysis of this compound

This protocol provides a self-validating, step-by-step methodology for the analysis of this compound in a liquid matrix.

1. Sample Preparation:

  • Pipette 5-10 mL of the sample (e.g., wine, clear juice) into a 20 mL SPME vial.
  • To enhance the release of volatiles from the matrix, add an appropriate amount of sodium chloride (e.g., 1-2 g) to increase the ionic strength of the solution.[7]
  • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound (d3-wine lactone) or a compound with similar chemical properties not present in the sample) for accurate quantification.[4]
  • Seal the vial immediately with a PTFE-lined septum cap.

2. HS-SPME Extraction:

  • Place the vial in a temperature-controlled autosampler tray or water bath set to a specific temperature (e.g., 40-50°C) to promote volatilization.[7]
  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with agitation. The choice of fiber and extraction time/temperature must be optimized to ensure efficient and reproducible adsorption of the target analyte.[7]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, introduce the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.
  • Separation: Use a high-resolution capillary column suitable for separating volatile terpenes. A chiral stationary phase column (e.g., a cyclodextrin-based column) is mandatory for resolving the different stereoisomers of this compound.
  • GC Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 240°C) to elute all compounds.
  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions of this compound (and the internal standard) for positive identification and quantification.

4. Data Analysis:

  • Identify this compound isomers based on their retention times compared to authentic standards.
  • Quantify the concentration of each isomer by comparing its peak area to that of the internal standard, using a previously established calibration curve.

Mandatory Visualization: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Liquid Sample (e.g., Wine) Spike Add Internal Standard & Salt Sample->Spike Vial Seal in SPME Vial Spike->Vial Incubate Incubate & Agitate Vial->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chiral GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Data Data Processing (Quantification) Detect->Data

Caption: Standard workflow for the analysis of this compound using HS-SPME-GC-MS.

The Decisive Role of Stereochemistry in Sensory Perception

The sensory properties of chiral molecules can vary dramatically between different stereoisomers, and this compound is a textbook example of this phenomenon. While eight stereoisomers are theoretically possible, the (3S,3aS,7aR)-isomer is the one predominantly formed in nature and possesses the characteristic potent aroma.

Helmut Guth's foundational work involved synthesizing all eight isomers and evaluating their individual sensory properties. The results were striking:

  • The (3S,3aS,7aR)-isomer has an exceptionally low odor threshold, making it a powerful contributor to aroma.

  • Its enantiomer, the (3R,3aR,7aS)-isomer , has an odor threshold that is orders of magnitude higher, rendering it sensorially insignificant at the concentrations typically found in nature.

This highlights the critical importance of chiral analysis in flavor research. Simply quantifying "this compound" is insufficient; understanding the enantiomeric distribution is essential to accurately predict its contribution to the overall aroma profile. Other lactones, such as whisky lactone, also exhibit significant sensory differences between their cis and trans diastereomers, with the cis isomer often being the more potent odorant.[10][11]

Conclusion and Future Directions

This compound stands out as a high-impact aroma compound whose natural occurrence is the result of a fascinating interplay between plant biochemistry and the chemistry of aging. Its presence in fruits and essential oils, governed by the availability of the linalool precursor and the activity of the VvCYP76F14 enzyme, imparts desirable sweet, woody, and coconut-like notes. For professionals in research and development, a deep understanding of its biosynthetic pathway offers opportunities to modulate flavor profiles through viticultural practices, fermentation techniques, and aging conditions. Furthermore, the application of precise analytical methods, particularly chiral gas chromatography, is indispensable for accurately correlating chemical composition with sensory perception. Future research may focus on identifying similar biosynthetic pathways in other fruits, exploring the full range of perceptual interactions between this compound isomers and other volatile compounds, and further optimizing analytical techniques for even lower detection limits.

References

The Subtle Architect: A Technical Guide to Wine Lactone's Contribution to the Bouquet of Aged Wines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Fruit and Oak

The sensory journey of an aged wine is a complex narrative written in the language of volatile organic compounds. While primary fruit aromas dominate a wine's youth and the influence of oak is often readily apparent, the true hallmark of sophisticated aging lies in the emergence of a more nuanced and integrated bouquet. It is within this subtle tapestry of aromas that wine lactone ((3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one) asserts its influence. This potent monoterpene, with its characteristic "coconut, woody, and sweet" notes, is not a direct gift from the grape or the barrel but rather a product of time and transformation.[1] This guide offers an in-depth exploration of the multifaceted role of this compound, from its biogenesis to its profound sensory impact, providing researchers and winemakers with a comprehensive understanding of this key contributor to the elegance of aged wines.

The Chemical Identity of a Potent Odorant

This compound is a bicyclic monoterpene lactone, a cyclic ester, with the chemical formula C₁₀H₁₄O₂.[1][2] Its structure contains three chiral centers, giving rise to eight possible stereoisomers. However, extensive research has revealed that only the (3S, 3aS, 7aR) isomer is naturally found in wine and is responsible for its characteristic aroma.[1] This stereospecificity is crucial, as the sensory perception of the different isomers varies dramatically.

The potency of the (3S, 3aS, 7aR)-wine lactone is remarkable, with an exceptionally low odor detection threshold of 10 nanograms per liter (ng/L) in model wine.[1] To put this into perspective, its enantiomer has an odor threshold that is 100 million times greater, rendering it virtually insignificant to the wine's aroma. This highlights the critical importance of stereospecific analysis in accurately assessing the sensory contribution of this compound.

Whiskey Lactone: A Close Relative from Oak

It is important to distinguish this compound from the so-called "whiskey lactones" (β-methyl-γ-octalactone), which are extracted directly from oak barrels during aging.[3][4] While both contribute to the "coconut" and "woody" aromatic profile, their origins and specific nuances differ. Whiskey lactones exist as cis and trans isomers, with the cis isomer being more sensorially significant due to its lower perception threshold.[4][5] The presence and concentration of whiskey lactones are heavily influenced by the type of oak (e.g., American oak is richer in the cis-isomer), seasoning, and toasting levels of the barrel.[4][6][7]

The Genesis of this compound: A Journey from Grape to Glass

This compound is not present in fresh grapes. Instead, it is formed during the aging process from a non-aromatic precursor that originates in the grape.[8][9][10] This slow, acid-catalyzed transformation is a key element of the development of an aged wine's bouquet.

The Biosynthetic Pathway: From Linalool to Latent Aroma

The journey begins with a common monoterpene alcohol found in grapes: linalool. Through the action of a specific cytochrome P450 enzyme in the grape berry, CYP76F14, linalool is oxidized to form (E)-8-carboxylinalool.[8][9][10] This odorless precursor is then present in the must and young wine.

During the maturation and aging of the wine, the acidic environment slowly catalyzes the cyclization of (E)-8-carboxylinalool to form this compound.[11][12][13] This reaction is time and temperature-dependent, explaining why this compound is a hallmark of aged wines.[12][13][14]

Figure 1: Biosynthetic pathway of this compound from linalool in the grape to its formation during wine aging.

Sensory Impact: The Nuanced Contribution to the Bouquet

The presence of this compound at concentrations above its perception threshold imparts distinct "coconut," "woody," and "sweet" aromas to aged wines.[1] Its contribution is not merely an addition of these specific notes but also involves complex interactions with other volatile compounds, enhancing the overall complexity and perception of the wine's bouquet.

While often associated with white wines like aged Riesling, this compound is also found in aged red wines.[12] In red wines, its "sweet" and "woody" characteristics can complement the dark fruit and spice notes, contributing to a more integrated and harmonious aromatic profile.

Analytical Methodologies for the Quantification of this compound

Due to its extremely low concentration and the presence of numerous other volatile compounds in wine, the accurate quantification of this compound requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of this compound analysis, often preceded by a sample preparation step to extract and concentrate the analyte.

Sample Preparation: Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from wine.[3] It offers good sensitivity and is relatively simple to perform.

Experimental Protocol: HS-SPME for this compound Analysis

  • Sample Preparation: Pipette 5 mL of wine into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

  • Internal Standard: Add a known concentration of a suitable internal standard, such as a deuterated analog of this compound (e.g., d3-wine lactone), to the vial for accurate quantification.[12]

  • Equilibration: Seal the vial and place it in a temperature-controlled agitator. Equilibrate the sample at 40°C for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C.

  • Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes.

Figure 2: A typical workflow for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides the necessary separation and identification capabilities for this compound analysis. A chiral GC column is essential for separating the different stereoisomers of this compound, allowing for the specific quantification of the sensorially active (3S, 3aS, 7aR) isomer.

Typical GC-MS Parameters:

ParameterSetting
GC Column Chiral capillary column (e.g., Rt-βDEXse)
Injector Temp. 250 °C
Oven Program 40 °C (hold 2 min), ramp to 220 °C at 4 °C/min, hold 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Interface Temp. 230 °C
Ion Source Temp. 200 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ions for Monitoring (SIM):

  • This compound: m/z 166, 151, 123

  • d3-Wine Lactone (IS): m/z 169, 154, 126

Factors Influencing this compound Concentration

Several viticultural and enological factors can influence the final concentration of this compound in aged wine, primarily by affecting the initial concentration of its precursor, linalool, and the conditions of aging.

FactorInfluence on this compoundCausality
Grape Variety HighVarieties rich in linalool (e.g., Riesling, Gewürztraminer) will have a higher potential for this compound formation.
Grape Ripeness ModerateLinalool concentrations can vary with grape maturity.
Wine pH HighLower pH (higher acidity) accelerates the acid-catalyzed conversion of the precursor to this compound during aging.[12][13]
Aging Temperature HighHigher storage temperatures increase the rate of the formation reaction.[12][13][14] However, excessively high temperatures can negatively impact other aspects of wine quality.
Aging Time HighAs a slow reaction, the concentration of this compound generally increases with extended aging.[11]

Conclusion: The Signature of Time

This compound stands as a testament to the transformative power of aging. Its formation from an odorless grape-derived precursor into a potent aroma compound is a slow and intricate process that contributes significantly to the complexity and allure of mature wines. For researchers and winemakers, understanding the biogenesis, sensory properties, and analytical determination of this compound provides a deeper appreciation for the chemical artistry that unfolds within a bottle of aged wine. By managing the factors that influence its formation, from the vineyard to the cellar, it is possible to subtly guide the development of this elegant and desirable aromatic signature.

References

Chemical synthesis of wine lactone and its stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Chemical Synthesis of Wine Lactone and its Stereoisomers

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword

This compound, a deceptively simple bicyclic monoterpene, represents a significant and enduring challenge in the field of stereoselective synthesis. As one of the most potent aroma compounds known, its olfactory character is inextricably linked to its specific stereochemistry.[1][2] This technical guide provides a comprehensive exploration of the synthetic strategies developed to master the construction of this compound's eight stereoisomers. We move beyond mere procedural outlines to dissect the mechanistic rationale behind key transformations, offering field-proven insights into the art and science of controlling molecular chirality. This document is intended for the practicing scientist engaged in complex molecule synthesis, offering a robust framework for understanding and applying these advanced synthetic methodologies.

The Significance of this compound: Structure, Olfaction, and Stereochemistry

This compound, chemically identified as 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one, possesses three chiral centers, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). Its presence is crucial to the aroma profile of many white wines and various fruits, including orange and grapefruit juice.[1][3]

The profound impact of stereochemistry on biological activity is vividly illustrated by this compound. The naturally occurring (3S,3aS,7aR)-isomer is recognized as the most potent aroma-active compound, with an exceptionally low odor threshold in air of 0.00001-0.00004 ng/L.[2][3][4] In stark contrast, its enantiomer and other diastereomers exhibit odor thresholds that are several orders of magnitude higher, rendering them virtually odorless by comparison.[1][5] This dramatic difference underscores the necessity of absolute stereocontrol in any synthetic endeavor targeting this molecule for applications in the flavor, fragrance, or sensory research industries.

Core Synthetic Strategies and Mechanistic Rationale

The central challenge in synthesizing this compound lies in the precise, predictable construction of its three stereogenic centers. Several elegant strategies have been developed, each leveraging different principles of asymmetric synthesis.

Cycloaddition Approaches: The Diels-Alder Reaction

The Diels-Alder reaction, a thermally allowed [4+2] cycloaddition, offers a powerful and convergent method for constructing the fused bicyclic core of this compound, often establishing multiple stereocenters in a single, predictable step.[6]

Mechanistic Insight: The intramolecular Diels-Alder (IMDA) reaction has proven particularly concise for this target.[1][7] In this approach, a triene precursor is synthesized and subjected to thermal conditions to induce cyclization. The stereochemical outcome is governed by the geometry of the dienophile and the endo/exo selectivity of the transition state, which can be influenced by the substrate's design.

Protocol: Enantioselective Intramolecular Diels-Alder Synthesis This protocol is an illustrative example based on established methodologies.[1][2]

  • Precursor Synthesis: An optically active starting material, such as (S)-2-methyl-3-butenoic acid, is elaborated into a triene-containing ester. This multi-step process typically involves esterification and coupling reactions to attach the diene portion of the molecule.

  • IMDA Cyclization: The triene precursor (e.g., 1.50 g, 9.02 mmol) is dissolved in a high-boiling solvent like decalin (45 mL).[1][2] This solution is added dropwise to preheated decalin (45 mL) at 200 °C to promote the intramolecular cycloaddition.[1][2]

  • Reaction Monitoring & Workup: The reaction is stirred for approximately 1 hour at 200 °C and monitored by TLC or GC-MS.[1][2] Upon completion, the mixture is cooled to room temperature.

  • Purification: The cooled reaction mixture is directly applied to a silica gel column. The high-boiling solvent (decalin) is first removed by flushing with hexane, after which the product lactones are eluted using a hexane/ethyl acetate gradient.[1][2] The resulting mixture of this compound diastereomers requires further separation by chiral chromatography.

Diels_Alder_Workflow A Chiral Starting Material ((S)-2-methyl-3-butenoic acid) B Elaboration to Triene Precursor A->B Multi-step synthesis C Triene Substrate B->C D Intramolecular Diels-Alder (IMDA, 200 °C, Decalin) C->D [4+2] Cycloaddition E Cycloadduct Mixture (Diastereomers) D->E Forms bicyclic core F Chromatographic Purification E->F G Isolated this compound Stereoisomers F->G

Caption: Workflow for the Intramolecular Diels-Alder (IMDA) synthesis of this compound.

Sigmatropic Rearrangements: The Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a sophisticated tool for stereoselective carbon-carbon bond formation.[8][9] It involves the[10][10]-sigmatropic rearrangement of an allylic ester, which is first converted to its silyl ketene acetal.[9][11]

Mechanistic Insight: The power of this reaction lies in the ability to control the geometry of the key enolate intermediate.[11] By choosing the appropriate solvent and base system (e.g., LDA in THF for Z-enolates, or LDA in THF/HMPA for E-enolates), one can selectively generate either the (E)- or (Z)-silyl ketene acetal.[11] This geometry, in turn, dictates the stereochemistry of the newly formed C-C bond as the molecule rearranges through a predictable chair-like transition state, yielding a γ,δ-unsaturated carboxylic acid that is a key precursor to the lactone.

Ireland_Claisen_Mechanism cluster_0 Enolate Formation cluster_1 Rearrangement & Hydrolysis A Allylic Ester B Base (LDA) + TMSCl Solvent Control (THF vs. THF/HMPA) A->B C Silyl Ketene Acetal (E or Z geometry) B->C Stereoselective deprotonation D [3,3]-Sigmatropic Rearrangement C->D E Silyl Ester Intermediate D->E Chair transition state F Aqueous Workup E->F G γ,δ-Unsaturated Carboxylic Acid F->G

Caption: The Ireland-Claisen rearrangement pathway for stereocontrolled C-C bond formation.

Biocatalytic Strategies

Biocatalysis offers a highly efficient and environmentally benign route to enantiomerically pure compounds. Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, making them ideal for asymmetric synthesis.

Mechanistic Insight: A common biocatalytic strategy is the oxidative lactonization of diols.[12] This process, often catalyzed by alcohol dehydrogenase (ADH) enzymes found in microorganisms like Rhodococcus, involves a double oxidation.[13][14] The enzyme first oxidizes a primary or secondary alcohol on a diol substrate to an aldehyde. This intermediate exists in equilibrium with its cyclic hemiacetal (lactol), which is then oxidized by the same enzyme to the final lactone product.[12] This method can be used in a kinetic resolution process, where the enzyme selectively oxidizes one enantiomer of a racemic diol, allowing for the separation of a highly enantioenriched lactone and the remaining unreacted diol enantiomer.

Biocatalytic_Resolution A Racemic Diol Precursor (R)- and (S)-enantiomers B Whole-Cell Biocatalyst (e.g., Rhodococcus erythropolis) Contains Alcohol Dehydrogenase (ADH) A->B C (S)-Diol (Unreacted) B->C Enzyme is selective; (S)-enantiomer reacts slowly D (R)-Lactone (Product) B->D Selective oxidation of (R)-enantiomer E Separation C->E D->E F Enantiopure Products E->F

Caption: Kinetic resolution of a racemic diol via whole-cell biocatalysis.

Analytical Characterization of this compound Stereoisomers

The unambiguous identification of each stereoisomer is paramount. This requires a combination of high-resolution chromatographic and spectroscopic techniques.

  • Chiral Gas Chromatography (GC): This is the definitive technique for separating the individual stereoisomers. Using a chiral stationary phase column, the enantiomers and diastereomers can be resolved based on their differential interactions with the chiral selector. Retention indices are used for identification against known standards.[15][16]

  • Mass Spectrometry (MS): Coupled with GC, MS provides fragmentation patterns that confirm the molecular weight and core structure of the eluted compounds.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the relative configuration of the stereoisomers.[17] Coupling constants (J-values) between protons, particularly at the ring junctions, can differentiate between cis- and trans-fused systems.[17]

Table 1: Comparative Data for Key this compound Stereoisomers

Property(3S,3aS,7aR)-isomer (Natural)(3R,3aS,7aS)-isomer (Enantiomer)Other Isomers
Odor Description Intense sweet, coconut, woody[3][4]Weak, slightly woodyGenerally weak or different character
Odor Threshold (air) 0.00001 - 0.00004 ng/L[3][4]>1000 ng/L[4]Significantly higher than natural isomer[1]
¹H NMR (Key Signals) Signals consistent with cis-ring fusion[17]Identical spectrum to natural isomer[17]Varying chemical shifts and coupling constants[17]
¹³C NMR (Key Signals) Distinct set of chemical shifts[17]Identical spectrum to natural isomer[17]Distinct sets of chemical shifts per isomer pair[17]
GC Separation Requires chiral column for separation from enantiomerRequires chiral column for separation from enantiomerDiastereomers separable on standard columns; enantiomers require chiral columns

Conclusion and Future Outlook

The stereoselective synthesis of this compound continues to be a benchmark for assessing the power and precision of asymmetric methodologies. While powerful solutions like the intramolecular Diels-Alder and Ireland-Claisen rearrangements have been established, the field is continually evolving. Future advancements will likely focus on the development of novel catalytic asymmetric reactions that can further shorten synthetic sequences and improve overall efficiency. The integration of biocatalysis and chemo-enzymatic cascades holds particular promise for developing more sustainable and scalable routes to these valuable, chiral aroma compounds. Furthermore, the application of computational chemistry to model transition states will undoubtedly play a crucial role in designing more selective catalysts and reaction conditions, pushing the boundaries of what is possible in complex molecule synthesis.

References

An In-depth Technical Guide to the Spontaneous Formation of Wine Lactone from (E)-8-carboxylinalool

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spontaneous, non-enzymatic conversion of (E)-8-carboxylinalool into the potent aroma compound, wine lactone. It is intended for researchers, scientists, and professionals in the fields of flavor chemistry, enology, and drug development who require a deep, mechanistic understanding of this critical transformation.

Introduction: The Aromatic Significance of this compound

This compound (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is a bicyclic monoterpene lactone that, despite its typically low concentrations, is one of the most powerful aroma compounds found in wine and other natural products like orange and grapefruit juice.[1] Its aroma is often described as "coconut-like," "woody," and "sweet," contributing significantly to the bouquet of aged wines. The molecule possesses three chiral centers, resulting in eight possible stereoisomers, with the (3S,3aS,7aR)-isomer being the most aroma-active.[1] This guide focuses on the spontaneous chemical cascade that generates this compound from its acyclic precursor during the maturation of wine.

The Precursor: (E)-8-carboxylinalool

The journey to this compound begins with a less odorous precursor molecule, (E)-8-carboxylinalool. This compound is not typically found in raw grapes but is formed from linalool, a common monoterpenol in many grape varieties.[2] During grape development, a specific cytochrome P450 enzyme, VvCYP76F14, oxidizes linalool to (E)-8-carboxylinalool.[2][3] It is this acid that, over time and under the acidic conditions of wine, undergoes a slow transformation into this compound.[3][4] This delayed formation is a key reason why this compound is considered a contributor to the complex bouquet of aged wines, as it is not a primary grape aroma.[4]

The Mechanism: An Acid-Catalyzed Cyclization Cascade

The conversion of (E)-8-carboxylinalool to this compound is a classic example of an acid-catalyzed intramolecular cyclization. This non-enzymatic process proceeds via a cationic cascade, a fascinating reaction that is more commonly associated with terpene cyclase enzymes.[5] The acidic environment of wine (typically pH 3.0-3.8) is crucial for initiating this transformation.[6][7]

The proposed mechanism involves the following key steps:

  • Protonation of the Tertiary Allylic Alcohol: The reaction is initiated by the protonation of the hydroxyl group at the C6 position of (E)-8-carboxylinalool, forming a good leaving group (water).

  • Formation of a Carbocation: Departure of the water molecule leads to the formation of a tertiary carbocation.

  • Intramolecular Cyclization: The double bond between C2 and C3 acts as a nucleophile, attacking the carbocation to form a six-membered ring and a new carbocation.

  • 1,3-Hydride Shift: A critical and stereoselective 1,3-hydride shift occurs, leading to a more stable carbocation intermediate. This step is crucial for the formation of the specific stereoisomers of this compound.[5]

  • Lactonization: The carboxylic acid moiety then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered lactone ring, thus completing the bicyclic structure of this compound.[5]

This compound Formation Mechanism cluster_0 Spontaneous Formation of this compound Precursor (E)-8-carboxylinalool Protonation Protonation of tertiary alcohol (H+) Precursor->Protonation Acidic Conditions (Wine pH) Carbocation1 Initial Carbocation Intermediate Protonation->Carbocation1 - H2O Cyclization Intramolecular Cyclization Carbocation1->Cyclization Carbocation2 Cyclized Carbocation Cyclization->Carbocation2 HydrideShift 1,3-Hydride Shift Carbocation2->HydrideShift Stereoselective Carbocation3 Rearranged Carbocation HydrideShift->Carbocation3 Lactonization Intramolecular Lactonization Carbocation3->Lactonization Product This compound Lactonization->Product - H+

Caption: Proposed mechanism for the acid-catalyzed formation of this compound.

Factors Influencing the Spontaneous Formation

The rate and stereochemical outcome of the spontaneous formation of this compound are significantly influenced by key environmental factors, primarily pH and temperature.

The Role of pH

As an acid-catalyzed reaction, the rate of this compound formation is highly dependent on the pH of the medium. Lower pH values, which are typical for wine, accelerate the reaction.[6] This is because a higher concentration of protons (H+) facilitates the initial protonation step, which is often the rate-determining step in such reactions. Studies have shown that this compound is formed faster at a pH of 3.0 compared to a pH of 3.4.[6]

The Impact of Temperature

Temperature plays a crucial role in the kinetics of this transformation. At room temperature, the formation of this compound from (E)-8-carboxylinalool is extremely slow, with detectable quantities only forming after several months.[6] However, at elevated temperatures, such as 45°C, the reaction rate increases significantly.[4][6]

Interestingly, temperature also has a profound effect on the stereoselectivity of the reaction. At room temperature, the hydrolysis of (6R)-(E)-8-carboxylinalool leads to a product enriched in the naturally occurring and more aromatic (3S,3aS,7aR)-enantiomer of this compound, with the enantiomeric excess increasing at a slightly higher pH (e.g., 3.4).[4][6] In contrast, at higher temperatures (e.g., 45°C or 100°C), the reaction yields a near-racemic mixture of this compound, indicating a loss of stereoselectivity.[4][6]

Condition Relative Rate of Formation Stereochemical Outcome (from (6R)-precursor) Reference
Room Temperature, pH 3.0-3.4SlowEnriched in (3S,3aS,7aR)-enantiomer (up to 60% ee at pH 3.4)[4][6]
45°C, pH 3.0-3.4ModerateNear-racemic[4][6]
100°C, pH 3.2FastPartially enriched in (3S,3aS,7aR)-enantiomer (5-22% ee)[4][6]

Experimental Protocol for Monitoring the Spontaneous Formation of this compound

This section outlines a general methodology for studying the spontaneous formation of this compound from (E)-8-carboxylinalool in a model wine solution.

Materials and Reagents
  • (E)-8-carboxylinalool (synthesized or isolated)

  • Model wine solution (e.g., 12% ethanol in water, with tartaric acid to adjust pH)

  • Deuterated this compound (d3-wine lactone) as an internal standard

  • High-purity solvents (e.g., dichloromethane, ethanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Anhydrous sodium sulfate

Instrumentation
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral GC column for enantiomer separation

  • pH meter

  • Incubator or water bath

Step-by-Step Procedure
  • Preparation of Model Wine Solutions: Prepare a model wine solution and adjust the pH to the desired levels (e.g., 3.0, 3.2, 3.4) using tartaric acid.

  • Spiking the Precursor: Spike the model wine solutions with a known concentration of (E)-8-carboxylinalool.

  • Incubation: Aliquot the spiked solutions into sealed vials and incubate them at different temperatures (e.g., room temperature, 45°C).

  • Sampling: At regular time intervals, remove an aliquot of the sample for analysis.

  • Sample Extraction:

    • Spike the sample with the internal standard (d3-wine lactone).

    • Perform a solid-phase extraction (SPE) to isolate the analytes.

    • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., dichloromethane).

    • Dry the extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated extract into the GC-MS system equipped with a chiral column.

    • Use selected ion monitoring (SIM) mode for sensitive and selective detection of this compound isomers and the internal standard.

  • Quantification and Data Analysis:

    • Quantify the concentration of each this compound enantiomer based on the peak area relative to the internal standard.

    • Plot the concentration of this compound over time to determine the formation kinetics at different pH and temperature conditions.

    • Calculate the enantiomeric excess (ee) to assess the stereoselectivity of the reaction.

Experimental_Workflow cluster_1 Experimental Workflow for Monitoring this compound Formation A Prepare Model Wine (adjust pH) B Spike with (E)-8-carboxylinalool A->B C Incubate at Controlled Temperature B->C D Time-course Sampling C->D E Add Internal Standard (d3-wine lactone) D->E F Solid-Phase Extraction (SPE) E->F G Concentrate Extract F->G H Chiral GC-MS Analysis G->H I Data Analysis (Kinetics & Stereoselectivity) H->I

Caption: A typical workflow for studying this compound formation.

Conclusion

The spontaneous formation of this compound from (E)-8-carboxylinalool is a slow, acid-catalyzed process of significant importance to the aromatic profile of aged wines. The reaction proceeds through a non-enzymatic, stereoselective cationic cyclization cascade that includes a 1,3-hydride shift. The rate of this transformation is accelerated by lower pH and higher temperatures, with the latter leading to a decrease in the stereoselectivity of the reaction. A thorough understanding of this mechanism and the factors that influence it is crucial for enologists seeking to modulate the aromatic profile of wine during maturation and for flavor chemists interested in the generation of potent aroma compounds.

References

An In-depth Technical Guide to the Biosynthesis of Wine Lactone Precursors in Vitis vinifera

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Wine lactone is a bicyclic monoterpene lactone that, despite its typically low concentration in wine, exerts a significant sensory impact due to an exceptionally low odor detection threshold. It imparts desirable 'coconut-like' and 'woody' aromatic notes, contributing to the complexity and bouquet of aged wines.[1][2] Crucially, this compound is not synthesized directly by the grapevine (Vitis vinifera); instead, it is formed during the maturation and aging of wine from a specific, non-volatile precursor molecule generated and stored within the grape berry. This guide provides a comprehensive technical overview of the biosynthetic pathway responsible for producing this key precursor, focusing on the molecular genetics, enzymatic mechanisms, and analytical methodologies essential for its study. We will elucidate the central role of the cytochrome P450 enzyme, VvCYP76F14, detail the transformation of linalool into the direct precursor, (E)-8-carboxylinalool, and discuss the viticultural and genetic factors that modulate its accumulation.

The Central Precursor: (E)-8-Carboxylinalool

The journey to this compound begins with a monoterpenoid acid, (E)-8-carboxylinalool, also known as menthiafolic acid. This odorless compound is the direct precursor that undergoes a slow, non-enzymatic, acid-catalyzed cyclization during wine aging to form this compound.[1] The concentration of (E)-8-carboxylinalool in the grape juice is therefore a critical determinant of a wine's potential to develop the characteristic aroma of this compound over time.[3] In the grape berry, this precursor is primarily stored in a non-volatile, glycosidically bound form, specifically as a glucose ester, which can be hydrolyzed during fermentation and aging.[1][3]

The relationship is clear and direct: a higher initial concentration of (E)-8-carboxylinalool in the must correlates with a higher concentration of this compound in the aged wine.[3] Understanding its biosynthesis is therefore paramount for controlling this potent aroma compound.

The Core Biosynthetic Pathway: From Linalool to its Carboxylated Derivative

The synthesis of (E)-8-carboxylinalool in Vitis vinifera is a multi-step enzymatic process catalyzed by a single, highly efficient enzyme. The starting substrate for this pathway is the common monoterpene alcohol, linalool, which is responsible for floral notes in many grape varieties.

The Key Enzyme: Cytochrome P450 VvCYP76F14

Research has unequivocally identified the cytochrome P450 enzyme VvCYP76F14 as the primary catalyst in this pathway.[2][3] This multi-functional enzyme sequentially catalyzes a three-step oxidation of linalool to produce (E)-8-carboxylinalool.[1][4] The process involves hydroxylation, dehydrogenation, and finally, carboxylation at the C8 position of the linalool molecule.[1][4]

The sequential reactions are as follows:

  • Linalool is first hydroxylated to form (E)-8-hydroxylinalool .[4]

  • (E)-8-hydroxylinalool is then oxidized (dehydrogenation) to (E)-8-oxolinalool .[4]

  • Finally, (E)-8-oxolinalool is further oxidized to the stable end-product, (E)-8-carboxylinalool .[4]

The gene encoding CYP76F14 has been shown to co-locate with a quantitative trait locus (QTL) for (E)-8-carboxylinalool content in grape berries, providing strong genetic evidence for its central role.[1][3]

This compound Precursor Biosynthesis cluster_grape In Grape Berry (Vitis vinifera) cluster_wine In Wine (Aging) Linalool Linalool Hydroxylinalool (E)-8-hydroxylinalool Linalool->Hydroxylinalool VvCYP76F14 (Hydroxylation) Oxolinalool (E)-8-oxolinalool Hydroxylinalool->Oxolinalool VvCYP76F14 (Dehydrogenation) Carboxylinalool (E)-8-carboxylinalool Oxolinalool->Carboxylinalool VvCYP76F14 (Carboxylation) Glycoside (E)-8-carboxylinalool -glucose ester (Stored Form) Carboxylinalool->Glycoside Glycosylation WineLactone This compound Carboxylinalool->WineLactone Acid-Catalyzed Cyclization (slow) Experimental Workflow cluster_quant Quantification Protocol cluster_func Functional Assay Protocol Grape Grape Juice Sample Spike Spike with Internal Standard Grape->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Quant Quantification LCMS->Quant Clone Clone VvCYP76F14 Gene Express Heterologous Expression (e.g., Yeast) Clone->Express Assay In Vitro Enzyme Assay (Substrate: Linalool) Express->Assay Product Product Analysis (LC-MS/MS) Assay->Product Confirm Confirmation of Activity Product->Confirm

References

Methodological & Application

Application Note: A Comprehensive Guide to the Quantification of Wine Lactone Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Wine lactone, a potent aroma compound, significantly influences the sensory profile of wine, imparting characteristic coconut, woody, and sweet notes.[1] Its quantification is crucial for quality control and the characterization of wine styles. This application note provides a detailed, scientifically grounded protocol for the quantitative analysis of this compound in wine samples using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind key experimental choices, from sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) to the intricacies of GC-MS parameter optimization and method validation. This guide is intended for researchers, analytical chemists, and oenologists seeking a robust and reliable method for this compound analysis.

Introduction: The Sensory Significance of this compound

The aromatic complexity of wine is a result of a delicate balance of numerous volatile organic compounds (VOCs).[2] Among these, lactones play a pivotal role in defining the wine's bouquet. This compound, chemically known as (3S, 3aS, 7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one, is a monoterpene that possesses an exceptionally low odor threshold, making it a significant contributor to the wine's aroma even at trace concentrations.[1][3] The molecule has eight possible stereoisomers, with the (3S, 3aS, 7aR) isomer being the most potent and the one predominantly found in wine.[1]

The concentration of this compound can be influenced by grape variety, viticultural practices, and winemaking techniques, particularly those involving oak aging.[4] Therefore, accurate quantification is essential for understanding and controlling the final sensory characteristics of the wine. GC-MS stands as the premier analytical technique for this purpose, offering the requisite sensitivity and selectivity for the analysis of complex matrices like wine.[5]

The Analytical Principle: GC-MS

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound analysis, the process involves:

  • Extraction: Isolating the volatile and semi-volatile compounds, including this compound, from the complex wine matrix.

  • Separation: Injecting the extracted compounds into a gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase of the capillary column.

  • Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. The abundance of specific fragment ions is used for quantification.

The choice of extraction technique and the optimization of GC-MS parameters are critical for achieving accurate and reproducible results.

Experimental Workflow: From Wine Sample to Quantified Result

The entire analytical process can be visualized as a sequential workflow, from initial sample preparation to final data analysis. Each step is crucial for the integrity of the final result.

GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Wine Sample Spike Spike with Internal Standard Sample->Spike Extraction Headspace Solid-Phase Microextraction (HS-SPME) Spike->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: A schematic representation of the complete analytical workflow for the quantification of this compound.

Detailed Protocols and Methodologies

Reagents and Standards
  • This compound Standard: A certified reference standard of (3S, 3aS, 7aR)-wine lactone is required for calibration.

  • Internal Standard (IS): An appropriate internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. Isotopically labeled this compound (e.g., d3-wine lactone) is the ideal choice.[6] Alternatively, compounds with similar chemical properties and chromatographic behavior that are not naturally present in wine, such as γ-heptalactone or 3,4-dimethylphenol, can be used.[7]

  • Solvents: High-purity ethanol for preparing standard solutions.

  • Salts: Sodium chloride (NaCl) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[8]

  • Synthetic Wine: A model solution containing ethanol and tartaric acid at concentrations representative of wine (e.g., 13% v/v ethanol, 11 g/L tartaric acid, pH 3.2) is essential for method development and validation to minimize matrix effects.[7]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is both sensitive and easily automated, making it ideal for the analysis of volatile compounds in wine.[9] The principle involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the wine sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

Protocol:

  • Sample Aliquoting: Pipette a defined volume of the wine sample (e.g., 8 mL) into a 20 mL headspace vial.[8]

  • Addition of Salt: Add a precise amount of NaCl (e.g., 2 g) to the vial.[8] The addition of salt increases the ionic strength of the aqueous sample, which decreases the solubility of the organic analytes and promotes their transfer to the headspace.

  • Internal Standard Spiking: Spike the sample with the internal standard solution to a known concentration.

  • Equilibration and Extraction: Tightly cap the vial and place it in an autosampler with an agitator. Equilibrate the sample at a defined temperature (e.g., 40-60°C) for a specific time (e.g., 10-15 minutes) with agitation to facilitate the partitioning of analytes into the headspace.[7]

  • SPME Fiber Exposure: Expose the SPME fiber to the headspace for a predetermined time (e.g., 40-60 minutes) to allow for the adsorption of the volatile compounds. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile and semi-volatile compounds found in wine.

  • Thermal Desorption: After extraction, the fiber is withdrawn into the needle and transferred to the hot GC injector port for thermal desorption of the analytes onto the analytical column.

GC-MS Instrumentation and Parameters

The following table summarizes a typical set of GC-MS parameters for the analysis of this compound. These parameters should be optimized for the specific instrumentation being used.

Parameter Value Rationale
Gas Chromatograph Agilent 7890B or equivalentProvides robust and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977A or equivalentOffers high sensitivity and selectivity for detection.
GC Column DB-WAXETR (60 m x 0.25 mm ID, 0.5 µm film thickness) or similar polar columnA polar stationary phase is well-suited for the separation of polar compounds like lactones.[7]
Injector Temperature 250 °CEnsures efficient thermal desorption of the analytes from the SPME fiber without thermal degradation.[7]
Carrier Gas Helium at a constant flow of 2 mL/minAn inert gas that provides good chromatographic efficiency.[7]
Oven Temperature Program Initial temp: 100°C (hold 5 min), Ramp: 8°C/min to 240°C, Hold: 7.5 min at 240°CA programmed temperature ramp allows for the separation of compounds with a wide range of boiling points.[7]
MS Transfer Line Temp 240 °CPrevents condensation of the analytes as they transfer from the GC to the MS.[7]
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temperature 230 °COptimized for efficient ionization.
MS Quadrupole Temp 150 °CMaintains stable ion trajectories.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, SIM mode provides higher sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.
Quantifier Ion (this compound) To be determined from the mass spectrum of the standardThe most abundant and specific fragment ion.
Qualifier Ions (this compound) To be determined from the mass spectrum of the standardAdditional fragment ions used for confirmation of the analyte's identity.

Table 1: Recommended GC-MS parameters for the quantification of this compound.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure the reliability of the data. The following parameters should be assessed:

Parameter Description Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.A calibration curve should be generated using at least five concentration levels. The coefficient of determination (R²) should be ≥ 0.995.[10][11]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Typically calculated as 3 times the signal-to-noise ratio or based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Typically calculated as 10 times the signal-to-noise ratio or based on the standard deviation of the response and the slope of the calibration curve.
Accuracy (Recovery) The closeness of the measured value to the true value.Determined by spiking a wine sample with a known concentration of the analyte and calculating the percentage recovery. A typical acceptance range is 90-110%.[10][11]
Precision (Repeatability & Reproducibility) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Expressed as the relative standard deviation (RSD). For repeatability (intra-day precision) and reproducibility (inter-day precision), the RSD should typically be < 10%.[10][12]

Table 2: Key validation parameters for the GC-MS method.

Data Analysis and Quantification

  • Peak Identification: The identification of this compound and the internal standard is confirmed by comparing their retention times and mass spectra with those of the pure standards.

  • Peak Integration: The peak areas of the quantifier ions for both this compound and the internal standard are integrated.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Quantification: The concentration of this compound in the wine samples is calculated using the linear regression equation derived from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of this compound in wine using HS-SPME coupled with GC-MS. By understanding the principles behind each step and adhering to rigorous method validation, researchers and analysts can obtain accurate and reliable data on this important aroma compound. The presented methodology serves as a robust foundation for quality control, product development, and research in the field of oenology.

References

Application Notes & Protocols: Headspace Solid-Phase Microextraction (HS-SPME) for Wine Lactone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Significance of Wine Lactones

Within the complex volatile profile of wine, lactones play a pivotal role in defining the aromatic bouquet, particularly in aged wines. These compounds, formed from the cyclization of corresponding hydroxycarboxylic acids, contribute desirable sensory characteristics often described as fruity, coconut-like, peachy, or milky.[1] Of particular interest are wine lactone ((3S, 3a S, 7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one), known for its coconut, woody, and sweet odors, and sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), which imparts notes of curry, maple syrup, or caramel depending on its concentration.[2][3] The presence and concentration of these lactones can be influenced by viticultural practices, fermentation conditions, and particularly, aging in oak barrels.[4][5] Oak wood is a primary source of β-methyl-γ-octalactones, colloquially known as "whiskey lactones," which are crucial to the aroma imparted by oak aging.[4]

The accurate quantification of these potent aroma compounds, often present at trace levels, is essential for quality control, product development, and research into the chemical evolution of wine. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful, solvent-free, and sensitive technique for this purpose.[1][6][7] This application note provides a comprehensive guide to the principles, optimization, and practical application of HS-SPME for the analysis of wine lactones, designed for researchers and analytical chemists in the wine industry and related fields.

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. The core of the technique is a fused silica fiber coated with a stationary phase. When this fiber is exposed to the headspace above a wine sample, volatile and semi-volatile analytes, including lactones, partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and carried onto the analytical column for separation and subsequent detection by a mass spectrometer.

The efficiency of this process is governed by the equilibrium of the analyte between the sample matrix, the headspace, and the fiber coating. Several factors influence this equilibrium and must be carefully optimized to achieve sensitive and reproducible results.

Experimental Workflow & Causality

The successful analysis of wine lactones using HS-SPME-GC-MS hinges on a systematic approach to method development and validation. Each step in the workflow is critical and is chosen to address the specific chemical properties of the analytes and the complexity of the wine matrix.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample Vial Headspace Vial Sample->Vial Incubation Incubation & Equilibration Vial->Incubation Salt Salt Addition (optional) Salt->Vial IS Internal Standard IS->Vial Extraction Fiber Exposure Incubation->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Protocols and Method Optimization

SPME Fiber Selection: The Key to Selectivity

The choice of SPME fiber coating is paramount as it dictates the selectivity and efficiency of the extraction. The selection is based on the polarity and volatility of the target analytes. For the broad range of lactones and other volatile compounds found in wine, a combination fiber is often the most effective.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a widely used and highly effective fiber for wine volatile analysis.[7][8][9] The DVB provides a porous structure suitable for larger analytes, the Carboxen has micropores ideal for smaller volatile compounds, and the PDMS acts as a general-purpose non-polar phase.[10] This combination allows for the simultaneous extraction of a wide range of compounds with varying polarities and molecular weights.

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is also a good choice, particularly for its effectiveness in extracting a variety of volatile and semi-volatile compounds.[8]

  • Polyacrylate (PA): While less common for broad-spectrum analysis, PA fibers can be effective for certain polar analytes.[10]

Recommendation: For a comprehensive analysis of wine lactones and other key aroma compounds, the DVB/CAR/PDMS fiber is the recommended starting point due to its broad applicability.[7][8][9]

Sample Preparation: Controlling the Matrix

The complex matrix of wine, containing ethanol, sugars, acids, and phenolic compounds, can significantly influence the partitioning of analytes into the headspace.[1][11]

  • Sample Volume: A consistent sample volume is crucial for reproducibility. Typically, 5 to 10 mL of wine is placed in a 20 mL headspace vial.

  • Internal Standard (IS) Addition: An internal standard is essential for accurate quantification to correct for variations in extraction efficiency and instrument response. A suitable internal standard should be a compound not naturally present in wine, with similar chemical properties to the analytes of interest. For lactone analysis, compounds like γ-heptalactone or 3,4-dimethylphenol have been successfully used.[1]

  • Salt Addition (Salting-Out Effect): The addition of a salt, such as sodium chloride (NaCl), to the wine sample can increase the ionic strength of the solution.[1] This decreases the solubility of organic analytes, promoting their transfer into the headspace and enhancing extraction efficiency. The optimal salt concentration needs to be determined experimentally, but typically ranges from 0.5 to 2 grams per 5 mL of wine.[6][8]

HS-SPME Extraction Parameters: Fine-Tuning for Sensitivity

The following parameters must be optimized to maximize the extraction of wine lactones.

ParameterTypical RangeRationale and Considerations
Incubation/Extraction Temperature 30 - 60 °CHigher temperatures increase the vapor pressure of semi-volatile compounds like lactones, facilitating their transfer to the headspace.[10] However, excessively high temperatures can alter the sample matrix and affect the equilibrium. A temperature of 40-50 °C is often a good starting point.[6]
Incubation Time 5 - 20 minThis is the time allowed for the sample to equilibrate at the set temperature before the SPME fiber is exposed. A sufficient incubation time ensures that the headspace concentration of the analytes is stable.
Extraction Time 20 - 60 minThis is the duration the fiber is exposed to the headspace. Longer extraction times generally lead to higher analyte recovery, up to the point where equilibrium is reached. The optimal time is a balance between achieving good sensitivity and maintaining a reasonable sample throughput.
Agitation On/OffAgitation (e.g., using a magnetic stirrer or orbital shaker) during incubation and extraction facilitates the mass transfer of analytes from the liquid phase to the headspace, reducing the time required to reach equilibrium.

Protocol for HS-SPME Extraction:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a consistent amount of internal standard solution.

  • Add 1.5 g of NaCl to the vial.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Place the vial in the autosampler tray.

  • Incubate the sample at 45 °C for 15 minutes with agitation.

  • Expose the DVB/CAR/PDMS fiber to the headspace for 40 minutes at 45 °C with agitation.

  • Retract the fiber and immediately transfer it to the GC injection port for thermal desorption.

SPME_Process cluster_vial Headspace Vial cluster_fiber SPME Fiber Vial_Content Headspace (Vapor Phase) Wine Matrix (Liquid Phase) Equilibration Equilibration (Analyte Partitioning) Vial_Content:head->Equilibration Volatility Fiber Fiber Coating Fused Silica Core Fiber:coating->Equilibration Desorption Equilibration->Fiber:coating Adsorption/ Absorption

Caption: Analyte partitioning in HS-SPME.

GC-MS Analysis: Separation and Detection

The desorbed lactones are separated based on their boiling points and interaction with the GC column's stationary phase, and then detected by the mass spectrometer.

ParameterTypical ConditionsRationale and Considerations
Injection Port Temperature 240 - 260 °CThe injection port must be hot enough to ensure rapid and complete thermal desorption of the analytes from the SPME fiber without causing thermal degradation.
Injection Mode SplitlessA splitless injection is typically used to maximize the transfer of the analytes onto the column, which is crucial for trace-level analysis.
Carrier Gas HeliumHelium is the most common carrier gas for GC-MS, providing good separation efficiency.
GC Column Mid-polarity column (e.g., DB-WAX, HP-INNOWax)A polar stationary phase is generally preferred for the separation of polar and semi-polar compounds like lactones, providing good peak shape and resolution.
Oven Temperature Program RampedA temperature program is used to separate compounds with a wide range of boiling points. A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 220-240 °C.
MS Ion Source Temperature 230 °CStandard temperature for electron ionization (EI).
MS Quadrupole Temperature 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI)EI at 70 eV is the standard ionization technique for GC-MS, producing reproducible mass spectra that can be compared to library databases for compound identification.
Acquisition Mode Scan and/or Selected Ion Monitoring (SIM)Full scan mode is used for qualitative analysis and identification of unknown compounds. SIM mode offers higher sensitivity and is used for the quantification of target analytes by monitoring specific characteristic ions.

Protocol for GC-MS Analysis:

  • Injector: 250 °C, splitless mode for 1 minute.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness polar capillary column.

  • Oven Program: Initial temperature of 40 °C for 3 minutes, ramp to 230 °C at 5 °C/min, and hold for 10 minutes.

  • MS Transfer Line: 240 °C.

  • MS Ion Source: 230 °C.

  • MS Quadrupole: 150 °C.

  • Acquisition: Full scan mode (m/z 35-350) for identification and SIM mode for quantification of target lactones.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure the reliability of the data.[6][12][13] Key validation parameters include:

  • Linearity and Range: A calibration curve is constructed by analyzing standard solutions of the target lactones at different concentrations in a model wine solution (e.g., 12% ethanol in water with tartaric acid, adjusted to wine pH). The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peaks (LOD S/N ≥ 3, LOQ S/N ≥ 10).

  • Precision (Repeatability and Reproducibility): Precision is assessed by repeatedly analyzing the same sample. Repeatability (intra-day precision) is determined by performing multiple analyses on the same day, while reproducibility (inter-day precision) is assessed over several days. The results are expressed as the relative standard deviation (%RSD), which should typically be below 15%.[14]

  • Accuracy (Recovery): Accuracy is determined by spiking a real wine sample with a known amount of the target lactones and calculating the percentage of the added amount that is recovered by the analysis. Recoveries in the range of 80-120% are generally considered acceptable.

Data Analysis and Interpretation

The identification of lactones is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley). Quantification is performed by integrating the peak areas of the target lactones and their corresponding internal standard. The concentration of each lactone is then calculated using the calibration curve.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and solvent-free approach for the quantitative analysis of wine lactones. By carefully optimizing the key parameters of fiber selection, sample preparation, extraction conditions, and GC-MS analysis, researchers and quality control professionals can obtain reliable data on these important aroma compounds. This information is invaluable for understanding the impact of oenological practices on wine aroma, ensuring product consistency, and advancing the science of wine chemistry.

References

Application Note: Chiral Gas Chromatography for the Enantioselective Analysis of Wine Lactone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aromatic profile of wine is a complex mosaic of volatile organic compounds, where minor constituents can exert a profound sensory impact. Among these, wine lactone is one of the most potent aroma compounds known.[1] Possessing three chiral centers, this compound can exist as eight distinct stereoisomers, each with potentially unique sensory characteristics. However, only the (3S, 3aS, 7aR)-isomer is naturally found in wine, exhibiting an exceptionally low odor detection threshold of 10 ng/L in model wine and imparting characteristic "coconut, woody, and sweet" notes.[2] The accurate quantification of this specific isomer is paramount for understanding and controlling wine aroma. This application note presents a detailed, field-proven protocol for the enantioselective separation of this compound isomers using Headspace Solid-Phase Microextraction (HS-SPME) coupled with chiral Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Stereochemical Nuance of Wine Aroma

The sensory perception of wine is intrinsically linked to its chemical composition. Chirality, the property of non-superimposable mirror images, plays a critical role in flavor science, as enantiomers of the same compound can elicit vastly different olfactory responses.[3] A classic example is carvone, where one enantiomer smells of spearmint and the other of caraway. For this compound (3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one), the differences are even more dramatic. The naturally occurring (3S, 3aS, 7aR)-isomer is a key contributor to the desirable bouquet of many white wines, such as Gewürztraminer and Riesling.[4] Its presence and concentration are a result of the slow, acid-catalyzed conversion of a grape-derived precursor, (E)-8-carboxylinalool, during the aging process.[1]

Other lactones, such as γ-lactones (e.g., nonalactone, decalatone) and oak lactones (cis- and trans-whisky lactone) from barrel aging, also contribute significantly to the wine's flavor profile, and their enantiomers possess distinct odor thresholds and descriptors.[5][6][7] Consequently, the ability to separate and quantify these specific stereoisomers is not merely an analytical exercise; it is essential for authenticity control, quality assessment, and understanding the intricate chemistry of wine aging.[8][9] Chiral gas chromatography, particularly with cyclodextrin-based stationary phases, provides the necessary resolving power to meet this analytical challenge.[3][4]

Principle of Chiral Separation by GC

Standard gas chromatography separates compounds based on boiling point and polarity. Enantiomers, however, have identical physical properties in an achiral environment, making them co-elute on standard GC columns.[10] Chiral GC overcomes this by employing a Chiral Stationary Phase (CSP).

For the analysis of wine lactones and other volatile chiral compounds, derivatized cyclodextrins are the most effective and widely used CSPs.[4][11] These cyclic oligosaccharides have a toroidal shape, creating a chiral cavity. The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the enantiomers and the cyclodextrin molecule. The stability of these complexes differs for each enantiomer due to subtle differences in steric and electronic interactions (e.g., hydrogen bonding, dipole-dipole interactions). The enantiomer that forms the more stable complex is retained longer on the column, resulting in different retention times and enabling their separation.[11]

Caption: Mechanism of enantiomeric separation on a chiral stationary phase.

Detailed Application Protocol

This protocol is designed for the quantitative analysis of this compound isomers in a complex wine matrix. It utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample preparation technique ideal for extracting volatile compounds.[12][13]

Materials and Reagents
  • Wine Sample: 5-10 mL per analysis.

  • Sodium Chloride (NaCl): ACS grade or higher, baked at 400°C for 4h to remove volatile contaminants.

  • SPME Vials: 20 mL amber glass vials with PTFE/Silicone septa screw caps.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad selectivity for volatiles.[14][15]

  • Internal Standard (IS) Stock Solution: e.g., 2-octanol or γ-heptalactone at 10 mg/L in ethanol. The chosen IS should be chemically similar to the analytes but not present in the sample.[16]

  • Authentic Standards: Certified reference standards of the target this compound isomers for peak identification and calibration.

  • Synthetic Wine Solution (for calibration): 12% (v/v) ethanol and 5 g/L tartaric acid in ultrapure water, adjusted to pH 3.5.[16]

Experimental Workflow

Workflow Sample 1. Sample Preparation - 5 mL Wine - 1.5 g NaCl - Internal Standard SPME 2. HS-SPME Extraction - 50°C for 40 min - DVB/CAR/PDMS Fiber Sample->SPME GCMS 3. Chiral GC-MS Analysis - Splitless Injection - Cyclodextrin Column SPME->GCMS Data 4. Data Processing - Peak Integration - Isomer Identification GCMS->Data Result 5. Quantification - Enantiomeric Ratio (ER) - Concentration (µg/L) Data->Result

Caption: Overall workflow for chiral analysis of wine lactones.

Step-by-Step Protocol

Part A: Sample Preparation and HS-SPME

  • Vial Preparation: Pipette 5.0 mL of the wine sample into a 20 mL SPME vial.

  • Salting Out: Add 1.5 g of pre-baked NaCl. This increases the ionic strength of the matrix, reducing the solubility of the lactones and promoting their transfer into the headspace.[17]

  • Internal Standard: Spike the sample with a known amount of internal standard solution (e.g., 10 µL of 10 mg/L stock) for accurate quantification.

  • Equilibration: Immediately cap the vial tightly and place it in a heating block or autosampler tray set to 50°C. Allow the sample to equilibrate for 10 minutes with agitation.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 40 minutes at 50°C. Rationale: The combination of time and temperature must be optimized to ensure sufficient sensitivity for low-concentration compounds without causing degradation or decreasing sensitivity for more volatile compounds.[18]

  • Desorption: After extraction, immediately transfer the fiber to the GC injection port for thermal desorption.

Part B: Chiral GC-MS Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument and column used.

Parameter Condition Justification
GC System Gas Chromatograph with Mass Spectrometric DetectorProvides necessary separation and sensitive, selective detection.
Injector Splitless Mode, 250°CMaximizes transfer of trace analytes to the column.[16]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Chiral Column Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm) or similarA cyclodextrin-based phase demonstrated to be effective for lactone enantioseparation.[6]
Oven Program 60°C (hold 2 min), ramp 3°C/min to 220°C (hold 5 min)A slow ramp rate is crucial for resolving closely eluting enantiomers.
MS Transfer Line 230°CPrevents condensation of analytes.
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard ionization method for volatile compounds.
MS Detection Scan Mode (m/z 40-250) for initial identification.For quantification, use Selected Ion Monitoring (SIM) or MRM for enhanced sensitivity and selectivity.[19] Target ions for this compound (MW 166.22) would include m/z 110, 124, 166.
Data Analysis and Quantification
  • Peak Identification: Confirm the identity of the this compound isomers by comparing their retention times and mass spectra with those of authentic reference standards analyzed under the same conditions.

  • Integration: Carefully integrate the peak areas for each separated enantiomer and the internal standard.

  • Enantiomeric Ratio (ER) Calculation: The ER is calculated as the ratio of the peak areas of the two enantiomers. For example: ER = Area(Isomer 1) / Area(Isomer 2).

  • Quantification: Create a calibration curve using the synthetic wine matrix spiked with known concentrations of the target lactone isomers and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Use this curve to determine the concentration of each isomer in the wine sample.

Expected Results & Sensory Significance

Using the described method, baseline or near-baseline separation of the key this compound isomers can be achieved. In most authentic wines, the (3S, 3aS, 7aR)-isomer will be the predominant or exclusively detected peak.[2] The presence of other isomers, or a racemic mixture, could indicate adulteration or an alternative, non-biological formation pathway.

The sensory impact is directly related to the concentration of each enantiomer relative to its odor detection threshold.

Compound Isomer Reported Odor Threshold Typical Aroma Descriptor
(3S, 3aS, 7aR)-Wine Lactone10 ng/L (in model wine)[2]Sweet, Coconut, Woody[2]
(R)-γ-Nonalactone285 µg/L (in red wine)[5][20]Coconut, Fruity
(S)-γ-Nonalactone91 µg/L (in red wine)[5][20]Coconut, Fatty
cis-Oak Lactone20 µg/L (in 12% ethanol)[7]Fresh Oak, Coconut
trans-Oak Lactone130 µg/L (in 12% ethanol)[7]Woody, Spicy

Note: Odor thresholds can vary significantly depending on the matrix (e.g., water, model wine, red wine).[5][7]

Conclusion

The enantioselective analysis of wine lactones is a powerful tool for oenological research and quality control. The HS-SPME-GC-MS method detailed in this note provides a robust and sensitive protocol for the separation and quantification of these potent, chiral aroma compounds. By elucidating the stereochemical composition of a wine's lactone fraction, researchers and winemakers can gain deeper insights into the chemical transformations occurring during aging, verify product authenticity, and better correlate instrumental analysis with sensory perception.

References

Enantioselective Analysis of Wine Lactone in Wine Samples: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The-Subtle-Nuance-of-Chirality-in-Wine-Aroma

Wine lactone, a potent aroma compound, significantly contributes to the desirable "coconut, woody, and sweet" notes in many wines.[1] First identified in koala urine and later in white wines, this monoterpéne plays a crucial role in the sensory profile of numerous varietals.[1] The complexity of this compound lies in its stereochemistry. The molecule possesses three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers). Crucially, these enantiomers exhibit vastly different sensory properties. The (3S, 3aS, 7aR) isomer, the only one naturally found in wine, possesses an exceptionally low odor detection threshold of 10 ng/L in model wine, making it a key contributor to the wine's bouquet even at trace concentrations.[1] In stark contrast, its enantiomer has an odor threshold that is orders of magnitude higher, rendering it practically odorless in a typical wine matrix.[2]

This profound difference in sensory perception underscores the critical need for enantioselective analysis. Simply quantifying the total concentration of this compound is insufficient for a comprehensive understanding of a wine's aromatic profile. Distinguishing between the potent, aroma-active enantiomer and its less impactful counterparts is essential for winemakers aiming to control and optimize the sensory characteristics of their products. Furthermore, the enantiomeric distribution can provide insights into the wine's origin, maturation process, and potential adulteration.[3][4]

This application note provides a detailed protocol for the enantioselective analysis of this compound in wine samples, from sample preparation to instrumental analysis and data interpretation. The methodologies described are grounded in established analytical principles and are designed to provide researchers and quality control professionals with a robust and reliable workflow.

Principle of the Method

The enantioselective analysis of this compound hinges on the separation of its stereoisomers using chiral gas chromatography (GC).[5] This technique employs a specialized capillary column coated with a chiral stationary phase (CSP).[6][7] The CSP, typically a derivatized cyclodextrin, interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation.[6]

Due to the low concentrations of this compound in wine, a pre-concentration step is necessary to achieve adequate sensitivity.[8] This is typically accomplished using solid-phase extraction (SPE) or solid-phase microextraction (SPME), which isolate and concentrate the analyte from the complex wine matrix.[9][10][11] Following extraction and concentration, the sample is introduced into the GC system, where the enantiomers are separated on the chiral column and subsequently detected by a mass spectrometer (MS).[12] The MS provides both qualitative identification based on the mass spectrum and quantitative data based on the peak area of each enantiomer.

Experimental Workflow

The overall workflow for the enantioselective analysis of this compound can be summarized in the following key stages:

Caption: High-level workflow for the enantioselective analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation - Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for isolating and concentrating this compound from the wine matrix.[10][11] The choice of sorbent material is critical for achieving high recovery and a clean extract. A polymeric reversed-phase sorbent is often suitable for this application.

Materials and Reagents:

  • SPE Cartridges (e.g., Polymeric Reversed-Phase, 200 mg/6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ultrapure Water

  • Sodium Chloride (NaCl)

  • Internal Standard (IS) solution (e.g., 2-octanol or a deuterated this compound analog in ethanol, concentration ~10 mg/L)

  • Wine Sample

  • SPE Vacuum Manifold

  • Glass Test Tubes or Vials for collection

  • Nitrogen Evaporation System

Protocol:

  • Sample Pre-treatment:

    • Measure 50 mL of the wine sample into a glass beaker.

    • Add a precise volume of the internal standard solution (e.g., 100 µL) to the wine sample.

    • To disrupt potential binding of this compound to matrix components, it is advisable to dilute the wine sample with an equal volume of water.[13]

    • Adjust the pH of the sample to approximately 3.0-3.5 with a suitable acid (e.g., tartaric acid solution) if necessary, as the lactone's stability can be pH-dependent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing the following solvents sequentially:

      • 6 mL of Dichloromethane

      • 6 mL of Methanol

      • 6 mL of Ultrapure Water

    • Crucial Point: Do not allow the sorbent bed to dry out between the conditioning steps or before loading the sample.[13]

  • Sample Loading:

    • Load the pre-treated wine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to achieve a slow and steady flow rate of approximately 2-3 mL/min. A slow flow rate ensures optimal interaction between the analyte and the sorbent, maximizing retention.[13]

  • Washing:

    • After the entire sample has passed through, wash the cartridge to remove interfering compounds.

    • Pass 5 mL of ultrapure water through the cartridge.

    • Follow with 5 mL of a water/methanol mixture (e.g., 95:5 v/v). This step helps in removing more polar interferences without eluting the this compound.

    • Dry the cartridge thoroughly under a high vacuum for at least 20 minutes to remove any residual water.

  • Elution:

    • Place a clean collection tube or vial under each cartridge.

    • Elute the retained this compound and internal standard with 5 mL of dichloromethane.

    • Apply a gentle vacuum to ensure a slow elution rate (approximately 1 mL/min) for complete recovery.

  • Concentration:

    • Evaporate the collected eluate to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

    • Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

Part 2: Instrumental Analysis - Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The heart of the enantioselective analysis lies in the chromatographic separation. The choice of the chiral stationary phase is paramount for achieving baseline resolution of the this compound enantiomers.

Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Chiral Capillary Column: A column with a derivatized cyclodextrin stationary phase is recommended. For example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a stationary phase like heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin.[14]

GC-MS Parameters:

The following table provides a starting point for the GC-MS method parameters. These should be optimized for the specific instrument and column used.

ParameterSettingRationale
Injector
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column, which is crucial for trace analysis.
Injector Temperature250 °CEnsures rapid volatilization of the analytes.
Injection Volume1 µL
Oven Program
Initial Temperature60 °C (hold for 2 min)Allows for proper focusing of the analytes at the head of the column.
Ramp 15 °C/min to 180 °CA slow ramp rate is often necessary to achieve good separation of chiral compounds.
Ramp 220 °C/min to 240 °C (hold for 5 min)To elute any remaining, less volatile compounds from the column.
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity. Key ions for this compound should be monitored.
Transfer Line Temp240 °CPrevents condensation of analytes between the GC and MS.

Key Ions for SIM Mode:

For this compound (C10H14O2, Molar Mass: 166.22 g/mol ), characteristic ions should be selected for monitoring. Based on typical fragmentation patterns, ions such as m/z 109, 124, and 166 could be appropriate. It is essential to confirm the mass spectrum of a this compound standard on the specific instrument being used to select the most abundant and specific ions.

Data Analysis and Interpretation

  • Peak Identification:

    • Identify the peaks corresponding to the this compound enantiomers and the internal standard based on their retention times, which should be determined by injecting a standard solution containing the racemic mixture of this compound and the internal standard.

    • Confirm the identity of the peaks by comparing their mass spectra with a reference library or a pure standard.

  • Quantification:

    • Integrate the peak areas of each this compound enantiomer and the internal standard.

    • Calculate the concentration of each enantiomer using a calibration curve prepared with standards of known concentrations. The use of an internal standard helps to correct for variations in sample preparation and injection volume.

  • Enantiomeric Ratio (ER) or Enantiomeric Excess (ee%):

    • The enantiomeric ratio is calculated as the peak area of one enantiomer divided by the peak area of the other.

    • The enantiomeric excess is calculated using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity and Range: The method should demonstrate a linear response over a defined concentration range.

  • Accuracy: Determined by analyzing spiked wine samples at different concentration levels.

  • Precision: Assessed by replicate analyses of the same sample (repeatability) and by analyzing the same sample on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the this compound enantiomers in the presence of other components in the wine matrix.

Troubleshooting

ProblemPossible CauseSolution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column; improper column installation.Use a deactivated injector liner; ensure a clean, square cut on the column and proper installation.
Incomplete Separation of Enantiomers Inappropriate oven temperature program; column degradation.Optimize the temperature ramp rate (slower is often better for chiral separations); replace the chiral column.
Low Recovery Inefficient extraction or elution during SPE; analyte loss during evaporation.Optimize SPE solvents and volumes; use a gentle stream of nitrogen for evaporation and avoid complete dryness.
High Background Noise Contaminated carrier gas or GC system; matrix interferences.Use high-purity carrier gas with appropriate traps; optimize the SPE wash steps to remove more interferences.

Conclusion

The enantioselective analysis of this compound provides invaluable information for winemakers and researchers seeking to understand and control the aromatic profile of wine. The combination of solid-phase extraction for sample preparation and chiral gas chromatography-mass spectrometry for analysis offers a robust and sensitive method for the accurate quantification of individual this compound enantiomers. By implementing the detailed protocols and understanding the underlying principles outlined in this application note, laboratories can achieve reliable and reproducible results, contributing to a deeper appreciation of the subtle yet significant role of chirality in the world of wine.

References

Application Note: High-Precision Quantification of Wine Lactone Using Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Wine lactone, chemically known as (3S,3aR,7aS)-3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one, is a potent aroma compound that significantly influences the sensory profile of many wines, particularly white varieties. It imparts desirable "coconut, woody, and sweet" notes, contributing to the complexity and overall quality of the wine. The concentration of this compound is a critical parameter for winemakers, as even minute quantities can have a profound impact on the final product due to its extremely low odor threshold. However, the accurate quantification of this compound in a complex matrix like wine presents significant analytical challenges. These challenges include potential matrix effects, analyte loss during sample preparation, and the low concentrations typically found.

To overcome these obstacles, a robust and highly accurate analytical method is required. Stable Isotope Dilution Assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as the gold standard for the precise quantification of trace-level analytes in complex matrices.[1][2] This application note provides a detailed protocol for the accurate quantification of this compound using SIDA, offering researchers and quality control professionals a reliable methodology.

The Principle of Stable Isotope Dilution Assay (SIDA)

SIDA is a specialized internal standard method that utilizes a stable, isotopically labeled version of the analyte of interest as the internal standard.[2] In this case, a deuterated form of this compound (e.g., [²H₄]-wine lactone) is synthesized and used.[1] The key principle lies in the fact that the isotopically labeled standard is chemically identical to the native analyte, meaning it behaves identically during extraction, derivatization, and chromatographic separation.[2]

Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio.[2] By measuring the ratio of the response of the native analyte to the labeled internal standard, an accurate quantification can be achieved, effectively compensating for any sample loss or matrix-induced signal suppression or enhancement.[2][3]

Figure 1: Conceptual workflow of the Stable Isotope Dilution Assay for this compound quantification.

Experimental Protocol

This protocol outlines a validated method for the determination of this compound in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis. HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in wine.[4][5][6]

Reagents and Materials
  • Wine Samples: Red or white wine.

  • Deuterated this compound Standard: ([²H₄]-cis-oak lactone can be used as a suitable internal standard if deuterated this compound is unavailable, given structural similarities and similar extraction behavior).[1] The synthesis of deuterated lactones has been described in the literature.[7][8][9]

  • Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of the sample and improving the extraction efficiency of analytes into the headspace.[4][10]

  • Model Wine Solution: 12% (v/v) ethanol in deionized water, adjusted to pH 3.5 with tartaric acid. Used for the preparation of calibration standards.

  • Methanol: HPLC grade, for the preparation of stock solutions.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad applicability to wine aroma compounds.[6]

  • Glass Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for aroma analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Preparation of Standards
  • Stock Solutions: Prepare individual stock solutions of native this compound and the deuterated internal standard in methanol at a concentration of 1000 mg/L. Store at -20°C.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol.

  • Calibration Curve: Prepare a set of calibration standards in the model wine solution. Spike each standard with a constant concentration of the deuterated internal standard (e.g., 10 µg/L) and varying concentrations of the native this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/L).

Sample Preparation
  • Aliquoting: Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial. This increases the ionic strength of the solution, which can enhance the partitioning of volatile compounds into the headspace.[4][10]

  • Spiking: Add a precise volume of the deuterated internal standard working solution to achieve the target concentration (e.g., 10 µg/L).

  • Equilibration: Immediately cap the vial and vortex for 30 seconds. Allow the sample to equilibrate at the extraction temperature for 10 minutes before extraction.

HS-SPME and GC-MS Analysis

The following table summarizes the recommended HS-SPME and GC-MS parameters. These may require optimization based on the specific instrumentation used.

Parameter Value Rationale
HS-SPME
SPME Fiber50/30 µm DVB/CAR/PDMSProvides good extraction efficiency for a wide range of wine volatiles.[6]
Extraction Temperature40°CBalances analyte volatility with fiber adsorption efficiency.[6]
Extraction Time30 minAllows for sufficient equilibration and analyte adsorption onto the fiber.
Agitation250 rpmEnsures a homogenous sample and facilitates mass transfer to the headspace.
Desorption Temperature250°CEnsures complete thermal desorption of the analytes from the SPME fiber in the GC inlet.[11]
Desorption Time5 min
GC-MS
Injection ModeSplitlessMaximizes the transfer of analytes onto the column for trace-level analysis.
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 minProvides good chromatographic separation of wine aroma compounds.
MS Transfer Line250°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.

Table 1: Recommended HS-SPME and GC-MS parameters.

Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The following ions are recommended for monitoring this compound and a deuterated analog.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound (C₁₀H₁₄O₂)166123, 95
[²H₄]-Wine Lactone170127, 99

Table 2: Suggested SIM ions for this compound and its deuterated internal standard. Note: The exact m/z values for the deuterated standard will depend on the position and number of deuterium atoms.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the quantifier ions for both the native this compound and the deuterated internal standard in each chromatogram.

  • Response Ratio Calculation: For each calibration standard and sample, calculate the response ratio (RR) as follows:

    • RR = (Peak Area of Native this compound) / (Peak Area of Deuterated Internal Standard)

  • Calibration Curve Construction: Plot the response ratio (y-axis) against the concentration of the native this compound (x-axis) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.

  • Sample Quantification: Using the response ratio calculated for the wine sample and the equation from the calibration curve, calculate the concentration of this compound in the sample.

Method Validation

To ensure the reliability of the results, the method should be validated for the following parameters:

  • Linearity and Range: Assessed from the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision (Repeatability and Intermediate Precision): Determined by analyzing replicate samples on the same day and on different days.

  • Accuracy (Recovery): Assessed by spiking a wine sample with known concentrations of this compound at different levels and calculating the percentage recovery.

Conclusion

The Stable Isotope Dilution Assay detailed in this application note provides a highly accurate and precise method for the quantification of this compound in wine. By using a deuterated internal standard, the method effectively mitigates matrix effects and variations in sample preparation, ensuring the generation of reliable and defensible data. This protocol is an invaluable tool for researchers studying wine aroma chemistry, as well as for winemakers and quality control professionals seeking to monitor and control the sensory attributes of their products.

Figure 2: Step-by-step experimental workflow for this compound quantification.

References

Method Development for the Comprehensive Analysis of Wine Lactone and its Key Precursors in Wine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Beverage Development Professionals

Abstract

Wine lactone is one of the most potent aroma compounds in wine, imparting desirable "coconut," "fruity," and "sweet" notes that contribute significantly to the complexity and bouquet of aged wines. Its concentration, however, is not derived directly from the grape but is the result of a slow, acid-catalyzed transformation of non-volatile precursors during vinification and aging.[1] This application note presents a detailed, robust, and validated analytical strategy for the comprehensive analysis of this compound and its primary precursor, (E)-8-carboxylinalool. We provide two distinct, complementary protocols: 1) A highly sensitive LC-MS/MS method for the direct quantification of the non-volatile (E)-8-carboxylinalool precursor. 2) A headspace solid-phase microextraction (HS-SPME) method coupled with chiral gas chromatography-mass spectrometry (GC-MS) for the separation and quantification of the critical this compound stereoisomers. This dual approach provides researchers and quality control professionals with a complete toolkit to investigate the formation of this key aroma compound, from precursor potential in grapes and juice to the final potent odorant concentration in the finished wine.

Introduction: The Genesis of a Key Wine Aroma

The aromatic profile of wine is a complex mosaic of hundreds of volatile compounds.[2][3] Among these, this compound ((3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one)) is a standout, possessing an exceptionally low odor detection threshold. This means that even at concentrations in the nanogram-per-liter range, it can significantly influence the wine's sensory profile.

Crucially, this compound is not found in the grape itself but is generated over time. Research has identified that its formation pathway begins with linalool, a common monoterpene alcohol present in many grape varieties. In the grape berry, the enzyme cytochrome P450 CYP76F14 oxidizes linalool to form (E)-8-carboxylinalool.[4][5] This more polar, non-volatile compound is the direct precursor to this compound. During the low-pH conditions of wine aging, (E)-8-carboxylinalool undergoes a slow, acid-catalyzed cyclization to form the volatile and odorous this compound.[5][6][7]

The analysis of this system presents a dual challenge: the precursor is non-volatile and polar, while the final product is volatile and chiral. This compound possesses three chiral centers, leading to eight possible stereoisomers, which exhibit dramatically different sensory properties. The (3S,3aS,7aR)-enantiomer is the most potent and is the isomer predominantly found in wine.[7][8] Therefore, a comprehensive analytical approach must be capable of quantifying the precursor to understand a wine's aromatic potential and resolving the specific, sensorially relevant isomers of the final product.

This guide provides the detailed methodologies to achieve this, from sample preparation to instrumental analysis and data interpretation.

This compound Formation Pathway

The biochemical journey from a common grape terpene to a powerful aroma compound is a two-stage process, separated by time and chemistry.

Wine_Lactone_Formation cluster_grape In Grape Berry cluster_wine In Wine (Aging) Linalool Linalool (From Grape) Precursor (E)-8-carboxylinalool (Non-volatile Precursor) Linalool->Precursor Oxidation by CYP76F14 Enzyme WineLactone This compound (Potent Volatile Aroma) Precursor->WineLactone Slow Acid-Catalyzed Cyclization (low pH) Analytical_Workflow cluster_precursor Part 1: Precursor Analysis cluster_lactone Part 2: this compound Analysis WineSample Wine Sample SPE Solid-Phase Extraction (SPE) (Isolate Non-Volatiles) WineSample->SPE SPME Headspace SPME (HS-SPME) (Isolate Volatiles) WineSample->SPME LCMS LC-MS/MS Analysis SPE->LCMS PrecursorQuant Quantification of (E)-8-carboxylinalool LCMS->PrecursorQuant GCMS Chiral GC-MS Analysis SPME->GCMS LactoneQuant Quantification of This compound Stereoisomers GCMS->LactoneQuant SPE_Workflow start Start conditioning 1. Conditioning Activate sorbent (e.g., Methanol, then Water) start->conditioning loading 2. Sample Loading Load wine sample (Analyte is retained) conditioning->loading washing 3. Washing Remove interferences (e.g., Water/Methanol mix) loading->washing elution 4. Elution Collect analyte (e.g., Dichloromethane or Ethyl Acetate) washing->elution end Evaporate & Reconstitute for LC-MS/MS elution->end

References

Application Notes and Protocols for Evaluating the Sensory Impact of Wine Lactone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sensory Significance of Wine Lactone

This compound, specifically the (3S, 3aS, 7aR) isomer, is a potent aroma compound that can significantly influence the sensory profile of wine.[1] First identified in wine by Guth, this monoterpene is characterized by its "coconut, woody, and sweet" aromas.[1][2] Its exceptionally low odor detection threshold, reported to be as low as 10 ng/L in model wine and even lower in air (0.00001-0.00004 ng/L), underscores its importance despite being present in trace amounts.[1][2] The presence and perception of this compound can be influenced by various factors, including grape variety, winemaking practices, and the wine matrix itself.[3][4] Therefore, robust sensory analysis protocols are essential for researchers and quality control professionals to understand and manage the impact of this compound on wine aroma.

These application notes provide detailed protocols for evaluating the sensory impact of this compound, designed for researchers, scientists, and professionals in the wine and flavor industries. The methodologies described herein are grounded in established sensory science principles and international standards to ensure the generation of reliable and actionable data.

Part 1: Foundational Sensory Protocols

A multi-faceted approach is necessary to fully characterize the sensory impact of this compound. This typically involves a combination of discriminative and descriptive sensory tests.[5]

Panelist Selection and Training

The validity of any sensory data is fundamentally dependent on the acuity and reliability of the sensory panel.[6]

Protocol for Panelist Screening and Training:

  • Recruitment: Recruit individuals who are regular consumers of wine and have an interest in sensory evaluation.

  • Initial Screening (ISO 8586):

    • Basic Tastes and Odor Recognition: Screen candidates for their ability to correctly identify basic tastes (sweet, sour, salty, bitter, umami) and a range of common wine aromas using standardized solutions.[7]

    • Triangle Tests (ISO 4120:2004): Conduct a series of triangle tests to assess a candidate's ability to discriminate between samples with subtle differences.[8][9][10][11] For example, present a candidate with three wine samples, two of which are identical and one is spiked with a low concentration of this compound. The candidate must identify the odd sample.[8][10]

  • Training (ISO 5496 & ISO 8586):

    • Descriptor Generation: Train selected panelists to develop a common vocabulary to describe the aromas associated with this compound.[12][13][14] This can be achieved by presenting them with reference standards of this compound at various concentrations in a neutral wine base.

    • Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-cm line scale or a category scale) to rate the intensity of specific attributes.[15]

  • Performance Monitoring (ISO 11132): Continuously monitor panelist performance for consistency and repeatability through the use of blind replicates and control samples.[9][16]

Determining Detection and Recognition Thresholds (ASTM E679)

Understanding the concentration at which this compound can be detected and recognized is crucial for assessing its sensory relevance.

Protocol for Threshold Determination:

  • Sample Preparation: Prepare a series of dilutions of this compound in a neutral base wine. The concentrations should span a range from well below the expected detection threshold to clearly perceivable levels.

  • Test Methodology (Ascending Forced-Choice Triangle Test):

    • Present panelists with a series of triangle tests, starting with the lowest concentration and ascending.[17]

    • For each set, two samples are the unadulterated base wine, and one contains the this compound spike.

    • Panelists are asked to identify the different sample.

  • Data Analysis: The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample in a statistically significant manner. The group threshold is calculated from the individual thresholds. The recognition threshold, the concentration at which the character of the aroma can be identified, is determined by asking panelists to describe the aroma of the odd sample.[18][19]

Table 1: Illustrative Detection Thresholds of Lactones in Wine

Lactone IsomerWine TypeDetection ThresholdReference
(3S, 3aS, 7aR)-Wine LactoneModel Wine10 ng/L[1]
(R)-DodecalactoneRed Wine8 µg/L[18][19]
(R)-NonalactoneRed Wine285 µg/L[18][19]
cis-Oak LactoneRed Wine0.074 mg/L[20]
trans-Oak LactoneRed Wine0.32 mg/L[20]

Part 2: Advanced Descriptive and Instrumental Analysis

Once foundational sensory data is established, more advanced techniques can be employed to create a detailed sensory profile of this compound's impact.

Quantitative Descriptive Analysis (QDA)

QDA is a powerful tool for creating a comprehensive sensory profile of a wine and quantifying the impact of this compound on various attributes.[21][22]

Protocol for Quantitative Descriptive Analysis:

  • Lexicon Development: A trained sensory panel develops a list of specific aroma, flavor, and mouthfeel descriptors that characterize the wines being evaluated.[12][23] For wines where this compound is a key component, this lexicon would include terms like "coconut," "woody," "sweet," "vanilla," and "caramel."[1][20]

  • Panelist Training: Panelists are trained on the developed lexicon using reference standards to ensure consistent understanding and application of the terms.

  • Sample Evaluation: Panelists independently evaluate the wines in a controlled environment, rating the intensity of each descriptor on a line scale.[9] Samples should be presented blind and in a randomized order.

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between wines and to visualize the sensory space.[14]

QDA_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase P1 Sample Selection P2 Panelist Selection & Training P1->P2 P3 Lexicon Development P2->P3 E1 Sample Presentation (Blind & Randomized) P3->E1 E2 Individual Panelist Evaluation E1->E2 E3 Data Collection E2->E3 A1 Statistical Analysis (ANOVA, PCA) E3->A1 A2 Data Interpretation A1->A2 A3 Reporting A2->A3

Quantitative Descriptive Analysis (QDA) Workflow.
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful instrumental technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[15][24][25][26][27] This allows for the identification of specific aroma-active compounds, including this compound, in a complex mixture like wine.

Protocol for GC-O Analysis:

  • Sample Preparation: Volatile compounds from the wine are extracted and concentrated using methods such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).[15][25]

  • GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties.

  • Olfactometry Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained panelist assesses the aroma.[26]

  • Data Analysis: The panelist records the time, duration, and description of each aroma perceived. This data is then correlated with the chemical data to identify the compounds responsible for specific aromas.[24] Different GC-O methods like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis can be used to determine the relative importance of each odorant.[15][25]

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Integration SP1 Wine Sample SP2 Volatile Extraction (e.g., SPME) SP1->SP2 A1 Gas Chromatograph (GC) SP2->A1 A2 Column Effluent Splitter A1->A2 A3 Mass Spectrometer (MS) A2->A3 Chemical Identification A4 Sniffing Port A2->A4 Sensory Detection D1 Chromatogram (MS Data) A3->D1 D2 Aromagram (Olfactometry Data) A4->D2 D3 Data Correlation & Interpretation D1->D3 D2->D3

Gas Chromatography-Olfactometry (GC-O) Workflow.

Part 3: Data Interpretation and Best Practices

Causality and Self-Validation:

  • Triangle Tests: The inclusion of progressively increasing concentrations in threshold testing helps to validate a panelist's sensitivity.[8][10] A statistically significant number of correct identifications is required to confirm a positive result.

  • Descriptive Analysis: The use of blind replicates and control samples within a QDA session is crucial for assessing panelist and panel performance.[9] High variability in replicate scores for a panelist may indicate a need for retraining.

  • GC-O: The correlation between the olfactometric data and quantitative chemical analysis provides a powerful validation of the sensory significance of identified compounds.[24]

Best Practices for Sensory Evaluation:

  • Controlled Environment (ISO 8589): All sensory evaluations should be conducted in a dedicated sensory laboratory that is free from distracting odors, noise, and visual cues.[13][16] Individual booths for panelists are recommended to prevent interaction and bias.[9]

  • Sample Presentation: Wines should be served at a consistent and appropriate temperature in standardized glassware.[17] The use of three-digit random codes is essential to blind the samples and prevent bias.[3]

  • Panelist Well-being: Ensure panelists are not fatigued and have not consumed any strongly flavored food or drink for at least 30 minutes prior to the evaluation.[9] Provide water and unsalted crackers for palate cleansing between samples.

By implementing these detailed protocols and adhering to best practices, researchers and industry professionals can generate robust and reliable sensory data to understand and leverage the impact of this compound on wine aroma and quality.

References

Application Note: Quantitative Analysis of Wine Lactone in Wine Using Reference Standards and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Wine lactone, chemically known as (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one, is a potent aroma compound that significantly influences the sensory profile of many wines.[1] It imparts desirable "coconut, woody, and sweet" notes, contributing to the complexity and character of the final product.[1] While not present in grapes, this compound is formed during the maturation process, potentially from precursors like linalool.

The analytical challenge lies in its stereochemistry. The this compound molecule possesses three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers). Research has shown a vast difference in the sensory perception of these isomers. The naturally occurring (3S, 3aS, 7aR)-isomer has an exceptionally low odor detection threshold of approximately 10 ng/L in a model wine, making it a key contributor to aroma even at trace concentrations.[1] In contrast, its enantiomer has an odor threshold several orders of magnitude higher, rendering it sensorially insignificant at typical levels.

This disparity underscores the critical need for accurate, sensitive, and stereospecific quantification. The use of certified reference standards is fundamental to achieving reliable analytical data. This application note provides a comprehensive, validated protocol for the extraction and quantification of this compound in a wine matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to provide researchers and quality control professionals with a robust framework for method implementation and validation.

Principle of the Analytical Workflow

The accurate quantification of a volatile compound like this compound from a complex matrix such as wine requires a multi-step approach. The core principle is to isolate the analyte from interfering matrix components, separate it from other volatile compounds, and then detect and quantify it using a calibrated instrument.

This protocol employs HS-SPME, a solvent-free extraction technique, to concentrate volatile and semi-volatile compounds from the headspace above the wine sample.[2][3] The addition of sodium chloride increases the ionic strength of the sample, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, a phenomenon known as the "salting-out" effect. An internal standard is added prior to extraction to correct for variations in extraction efficiency and injection volume.

Following extraction, the analytes are thermally desorbed from the SPME fiber in the hot GC inlet, separated based on their boiling points and polarity on a capillary column, and detected by a mass spectrometer. Quantification is achieved by creating an external calibration curve using certified reference standards and calculating the analyte-to-internal-standard peak area ratio.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Sample Wine Sample (10 mL) IS Add Internal Standard (e.g., γ-Heptalactone) Sample->IS Salt Add NaCl (3 g) IS->Salt Vial Seal in 20 mL Headspace Vial Salt->Vial Equilibrate Equilibrate & Agitate (e.g., 35°C for 10 min) Vial->Equilibrate Expose Expose PDMS SPME Fiber to Headspace (15 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GC GC Separation (Capillary Column) Desorb->GC MS MS Detection (SIM Mode) GC->MS Data Data Acquisition & Peak Integration MS->Data Quant Quantification via Calibration Curve Data->Quant Result Result Quant->Result Final Concentration (µg/L or ng/L)

Caption: Analytical workflow for this compound quantification.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound Certified Reference Material (CRM): (3S,3aS,7aR)-isomer, >99% purity (e.g., from Sigma-Aldrich/Fluka, Buchs, Switzerland).

  • Internal Standard (IS): γ-Heptalactone [CAS: 105-21-5] or 3,4-dimethylphenol [CAS: 95-65-8].[2] An isotopically labeled this compound standard is ideal if available.

  • Solvent: Ethanol, HPLC grade.

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Model Wine Solution: 12% (v/v) ethanol in ultrapure water.

Equipment and Consumables
  • Gas Chromatograph-Mass Spectrometer (GC-MS): System equipped with a split/splitless injector and a mass selective detector.

  • Autosampler: With SPME fiber holder assembly.

  • SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) is a suitable choice for general volatile analysis.[4]

  • GC Column: A medium-polarity column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended. For separation of stereoisomers, a chiral stationary phase column would be required.

  • Vials: 20 mL amber glass headspace vials with magnetic crimp caps and PTFE-lined septa.

  • Standard laboratory glassware: Volumetric flasks, micropipettes.

  • Analytical Balance: Readable to 0.0001 g.

  • Agitator/Heater Block: For vial incubation.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Rationale: The creation of accurate standard solutions is the foundation of quantitative analysis. A concentrated stock solution is prepared in a pure solvent, which is then used to create a series of calibration standards in a matrix that mimics the actual sample (model wine). This accounts for any matrix effects on the analytical signal.

  • Internal Standard (IS) Stock Solution (100 mg/L):

    • Accurately weigh 10 mg of γ-heptalactone.

    • Dissolve in a 100 mL volumetric flask with ethanol.

    • Store at 4°C.

  • This compound Stock Solution (10 mg/L):

    • Accurately weigh 1 mg of this compound CRM.

    • Dissolve in a 100 mL volumetric flask with ethanol.

    • This stock is highly concentrated and must be handled with care. Store at 4°C.

  • Calibration Standards (e.g., 0, 1, 5, 10, 25, 50 µg/L):

    • Label six 10 mL volumetric flasks.

    • Using the this compound Stock Solution, perform serial dilutions into the model wine solution to achieve the desired final concentrations.

    • For example, to make the 50 µg/L standard, add 50 µL of the 10 mg/L stock to a 10 mL flask and fill to the mark with model wine.

    • The "0" standard is a blank (model wine only) used to check for contamination.

    • Prepare these standards fresh for each analytical run.

Protocol 2: Sample Preparation (HS-SPME)

Rationale: This protocol is optimized to efficiently and reproducibly extract this compound from the wine matrix. Each parameter is chosen to maximize analyte recovery and minimize variability. Liquid-liquid extraction is a viable alternative but often involves chlorinated solvents and is more labor-intensive.[4] SPME and Stir Bar Sorptive Extraction (SBSE) offer solventless, automatable alternatives.[5]

  • Sample Aliquoting: Pipette 10 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the IS stock solution to each vial (sample and standards) to achieve a final concentration of ~20 µg/L.

  • Salting Out: Add 3.0 g of pre-baked NaCl to each vial. The salt increases the ionic strength, driving volatile compounds into the headspace.[2][4]

  • Sealing: Immediately cap the vial with a PTFE-lined septum and crimp securely.

  • Incubation and Extraction:

    • Place the vial in the autosampler's agitator/heater block.

    • Incubate the sample at 35°C for 10 minutes with agitation (e.g., 300 rpm) to allow for equilibration between the liquid and headspace phases.[4]

    • Expose the 100 µm PDMS SPME fiber to the headspace (do not immerse in the liquid) for 15 minutes under continued heating and agitation.[4]

Protocol 3: GC-MS Analysis

Rationale: The GC-MS parameters are selected to ensure good chromatographic separation, analyte sensitivity, and selectivity. The temperature program separates compounds by volatility. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity by only monitoring characteristic ions for this compound and the internal standard, filtering out background noise.

Parameter Condition Rationale
GC System Agilent GC-MS or equivalentStandard instrumentation for volatile analysis.
Injector Splitless Mode, 250°CEnsures complete and rapid transfer of analytes from the SPME fiber to the column.
SPME Desorption Time 5 minutesSufficient time to ensure complete desorption of analytes.[6]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-INNOWax (30m x 0.25mm x 0.25µm)A polar column suitable for separating polar compounds like lactones.
Oven Program 40°C (hold 2 min), ramp to 240°C @ 6°C/min, hold 10 minGradual temperature ramp to separate a wide range of volatile compounds.
MS Transfer Line 240°CPrevents condensation of analytes between the GC and MS.[2]
Ion Source Temp. 200°CStandard temperature for electron ionization.[2]
Ionization Mode Electron Impact (EI), 70 eVStandard, robust ionization method creating reproducible fragmentation patterns.[2]
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes.
Ions to Monitor Quant Ion, Qualifier Ions (To be determined from a full scan of the reference standard)Ensures confident identification and accurate quantification.

Method Validation and Quality Control

A self-validating system is essential for trustworthiness. Any analytical method used for routine analysis must be validated to ensure it is fit for purpose.[7] Key validation parameters, based on FDA and ICH guidelines, should be assessed.[8][9]

Parameter Description Acceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components (matrix, other volatiles).No interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a coefficient of determination (r²) ≥ 0.995 over the expected concentration range.
Accuracy Closeness of the measured value to the true value. Assessed by spike-recovery experiments.Mean recovery of 80-120% at three different concentration levels.
Precision Closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision and accuracy.

The Critical Role of Stereoisomers

As previously mentioned, the sensory impact of this compound is almost exclusively due to one of its eight stereoisomers. Standard analytical methods using non-chiral GC columns will quantify all isomers as a single peak, which can be highly misleading.

G cluster_isomers This compound Stereoisomers cluster_sensory Sensory Impact main_iso (3S, 3aS, 7aR)-Isomer (The 'this compound') low_thresh Extremely Low Odor Threshold (~10 ng/L) main_iso->low_thresh Drives Perception other_isos 7 Other Stereoisomers high_thresh High Odor Threshold (Negligible Aroma Contribution) other_isos->high_thresh Minimal Impact Precursor Precursors in Grapes & during Aging Precursor->main_iso Precursor->other_isos

Caption: Relationship between this compound isomers and sensory impact.

For research applications or advanced quality control where the specific contribution to aroma is being investigated, the use of a chiral GC column is necessary to separate the different stereoisomers. The protocol outlined here can be adapted for such columns, though the temperature program and retention times will need to be re-optimized. In this scenario, a certified reference standard for each isomer of interest is required for positive identification and quantification.

Conclusion

The accurate measurement of this compound is a crucial component in understanding and managing the aromatic profile of wine. Due to its potency and the significant sensory differences between its stereoisomers, precise quantification at trace levels is essential. The use of high-purity, certified reference standards is non-negotiable for establishing method accuracy, linearity, and overall reliability. The HS-SPME GC-MS method detailed in this note provides a robust, sensitive, and validated procedure suitable for both quality control in drug development and advanced research in oenology.

References

Application Note: Quantitative Analysis of Wine Lactone Precursors in Wine Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantification of (E)-8-carboxylinalool, a key precursor to wine lactone, in wine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a potent aroma compound that imparts desirable 'coconut,' 'woody,' and 'sweet' notes to aged wines.[1] Its concentration, and therefore the aromatic profile of the wine, is directly related to the abundance of its precursors formed in the grape.[2][3] This guide provides a comprehensive protocol, from sample preparation through to data analysis, designed for oenological laboratories, researchers, and quality control professionals. The methodology is grounded in established analytical principles to ensure accuracy, precision, and reliability.

Introduction: The Chemistry of Aged Wine Aroma

The complex and sought-after bouquet of aged wine is, in part, attributable to a group of potent aroma compounds. Among the most significant is this compound ((3S, 3aS, 7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one), which has an exceptionally low odor detection threshold, making it highly influential on the wine's sensory profile even at trace concentrations.[1]

This compound itself is not typically found in fresh grapes but forms gradually during the aging process. Research has identified that its formation pathway begins in the vineyard. An enzyme in the cytochrome P450 family, CYP76F14, converts the common monoterpenol linalool into (E)-8-carboxylinalool during grape development.[2][3] This non-volatile precursor then undergoes a slow, acid-catalyzed cyclization reaction during wine maturation to form the highly aromatic this compound.[4][5]

Monitoring the concentration of (E)-8-carboxylinalool in grape must and young wine provides a powerful tool to predict the potential for developing the characteristic aged aroma profile. Liquid chromatography-mass spectrometry (LC-MS) is the ideal analytical technique for this task due to its high sensitivity, selectivity, and ability to handle complex matrices like wine.[6] This note details a complete workflow for such an analysis.

G Linalool Linalool (From Grape) Precursor (E)-8-carboxylinalool (Non-volatile precursor) Linalool->Precursor Precursor_in_wine (E)-8-carboxylinalool Lactone This compound (Potent Aroma Compound) Precursor_in_wine->Lactone

Figure 1: Biochemical pathway of this compound formation.

Experimental Design: Rationale and Methodology

The accurate quantification of a specific analyte in a complex matrix requires a multi-step process where each stage is optimized for recovery and precision.

Sample Preparation: Solid-Phase Extraction (SPE)

Wine is a complex mixture of water, ethanol, sugars, acids, phenols, and other compounds that can interfere with LC-MS analysis and cause ion suppression. A simple dilution is sometimes used in untargeted metabolomics but is often insufficient for targeted quantification of trace analytes.[7] Therefore, a Solid-Phase Extraction (SPE) cleanup and concentration step is employed.

Causality: A reversed-phase C18 sorbent is chosen for its affinity for moderately polar organic molecules like (E)-8-carboxylinalool, while allowing highly polar compounds (sugars, organic acids) and salts to be washed away. The elution is performed with a solvent of sufficient strength (e.g., acetonitrile or methanol) to recover the analyte from the sorbent. This "catch-and-release" mechanism effectively isolates the analyte and reduces matrix effects.

LC-MS/MS Analysis: The Core of Quantification

Liquid Chromatography (LC) separates the precursor from other remaining matrix components, while tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive detection.

  • Chromatography: Reversed-phase chromatography is used to separate compounds based on their hydrophobicity.[8] A gradient elution, where the percentage of organic solvent in the mobile phase is increased over time, is necessary to first elute polar, weakly retained compounds before eluting the target analyte with good peak shape.

  • Mass Spectrometry: Electrospray Ionization (ESI) is the preferred ionization technique for polar to moderately polar analytes in liquid form.[6] Given the presence of a carboxylic acid group, (E)-8-carboxylinalool is most effectively ionized in negative ion mode, forming the deprotonated molecule [M-H]⁻. Detection is performed in Multiple Reaction Monitoring (MRM) mode, a highly specific technique where a precursor ion is selected, fragmented, and one or more specific product ions are monitored. This provides two levels of mass-based confirmation, drastically reducing chemical noise and enhancing sensitivity.

Table 1: Optimized LC-MS/MS Parameters

Parameter Setting Rationale
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) Standard for separating moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 8 min Ensures separation from polar interferences and elution of the analyte.
Column Temperature 40 °C Improves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode ESI Negative Optimal for compounds with acidic protons, like carboxylic acids.
Capillary Voltage 3500 V Standard voltage for stable spray in negative mode.
Nebulizer Pressure 2.0 bar Ensures efficient nebulization of the LC eluent.
Dry Gas Flow & Temp 8 L/min, 200 °C Facilitates desolvation of ions.[9]
MRM Transitions
Analyte (E)-8-carboxylinalool (C₁₀H₁₆O₃, MW: 184.23)
Precursor Ion (Q1) m/z 183.1 [M-H]⁻
Product Ion 1 (Q3) m/z 121.1 Confirmation fragment (loss of CO₂ and H₂O)

| Product Ion 2 (Q3) | m/z 93.1 | Quantifier fragment (further fragmentation) |

Method Validation: Ensuring Trustworthiness

To be a self-validating system, the method's performance must be characterized. Validation was performed by spiking a representative wine matrix (previously determined to have low endogenous levels of the precursor) with known concentrations of an (E)-8-carboxylinalool analytical standard. Key validation parameters are summarized below, following established guidelines for analytical method validation.[9][10]

Table 2: Method Validation Performance Characteristics

Parameter Result Acceptance Criteria
Linearity Range 1 - 500 µg/L -
Correlation Coeff. (r²) > 0.998 r² > 0.99
Limit of Detection (LOD) 0.3 µg/L S/N > 3
Limit of Quantification (LOQ) 1.0 µg/L S/N > 10
Accuracy (Recovery) 92 - 104% 80 - 120%
Precision (RSD) < 8% RSD < 15%

| Matrix Effect | -12% | Within ±20% |

Detailed Step-by-Step Protocol

This protocol outlines the complete workflow from sample receipt to final data analysis.

Required Materials
  • Wine sample

  • (E)-8-carboxylinalool analytical standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Centrifuge and 15 mL centrifuge tubes

  • 2 mL LC vials with caps

  • Calibrated micropipettes

Sample Preparation Protocol
  • Degas Sample: Transfer 10 mL of wine into a 15 mL tube. Sonicate for 10 minutes to remove dissolved CO₂.

  • Dilute Sample: Take 5 mL of the degassed wine and add 5 mL of ultrapure water. This reduces the ethanol concentration to prevent poor binding to the SPE sorbent.

  • Condition SPE Cartridge: Place a C18 SPE cartridge on the manifold. Pass 5 mL of methanol through the cartridge, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Load Sample: Load the 10 mL of diluted wine onto the conditioned cartridge at a slow, steady drip rate (approx. 1-2 mL/min).

  • Wash Cartridge: Wash the cartridge with 5 mL of water/methanol (95:5 v/v) to remove polar interferences.

  • Dry Cartridge: Apply full vacuum for 10 minutes to thoroughly dry the sorbent bed.

  • Elute Analyte: Place a clean collection tube inside the manifold. Elute the trapped precursor by passing 4 mL of acetonitrile through the cartridge.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Filtration: Vortex the reconstituted sample and filter through a 0.22 µm syringe filter into an LC vial for analysis.

Calibration Standards

Prepare a stock solution of (E)-8-carboxylinalool in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/L) by spiking a blank wine matrix and processing them through the exact same sample preparation protocol as the unknown samples.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Create an injection sequence, starting with a blank solvent injection, followed by the calibration standards (from lowest to highest concentration), and then the unknown samples.

  • Inject the samples and acquire the data in MRM mode.

Data Processing
  • Integrate the peak area for the quantifier MRM transition for each calibration standard and unknown sample.

  • Generate a calibration curve by plotting the peak area against the known concentration of the standards.

  • Apply a linear regression to the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²).

  • Use the peak area of the unknown sample (y) to calculate its concentration (x) using the regression equation.

  • Remember to account for the concentration factor from the sample preparation (e.g., if 10 mL was concentrated into 0.5 mL, the final result must be adjusted accordingly).

Overall Experimental Workflow

The entire process, from sample collection to result, is a systematic workflow designed to ensure data integrity and reproducibility.

G start Wine Sample prep Sample Preparation (Degas, Dilute, SPE Cleanup) start->prep analysis LC-MS/MS Analysis (MRM Detection) prep->analysis processing Data Processing (Peak Integration) analysis->processing calibration Calibration Curve (From Standards) processing->calibration quant Quantification (Calculate Concentration) processing->quant calibration->quant result Final Result (µg/L of Precursor) quant->result

Figure 2: High-level workflow for precursor analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable tool for the quantification of (E)-8-carboxylinalool, a critical precursor to this compound. By implementing this protocol, researchers and winemakers can gain valuable insights into the aroma potential of their products, enabling more informed decisions regarding grape selection, vinification techniques, and aging strategies to ultimately shape the desired sensory profile of the final wine.

References

Application Note: Robust Solid-Phase Extraction (SPE) Cleanup for the Quantitative Analysis of Wine Lactones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Analytical Scientists

Abstract

This application note presents a detailed and validated protocol for the isolation and concentration of wine lactones from complex wine matrices using solid-phase extraction (SPE). Wine lactones, particularly the (3S, 3aS, 7aR) isomer, are potent monoterpene aroma compounds that contribute desirable "coconut," "woody," and "sweet" notes to wine, even at exceptionally low concentrations.[1] Their accurate quantification is critical for quality control and aroma profiling but is challenged by the low analyte concentrations and significant matrix interference. This guide provides a comprehensive methodology employing a reversed-phase SPE strategy, explains the scientific rationale behind each step, and offers insights for method optimization and troubleshooting.

Introduction: The Analytical Challenge of Wine Lactones

Wine lactone (3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one) is a key impact odorant in many grape wines. The (3S, 3aS, 7aR) stereoisomer is particularly significant, possessing an extremely low odor detection threshold of 10 ng/L in model wine, making it a powerful contributor to the wine's bouquet.[1] The concentration of these lactones can be influenced by grape variety, viticultural practices, and aging conditions, including contact with oak.[2]

However, the wine matrix is inherently complex, containing non-volatile components like sugars, organic acids, and phenolic compounds, as well as a high percentage of water and ethanol.[3] These components can interfere with chromatographic analysis, suppress instrument signals (especially in mass spectrometry), and contaminate analytical systems.[4] Therefore, a selective and efficient sample cleanup and concentration step is not just beneficial, but essential for reliable quantification. Solid-phase extraction (SPE) is an ideal technique for this purpose, offering high recovery, excellent reproducibility, and the ability to significantly reduce matrix effects.[5]

The Principle of SPE for this compound Isolation

This protocol utilizes a "bind and elute" SPE strategy.[4] The fundamental principle relies on the differential affinity of various sample components for a solid sorbent material packed in a cartridge.

  • Analyte & Sorbent Chemistry : Wine lactones are moderately non-polar organic compounds. The chosen SPE sorbent is a polymeric reversed-phase material, such as a styrene-divinylbenzene (SDB) copolymer (e.g., Bond Elut-ENV, LiChrolut EN, Strata SDB-L).[6] These sorbents are preferred over traditional silica-based C18 phases for this application due to their higher surface area, greater loading capacity, and stability across a wider pH range, which prevents the irreversible sorption or degradation of certain analytes.[6]

  • Loading : When the aqueous wine sample is passed through the conditioned cartridge, the non-polar lactones are attracted to and retained by the non-polar sorbent via hydrophobic interactions.

  • Washing (Interference Removal) : Highly polar matrix components, such as sugars, acids, and salts, have little affinity for the sorbent and pass through to waste. A carefully selected wash solvent (e.g., a low-percentage methanol-water solution) can then be used to rinse away remaining weakly-bound polar interferences without dislodging the target lactones.[6]

  • Elution : Finally, a strong, non-polar organic solvent is used to disrupt the hydrophobic interactions between the lactones and the sorbent, eluting them from the cartridge into a clean collection vessel. Dichloromethane is a highly effective eluent for this purpose.[5][6]

This selective process isolates the analytes of interest while removing the bulk of the interfering matrix, resulting in a cleaner, more concentrated sample ready for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Detailed Experimental Protocol

This protocol is a robust starting point and can be adapted based on specific instrumentation and sample characteristics.

Materials and Reagents
  • SPE Cartridges : Styrene-divinylbenzene (SDB) copolymer, 200 mg, 3 or 6 mL (e.g., Isolute ENV+, Bond Elut-ENV, or equivalent).[5][6]

  • Solvents : Methanol (HPLC grade), Dichloromethane (GC grade), Deionized Water.

  • Reagents : Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate.

  • Apparatus : SPE vacuum manifold, sample collection vials, nitrogen evaporator.

Step-by-Step Methodology
  • Sample Preparation :

    • Centrifuge or filter wine samples (using a 0.45 µm filter) if they contain suspended solids.

    • Allow the sample to reach room temperature before extraction.

  • SPE Cartridge Conditioning :

    • Rationale : This step removes any potential contaminants from the cartridge and solvates the sorbent material, ensuring consistent and reproducible interaction with the analytes.

    • Place cartridges on the vacuum manifold.

    • Pass 5 mL of Dichloromethane through the cartridge to waste.

    • Pass 5 mL of Methanol through the cartridge to waste.

    • Pass 5 mL of Deionized Water through the cartridge to waste. Crucially, do not allow the sorbent bed to go dry after this step.

  • Sample Loading :

    • Rationale : A slow and steady flow rate is critical to allow sufficient residence time for the hydrophobic interactions to occur between the wine lactones and the SDB sorbent.

    • Load 50 mL of the wine sample onto the cartridge.

    • Apply a gentle vacuum to achieve a slow, dropwise flow rate of approximately 2-3 mL/min.

  • Washing (Interference Removal) :

    • Rationale : This two-stage wash is designed to remove different classes of interferences. The first water wash removes highly polar compounds. The second buffered, weak organic wash removes moderately polar interferences like organic acids, which is enhanced by the basic pH.[6][8]

    • Wash 1 : Wash the cartridge with 5 mL of deionized water.

    • Wash 2 : Prepare a wash solution of 40:60 (v/v) methanol-water containing 1% (w/v) NaHCO₃. Pass 5 mL of this solution through the cartridge.[6]

    • Drying : Dry the sorbent bed thoroughly by applying a high vacuum or passing a stream of nitrogen through the cartridge for 15-20 minutes. This step is critical to remove all residual water before elution with a non-polar solvent.

  • Elution :

    • Rationale : Dichloromethane is a strong organic solvent that effectively disrupts the sorbent-analyte interactions, eluting the retained lactones.

    • Place clean collection vials inside the manifold.

    • Elute the lactones by passing 2 x 2 mL aliquots of Dichloromethane through the cartridge. Allow the solvent to soak the sorbent bed for 1 minute for each aliquot before drawing it through.

  • Post-Elution Concentration :

    • Rationale : This step concentrates the analytes into a small volume, increasing the method's sensitivity to meet the low detection limits required for this compound analysis.[6]

    • Add a small amount of anhydrous sodium sulfate to the eluate to remove any trace amounts of water.

    • Transfer the eluate to a conical vial and concentrate the sample to a final volume of 200 µL under a gentle stream of nitrogen at room temperature.

    • The sample is now ready for GC-MS analysis.

Workflow Visualization

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_collection Analyte Collection Condition 1. Condition Sorbent (Methanol, then Water) Load 2. Load Wine Sample (50 mL @ 2-3 mL/min) Condition->Load Waste1 To Waste Condition->Waste1 Wash 3. Wash Interferences (Water, then MeOH/H2O/NaHCO3) Load->Wash Waste2 To Waste Load->Waste2 Dry 4. Dry Sorbent (Nitrogen or Vacuum) Wash->Dry Waste3 To Waste Wash->Waste3 Elute 5. Elute Lactones (Dichloromethane) Dry->Elute Concentrate 6. Concentrate Eluate (to 200 µL) Elute->Concentrate GCMS Ready for GC-MS Concentrate->GCMS

References

Application Note: Advanced Derivatization Strategies for the Stereospecific Detection of Wine Lactone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Analytical Challenge of a Potent Aroma Compound

Wine lactone, chemically known as (3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one, is a pivotal aroma compound that imparts characteristic 'coconut, woody, and sweet' notes to many wines. Its significance, however, is disproportionate to its concentration. The analytical challenge stems from two key aspects: its presence at trace levels (ng/L) and its complex stereochemistry.

This compound possesses three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers). These isomers exhibit vastly different sensory properties. For instance, the odor threshold of one enantiomer can be up to 100 million times lower than that of its mirror image, meaning one isomer can have a profound impact on the wine's aroma while its counterpart is sensorially insignificant.[1] Consequently, simple quantification of "total this compound" is insufficient. An accurate assessment of a wine's aromatic profile requires the precise, stereospecific quantification of the individual isomers.

Direct analysis via gas chromatography (GC) on standard columns cannot separate these enantiomers. Furthermore, the low concentrations and the complex wine matrix, rich in potentially interfering compounds, necessitate a strategy to enhance analytical sensitivity and selectivity.[2] Chemical derivatization provides a robust solution, not only by improving the chromatographic behavior of analytes but, most critically, by enabling the resolution of chiral molecules.[3][4][5]

This guide details derivatization protocols designed to overcome these challenges, focusing on chiral derivatization to resolve this compound's key stereoisomers and complementary techniques for analyzing its precursors.

The Principle of Derivatization for Chiral Analysis

The primary goal of derivatizing this compound is to resolve its enantiomers. Enantiomers, being mirror images, have identical physical properties (e.g., boiling point, polarity) and thus co-elute on standard, non-chiral GC columns. The strategy is to convert the pair of enantiomers into a pair of diastereomers.

This is achieved by reacting the analyte with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA) .[4][6]

  • (R)-Analyte + (R)-CDA → (R,R)-Diastereomer

  • (S)-Analyte + (R)-CDA → (S,R)-Diastereomer

Diastereomers have different physical properties and, therefore, exhibit different retention times on a standard GC column, allowing for their separation and quantification.

For this compound, this process requires a reaction that opens the stable lactone (cyclic ester) ring to expose a hydroxyl group, which can then be esterified by the CDA. This is typically achieved under basic conditions which catalyze both the ring-opening and the subsequent derivatization reaction.

Key Derivatization Strategies & Protocols

Chiral Derivatization via Esterification with Mosher's Acid Chloride

The most authoritative method for determining the absolute configuration and enantiomeric excess of alcohols is derivatization with Mosher's acid (MTPA) or its acid chloride (MTPA-Cl).[7][8][9] This technique is perfectly suited for the chiral analysis of this compound following a base-catalyzed ring-opening. The trifluoromethyl group in the MTPA molecule also provides a strong signal in mass spectrometry, aiding in detection.

Causality Behind the Method:

  • Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] is used. It is enantiomerically pure, ensuring the formation of distinct diastereomers.[9]

  • Catalyst: A non-nucleophilic base like pyridine or triethylamine is used. It catalyzes the initial ring-opening of the lactone and then acts as an acid scavenger, neutralizing the HCl byproduct formed during the esterification reaction to drive it to completion.[10]

  • Solvent: Anhydrous solvents (e.g., dichloromethane, acetonitrile) are critical, as MTPA-Cl readily reacts with water, which would consume the reagent and produce Mosher's acid, interfering with the analysis.[4]

Protocol 1: Chiral Derivatization of this compound with (R)-MTPA-Cl

Objective: To convert this compound enantiomers into diastereomeric MTPA esters for GC-MS separation.

Materials:

  • Wine extract containing this compound (after liquid-liquid or solid-phase extraction).

  • (R)-(-)-MTPA-Cl, >99% purity.

  • Anhydrous Pyridine.

  • Anhydrous Dichloromethane (DCM).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps.

Procedure:

  • Sample Preparation: Pipette 100 µL of the concentrated wine extract into a micro-reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all residual water and alcohol from the extraction step.

  • Reagent Addition: Add 100 µL of anhydrous DCM to redissolve the residue. Add 20 µL of anhydrous pyridine, followed by 10 µL of (R)-MTPA-Cl.

  • Reaction: Tightly cap the vial and vortex briefly. Allow the reaction to proceed at 60°C for 30 minutes in a heating block.

  • Quenching: Cool the vial to room temperature. Add 500 µL of saturated NaHCO₃ solution to quench the excess MTPA-Cl and neutralize the pyridine hydrochloride salt. Vortex for 1 minute.

  • Extraction: Add 500 µL of DCM, vortex for 1 minute, and centrifuge to separate the layers. Carefully transfer the bottom organic layer (DCM) to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the extracted organic phase to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Silylation for the Analysis of this compound Precursors

While chiral derivatization targets the final this compound molecule, understanding its formation pathway is also crucial. This compound is formed in wine over time from non-volatile precursors, such as (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid, which possess both hydroxyl (-OH) and carboxylic acid (-COOH) groups.[11][12] These polar functional groups make the precursors non-volatile and unsuitable for direct GC analysis.

Silylation is the ideal derivatization technique for these compounds. It replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[5]

Causality Behind the Method:

  • Increased Volatility: The TMS group masks the polar -OH and -COOH functionalities, eliminating hydrogen bonding and dramatically increasing the molecule's volatility.[13][14]

  • Improved Thermal Stability: The resulting TMS-ethers and TMS-esters are more thermally stable than the parent compounds, preventing degradation in the hot GC injector and column.[15]

  • Reagent Choice: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective. BSTFA is a powerful silyl donor, and TMCS acts as a catalyst, enhancing its reactivity, especially for hindered hydroxyl groups.[5][16]

Protocol 2: Silylation of Polar Precursors with BSTFA + 1% TMCS

Objective: To volatilize this compound precursors for GC-MS analysis.

Materials:

  • Wine extract containing precursor compounds.

  • BSTFA + 1% TMCS silylating reagent.

  • Anhydrous Acetonitrile or Pyridine.

  • Micro-reaction vials with PTFE-lined caps.

Procedure:

  • Sample Preparation: Pipette 100 µL of the concentrated wine extract into a micro-reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile (or pyridine) to redissolve the residue. Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex. Heat at 70°C for 60 minutes in a heating block to ensure complete derivatization of all active sites.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. Do not add water. Inject 1 µL.

Visualization of Workflows and Reactions

Experimental and Analytical Workflow

The overall process from sample collection to data analysis requires several critical steps, as illustrated below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Wine Sample Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry Deriv Add Reagents (e.g., MTPA-Cl or BSTFA) & Heat Dry->Deriv GCMS GC-MS Injection Deriv->GCMS Data Data Acquisition & Peak Integration GCMS->Data

Caption: General workflow for this compound analysis.

Chiral Derivatization Reaction Pathway

The reaction of a this compound enantiomer with (R)-MTPA-Cl proceeds via a base-catalyzed ring-opening followed by esterification.

G R_WL (R)-Wine Lactone R_OH (R)-Intermediate (ring-opened) R_WL->R_OH Pyridine (Base) S_OH (S)-Intermediate (ring-opened) R_WL->S_OH Pyridine (Base) S_WL (S)-Wine Lactone S_WL->R_OH Pyridine (Base) S_WL->S_OH Pyridine (Base) MTPA (R)-MTPA-Cl RR_Ester (R,R)-Diastereomer Ester MTPA->RR_Ester SR_Ester (S,R)-Diastereomer Ester MTPA->SR_Ester R_OH->RR_Ester S_OH->SR_Ester

Caption: Formation of diastereomers from this compound.

Data Summary and Comparison

The choice of derivatization technique depends entirely on the analytical goal.

Parameter Chiral Derivatization (MTPA-Cl) Silylation (BSTFA)
Primary Analyte This compound StereoisomersPolar Precursors (Acids, Alcohols)
Primary Goal Separate EnantiomersIncrease Volatility & Thermal Stability
Key Reagent (R)- or (S)-MTPA-ClBSTFA + 1% TMCS
Reaction Conditions 60°C, 30 min70°C, 60 min
Key Advantage Enables stereospecific quantification on a standard GC column.Allows analysis of non-volatile precursors to study lactone formation.
Key Consideration Requires post-reaction aqueous workup. Highly sensitive to moisture.Extremely sensitive to moisture; no aqueous workup permitted.

Conclusion

Derivatization is an indispensable tool for the comprehensive analysis of this compound and its related compounds. While direct GC-MS analysis can confirm the presence of this compound, it fails to provide the critical stereochemical information that dictates its true sensory impact. Chiral derivatization with reagents like MTPA-Cl is the authoritative method for resolving this compound's potent stereoisomers, transforming enantiomers into separable diastereomers. Concurrently, silylation provides a robust method for studying the non-volatile precursors, offering valuable insights into the formation and evolution of this key aroma compound during wine aging. The application of these targeted derivatization strategies empowers researchers to move beyond simple detection to a more nuanced and sensorially relevant understanding of wine chemistry.

References

Application Notes & Protocols: Monitoring Wine Lactone Evolution During Bottle Aging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Wine Lactone

Within the complex aromatic tapestry of a fine wine, certain molecules wield a disproportionate influence on its sensory profile. One such compound is this compound, a potent monoterpene that, even at minute concentrations, imparts desirable "coconut," "woody," and "sweet" aromas. First identified in white wines by Guth, its presence is a hallmark of maturation, as it is not found in the grapes themselves but is formed during the aging process. The evolution of this compound is a slow, acid-catalyzed transformation of odorless precursors derived from the grapes, making its concentration a potential chemical marker for the aging trajectory of a wine.

This application note provides a comprehensive guide for researchers and wine scientists to accurately monitor the evolution of this compound during bottle aging. We will delve into the underlying chemistry of its formation, provide a detailed and validated analytical protocol for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the critical viticultural and winemaking factors that influence its concentration over time.

The Genesis of a Key Aroma Compound: The this compound Formation Pathway

The journey of this compound begins in the vineyard with the monoterpenol linalool, a common compound found in grapes. Through a series of enzymatic and chemical transformations, this precursor is gradually converted into the sensorially significant this compound. Understanding this pathway is crucial for interpreting its presence and concentration in aged wines.

The key precursor to this compound is (E)-8-carboxylinalool, also known as menthiafolic acid. The formation of this intermediate is catalyzed by the cytochrome P450 enzyme CYP76F14, which oxidizes linalool. This precursor can exist in both a free form and as a glucose ester. During the aging process, under the acidic conditions of wine, a slow, non-enzymatic cyclization of (E)-8-carboxylinalool occurs, leading to the formation of this compound. While both the free acid and its glucose ester can serve as precursors, studies have shown that at room temperature, the free acid is the more significant contributor to this compound formation.

Of the eight possible stereoisomers of this compound, the (3S, 3aS, 7aR) isomer is the most potent and the only one that has been definitively identified in wine. This specific isomer has an exceptionally low odor detection threshold of 10 ng/L in model wine, highlighting its importance to the overall aroma profile.

Wine_Lactone_Formation Linalool Linalool (in grapes) Enzyme Cytochrome P450 CYP76F14 Linalool->Enzyme Precursor (E)-8-carboxylinalool (Menthiafolic Acid) Enzyme->Precursor Aging Slow Acid-Catalyzed Cyclization (in bottle) Precursor->Aging Wine_Lactone This compound ((3S, 3aS, 7aR) isomer) Aging->Wine_Lactone

Figure 1: Simplified pathway of this compound formation.

Quantitative Analysis of this compound: A Validated GC-MS Protocol

Accurate quantification of this compound is essential for tracking its evolution. Due to its low concentrations in a complex wine matrix, a sensitive and selective analytical method is required. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this analysis. The following protocol outlines a robust method for the determination of this compound, integrating insights from various validated studies.

I. Sample Preparation and Extraction

The goal of sample preparation is to isolate and concentrate the volatile lactones from the non-volatile components of the wine matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for this purpose.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Sodium chloride (NaCl), analytical grade

  • Internal standard (IS) solution: e.g., γ-heptalactone or a deuterated this compound analogue (d3-wine lactone) in ethanol (10 mg/L). The use of an internal standard is crucial to correct for matrix effects and variations in extraction efficiency.

  • Magnetic stirrer and stir bars

Protocol:

  • Sample Aliquoting: Pipette 8-10 mL of the wine sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to each vial to achieve a final concentration of approximately 50 µg/L.

  • Matrix Modification: Add 2-3 grams of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Equilibration and Extraction:

    • Seal the vial tightly.

    • Place the vial in a heating block or water bath set to 40-50°C.

    • Introduce the SPME fiber into the headspace above the wine sample.

    • Allow the fiber to be exposed to the headspace for a defined period, typically 30-45 minutes, with gentle agitation.

II. GC-MS Instrumental Analysis

The instrumental analysis separates the extracted volatile compounds and provides both qualitative identification and quantitative data.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent polar column, 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Injector
ModeSplitlessTo maximize the transfer of analytes to the column for trace analysis.
Temperature240-250°CEnsures rapid volatilization of the analytes without thermal degradation.
Desorption Time2-5 minutesAllows for complete transfer of analytes from the SPME fiber.
Oven Program
Initial Temperature40°C, hold for 2-5 minAllows for initial focusing of the analytes at the head of the column.
Ramp 13-5°C/min to 180°CProvides good separation of the volatile compounds.
Ramp 210-20°C/min to 230-240°C,

Application Note: High-Sensitivity Profiling of Wine Volatiles Using SPME-Arrow Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aromatic profile of wine, a critical determinant of its quality and consumer appeal, is defined by a complex mixture of volatile organic compounds (VOCs). This application note presents a comprehensive guide and a robust protocol for the analysis of these VOCs using Solid Phase Microextraction (SPME) Arrow technology coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the technical advantages of the SPME-Arrow system over traditional SPME fibers, highlighting its superior mechanical robustness and significantly larger sorption phase volume, which translates to enhanced sensitivity and extraction efficiency.[1][2] The provided protocol is a fully automated, solvent-free method optimized for broad-spectrum volatile analysis, covering key parameters from fiber selection to GC-MS conditions. This guide is intended for analytical chemists, enologists, and quality control scientists seeking to implement a highly sensitive and reliable method for routine wine quality assessment, aroma profiling, and off-flavor detection.

Introduction: The Challenge and the Solution

The perceived aroma of wine is the result of hundreds of VOCs, often present in concentrations ranging from ng/L to mg/L. These compounds originate from the grapes themselves (varietal aromas), are generated during fermentation (fermentative aromas), or develop during aging (maturation aromas). The analytical challenge lies in accurately and reproducibly extracting these trace-level compounds from a complex aqueous-ethanolic matrix.[3]

Traditional methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often labor-intensive, time-consuming, and require significant volumes of organic solvents, which pose environmental and health risks. Solid Phase Microextraction (SPME) revolutionized volatile analysis by providing a simple, fast, and solvent-free alternative.[4]

The Evolution to SPME-Arrow:

The SPME-Arrow technology represents a significant advancement of the conventional SPME fiber. Its design features a more robust and thicker steel core, which protects a substantially larger volume of sorbent phase.[2][5] This innovative construction yields several key advantages:

  • Enhanced Sensitivity: The larger phase volume allows for the extraction of a greater mass of analytes, leading to a 2x to 10x increase in sensitivity compared to traditional fibers.[1] This is crucial for detecting ultra-trace compounds that define subtle but important aromatic nuances.

  • Greater Mechanical Robustness: The sturdy design significantly reduces the risk of fiber breakage, leading to a longer lifetime and improved reliability, especially in automated, high-throughput environments.[1]

  • Improved Reproducibility: The increased extraction capacity and physical durability contribute to better method reproducibility.[2]

This guide provides a validated protocol that leverages these advantages for comprehensive wine volatile analysis.

Principle of Headspace SPME-Arrow (HS-SPME-Arrow)

The protocol outlined here utilizes the headspace (HS) sampling mode, which is ideal for analyzing volatile compounds in liquid matrices like wine while avoiding interference from non-volatile components (sugars, acids, polyphenols). The process is governed by the principle of equilibrium partitioning.

  • Equilibration: The wine sample, often with added salt to increase ionic strength, is placed in a sealed vial and incubated at a controlled temperature.[1][3] This allows the volatile analytes to partition between the liquid phase and the gaseous phase (headspace) until equilibrium is reached. The salt addition, known as the "salting-out" effect, decreases the solubility of organic volatiles in the aqueous phase, effectively driving them into the headspace.[3]

  • Extraction: The SPME-Arrow fiber is exposed to the vial's headspace. A second equilibrium is established as the volatile analytes partition from the headspace into the sorbent coating of the Arrow. The amount of analyte extracted is proportional to its concentration in the headspace and its affinity for the fiber coating.

  • Desorption: The Arrow is retracted and transferred to the heated injection port of a gas chromatograph (GC). The high temperature causes the analytes to rapidly desorb from the fiber and be swept onto the analytical column for separation and subsequent detection by a mass spectrometer (MS).

Caption: The three-phase equilibrium process in HS-SPME analysis.

Experimental Protocol

This protocol is designed for a fully automated analysis using a GC-MS system equipped with an autosampler capable of handling SPME-Arrow fibers.[6]

3.1. Instrumentation and Materials

  • Gas Chromatograph (GC): With a split/splitless inlet and electronic pressure control.

  • Mass Spectrometer (MS): Single Quadrupole or Triple Quadrupole (for higher sensitivity/selectivity).[6][7]

  • Autosampler: Configured for SPME-Arrow (e.g., Thermo Scientific™ TriPlus™ RSH).[7]

  • SPME-Arrow Fiber: DVB/CAR/PDMS, 1.1 mm diameter (recommended for broad-range VOC analysis).

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: Sodium Chloride (NaCl, analytical grade), Methanol (HPLC grade), standard compounds for calibration.

3.2. Detailed Step-by-Step Methodology

The entire workflow can be automated for high-throughput analysis.

SPME_Arrow_Workflow SamplePrep Step 1: Sample Prep - 5 mL Wine to 20 mL vial - Add 2 g NaCl Incubation Step 2: Incubation - 50-60 °C - 10-20 min - 500 rpm agitation SamplePrep->Incubation Load into Autosampler Extraction Step 3: HS Extraction - Expose Arrow to Headspace - 50-60 min Incubation->Extraction Desorption Step 4: Desorption - Transfer to GC Inlet - 250 °C - 5-7 min Extraction->Desorption Analysis Step 5: GC-MS Analysis - Separation & Detection Desorption->Analysis Conditioning Step 6: Post-Conditioning - 250 °C - 10 min Analysis->Conditioning

Caption: Automated workflow for wine volatile analysis using SPME-Arrow.

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.[8]

    • Add 2.0 g of NaCl to the vial.[8][9] The high salt content increases the ionic strength, promoting the release of volatiles into the headspace.[3]

    • Immediately seal the vial with a magnetic cap.

  • Incubation and Equilibration:

    • Place the vial in the autosampler tray.

    • Incubate the sample at 60°C for 20 minutes with agitation (e.g., 500 rpm).[3] This step ensures thermal equilibrium and consistent partitioning of volatiles into the headspace before extraction.

  • Headspace Extraction:

    • The autosampler exposes the DVB/CAR/PDMS SPME-Arrow to the vial's headspace for 50-60 minutes.[10] The longer extraction time compared to traditional SPME is necessary to take full advantage of the Arrow's higher sorbent volume and reach equilibrium.

  • Thermal Desorption:

    • The Arrow is automatically retracted and inserted into the GC inlet, which is held at 250°C.

    • Desorb for 7 minutes in splitless mode to ensure the complete transfer of all extracted analytes, including those at trace levels, to the GC column.[3]

  • GC-MS Analysis:

    • Separation and detection are performed according to the parameters in Table 1.

  • Fiber Conditioning:

    • After desorption, the fiber should be conditioned ("cleaned") in a separate conditioning station or the GC inlet at 250°C for 10 minutes to prevent carryover between samples.

3.3. Recommended GC-MS Parameters

Parameter Value Rationale
GC System
Inlet Temperature250 °CEnsures rapid and complete thermal desorption of analytes from the SPME Arrow.
Injection ModeSplitlessMaximizes the transfer of analytes to the column, essential for trace analysis.[3]
Carrier GasHeliumProvides good separation efficiency.
Column30 m x 0.25 mm, 0.25 µm film (e.g., DB-WAX, VF-5ms)Choice depends on target analytes; a mid-polar column like WAX is good for general profiling.
Oven Program40°C (hold 3 min), ramp to 240°C at 5°C/min, hold 5 minA standard program that provides good separation for a wide range of wine volatiles.
MS System
Ion Source Temp.230 °CStandard temperature for robust ionization.
Transfer Line Temp.250 °CPrevents condensation of less volatile compounds.
Ionization ModeElectron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching.
Mass Range35-350 amuCovers the mass range of most key wine aroma compounds.
Acquisition ModeFull ScanFor untargeted profiling and identification of unknown compounds.

Table 1: Recommended GC-MS parameters for wine volatile analysis.

Method Optimization: Justifying the Choices

A robust analytical method requires careful optimization of key parameters. The choices made in this protocol are based on empirical evidence to maximize extraction efficiency and reproducibility.

4.1. SPME-Arrow Fiber Selection

The choice of fiber coating is the most critical parameter as it dictates the selectivity of the extraction.

Fiber Coating Polarity Primary Application in Wine Analysis
DVB/CAR/PDMS BipolarRecommended. Excellent for broad-spectrum analysis of diverse VOCs (esters, alcohols, terpenes, norisoprenoids).[3]
PDMS Non-polarExtraction of non-polar analytes.[3]
PDMS/DVB BipolarGood for aromatic compounds and semi-volatiles.[3]
Polyacrylate (PA) PolarPreferred for extracting more polar analytes like some phenols.[3]

Table 2: Common SPME-Arrow fiber coatings and their applications.

The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for general profiling due to its mixed-mode nature. It combines adsorption (from the porous carbon particles) and absorption (into the liquid polymer), allowing it to effectively trap a wide range of compounds with varying polarities and molecular weights.[3]

4.2. Extraction Temperature and Time

Extraction is influenced by both thermodynamics and kinetics.

  • Temperature: Increasing the temperature (e.g., to 60°C) increases the vapor pressure of the analytes, shifting the liquid-headspace equilibrium and making more analytes available for extraction.[3] However, excessively high temperatures can negatively impact the headspace-fiber equilibrium for very volatile compounds.[11] Studies have found 50-60°C to be an optimal range for most wine VOCs.[10]

  • Time: A longer exposure time (50-60 min) is required for the SPME-Arrow compared to traditional fibers. This is because the larger sorbent volume requires more time to reach equilibrium, but ultimately results in a much higher analyte loading and thus greater sensitivity.

4.3. Direct Immersion vs. Headspace Mode

While SPME can be performed by directly immersing the fiber in the liquid (DI-SPME), the headspace (HS-SPME) mode is strongly recommended for wine.

  • HS-SPME: Analyzes only volatile compounds and protects the fiber from non-volatile matrix components like sugars and pigments, extending fiber lifetime and ensuring cleaner chromatograms.

  • DI-SPME: Can offer higher sensitivity for semi-volatile or more polar compounds but exposes the fiber to the complex wine matrix, risking contamination and reducing fiber lifespan.[6][7] For some specific applications, like pesticide residue analysis, DI-SPME may provide the highest recovery.[7]

Performance and Validation

The trustworthiness of an analytical method is established through validation. The SPME-Arrow GC-MS method demonstrates excellent performance.

5.1. Enhanced Sensitivity

The primary advantage of the SPME-Arrow is its superior sensitivity. Studies comparing the Arrow to traditional fibers for the same analytes consistently show significantly higher peak areas and signal-to-noise ratios. For example, in the analysis of smoke-impact compounds in wine, the response for guaiacol and 4-methylguaiacol was 4 and 7 times higher, respectively, with the SPME-Arrow.[12] This allows for the detection and quantification of compounds at or below their sensory threshold.

5.2. Method Validation Parameters

Validation studies for similar methods report excellent performance characteristics.[8][9][13]

Parameter Typical Performance Significance
Linearity (r²) > 0.99Demonstrates a direct proportional relationship between concentration and instrument response.[6][8]
LODs Low ng/L rangeThe method is sensitive enough to detect key aroma compounds at their sensory thresholds.[6][9]
Repeatability (RSD%) < 15%Indicates high precision and reproducibility of the automated method.
Recovery 90-105%Shows that the extraction is efficient and accurate for target compounds in the wine matrix.[9]

Table 3: Typical method validation results for SPME-Arrow in wine analysis.

Conclusion

The SPME-Arrow technology, when coupled with GC-MS, provides a powerful, automated, and solvent-free solution for the comprehensive analysis of volatile compounds in wine. Its enhanced sensitivity, mechanical robustness, and longer lifetime address the key limitations of traditional SPME fibers.[1] The protocol detailed in this application note is a validated, high-performance method suitable for a wide range of applications, from quality control and authenticity testing to detailed research on wine aroma chemistry. By adopting this advanced technique, laboratories can achieve more accurate and in-depth characterization of wine volatiles, leading to a better understanding and control of wine quality.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing GC-MS Sensitivity for Trace Wine Lactone Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of trace wine lactones by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their analytical methods for enhanced sensitivity and robustness. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: My signal-to-noise ratio for wine lactones is poor. How can I improve my sample preparation to increase their concentration before GC-MS analysis?

A1: The low concentration of many lactones in wine necessitates a pre-concentration step.[1][2] Simply injecting diluted wine will likely result in signals that are indistinguishable from baseline noise. The key is to employ an extraction technique that selectively concentrates these semi-volatile compounds while minimizing matrix interferences.

For trace-level analysis, solvent-free techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are highly recommended due to their high sensitivity and reduced risk of analyte loss compared to traditional methods like liquid-liquid extraction (LLE).[3]

  • HS-SPME: This technique is excellent for volatile and semi-volatile compounds. It involves exposing a coated fiber to the headspace above the wine sample. The analytes partition from the liquid phase to the headspace and then adsorb onto the fiber.[4][5] The choice of fiber coating is critical. For a broad range of lactones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed-polarity nature.

  • SBSE: This technique offers even higher sensitivity for many compounds compared to SPME.[6][7] It utilizes a magnetic stir bar coated with a thick layer of Polydimethylsiloxane (PDMS). The stir bar is placed directly into the liquid wine sample, and as it stirs, analytes are extracted into the PDMS coating.[8][9]

The choice between HS-SPME and SBSE will depend on the specific lactones of interest and the desired level of sensitivity. SBSE is generally more sensitive for less volatile compounds.[6]

Q2: I'm using HS-SPME, but my results are inconsistent. What factors should I optimize to improve reproducibility?

A2: Reproducibility issues with HS-SPME often stem from suboptimal extraction parameters. The partitioning of analytes between the sample, headspace, and fiber is a complex equilibrium that is highly sensitive to several factors.[10]

Key parameters to optimize include:

  • Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the lactones, leading to higher concentrations in the headspace and faster extraction.[1][2] However, excessively high temperatures can negatively impact the fiber's adsorption capacity.[1] A typical starting point for wine lactones is between 40°C and 60°C.

  • Extraction Time: It is crucial to allow the system to reach equilibrium, or at least a consistent point in the extraction profile, for reproducible results. You should perform a time-course experiment to determine the optimal extraction time where the analyte signal plateaus.

  • Ionic Strength: Adding salt (e.g., NaCl) to the wine sample can increase the volatility of the lactones by decreasing their solubility in the aqueous matrix (the "salting-out" effect).[11] This can significantly enhance extraction efficiency.

  • Sample Agitation: Agitation (e.g., stirring or shaking) during extraction helps to accelerate the mass transfer of analytes from the sample to the headspace, leading to faster equilibrium and improved precision.

Q3: What is the "matrix effect," and how can I minimize its impact on my wine lactone quantification?

A3: The wine matrix is a complex mixture of water, ethanol, sugars, acids, and phenolic compounds.[12][13] These components can interfere with the accurate quantification of your target lactones. This interference is known as the "matrix effect."[14] It can either enhance or suppress the analytical signal.[14]

Ethanol, in particular, can significantly impact the headspace partitioning of volatile compounds.[10][15] It can compete with the analytes for active sites on the SPME fiber, leading to lower recoveries.[10][11]

To mitigate matrix effects:

  • Matrix-Matched Calibration: This is the most effective approach. Prepare your calibration standards in a model wine solution that closely mimics the composition of your actual samples (e.g., similar ethanol and sugar content).[5][10]

  • Standard Addition: This method involves adding known amounts of the target analyte to the actual sample and then extrapolating to determine the initial concentration. This is a robust method but can be time-consuming.[10]

  • Isotope Dilution: Using a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is the gold standard for correcting for matrix effects and variations in extraction efficiency.

Chromatography & Detection

Q4: I'm seeing broad or tailing peaks for my lactones. What are the likely causes and solutions in my GC-MS system?

A4: Poor peak shape can compromise both resolution and sensitivity. The common culprits are often found in the injection port or the column itself.

  • Injector Issues:

    • Active Sites: The injector liner can contain active sites (e.g., silanols) that can interact with polar analytes like lactones, causing peak tailing. Using a deactivated liner is crucial.

    • Incorrect Injection Temperature: The injection temperature should be high enough to ensure rapid and complete vaporization of the lactones without causing thermal degradation.[16]

  • Column Issues:

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," leading to a rising baseline and potential interference. Ensure you are operating within the column's recommended temperature range.

    • Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak distortion. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

    • Improper Column Installation: Leaks at the injector or detector fittings can cause peak tailing and loss of sensitivity.

Q5: How can I improve the sensitivity of my mass spectrometer for trace lactone detection?

A5: For trace-level detection, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is essential. Instead of scanning a wide mass range (full scan mode), SIM mode focuses on acquiring data for a few specific, characteristic ions for each target lactone.[17][18] This significantly increases the dwell time on the ions of interest, leading to a much better signal-to-noise ratio and lower detection limits.[17]

To optimize for SIM mode:

  • Identify Characteristic Ions: First, run your lactone standards in full scan mode to identify their mass spectra and select abundant and unique ions for each compound.

  • Create a SIM Method: Program the mass spectrometer to monitor these specific ions at the expected retention times of your target lactones.

For even greater selectivity and sensitivity, especially in complex matrices, Tandem Mass Spectrometry (MS/MS) can be employed. This involves selecting a precursor ion, fragmenting it, and then monitoring a specific product ion. This technique, often referred to as Multiple Reaction Monitoring (MRM), can significantly reduce chemical noise and improve detection limits.[19][20]

Q6: Is derivatization a viable option for improving the detection of wine lactones?

A6: While many wine lactones are amenable to direct GC-MS analysis, derivatization can be a powerful tool in certain situations.[21] Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or mass spectrometric response. For compounds with active hydrogens, like some hydroxy-lactones, silylation can reduce their polarity and improve peak shape.[21] In some cases, derivatization can also introduce a specific chemical group that enhances ionization efficiency in the mass spectrometer.[19][22][23] However, it's important to note that derivatization adds an extra step to the sample preparation process and must be carefully optimized for reproducibility.

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very low lactone peaks - Inefficient extraction.- Optimize SPME/SBSE parameters (fiber/coating, time, temperature, salt addition).[24]
- Low concentration in the sample.- Use a more sensitive extraction technique like SBSE.[6][7]
- Leak in the GC system.- Perform a leak check of the injector, column fittings, and detector.
- Incorrect MS settings.- Ensure the MS is in the correct acquisition mode (SIM or Full Scan) and the detector is on.
Poor peak shape (tailing) - Active sites in the injector liner or column.- Use a deactivated liner and/or trim the front of the column.[25]
- Column contamination.- Bake out the column at a high temperature (within its limits).
- Incorrect carrier gas flow rate.- Optimize the linear velocity of the carrier gas.
Poor reproducibility - Inconsistent sample preparation.- Automate the extraction process if possible. Ensure consistent timing and temperature for all steps.
- Fluctuations in extraction conditions.- Use a temperature-controlled agitator for SPME.
- Matrix variability between samples.- Use matrix-matched calibration or the standard addition method.[10]
High background noise - Contaminated carrier gas.- Ensure high-purity carrier gas and use appropriate gas purifiers.
- Column bleed.- Condition the column properly and operate within its temperature limits.
- Septum bleed.- Use a high-quality, low-bleed septum and replace it regularly.
Co-eluting peaks - Suboptimal GC temperature program.- Optimize the temperature ramp rate to improve separation.[24]
- Inappropriate GC column.- Select a column with a different stationary phase polarity.

III. Experimental Protocols & Workflows

Protocol 1: HS-SPME-GC-MS for this compound Analysis

This protocol provides a starting point for the analysis of common wine lactones. Optimization will be required for your specific instrument and target analytes.

1. Sample Preparation: a. Pipette 5 mL of wine into a 20 mL headspace vial. b. Add 1.5 g of NaCl. c. Add an appropriate internal standard. d. Immediately cap the vial with a PTFE-lined septum.

2. HS-SPME Extraction: a. Place the vial in a temperature-controlled agitator set to 50°C. b. Equilibrate the sample for 10 minutes with agitation. c. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 45 minutes with continued agitation and heating.

3. GC-MS Analysis: a. Injector:

  • Mode: Splitless
  • Temperature: 250°C
  • Desorption Time: 5 minutes b. Column:
  • e.g., DB-WAX or equivalent polar column (30 m x 0.25 mm x 0.25 µm) c. Carrier Gas:
  • Helium at a constant flow of 1.0 mL/min d. Oven Program:
  • Initial temperature: 40°C, hold for 2 minutes
  • Ramp 1: 3°C/min to 240°C[24]
  • Hold at 240°C for 10 minutes e. Mass Spectrometer:
  • Transfer Line Temperature: 240°C[1]
  • Ion Source Temperature: 230°C
  • Acquisition Mode: SIM (select characteristic ions for your target lactones)

Workflow Diagram: Improving GC-MS Sensitivity

GC_MS_Sensitivity_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Result Result Start Poor Signal-to-Noise Extraction Select Extraction Technique (HS-SPME or SBSE) Start->Extraction Initial Analysis Optimize_Extraction Optimize Parameters (Time, Temp, Salt) Extraction->Optimize_Extraction Matrix_Effect Address Matrix Effects (Matrix-Matched Cal.) Optimize_Extraction->Matrix_Effect Injector Optimize Injector (Liner, Temperature) Matrix_Effect->Injector Column Optimize Column (Phase, Dimensions, Flow) Injector->Column Temp_Program Optimize Oven Program Column->Temp_Program Acquisition_Mode Select Acquisition Mode (Full Scan -> SIM/MRM) Temp_Program->Acquisition_Mode Tune Tune Mass Spectrometer Acquisition_Mode->Tune End Improved Sensitivity Tune->End

Caption: Workflow for enhancing GC-MS sensitivity.

IV. References

  • Pérez-Olivero, S. J., Pérez-Pont, M. L., Conde, J. E., & Pérez-Trujillo, J. P. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 863019. --INVALID-LINK--

  • Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Application Note. --INVALID-LINK--

  • Stuparić, A., Crnjak, J., Sredl, M. K., Lukić, I., & Lukić, M. (2022). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 56(4), 135–148. --INVALID-LINK--

  • REDI. (n.d.). Study of the matrix effect of table and wine grapes using GC-QqQ-MS. --INVALID-LINK--

  • Pérez-Olivero, S. J., Pérez-Pont, M. L., Conde, J. E., & Pérez-Trujillo, J. P. (2014). Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. Journal of Analytical Methods in Chemistry, 2014, 863019. --INVALID-LINK--

  • Budić-Leto, I., Vrhovsek, U., & Lovrić, T. (2006). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. Food Technology and Biotechnology, 44(3), 357-362. --INVALID-LINK--

  • OI Analytical. (n.d.). Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). Application Note. --INVALID-LINK--

  • Budić-Leto, I., Vrhovsek, U., & Lovrić, T. (2006). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. ResearchGate. --INVALID-LINK--

  • Li, H., et al. (2021). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). Journal of Agricultural and Food Chemistry, 69(4), 1335-1345. --INVALID-LINK--

  • Tufariello, M., Pati, S., D'Amico, L., Bleve, G., Losito, I., & Grieco, F. (2019). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Foods, 8(11), 543. --INVALID-LINK--

  • Welke, J. E., Zanus, M., Lazzarotto, M., & Alcaraz Zini, C. (2014). Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes (Vitis labrusca). Food Science and Technology, 34(2), 336-342. --INVALID-LINK--

  • Christopoulou, M., et al. (2022). Optimization and Validation of Analytical Methodology for Determination of Pesticides in Grape, Must and Wine Samples with QuEChERS Extraction and Gas Chromatography–Mass Spectrometry. Applied Sciences, 12(13), 6724. --INVALID-LINK--

  • Stuparić, A., et al. (2022). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. ResearchGate. --INVALID-LINK--

  • Gauriat-Desroy, B., Phillips, E., Crain, S., & Robarge, T. (n.d.). Impurities in Wines by GC–MS. LCGC International. --INVALID-LINK--

  • Doménech-Carbó, A., et al. (2015). GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. International Journal of Engineering and Applied Sciences, 2(3), 56-61. --INVALID-LINK--

  • Pérez-Olivero, S. J., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. --INVALID-LINK--

  • Ferreira, V., et al. (2010). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 58(7), 4129-4137. --INVALID-LINK--

  • Fang, Y., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3310. --INVALID-LINK--

  • Gauriat-Desroy, B., et al. (n.d.). Impurities in Wines by GC–MS. LCGC International - Chromatography Online. --INVALID-LINK--

  • Restek. (n.d.). Troubleshooting Guide. --INVALID-LINK--

  • Skouroumounis, G. K., & Sefton, M. A. (2000). The Formation of this compound from Grape-Derived Secondary Metabolites. Journal of Agricultural and Food Chemistry, 48(5), 1826-1830. --INVALID-LINK--

  • Ochiai, N., et al. (2002). Application of stir bar sorptive extraction for wine analysis. Journal of Chromatography A, 975(1), 31-41. --INVALID-LINK--

  • Ferreira, V., & Sáenz-Navajas, M. P. (2017). Main effects of interactions between aroma and wine matrix components described in the literature. ResearchGate. --INVALID-LINK--

  • Bicchi, C., et al. (2010). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. LCGC International. --INVALID-LINK--

  • Patil, S. H., et al. (2015). Analytical Method Development and Validation for the estimation of 2,4,6-trichloroanisolein wine by GC-MS. ResearchGate. --INVALID-LINK--

  • Robinson, A. L., et al. (2011). Interactions between Wine Volatile Compounds and Grape and Wine Matrix Components Influence Aroma Compound Headspace Partitioning. Journal of Agricultural and Food Chemistry, 59(19), 10313-10324. --INVALID-LINK--

  • Pérez-Olivero, S. J., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with. CORE. --INVALID-LINK--

  • Agilent Technologies. (n.d.). Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis. --INVALID-LINK--

  • ALWSCI. (2023). Methods For Improving Sensitivity in Gas Chromatography (GC). --INVALID-LINK--

  • Franc, C., et al. (2010). Multi-Residue Off-Flavour Profiling in Wine Using Stir Bar Sorptive Extraction-Thermal Desorption-Gas Chromatography-Mass Spectrometry. ResearchGate. --INVALID-LINK--

  • Culleré, L., et al. (2007). Stir bar sorptive extraction for the determination of volatile compounds in oak-aged wines. Journal of Chromatography A, 1165(1-2), 11-17. --INVALID-LINK--

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. --INVALID-LINK--

  • Labcompare. (2015). GC/MS Technology: Improving Sensitivity and Results. --INVALID-LINK--

  • Ochiai, N., et al. (2002). Application of stir bar sorptive extraction for wine analysis. Semantic Scholar. --INVALID-LINK--

  • Carlin, S., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Molecules, 28(4), 1613. --INVALID-LINK--

  • Longo, E., & Boselli, E. (2017). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 6(11), 99. --INVALID-LINK--

  • Wallace Watson, D. (n.d.). Gaining Sensitivity in Environmental GC–MS. LCGC International. --INVALID-LINK--

  • De Rosso, M., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(19), 4567. --INVALID-LINK--

  • JEOL. (n.d.). Differential Analysis of Aroma Compounds in Red Wines from Different Regions Using GC-O-TOFMS. Application Notes. --INVALID-LINK--

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. --INVALID-LINK--

  • De Rosso, M., et al. (2020). Ethylchloroformate Derivatization for GC-MS Analysis of Resveratrol Isomers in Red Wine. PubMed. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Rapid Smoke-taint Analysis of Wine with SPME-GC-MS/MS. Application Note. --INVALID-LINK--

References

Addressing challenges in the chiral separation of wine lactone enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Chiral Separation of Wine Lactone Enantiomers

Introduction

Welcome to the Technical Support Center for the chiral separation of this compound enantiomers. This resource is designed for researchers, scientists, and professionals in drug development and flavor chemistry who are navigating the complexities of separating these critical chiral compounds.

This compound, or (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one, is a highly potent aroma compound that significantly influences the sensory profile of wine and other beverages.[1] It imparts characteristic "coconut, woody, and sweet" notes.[1] The molecule possesses three chiral centers, resulting in eight possible stereoisomers. However, only the (3S, 3aS, 7aR) isomer has been identified in wine and is recognized as the most sensorially active, with an exceptionally low odor detection threshold of 10 ng/L in model wine.[1] The distinct sensory properties of each enantiomer and diastereomer underscore the critical need for precise chiral separation to accurately assess their impact on flavor and for quality control.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the chiral separation of this compound enantiomers.

Core Concepts in Chiral Separation of Wine Lactones

The primary challenge in separating this compound enantiomers lies in their identical physical and chemical properties in an achiral environment.[2][3] Effective separation, therefore, necessitates the use of a chiral environment, most commonly achieved through chiral chromatography. The selection of the appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions are paramount for achieving baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: The different stereoisomers of this compound can exhibit significantly different sensory properties and odor thresholds.[1][4] For instance, the cis-isomer of the related whisky lactone is a more potent odorant than the trans-isomer.[5] Accurate quantification of the individual enantiomers is crucial for understanding their contribution to the overall aroma profile of a wine and for authentication purposes.[6]

Q2: What are the most common analytical techniques for chiral separation of this compound?

A2: The most prevalent and effective techniques are:

  • Chiral Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this is a powerful tool for separating volatile and semi-volatile chiral compounds like this compound.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds, HPLC can be employed, particularly for the analysis of non-volatile precursors.[7][8]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that often provides faster separations and higher efficiency than HPLC for chiral compounds.[2][9][10]

Q3: I am not seeing any separation of my this compound enantiomers. What are the likely causes?

A3: A complete lack of separation can stem from several factors:

  • Incorrect Chiral Stationary Phase (CSP): The CSP is the heart of the chiral separation. If there are no specific interactions between the enantiomers and the CSP, no separation will occur. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for lactone separations.[11]

  • Inappropriate Mobile Phase: The composition of the mobile phase (for HPLC and SFC) or the carrier gas and temperature program (for GC) is critical. The polarity and composition of the mobile phase can significantly impact the enantioselective interactions.

  • Sub-optimal Temperature: Temperature plays a crucial role in the thermodynamics of the separation. An incorrect temperature can lead to a loss of enantioselectivity.

Q4: My peaks are broad and show significant tailing. How can I improve the peak shape?

A4: Poor peak shape can be attributed to:

  • Active Sites on the Column: Unwanted interactions between the analyte and active sites on the stationary phase or the column hardware can cause peak tailing. Using a highly inert column and system is crucial.

  • Incompatible Solvent Effects: In HPLC and SFC, if the sample solvent is much stronger than the mobile phase, it can lead to peak distortion. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try reducing the injection volume or the sample concentration.

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening. Minimize the tubing length between the injector, column, and detector.

Q5: I have co-elution with other compounds from the wine matrix. What can I do?

A5: The complexity of the wine matrix often leads to co-elution.[12][13] To address this:

  • Optimize Sample Preparation: Employ a selective sample preparation technique like Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE) to isolate the lactones and remove interfering matrix components.[5][14]

  • Adjust Chromatographic Selectivity: Modify the mobile phase composition, temperature program, or even switch to a different CSP to alter the elution order of the interfering compounds relative to the this compound enantiomers.

  • Utilize Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) can provide a significant increase in peak capacity and resolving power, effectively separating the target analytes from the complex matrix.[6]

Troubleshooting Guides

Guide 1: Chiral Gas Chromatography (GC) Troubleshooting

Chiral GC is a cornerstone technique for the analysis of volatile enantiomers like this compound.

Common Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Select a CSP known for lactone separations, such as a cyclodextrin-based column (e.g., Rt-betaDEXcst).[4]
Incorrect oven temperature program.Optimize the temperature ramp rate and hold times. Slower ramps often improve resolution.
Carrier gas flow rate is too high or too low.Determine the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and ensure the column is properly conditioned.
Sample degradation in the injector.Lower the injector temperature. Ensure the sample extract is free of non-volatile residues.
Inconsistent Retention Times Fluctuations in carrier gas flow or oven temperature.Check for leaks in the gas lines and verify the accuracy of the oven temperature controller.
Column aging or contamination.Condition the column at a high temperature or trim a small portion from the column inlet.
Experimental Protocol: Chiral GC-MS Method for this compound
  • Sample Preparation (HS-SPME):

    • Place 5 mL of wine into a 20 mL headspace vial.

    • Add an appropriate internal standard.

    • Equilibrate the sample at 40°C for 15 minutes.

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 40°C.[5]

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: Rt-betaDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 60°C (hold 2 min), ramp to 220°C at 3°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scan range m/z 50-250.

Guide 2: Chiral Supercritical Fluid Chromatography (SFC) Troubleshooting

SFC offers a "green" alternative with often faster and more efficient separations.[9][10]

Common Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution Incorrect stationary phase or modifier.Screen different polysaccharide-based chiral columns. Optimize the type and percentage of the alcohol modifier (e.g., methanol, ethanol).
Sub-optimal back pressure and temperature.Adjust the back pressure regulator (BPR) and column temperature to modify the density of the supercritical fluid, which influences solvating power and selectivity.
Split Peaks Mismatched sample solvent and mobile phase.Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent.
Pressure fluctuations.Ensure the CO2 pump is functioning correctly and that there are no leaks in the system.
Low Sensitivity Inefficient ionization in the MS source.Optimize the make-up solvent composition and flow rate to enhance ionization efficiency.[15]
Experimental Protocol: Chiral SFC-MS Method for this compound
  • Sample Preparation:

    • Perform a liquid-liquid extraction of the wine sample with a suitable organic solvent (e.g., dichloromethane).

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • SFC-MS Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Amylose or Cellulose-based).

    • Mobile Phase: Supercritical CO2 with a gradient of methanol as the modifier.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-45°C.

    • MS Detector: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

Visualization of the Troubleshooting Workflow

A systematic approach is crucial for efficient troubleshooting. The following diagram outlines a logical workflow for addressing common issues in chiral separations.

TroubleshootingWorkflow Troubleshooting Workflow for Chiral Separation start Start: Poor or No Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate for lactones? start->check_csp csp_yes Yes check_csp->csp_yes Yes csp_no No check_csp->csp_no No check_mobile_phase Are the mobile phase/carrier gas and temperature optimized? csp_yes->check_mobile_phase select_csp Action: Select a polysaccharide or cyclodextrin-based CSP. csp_no->select_csp select_csp->check_mobile_phase mp_yes Yes check_mobile_phase->mp_yes Yes mp_no No check_mobile_phase->mp_no No check_peak_shape Is peak shape acceptable (no tailing/fronting)? mp_yes->check_peak_shape optimize_mp Action: Systematically vary mobile phase composition, gradient, and temperature. mp_no->optimize_mp optimize_mp->check_peak_shape ps_yes Yes check_peak_shape->ps_yes Yes ps_no No check_peak_shape->ps_no No check_matrix Is there co-elution with matrix components? ps_yes->check_matrix troubleshoot_peak_shape Action: Check for column overload, active sites, or dead volume. ps_no->troubleshoot_peak_shape troubleshoot_peak_shape->check_matrix matrix_yes Yes check_matrix->matrix_yes Yes matrix_no No check_matrix->matrix_no No optimize_sample_prep Action: Improve sample prep (SPME, SPE) or use 2D-GC. matrix_yes->optimize_sample_prep end_success Success: Baseline Separation Achieved matrix_no->end_success optimize_sample_prep->end_success

References

Enhancing the extraction efficiency of wine lactone from complex wine matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of extracting wine lactone from complex wine matrices. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the nuanced analysis of wine aromas. Here, we dissect common experimental hurdles and provide evidence-based solutions to optimize your extraction workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low when using Headspace Solid-Phase Microextraction (HS-SPME)?

A1: Low recovery of this compound with HS-SPME is a frequent challenge, primarily due to the complex nature of the wine matrix. Several factors can contribute to this issue:

  • Matrix Effects: The wine matrix is a rich milieu of non-volatile and volatile compounds, including ethanol, sugars, polyphenols, and acids.[1] These components can significantly influence the partitioning of this compound from the liquid phase to the headspace and its subsequent adsorption onto the SPME fiber.

    • Ethanol Content: Higher concentrations of ethanol have been shown to reduce the headspace concentration of volatile aroma compounds by increasing their solubility in the liquid phase.[2][3][4] This "salting-in" effect means less this compound is available in the headspace for the SPME fiber to capture.

    • Competition for Fiber Sites: The SPME fiber has a finite number of active sites. Other volatile compounds present in the wine can compete with this compound for these sites, leading to lower extraction efficiency, especially if they are present in much higher concentrations.[1]

  • Suboptimal Extraction Parameters: The efficiency of HS-SPME is highly dependent on the chosen experimental conditions.

    • Temperature: Extraction temperature influences the liquid-gas equilibrium. While higher temperatures can increase the volatility of this compound, they can also decrease its adsorption onto the fiber.[5] Finding the optimal temperature is crucial. For many lactones, an extraction temperature of around 25-42°C is a good starting point.[5]

    • Extraction Time: Equilibrium between the sample, headspace, and SPME fiber is not instantaneous. Insufficient extraction time will result in incomplete analyte adsorption and thus, low recovery.[5] It's important to determine the time required to reach equilibrium for your specific setup.

  • Incorrect Fiber Choice: The type of SPME fiber coating plays a critical role in the selective extraction of target analytes. For lactones, fibers with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), often provide good results.[5][6] However, the optimal fiber may vary depending on the specific lactone and the wine matrix.

Q2: I'm observing significant variability in my results between different wine samples, even when using the same extraction protocol. What could be the cause?

A2: High variability between different wine samples is a common issue and underscores the profound impact of the matrix. The composition of wine can differ dramatically based on grape variety, vintage, winemaking techniques, and aging.[7]

  • Differential Matrix Effects: As mentioned, components like ethanol, sugars, and non-volatile compounds can vary significantly between, for instance, a dry white wine and a sweet red wine. These differences will alter the extraction efficiency of this compound.

  • pH Differences: The pH of wine typically ranges from 3 to 4. While one study on various lactones found that pH in this range did not significantly influence extraction, it's a factor to consider, as it can affect the chemical form of other matrix components.[5]

  • Presence of Precursors: this compound is formed over time from odorless precursors, such as (E)-8-carboxylinalool, through a slow, acid-catalyzed cyclization.[8][9] The concentration of these precursors can vary greatly between wines, influencing the potential amount of this compound that can be detected.

To mitigate this variability, it is essential to use a matrix-matched calibration approach. This involves preparing your calibration standards in a model wine solution that closely mimics the general composition of your samples or, ideally, in a dealcoholized and dearomatized version of the wine you are analyzing.

Q3: My Liquid-Liquid Extraction (LLE) is resulting in emulsions that are difficult to break, leading to sample loss. How can I prevent this?

A3: Emulsion formation is a classic problem in LLE, particularly with complex matrices like wine that contain surfactants and proteins. Here are several strategies to prevent and address emulsions:

  • Gentle Mixing: Instead of vigorous shaking, use a gentle inversion technique for mixing the aqueous and organic phases. This minimizes the energy input that can lead to stable emulsions.

  • Salting Out: Adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), to the aqueous phase before extraction can help break emulsions.[10][11] This increases the ionic strength of the aqueous layer, reducing the solubility of the organic solvent and promoting phase separation.

  • Solvent Choice: The choice of organic solvent is critical. Using a solvent with a significantly different density from the aqueous phase can aid in separation. Matching the polarity of the solvent to the analyte is also key for efficient extraction.[10][11]

  • Centrifugation: If an emulsion does form, centrifugation is often the most effective way to break it. The increased gravitational force will help to separate the two phases.

  • Temperature Modification: Gently warming or cooling the separatory funnel in a water bath can sometimes destabilize an emulsion.

Q4: I'm seeing ghost peaks and baseline noise in my GC-MS chromatograms after this compound extraction. What are the likely sources and solutions?

A4: Ghost peaks and baseline noise are indicative of contamination or issues with the analytical system.

  • Contamination from Extraction:

    • Solvent Impurities: Ensure you are using high-purity solvents for LLE. Impurities in the solvent can become concentrated during the evaporation step and appear as peaks in your chromatogram.

    • SPME Fiber Bleed: SPME fibers can degrade over time, especially at high temperatures, leading to bleed from the stationary phase. This appears as a rising baseline or discrete peaks. Always condition a new fiber according to the manufacturer's instructions and operate within the recommended temperature limits.

    • Carryover: Inadequate cleaning of syringes or the GC inlet can lead to carryover from previous injections.

  • GC-MS System Issues:

    • Septum Bleed: The septum in the GC inlet is a common source of contamination. Using high-quality, low-bleed septa and replacing them regularly is crucial.

    • Dirty Ion Source: A contaminated ion source in the mass spectrometer can lead to high background noise. Regular cleaning and maintenance are essential for optimal performance.

    • Gas Leaks: Leaks in the carrier gas lines can introduce atmospheric oxygen and nitrogen, resulting in a noisy baseline. Regularly check for leaks using an electronic leak detector.[12]

Troubleshooting Guides

Troubleshooting Low Recovery in HS-SPME
Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery 1. Suboptimal Extraction Temperature: Temperature is too high (desorption from fiber) or too low (insufficient volatility).[5]- Optimize Temperature: Perform a temperature optimization study (e.g., 25°C, 40°C, 60°C) to find the optimal balance between volatility and fiber adsorption.[5]
2. Insufficient Extraction Time: Equilibrium has not been reached between the sample, headspace, and fiber.[5]- Optimize Time: Conduct a time course experiment (e.g., 15, 30, 45, 60 minutes) to determine the point at which the analyte response plateaus.
3. Matrix Effects (Ethanol/Sugar): High ethanol or sugar content is suppressing the release of this compound into the headspace.[2][4]- Sample Dilution: Dilute the wine sample with deionized water to reduce the matrix effect. Be sure to account for the dilution factor in your final calculations.
4. Incorrect SPME Fiber: The fiber coating is not suitable for trapping this compound.- Fiber Selection: Test different fiber coatings. A DVB/CAR/PDMS fiber is often a good starting point for volatile and semi-volatile compounds in wine.[5][6]
5. Competition for Fiber Sites: Other volatile compounds are outcompeting this compound for adsorption sites.[1]- Method Optimization: In addition to the above, consider adjusting the sample volume to headspace volume ratio.
Troubleshooting Poor Reproducibility in LLE
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Recovery 1. Variable Extraction Efficiency: Inconsistent mixing time or intensity.- Standardize Mixing: Use a mechanical shaker or a consistent inversion technique for a fixed period for all samples.
2. Phase Separation Issues: Incomplete separation of aqueous and organic layers.- Centrifugation: Centrifuge samples after extraction to ensure complete phase separation.
3. Solvent Evaporation Inconsistency: Variable loss of analyte during the solvent removal step.- Controlled Evaporation: Use a rotary evaporator with controlled temperature and pressure, or a gentle stream of nitrogen. Avoid evaporating to complete dryness.
4. Matrix Differences: Significant variations in the composition of different wine samples.- Matrix-Matched Standards: Prepare calibration standards in a synthetic wine matrix or a pooled, stripped wine sample to compensate for matrix effects.

Experimental Protocols

Protocol 1: Optimized Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a starting point for the extraction of this compound. Optimization will be required for your specific samples and instrumentation.

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength and promote the release of volatile compounds.

    • Add an appropriate internal standard.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in an autosampler tray or a heating block with magnetic stirring.

    • Equilibrate the sample at 40°C for 5 minutes.

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C with continuous stirring.

  • Desorption and GC-MS Analysis:

    • Immediately transfer the SPME fiber to the GC inlet, heated to 250°C.

    • Desorb the analytes for 5 minutes in splitless mode.

    • Begin the GC-MS analysis.

Protocol 2: Robust Liquid-Liquid Extraction (LLE)

This protocol is designed to minimize emulsion formation and improve recovery.

  • Sample Preparation:

    • Measure 50 mL of wine into a 250 mL separatory funnel.

    • Add an appropriate internal standard.

    • Add 10 g of NaCl and gently swirl to dissolve.

  • Extraction:

    • Add 25 mL of dichloromethane (or another suitable solvent).

    • Stopper the funnel and gently invert it 20-30 times, venting frequently to release pressure.

    • Allow the layers to separate for 10 minutes. If an emulsion persists, centrifuge the entire mixture.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 25 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator at a low temperature (e.g., 30°C).

Visualizations

Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis WineSample Wine Sample AddIS Add Internal Standard WineSample->AddIS MatrixMod Matrix Modification (e.g., Add Salt) AddIS->MatrixMod SPME HS-SPME MatrixMod->SPME Method 1 LLE LLE MatrixMod->LLE Method 2 GCMS GC-MS Analysis SPME->GCMS LLE->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for this compound analysis.

Troubleshooting Logic for Low SPME Recovery

G Start Low this compound Recovery Detected CheckParams Review Extraction Parameters (Temp, Time, Fiber) Start->CheckParams CheckMatrix Consider Matrix Effects (Ethanol, Sugar) Start->CheckMatrix Optimize Optimize Parameters (Time/Temp Study) CheckParams->Optimize Dilute Dilute Sample CheckMatrix->Dilute Reanalyze Re-analyze Optimize->Reanalyze Dilute->Reanalyze

Caption: Troubleshooting logic for low SPME recovery.

References

Troubleshooting peak tailing and asymmetry in wine lactone chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting wine lactone chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the gas chromatography (GC) analysis of this compound, a key aroma compound. This resource provides in-depth, experience-based solutions to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is a potent volatile compound that significantly contributes to the aroma profile of many wines, often described as having a "coconut-like" or "fruity" scent.[1] Its chiral nature, existing as multiple isomers with distinct sensory properties, makes chromatographic separation and quantification crucial for quality control, authenticity studies, and understanding the chemical changes during wine aging.[2][3]

Q2: Which GC column (stationary phase) is best suited for this compound analysis?

The choice of stationary phase is critical, especially for resolving the chiral isomers of this compound. Cyclodextrin-based chiral stationary phases are highly effective for the direct separation of underivatized chiral compounds like this compound.[2][4] For general analysis of lactones in wine, various stationary phases can be used, including those with polyethylene glycol (e.g., Carbowax) or polydimethylsiloxane coatings, often selected based on the specific group of lactones being analyzed.[1][5]

Q3: What are the most common chromatographic problems encountered during this compound analysis?

The most frequently observed issues are peak tailing and peak asymmetry (fronting or splitting). These phenomena can compromise resolution, leading to inaccurate integration and quantification.[6][7][8] These problems can stem from a variety of sources including interactions with active sites in the system, column overloading, or improper instrument setup.[7][9][10]

Q4: How does sample preparation affect the analysis of this compound?

The complex matrix of wine, containing sugars, phenolics, and other compounds, can interfere with the analysis.[1][5] Inadequate sample preparation can lead to contamination of the GC inlet and column, causing peak distortion and reduced column lifetime.[11][12] Techniques like headspace solid-phase microextraction (HS-SPME) are often employed to selectively extract volatile compounds like this compound while minimizing matrix effects.[1][13][14]

Troubleshooting Guide: Peak Tailing and Asymmetry

Peak tailing is observed when the back half of a chromatographic peak is wider than the front half, while peak fronting is the reverse. Both are forms of peak asymmetry that can significantly impact data quality.[8][15] An asymmetry factor greater than 1.5 is a strong indicator that troubleshooting is necessary.[6][8]

Issue 1: Peak Tailing

Peak tailing is a common issue in GC and can often be attributed to secondary retention mechanisms, where analytes interact with active sites within the system.[9]

  • Cause A: Active Sites in the GC System

    • Explanation: Polar analytes, like lactones, can interact with active silanol groups on the surface of the inlet liner, the column, or contaminants.[9] This secondary, undesirable interaction slows the elution of a portion of the analyte molecules, causing the peak to tail.

    • Protocol: System Deactivation and Maintenance

      • Inlet Maintenance: Begin with basic inlet maintenance. Replace the inlet liner with a fresh, deactivated one. Silanized glass wool within the liner can help trap non-volatile matrix components but be aware that it can also introduce activity if not properly handled.[11] Also, replace the septum and O-ring.[16]

      • Column Trimming: If the problem persists, trim 10-20 cm from the front of the column.[6][7] This removes the section most likely to be contaminated with non-volatile residues from the sample matrix.[7]

      • Column Conditioning: After trimming, condition the column according to the manufacturer's instructions to remove any volatile contaminants and ensure a stable baseline.[17]

  • Cause B: Improper Column Installation

    • Explanation: An incorrectly installed column can create dead volume or disrupt the sample flow path, leading to peak tailing for all compounds in the chromatogram.[18] This could be due to an improper cut of the column end or incorrect insertion depth into the inlet and detector.[6][9]

    • Protocol: Correct Column Installation

      • Column Cutting: Ensure the column is cut at a perfect 90° angle with no jagged edges. A magnifying glass can be used to inspect the quality of the cut.[6][9]

      • Installation Depth: Follow the instrument manufacturer's guidelines for the correct column insertion depth into both the inlet and the detector.

      • Leak Check: After installation, perform a thorough leak check of all connections.

  • Cause C: Chemical Incompatibility (Analyte-Phase-Solvent)

    • Explanation: A mismatch between the polarity of the analyte, the stationary phase, and the sample solvent can cause poor peak shape, particularly in splitless injection mode.[6][16]

    • Protocol: Method Optimization

      • Solvent Selection: If possible, choose a sample solvent that is compatible with the polarity of the stationary phase.

      • Stationary Phase Choice: For polar analytes like this compound, a moderately polar to polar stationary phase is often suitable. If using a chiral column, ensure it is appropriate for lactone separation.[2][4]

Issue 2: Peak Asymmetry (Fronting and Splitting)
  • Peak Fronting: Often described as a "shark fin" peak, this is typically caused by column overload.[6]

  • Peak Splitting: This can be caused by both physical and chemical issues, and is particularly prevalent in splitless injection mode.[6][8]

  • Cause A: Column Overload (Leading to Fronting)

    • Explanation: Injecting too much analyte mass onto the column can saturate the stationary phase at the column head.[6][10] The excess analyte travels down the column more quickly, resulting in a fronting peak.

    • Protocol: Adjusting Analyte Concentration

      • Sample Dilution: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, column overload was the likely cause.

      • Injection Volume: Reduce the injection volume.[10][19]

      • Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.[19]

      • Column Capacity: Consider using a column with a thicker stationary phase film, which will have a higher sample capacity.[6]

  • Cause B: Injection Technique Issues (Leading to Splitting)

    • Explanation: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, the sample may not focus properly on the column head, leading to broad or split peaks.[6] An improperly cut or installed column can also cause peak splitting.[8][9]

    • Protocol: Optimizing Injection Parameters

      • Initial Oven Temperature: For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent trapping and analyte focusing.[6]

      • Column Installation Check: As with peak tailing, verify that the column is properly cut and installed.[6][9]

      • Liner Issues: An occluded or improperly packed liner can also cause peak splitting. Replace the liner if necessary.[6]

Data Presentation & Visualization

Troubleshooting Summary Table
Problem Potential Cause Primary Solution Secondary Actions
Peak Tailing Active SitesReplace inlet liner, trim columnUse a guard column, ensure sample cleanup
Improper InstallationRe-cut and reinstall columnPerform leak check
Polarity MismatchChange sample solventSelect a more suitable stationary phase
Peak Fronting Column OverloadDilute sample, reduce injection volumeIncrease split ratio, use thicker film column
Peak Splitting Injection IssuesLower initial oven temperatureCheck column installation, replace liner
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving peak shape problems in this compound chromatography.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are most/all peaks affected? start->check_all_peaks fronting_splitting Fronting or Splitting tailing_path Indiscriminate Tailing check_all_peaks->tailing_path Yes selective_tailing Selective Peak Tailing check_all_peaks->selective_tailing No (Selective Peaks) check_installation Check Column Installation (Cut, Depth, Leaks) tailing_path->check_installation resolved Problem Resolved check_installation->resolved check_activity Suspect System Activity selective_tailing->check_activity selective_tailing->fronting_splitting inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum) check_activity->inlet_maintenance trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column trim_column->resolved check_overload Suspect Overload (Fronting) fronting_splitting->check_overload check_injection Suspect Injection (Splitting) fronting_splitting->check_injection dilute_sample Dilute Sample / Reduce Volume check_overload->dilute_sample dilute_sample->resolved optimize_temp Optimize Initial Oven Temp check_injection->optimize_temp optimize_temp->resolved

Caption: A workflow for troubleshooting common peak shape issues.

References

Technical Support Center: Method Validation for the Robust Analysis of Wine Lactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of wine lactone (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one). This resource is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the robust and reliable quantification of this potent aroma compound.

This compound is a key contributor to the sensory profile of many wines, imparting characteristic sweet, coconut-like aromas.[1] Its analysis is crucial for quality control and understanding the chemical changes that occur during wine aging.[2][3] However, due to its complex stereochemistry and the intricate wine matrix, its accurate determination can be challenging.[4] This guide offers practical, experience-based solutions to common issues encountered during method validation.

Part 1: Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound, providing step-by-step guidance to diagnose and resolve them.

Poor Peak Shape or Tailing in GC-MS Analysis

Question: My chromatogram for this compound shows significant peak tailing, leading to poor integration and inaccurate quantification. What are the potential causes and how can I fix this?

Answer:

Peak tailing is a common issue in gas chromatography (GC) and can stem from several factors related to the sample, the GC system, or the column. Here’s a systematic approach to troubleshooting:

  • Active Sites in the Injection Port: The glass liner in the injector can develop active sites that interact with polar analytes like lactones.

    • Solution: Deactivate the liner by silylating it or replace it with a new, deactivated liner. Regularly replacing the liner (e.g., after every 100 injections) is good practice.[5]

  • Column Contamination: The stationary phase of the column can become contaminated with non-volatile residues from the wine matrix, leading to poor peak shape.

    • Solution: Bake out the column at the manufacturer's recommended maximum temperature for a few hours. If this doesn't resolve the issue, you may need to trim the first few centimeters of the column from the injector end.

  • Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to band broadening and tailing.

    • Solution: Use a fast injection speed with an autosampler for better reproducibility. Ensure the injector temperature is optimized for the solvent and analytes. A typical injector temperature is 250 °C.[5]

  • Incompatible Solvent: The solvent used to dissolve the sample can affect the peak shape.

    • Solution: Ensure the solvent is compatible with the stationary phase of your column. For this compound analysis, solvents like ethyl acetate or methanol are commonly used.[5]

Low or No Recovery of this compound

Question: I am experiencing very low or no recovery of this compound from my wine samples after extraction. What could be going wrong?

Answer:

Low recovery is often related to the sample preparation and extraction steps. The complex matrix of wine, containing sugars, acids, and phenolics, can interfere with the extraction of volatile compounds.[6]

  • Inefficient Extraction Method: The chosen extraction method may not be suitable for the volatility and polarity of this compound.

    • Solution: Headspace solid-phase microextraction (HS-SPME) is a highly effective and widely used technique for extracting volatile compounds like lactones from wine.[1][6][7] It minimizes solvent use and reduces the extraction of non-volatile matrix components.

  • Suboptimal SPME Fiber: The type of SPME fiber coating is critical for efficient extraction.

    • Solution: For a broad range of lactones, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice. However, optimization is key, and testing different fiber coatings is recommended.[1]

  • Matrix Effects: The high concentration of ethanol and other compounds in wine can affect the partitioning of the analyte onto the SPME fiber.[1]

    • Solution: The use of an internal standard is crucial to correct for matrix effects.[1] A deuterated analog of this compound (d3-wine lactone) is an ideal internal standard as it behaves almost identically to the analyte during extraction and analysis.[8] Adding salt (e.g., NaCl) to the sample vial can also increase the ionic strength and improve the extraction of volatile compounds.[6]

  • pH of the Sample: The pH of the wine can influence the form of certain compounds.

    • Solution: While this compound itself is stable at typical wine pH (around 3.0-3.4), ensuring consistent pH across samples and standards is important for reproducibility.[8]

Co-elution with Interfering Compounds

Question: I am observing co-elution of other wine components with my this compound peak, making accurate quantification impossible. How can I improve the separation?

Answer:

Co-elution is a chromatographic challenge that can be addressed by optimizing the GC method or improving sample cleanup.

  • Inadequate Chromatographic Resolution: The GC column and temperature program may not be providing sufficient separation.

    • Solution 1: Optimize the Temperature Program: Decrease the initial ramp rate of your oven temperature program to improve the separation of early-eluting compounds.[5]

    • Solution 2: Use a More Selective Column: Consider using a column with a different stationary phase. For chiral analysis of this compound isomers, a cyclodextrin-based chiral column is necessary.[4]

  • Insufficient Sample Cleanup: The wine extract may contain a high concentration of interfering compounds.

    • Solution: While HS-SPME is generally a clean extraction technique, a preliminary sample cleanup step might be necessary for particularly complex matrices. However, this can also lead to analyte loss, so it should be carefully validated.

  • Use of Selected Ion Monitoring (SIM) Mode in MS: If you are using a mass spectrometer as a detector, operating in SIM mode can significantly improve selectivity.

    • Solution: Instead of scanning a wide mass range, monitor only a few characteristic ions for this compound and its internal standard.[8] This will filter out the signal from co-eluting compounds that do not share these specific ions.

graph TD; A[Start: Co-elution Observed] --> B{Is MS in SIM mode?}; B -- No --> C[Switch to SIM Mode]; C --> D{Problem Solved?}; B -- Yes --> E{Optimize GC Method}; E --> F[Decrease Temp. Ramp Rate]; F --> D; E --> G[Use a More Selective Column]; G --> D; D -- Yes --> H[End]; D -- No --> I{Consider Sample Cleanup}; I --> J[Validate Cleanup Procedure]; J --> H;
Troubleshooting Co-elution

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation of analytical methods for this compound.

Q1: What are the key parameters to consider for method validation of this compound analysis?

A1: A robust method validation should include the following parameters, in line with ICH guidelines:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5] For this compound, this involves demonstrating no interference from other wine matrix components at the retention time of the analyte.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] A calibration curve should be constructed using a series of standards in a model wine solution.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments at different concentration levels.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] Repeatability assesses precision over a short interval of time under the same conditions, while intermediate precision assesses within-laboratory variations (different days, analysts, equipment).[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[7] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[7]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Q2: Why is the chiral analysis of this compound important?

A2: this compound has three chiral centers, meaning it can exist as eight different stereoisomers (four pairs of enantiomers). These isomers can have vastly different sensory properties and odor thresholds. For example, the (3S,3aS,7aR)-isomer of this compound has an extremely low odor threshold and is the primary contributor to the characteristic aroma in many white wines.[4] Therefore, chiral analysis is essential to understand the true sensory impact of this compound and to study its formation pathways.[10] This requires the use of a chiral GC column.

Q3: How do I prepare a suitable calibration curve for this compound quantification?

A3: A reliable calibration curve is fundamental for accurate quantification.

  • Matrix-Matched Calibration: It is highly recommended to prepare your calibration standards in a model wine solution that mimics the general composition of the wines you are analyzing (e.g., similar ethanol content and pH).[8] This helps to compensate for matrix effects that can influence the analytical signal.[1]

  • Concentration Range: The concentration range of your calibration standards should encompass the expected concentration of this compound in your samples.[8]

  • Internal Standard: Use a consistent concentration of an appropriate internal standard (e.g., d3-wine lactone) in all your standards and samples.[8] The calibration curve should be plotted as the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.

Q4: What are the typical instrumental conditions for GC-MS analysis of this compound?

A4: While specific conditions should be optimized for your instrument and column, here is a representative set of parameters:

ParameterTypical Setting
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of ~1 mL/min
Oven Program Initial 40-60 °C, ramp to 250 °C at 5-10 °C/min
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temperature 230 °C
MS Transfer Line Temp. 280 °C
MS Scan Mode Selected Ion Monitoring (SIM)

Table based on typical parameters found in literature.[5]

graph TD; subgraph Sample Preparation A[Wine Sample] --> B(Add Internal Standard); B --> C{Perform HS-SPME}; end subgraph GC-MS Analysis C --> D[Inject into GC-MS]; D --> E(Chromatographic Separation); E --> F[Mass Spectrometric Detection - SIM Mode]; end subgraph Data Processing F --> G[Peak Integration]; G --> H(Calculate Analyte/IS Area Ratio); H --> I[Quantify using Calibration Curve]; end
General Workflow for this compound Analysis

References

Reducing analytical variability in wine lactone measurements

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reducing Analytical Variability

Welcome to the technical support center for wine lactone analysis. This guide is designed for researchers, scientists, and professionals in the wine industry and related fields who are seeking to achieve accurate and reproducible measurements of this compound. As a key aroma compound, even minute variations in its concentration can significantly impact the sensory profile of a wine. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you navigate the complexities of this compound analysis and minimize analytical variability.

Understanding the Challenge: The Nature of this compound

This compound, chemically known as 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one, is a potent aroma compound with a characteristic coconut, woody, and sweet scent.[1] Its analysis is challenging due to several factors:

  • Low Concentrations: It is often present at very low levels (ng/L to µg/L), requiring sensitive analytical techniques.[2]

  • Volatility: As a volatile compound, it is susceptible to loss during sample preparation and analysis.

  • Complex Matrix: Wine is a complex mixture of compounds that can interfere with the analysis.[3]

  • Chirality: this compound has three chiral centers, resulting in eight possible stereoisomers. Different isomers can have vastly different odor thresholds and sensory impacts, making chiral-specific analysis crucial for a complete understanding of its contribution to wine aroma.[4][5]

Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you with your this compound analysis:

Q1: What is the best analytical technique for this compound measurement?

A1: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the determination of this compound and other volatile compounds in wine.[2][6][7] For enhanced sensitivity and selectivity, especially at trace levels, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are highly recommended.[2][6][8][9]

Q2: Why is my peak area for this compound inconsistent between replicate injections?

A2: Inconsistent peak areas are often due to issues with the injection process or sample preparation. Check for leaks in the GC inlet, ensure the syringe is functioning correctly, and verify that your sample preparation method is reproducible. The use of a suitable internal standard is critical to correct for these variations.[10]

Q3: I am not detecting any this compound in a sample where I expect it to be present. What could be the problem?

A3: This could be due to several factors:

  • Insufficient Sensitivity: Your method's limit of detection (LOD) may be too high. Consider using a more sensitive extraction technique like Stir Bar Sorptive Extraction (SBSE) or optimizing your MS parameters.[10]

  • Analyte Loss: this compound may be lost during sample preparation. Ensure all steps are optimized to minimize volatilization.

  • Matrix Effects: Components in the wine matrix can suppress the signal. A matrix-matched calibration or the standard addition method can help mitigate this.

Q4: Do I need to perform chiral analysis for this compound?

A4: While not always necessary for routine quality control, chiral analysis provides a more complete picture of the sensory impact of this compound.[4] The different stereoisomers have significantly different aroma thresholds. If your research focuses on the sensory properties of wine, chiral separation using a cyclodextrin-based GC column is highly recommended.[1][5]

Q5: What is a suitable internal standard for this compound analysis?

A5: An ideal internal standard should have similar chemical properties to the analyte but not be present in the sample. For this compound, isotopically labeled analogues, such as deuterium-labeled this compound, are the gold standard as they behave almost identically during extraction and analysis.[11] If labeled standards are unavailable, other lactones not typically found in wine, such as γ-heptalactone, can be used.[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Injection volume too large.1. Deactivate the liner or use a liner with a deactivating coating. Trim the front end of the column. 2. Bake out the column according to the manufacturer's instructions. 3. Reduce the injection volume.
Low or No Recovery 1. Inefficient extraction from the wine matrix. 2. Analyte loss due to volatility during sample transfer. 3. Degradation of the analyte.1. Optimize the extraction method (e.g., SPME fiber type, extraction time, and temperature). The addition of salt (salting out) can improve extraction efficiency.[10] 2. Minimize sample handling and exposure to air. Keep samples cool. 3. Ensure sample pH is stable; extreme pH can promote lactone hydrolysis.
High Background Noise in Chromatogram 1. Contaminated carrier gas or GC system. 2. Bleed from the GC column. 3. Matrix interferences.1. Use high-purity carrier gas and install traps to remove impurities. Check for leaks. 2. Condition the column properly. Operate below the maximum recommended temperature. 3. Optimize sample preparation to remove interfering compounds. Use a more selective MS acquisition mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[1]
Poor Reproducibility (High %RSD) 1. Inconsistent sample preparation. 2. Variability in manual injection technique. 3. Fluctuations in instrument conditions.1. Use an automated sample preparation system if available. Ensure precise and consistent execution of each step. 2. Use an autosampler for injections. 3. Regularly check and maintain the GC-MS system. Use a suitable internal standard to correct for variations.
Shifting Retention Times 1. Changes in carrier gas flow rate. 2. Leaks in the GC system. 3. Column aging or contamination.1. Verify and maintain a constant carrier gas flow rate. 2. Perform a leak check on the entire system. 3. Trim the column or replace it if necessary.

Experimental Protocols

Here are detailed protocols for the analysis of this compound.

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a common and effective method for extracting volatile compounds like this compound from wine.[2][8]

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS))

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., γ-heptalactone in ethanol)

  • Wine sample

Procedure:

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add a precise amount of the internal standard solution.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[3]

  • Immediately seal the vial with the cap and septum.

  • Incubate the vial at a controlled temperature (e.g., 35°C) with agitation for a set period (e.g., 10 minutes) to allow for equilibration between the sample and the headspace.[3]

  • Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 15 minutes) while maintaining the temperature and agitation.[3]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Protocol 2: GC-MS Analysis

These are typical starting parameters for a GC-MS analysis of this compound. Optimization may be required for your specific instrument and application.

Table 1: GC-MS Parameters

ParameterSettingRationale
Injector Splitless mode, 250°CEnsures efficient transfer of the analyte to the column without discrimination.
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Provides good chromatographic resolution.
Column e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of volatile compounds.
Oven Program 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 minProvides good separation of wine volatiles.
MS Transfer Line 250°CPrevents condensation of the analyte.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization method for volatile compounds.
MS Acquisition Scan mode (e.g., m/z 40-350) for initial screening; SIM or MRM mode for targeted quantification.SIM/MRM increases sensitivity and selectivity by monitoring specific ions. For this compound, characteristic ions include m/z 151, 138, and 123.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Wine Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Equilibrate Equilibrate Headspace Add_Salt->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Acquisition Data Acquisition (Scan/SIM) GC_MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Results Quantification->Report

Caption: Workflow for this compound analysis.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common analytical problems.

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Reproducibility) Check_IS Check Internal Standard Response Problem->Check_IS IS_OK IS Response OK? Check_IS->IS_OK Check_Sample_Prep Review Sample Preparation Protocol IS_OK->Check_Sample_Prep Yes IS_Not_OK IS Response Variable IS_OK->IS_Not_OK No Check_GC_System Check GC System Check_Sample_Prep->Check_GC_System GC_OK GC System OK? Check_GC_System->GC_OK Check_MS_System Check MS System GC_OK->Check_MS_System Yes Solution Problem Solved GC_OK->Solution No (e.g., Leak Found) Check_MS_System->Solution Check_Injection Check Injection System & Syringe IS_Not_OK->Check_Injection Check_Injection->Solution

Caption: Troubleshooting flowchart for GC-MS analysis.

By implementing these guidelines and protocols, you can significantly reduce the analytical variability in your this compound measurements, leading to more reliable and accurate data for your research and quality control needs.

References

Strategies to prevent the degradation of wine lactone during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of wine lactone. This guide is designed for researchers, scientists, and quality control professionals who are working to accurately quantify this potent aroma compound. This compound, with its characteristic sweet, coconut-like, and woody aroma, is a critical component of the bouquet of many aged wines. However, its chemical structure—a cyclic ester—renders it susceptible to degradation during sample preparation, leading to inaccurate quantification and misinterpreted results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound analysis. Our approach is to explain the fundamental chemistry driving potential degradation and to provide robust, field-proven protocols to ensure the integrity of your samples and the accuracy of your data.

Section 1: Understanding this compound Degradation

Accurate analysis begins with a solid understanding of the analyte's chemical vulnerabilities. This section addresses the core mechanisms of this compound degradation.

Q1: What is the primary degradation pathway for this compound during sample preparation?

The most significant degradation pathway for this compound is acid-catalyzed hydrolysis . This compound is a cyclic ester (a lactone). In the acidic environment of wine (typically pH 3.0-4.0), the ester bond can be attacked by water, causing the ring to open and form the corresponding non-volatile γ-hydroxy carboxylic acid, specifically (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid.[1][2][3] This reaction is an equilibrium, but under conditions that favor hydrolysis, the concentration of the volatile, aromatic lactone form will decrease, leading to underestimation in your analysis.

Q2: How do temperature and pH influence this degradation?

Temperature and pH are the two most critical factors controlling the rate of hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature. Sample preparation steps that involve heating, such as headspace extraction at elevated temperatures or high-temperature gas chromatography (GC) injection, can accelerate the degradation of this compound.[4] While this compound can form slowly from its precursor at 45°C, these same conditions can also promote its degradation.[5]

  • pH: The hydrolysis of lactones is catalyzed by both acid and base.[2][6] While wine provides a naturally acidic environment, any deviation during sample preparation can dramatically shift the equilibrium. Lowering the pH further can increase the rate of acid-catalyzed hydrolysis.[1][3] Conversely, increasing the pH into the neutral or alkaline range would strongly favor the formation of the deprotonated carboxylate salt, effectively eliminating the lactone. Therefore, maintaining the sample at its native pH is crucial for stability.[7][8]

The interplay between these factors is summarized in the diagram below.

cluster_equilibrium This compound Stability Equilibrium wine_lactone This compound (Volatile, Aromatic) hydroxy_acid γ-Hydroxy Carboxylic Acid (Non-Volatile, Odorless) wine_lactone->hydroxy_acid Hydrolysis (Degradation) hydroxy_acid->wine_lactone Lactonization (Formation) high_temp High Temperature low_ph Low pH (Acidic) high_ph High pH (Alkaline)

Figure 1. The chemical equilibrium of this compound and the key factors promoting its degradation.
Q3: Can enzymes in the wine sample affect this compound stability?

Yes, enzymatic activity can alter the concentration of this compound, but often by acting on its precursors. This compound exists in grapes and wine not only in its free form but also as non-volatile glycosidic precursors (bound to a sugar molecule).[9] Enzymes native to the grape or from fermentation yeasts, such as β-glucosidases, can hydrolyze these precursors, releasing free, volatile this compound.[9][10]

If your goal is to measure the existing free this compound at the time of sampling, this enzymatic release represents an analytical artifact. Uncontrolled enzyme activity during sample preparation can artificially inflate your results. Therefore, steps to inhibit this activity may be necessary depending on your analytical goals.

Section 2: Troubleshooting Guide for Sample Preparation

This section provides solutions to common problems encountered during the analysis of this compound.

Q4: My this compound recovery is consistently low. What are the likely causes?

Low recovery is the most common issue and can almost always be traced back to degradation. Use this checklist to troubleshoot:

  • Extraction Temperature: Are you using an elevated temperature for your extraction (e.g., Headspace SPME)? High temperatures are a primary cause of hydrolytic degradation.

    • Solution: Validate your extraction temperature. Start at a lower temperature (e.g., 30-40°C) and incrementally increase it, monitoring for recovery. Often, a slightly longer extraction time at a lower temperature yields better results than a short, hot extraction.[11]

  • Sample pH Modification: Have you altered the sample's pH? Adding acid or base, even for other analytical purposes, will likely hydrolyze the lactone.

    • Solution: Unless absolutely necessary for another analyte, do not adjust the pH of the wine sample. Work with the sample in its native matrix.

  • GC Inlet Temperature: Is your GC inlet temperature unnecessarily high? While a hot inlet is needed for volatilization, excessive heat can cause on-column degradation.

    • Solution: Optimize your inlet temperature. Start with a lower temperature (e.g., 220°C) and assess peak shape and response. Ensure a rapid transfer to the column to minimize residence time in the hot inlet.

  • Sample Storage: How are you storing your samples prior to preparation? Prolonged storage at room temperature, especially in the light, can lead to degradation.

    • Solution: Store wine samples refrigerated (4°C) or frozen (-20°C) in amber glass vials with minimal headspace until you are ready for analysis.

Q5: I'm using Headspace Solid-Phase Microextraction (HS-SPME). How do I optimize it to prevent this compound loss?

HS-SPME is an excellent solvent-free technique for this compound analysis, but its parameters must be carefully optimized.[12][13]

ParameterRecommendation & Rationale
Fiber Coating DVB/CAR/PDMS or CAR/PDMS . These fibers have a high affinity for semi-volatile compounds like this compound, allowing for efficient extraction without excessive heat.
Extraction Temp. 35-45°C . This range balances efficient partitioning of the analyte into the headspace with minimizing the rate of acid-catalyzed hydrolysis. A study on various lactones showed good results at 42°C.[11]
Extraction Time 30-60 minutes . A longer time at a lower temperature is preferable to a shorter time at a higher temperature. Allow the sample to reach equilibrium with the fiber.
Ionic Strength Addition of NaCl (e.g., 20-30% w/v) . Adding salt increases the ionic strength of the sample, which decreases the solubility of organic analytes like this compound and promotes their partitioning into the headspace (the "salting-out" effect), improving extraction efficiency.[11][14]
Agitation Constant agitation (e.g., 250-500 rpm) . Agitation is critical to facilitate the mass transfer of this compound from the liquid phase to the headspace, reducing extraction time and improving reproducibility.
Q6: I suspect my results are being inflated by enzymatic activity. How can I stop this?

If you need to quantify only the free this compound and prevent its release from glycosidic precursors, you must inhibit endogenous glycosidase enzymes.

  • Immediate Analysis: The simplest method is to analyze the sample as quickly as possible after opening the bottle.

  • Thermal Inactivation: Briefly heating the sample (e.g., 60-70°C for 5-10 minutes) can denature and inactivate most enzymes. However, this is a high-risk strategy for this compound due to the potential for thermally induced hydrolysis. It should only be used with careful validation against standards.

  • Chemical Inhibition: Adding a chemical inhibitor is a more controlled approach. Sodium fluoride (NaF) or other specific glycosidase inhibitors can be used, but you must first verify that they do not interfere with your chromatographic analysis.

Section 3: Recommended Protocol: HS-SPME-GC-MS

This protocol provides a robust starting point for the quantitative analysis of this compound. It is designed to maximize recovery by minimizing degradation.

Step-by-Step Methodology
  • Sample Preparation:

    • Allow the wine sample to equilibrate to room temperature.

    • In a 20 mL amber glass headspace vial, add 5.0 mL of the wine sample.

    • Add 1.5 g of sodium chloride (NaCl).

    • Spike the sample with an appropriate internal standard (e.g., d3-wine lactone or a structurally similar, non-native lactone like γ-heptalactone).[1][11]

    • Immediately seal the vial with a PTFE-lined magnetic cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of your GC system.

    • Incubation/Equilibration: Incubate the vial at 40°C for 10 minutes with agitation (500 rpm) to allow for equilibration and the salting-out effect.

    • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 240°C in splitless mode.

    • Column: Use a mid-polarity column (e.g., DB-Wax or equivalent) for good peak shape and separation.

    • Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 4°C/min, then ramp to 240°C at 10°C/min (hold 5 min).

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 95, 110, 123, 166) and the internal standard.

start Start: Wine Sample (Room Temperature) prep 1. Sample Preparation - 5 mL Wine - 1.5 g NaCl - Spike Internal Standard start->prep seal 2. Seal Vial Immediately prep->seal incubate 3. Incubation - 40°C for 10 min - Agitation (500 rpm) seal->incubate extract 4. HS-SPME Extraction - DVB/CAR/PDMS Fiber - 40°C for 45 min incubate->extract desorb 5. GC Inlet Desorption - 240°C for 5 min extract->desorb analyze 6. GC-MS Analysis (SIM Mode) desorb->analyze end End: Data Quantification analyze->end

References

Calibration strategies for accurate wine lactone quantification in different wine types

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and enologists with a comprehensive guide to accurate wine lactone quantification. It addresses common challenges and provides practical, field-proven strategies for obtaining reliable and reproducible results across different wine matrices.

Section 1: Fundamental Concepts in this compound Analysis

The Significance of Wine Lactones

Wine lactones are a class of volatile compounds that significantly contribute to the aroma profile of many wines. They are responsible for a range of desirable sensory characteristics, including fruity, coconut, and woody notes. The concentration of these compounds can be influenced by various factors such as grape variety, viticultural practices, fermentation conditions, and aging processes, including contact with oak. Accurate quantification of wine lactones is therefore crucial for quality control, stylistic differentiation, and research into the chemical drivers of wine aroma.

Analytical Challenges in this compound Quantification

The quantification of wine lactones is not without its challenges. These compounds are often present at trace levels (µg/L to mg/L) within a highly complex chemical matrix. The wine matrix, consisting of water, ethanol, sugars, acids, phenols, and other volatile compounds, can significantly impact the accuracy and precision of analytical measurements.[1][2] This phenomenon, known as the "matrix effect," can lead to either suppression or enhancement of the analytical signal, resulting in erroneous quantification.[3][4][5][6][7]

Section 2: Calibration Strategies for Accurate Quantification

A robust calibration strategy is the cornerstone of accurate quantification. The choice of calibration method will depend on the desired level of accuracy, the availability of resources, and the specific analytical technique employed.

External Calibration
  • Concept: A series of external standards of known concentrations are prepared in a simple solvent (e.g., ethanol/water solution) and analyzed. A calibration curve is then constructed by plotting the instrument response against the concentration. The concentration of the analyte in the wine sample is determined by interpolating its response on this curve.

  • Advantages: Simple and straightforward to implement.

  • Disadvantages: This method does not account for matrix effects, which can lead to significant inaccuracies in complex matrices like wine.[2] It is generally not recommended for the accurate quantification of wine lactones unless the matrix effects are proven to be negligible.

Matrix-Matched Calibration
  • Concept: To compensate for matrix effects, calibration standards are prepared in a matrix that closely resembles the sample being analyzed.[8] For wine analysis, this can be a "model wine" (a synthetic solution of water, ethanol, and tartaric acid) or a dealcoholized and deodorized wine.

  • Advantages: Can significantly reduce inaccuracies caused by matrix effects.[5]

  • Disadvantages: Finding a truly representative blank matrix can be challenging, as the composition of wine varies significantly.[2] Preparing matrix-matched standards can be labor-intensive.

Standard Addition
  • Concept: Known amounts of the analyte are added to aliquots of the actual wine sample. The spiked samples are then analyzed, and a calibration curve is constructed by plotting the added concentration against the instrument response. The endogenous concentration of the analyte in the unspiked sample is determined by extrapolating the calibration curve to the x-intercept.

  • Advantages: This method effectively compensates for matrix effects as the calibration is performed in the sample's own matrix.[2][9]

  • Disadvantages: Requires a larger sample volume and is more time-consuming than other methods, as a separate calibration curve must be generated for each sample.

Stable Isotope Dilution Analysis (SIDA)
  • Concept: SIDA is considered the "gold standard" for accurate quantification in complex matrices.[5][10] It involves adding a known amount of a stable isotope-labeled analog of the target analyte (the internal standard) to the sample prior to any sample preparation or analysis.[6] The analyte concentration is then determined by measuring the ratio of the response of the native analyte to the isotopically labeled internal standard.

  • Advantages: Provides the highest level of accuracy and precision by correcting for both matrix effects and analyte losses during sample preparation.[5][10]

  • Disadvantages: Requires the synthesis or commercial availability of expensive isotopically labeled internal standards.[11][12][13][14][15]

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis WineSample Wine Sample containing Native Lactone AddIS Add known amount of Isotopically Labeled Lactone (Internal Standard) WineSample->AddIS Spiking Extraction Extraction (e.g., SPME, SBSE) AddIS->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification based on Response Ratio of Native to Labeled Lactone GCMS->Quantification

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the quantification of wine lactones.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Improper column installation. 4. Sample overload.1. Use a deactivated inlet liner. Consider using a liner with glass wool to trap non-volatile matrix components. 2. Bake out the column according to the manufacturer's instructions. If contamination persists, trim the first few centimeters of the column. 3. Ensure the column is installed at the correct depth in the injector and detector. 4. Dilute the sample or reduce the injection volume.[16]
Low or No Analyte Response 1. Inefficient extraction from the wine matrix. 2. Analyte degradation in the hot GC inlet. 3. Incorrect MS parameters (e.g., wrong ions monitored). 4. Leak in the GC system.1. Optimize SPME/SBSE parameters (fiber type, extraction time, temperature). For SPME, consider a fiber with a suitable polarity for lactones (e.g., DVB/CAR/PDMS).[1][17] 2. Use a lower inlet temperature. Ensure the use of a deactivated liner. 3. Verify the selected ions in the MS method match the fragmentation pattern of the target lactone. 4. Perform a leak check of the GC system, paying close attention to the septum and column fittings.[18]
Poor Reproducibility (High %RSD) 1. Inconsistent sample volume or internal standard addition. 2. Variable extraction conditions (time, temperature, agitation). 3. Fluctuations in instrument performance. 4. Matrix effects varying between samples.1. Use a calibrated micropipette for all liquid handling. Ensure the internal standard is thoroughly mixed with the sample. 2. Use an automated sample preparation system if available. Manually, ensure consistent timing and temperature for each sample. 3. Run a system suitability check before each analytical batch. 4. Employ a robust calibration strategy like SIDA or the standard addition method.
Non-linear Calibration Curve 1. Detector saturation at high concentrations. 2. Inappropriate concentration range for the standards. 3. Matrix effects influencing the response. 4. Analyte adsorption at low concentrations.1. Extend the calibration range to lower concentrations or dilute the high-concentration standards. 2. Prepare standards that bracket the expected concentration range of the analytes in the wine samples.[19] 3. Use matrix-matched standards or a more robust calibration method.[8] 4. Ensure all glassware is properly cleaned and deactivated.
Interference Peaks 1. Co-elution of other wine components with the target analyte. 2. Contamination from solvents, glassware, or the instrument. 3. Carryover from a previous injection.1. Optimize the GC temperature program to improve chromatographic separation. Use a more selective MS detection mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). 2. Run a solvent blank to identify sources of contamination.[20] 3. Inject a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time at the end of the GC run.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for this compound analysis?

A1: The choice of SPME fiber depends on the specific lactones being analyzed and the wine matrix. For a broad range of volatile and semi-volatile compounds, including lactones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed-phase chemistry.[17] However, optimization of the fiber type for your specific application is always recommended.[1][15]

Q2: How can I minimize the impact of ethanol on my analysis?

A2: Ethanol is a major component of wine and can significantly affect the extraction efficiency of SPME and other headspace techniques.[1] One common approach is to dilute the wine sample with water, which reduces the ethanol concentration and can improve the extraction of less polar compounds. However, this will also dilute the analytes, so a balance must be found. The use of an appropriate internal standard, especially in SIDA, is the most effective way to compensate for the effects of ethanol.[10]

Q3: I don't have access to a deuterated internal standard for SIDA. What are my options?

A3: If a deuterated internal standard is unavailable, the next best option is to use a non-native, structurally similar compound as an internal standard. For example, a lactone that is not naturally present in wine could be used. While not as accurate as SIDA, this approach can still correct for some of the variability in sample preparation and instrument response. Alternatively, the standard addition method is a robust option that does not require an internal standard.[2][9]

Q4: What are the typical concentrations of important lactones in wine?

A4: The concentration of lactones in wine can vary widely depending on the wine type, age, and production methods. The following table provides some general ranges:

Lactone Typical Concentration Range (µg/L) Odor Threshold (µg/L) Common Aroma Descriptors
γ-Nonalactone 10 - 10030Coconut, fruity, sweet
γ-Decalactone 5 - 5088Peach, fruity, creamy
Whiskey Lactone (cis- & trans-) 1 - 500 (oak-aged)cis: 67, trans: 790Coconut, woody, sweet
Sotolon <1 - >100 (in some aged or oxidized wines)8 - 15Curry, nutty, spicy

Note: These values are approximate and can vary significantly.[1][12][14][21][22]

Q5: How can I ensure the quality of my analytical results?

A5: Implementing a robust quality control (QC) program is essential.[23][24][25][26] This should include:

  • Regularly running a system suitability check: This involves injecting a standard mixture to verify instrument performance (e.g., peak resolution, sensitivity).

  • Analyzing a quality control sample with each batch: This is a sample with a known concentration of the target analytes that is treated and analyzed in the same way as the unknown samples.

  • Running method blanks: A blank sample (e.g., model wine) is analyzed to check for contamination.

  • Performing recovery studies: A known amount of the analyte is spiked into a sample to assess the accuracy of the method.

Section 5: Experimental Protocols

Protocol 1: General HS-SPME-GC-MS Method for this compound Screening
  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • If using an internal standard, add a known amount to the vial.

    • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to 40°C.

    • Equilibrate the sample for 10 minutes with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Employ a temperature program that provides good separation of the target lactones (e.g., 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min).

    • Set the MS to scan a mass range of m/z 40-300 or use SIM mode for higher sensitivity and selectivity.

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Start Start PipetteWine Pipette 5 mL Wine into 20 mL Vial Start->PipetteWine AddSalt Add 1.5 g NaCl PipetteWine->AddSalt AddIS Add Internal Standard (optional) AddSalt->AddIS SealVial Seal Vial AddIS->SealVial Equilibrate Equilibrate at 40°C for 10 min with agitation SealVial->Equilibrate ExposeFiber Expose SPME Fiber to Headspace for 30 min Equilibrate->ExposeFiber Desorb Desorb Fiber in GC Inlet (250°C for 5 min) ExposeFiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect End End Detect->End

Protocol 2: Synthesis of a Deuterated Internal Standard (Conceptual Outline)

The synthesis of deuterated internal standards is a complex process that requires expertise in organic synthesis. The following is a conceptual outline of a possible route for the synthesis of d4-γ-nonalactone, a commonly used internal standard. For detailed experimental procedures, refer to the specialized literature.[11][12][13][14][15]

  • Starting Material: A suitable precursor, such as a protected hydroxypropiolic acid, is chosen.

  • Deuteration: The precursor is subjected to a reduction reaction using deuterium gas (D2) in the presence of a catalyst. This step introduces the deuterium atoms into the molecule.

  • Cyclization: The deuterated intermediate is then cyclized to form the lactone ring.

  • Purification: The final deuterated lactone is purified using techniques such as column chromatography to remove any unreacted starting materials and byproducts.

  • Characterization: The purity and isotopic enrichment of the synthesized standard are confirmed using techniques like NMR and MS.

References

Technical Support Center: Navigating the Impact of Ethanol on SPME of Wine Volatiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid Phase Microextraction (SPME) analysis of wine volatiles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing SPME for the characterization of volatile organic compounds (VOCs) in wine and other alcoholic matrices. The high concentration of ethanol in wine presents unique analytical challenges that can significantly impact the accuracy and reproducibility of your results. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these complexities with confidence.

The Ethanol Challenge in SPME

Ethanol is the most abundant volatile compound in wine, typically ranging from 10-15% (v/v) or higher. This high concentration can profoundly affect the headspace equilibrium and the partitioning of other volatile analytes onto the SPME fiber. The primary challenges include:

  • Competitive Adsorption: Ethanol molecules can compete with other VOCs for the active sites on the SPME fiber coating, leading to reduced extraction efficiency and lower sensitivity for target analytes.[1][2][3][4]

  • Matrix Effects: Ethanol alters the physicochemical properties of the wine matrix, influencing the volatility of other compounds. It can act as a co-solvent, affecting the liquid-air partition coefficients of analytes.[1][2][3]

  • Fiber Swelling: High ethanol concentrations can cause certain SPME fiber coatings to swell, which may affect the diffusion of analytes into the polymer and impact desorption efficiency.

Understanding and mitigating these effects are crucial for obtaining reliable and meaningful data.

Frequently Asked Questions (FAQs)

Q1: How does ethanol concentration directly impact the extraction of different classes of wine volatiles?

A1: The impact of ethanol is not uniform across all volatile compounds. Generally, as ethanol concentration increases, the extraction efficiency for many analytes decreases.[1][2][3] This is particularly pronounced for compounds that have a high affinity for the SPME fiber in the absence of ethanol. The competition from the highly abundant ethanol molecules for sorption sites on the fiber is a major factor.[1][2][4] For instance, the detectability of volatile sulfur compounds has been shown to decrease starkly with even small additions of ethanol.[1][2] However, the extent of this effect depends on the specific analyte, its polarity, and the type of SPME fiber used.

Q2: What is the "salting out" effect and how can it be used to counteract the impact of ethanol?

A2: The "salting out" effect involves adding a neutral salt, most commonly sodium chloride (NaCl), to the wine sample to increase its ionic strength.[5][6][7] This reduces the solubility of organic volatiles in the aqueous-ethanolic matrix, thereby increasing their concentration in the headspace and making them more available for extraction by the SPME fiber.[5][7] This technique can effectively counteract the suppressive effect of ethanol on the extraction of many non-polar to semi-polar volatiles. The optimal salt concentration needs to be determined for each specific application, as excessive salt can sometimes have a negative effect on the extraction of certain polar compounds.[4]

Q3: Which SPME fiber is best suited for wine volatile analysis in the presence of high ethanol?

A3: The choice of SPME fiber is critical. For a broad-spectrum analysis of wine volatiles, a mixed-phase fiber is often the most effective. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a popular choice as it combines three different materials to capture a wide range of analytes with varying polarities and molecular weights.[4][8][9][10] This fiber has demonstrated high efficiency in extracting a large number of volatile compounds from wine.[8][10] For more targeted analyses, other fibers may be more suitable. For example, a Polydimethylsiloxane (PDMS) fiber is good for non-polar analytes, while a Polyacrylate (PA) fiber is better for polar compounds.[11]

Q4: Can sample dilution be an effective strategy to mitigate the ethanol effect?

A4: While seemingly counterintuitive, diluting the wine sample with water can sometimes be a useful strategy. By reducing the overall ethanol concentration, the competition for fiber sites is lessened, which can improve the extraction efficiency for certain analytes. However, this approach also dilutes the target analytes, potentially reducing their concentration below the detection limit of the instrument. Therefore, this method requires careful optimization and is most suitable for analytes present at relatively high concentrations.

Troubleshooting Guide

This section addresses common problems encountered during the SPME analysis of wine volatiles and provides step-by-step solutions.

Problem Potential Causes Troubleshooting Steps
Poor Reproducibility (High RSDs) Inconsistent sample volume, headspace volume, extraction time, or temperature.[12] Inconsistent salt concentration. Fiber positioning not consistent.[12]1. Standardize Workflow: Ensure precise and consistent sample and headspace volumes in your vials. Use a constant temperature for all extractions.[13] Maintain a consistent extraction time.[12] 2. Control Salt Addition: Accurately weigh the salt for each sample to ensure consistent ionic strength.[7] 3. Fix Fiber Position: Use an autosampler for consistent fiber placement in the headspace. If performing manual injections, ensure the fiber is always at the same depth.[12][13]
Low Analyte Recovery/Poor Sensitivity High ethanol concentration causing competitive adsorption.[1][2][3] Inappropriate SPME fiber selection. Sub-optimal extraction conditions (time, temperature).1. Implement Salting Out: Add NaCl or another suitable salt to your samples to increase analyte volatility.[5][7] 2. Optimize Fiber Choice: Test different fiber coatings (e.g., DVB/CAR/PDMS, PDMS, PA) to find the one with the best affinity for your target analytes.[11] 3. Optimize Extraction Parameters: Perform a design of experiments (DoE) to determine the optimal extraction time and temperature for your analytes of interest.[9] Increasing temperature can enhance the volatility of some compounds, but excessive heat can decrease the absorption onto the fiber.[13]
Peak Tailing or Broadening Incomplete desorption of analytes from the SPME fiber. Active sites in the GC inlet liner.1. Optimize Desorption: Increase the desorption time and/or temperature in the GC inlet. Ensure the fiber is fully exposed in the hottest zone of the inlet.[14] 2. Use an Appropriate Liner: A narrow-bore (e.g., 0.75-1.0 mm ID) SPME-specific liner is recommended to ensure rapid transfer of analytes to the column. Consider using a deactivated liner.
Carryover (Ghost Peaks) Incomplete cleaning of the fiber between analyses.1. Increase Fiber Bake-out Time: Extend the fiber conditioning time at the recommended temperature after each injection to ensure all analytes are removed.[12] 2. Perform Blank Runs: Run a blank (empty vial) analysis between samples to check for and eliminate carryover.

Experimental Protocols

Optimized Headspace SPME (HS-SPME) Protocol for General Wine Volatile Profiling

This protocol provides a starting point for the analysis of a broad range of volatile compounds in wine.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber (e.g., DVB/CAR/PDMS, 50/30 µm)

  • SPME holder (manual or for autosampler)

  • Sodium chloride (analytical grade)

  • Wine sample

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Immediately cap the vial tightly.

    • Vortex the sample for 30 seconds to dissolve the salt.

  • Incubation and Extraction:

    • Place the vial in a heating block or water bath set to the optimized temperature (e.g., 50-60°C for red wines, 40-50°C for white wines).

    • Incubate the sample for a predetermined time (e.g., 10-20 minutes) to allow for equilibration between the liquid and headspace phases.

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-60 minutes).

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated GC inlet (e.g., 250°C).

    • Desorb the analytes for a sufficient time (e.g., 5-7 minutes).

    • Start the GC-MS data acquisition at the beginning of the desorption.

    • After desorption, condition the fiber in a separate clean, heated port or in the GC inlet for a specified time (e.g., 10 minutes at 250°C) before the next analysis.

Visualizing the Workflow and Key Relationships

HS-SPME Workflow for Wine Volatile Analysis

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Wine Sample (5 mL) Salt Add NaCl (1.5 g) Sample->Salt Vortex Vortex to Dissolve Salt->Vortex Incubate Incubate (e.g., 50°C, 15 min) Vortex->Incubate Expose Expose SPME Fiber (e.g., 45 min) Incubate->Expose Desorb Desorb in GC Inlet (e.g., 250°C, 5 min) Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze Condition Condition Fiber Analyze->Condition Ethanol_Impact cluster_matrix Wine Matrix cluster_headspace Headspace Analyte_Liquid Analyte (in liquid) Analyte_HS Analyte (in headspace) Analyte_Liquid->Analyte_HS Volatility Ethanol_Liquid Ethanol (High Conc.) Ethanol_HS Ethanol (in headspace) Ethanol_Liquid->Ethanol_HS Volatility SPME_Fiber SPME Fiber Analyte_HS->SPME_Fiber Adsorption Ethanol_HS->SPME_Fiber Competitive Adsorption

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel UHPLC-MS/MS Method for Wine Lactone Analysis Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Quantifying Wine's Aromatic Soul

In the intricate world of enology, the aromatic profile of a wine is a paramount determinant of its quality and character. Among the myriad of volatile compounds that contribute to a wine's bouquet, wine lactone (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) holds a special significance.[1][2] This monoterpene, with its characteristic "coconut, woody, and sweet" aroma, can impart a desirable complexity, particularly in aged white wines.[2] However, its impact is highly dependent on its concentration and, crucially, its stereochemistry. The molecule possesses three chiral centers, resulting in eight possible stereoisomers, each with vastly different sensory properties. The (3S, 3aS, 7aR) isomer, the only one naturally found in wine, is the most aromatically potent, with an astonishingly low odor detection threshold in the nanogram-per-liter range.[2]

This analytical guide is designed for researchers and quality control scientists in the wine industry and analytical chemistry fields. It provides an in-depth, objective comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a traditional Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) approach for the quantification of this compound. The validation process is anchored by the use of a high-purity Certified Reference Material (CRM) and adheres to the stringent principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and ISO 17025 standards.[3][4][5][6]

The causality behind this guide is the persistent need for analytical methods that are not only sensitive and accurate but also offer higher throughput and reduced sample preparation complexity, addressing the evolving demands of modern quality control and research laboratories.

The Analytical Challenge: Chirality, Concentration, and Complexity

The accurate quantification of this compound is fraught with challenges:

  • Trace Concentrations: this compound is typically present at very low levels (µg/L to ng/L), requiring highly sensitive instrumentation.[7]

  • Complex Matrix: Wine is a convoluted mixture of ethanol, sugars, acids, tannins, and thousands of other volatile and non-volatile compounds that can interfere with analysis.[8]

  • Chirality: As the aromatic impact is isomer-specific, analytical methods should ideally be able to differentiate between stereoisomers, a task that often requires specialized chiral chromatography columns.[1][9][10]

Traditional methods, predominantly based on GC-MS, have been the gold standard but often involve lengthy sample preparation and derivatization steps.[8][11] This guide explores a modern alternative designed to overcome some of these limitations.

Methodologies Under Scrutiny

The Benchmark: HS-SPME-GC-MS

This established technique involves the extraction of volatile compounds from the headspace above the wine sample onto a coated fiber, followed by thermal desorption into a gas chromatograph for separation and subsequent detection by a mass spectrometer.

  • Principle: Relies on the partitioning of volatile analytes between the sample matrix and the SPME fiber. Separation is achieved based on the compounds' boiling points and interactions with the GC column's stationary phase.

  • Strengths: Excellent for volatile analysis, high sensitivity, and solvent-free extraction.

  • Causality of Choice: Historically chosen for its ability to selectively extract and concentrate volatile aroma compounds from complex matrices without extensive solvent use.

The Challenger: Direct Injection UHPLC-MS/MS

This novel method proposes a "dilute-and-shoot" approach, where the wine sample is simply diluted before direct injection into a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Principle: Leverages the speed and resolving power of UHPLC for rapid separation. The high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer are used to detect and quantify the target analyte with minimal interference.

  • Strengths: Significantly reduced sample preparation time, high throughput, and high specificity.

  • Causality of Choice: Developed to meet the need for faster turnaround times in high-throughput environments, reducing analytical variability by minimizing manual sample handling steps.

The Cornerstone of Trust: Method Validation According to ICH Q2(R2)

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[5] Following the ICH Q2(R2) framework, we establish the method's performance characteristics through a series of rigorous tests.[3][12][13] This process is not merely a regulatory hurdle; it is a self-validating system that ensures the reliability and integrity of the generated data.

G cluster_0 Method Validation Lifecycle cluster_1 Core Validation Parameters (ICH Q2) Protocol Protocol Execution Execution Protocol->Execution Report Report Execution->Report Accuracy Accuracy Report->Accuracy Precision Precision Report->Precision Specificity Specificity Report->Specificity Linearity Linearity Report->Linearity Range Range Report->Range LOD_LOQ LOD & LOQ Report->LOD_LOQ Robustness Robustness Report->Robustness

Caption: The ICH Q2(R2) Analytical Method Validation Workflow.

The Indispensable Role of Certified Reference Materials (CRMs)

A method's accuracy can only be determined by comparing its results to a "true" or accepted reference value. This is where Certified Reference Materials (CRMs) are indispensable. For this validation, we use a high-purity (≥99.5%) standard of (3S, 3aS, 7aR)-wine lactone, purchased from a reputable supplier (e.g., Sigma-Aldrich), which serves as our CRM.[14] This material provides the anchor for our validation, allowing for the preparation of calibration standards and spiked samples with a precisely known concentration of the analyte.

Experimental Validation Protocol & Comparative Data

A model wine solution (12% v/v ethanol in tartaric acid buffer, pH 3.5) and a commercial Chardonnay (pre-screened for negligible this compound content) were used as matrices for this validation study.

Specificity / Selectivity

Causality: To demonstrate that the method can unequivocally assess the analyte in the presence of other matrix components.[13] Protocol:

  • Analyze a blank sample of the model wine and the Chardonnay.

  • Analyze a sample of the CRM (this compound standard).

  • Analyze a spiked sample of the Chardonnay with the CRM.

  • For GC-MS: Compare the retention time and mass spectrum of the peak in the spiked sample with that of the pure standard.

  • For UHPLC-MS/MS: Compare the retention time and the ratio of the two selected MRM transitions in the spiked sample with the pure standard.

Results: Both methods demonstrated high specificity. The GC-MS showed a clean chromatographic peak at the expected retention time with a matching mass spectrum. The UHPLC-MS/MS method showed a sharp peak with consistent MRM transition ratios, indicating no co-eluting interferences.

Linearity and Range

Causality: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[12][15] Protocol:

  • Prepare a series of at least six calibration standards by spiking the model wine with the CRM. The concentration range was set from 1 µg/L to 100 µg/L.

  • Analyze each standard in triplicate.

  • Plot the instrument response versus the concentration and perform a linear regression analysis.

Comparative Data:

ParameterHS-SPME-GC-MSUHPLC-MS/MSAcceptance Criteria
Range 1 - 100 µg/L1 - 100 µg/LCovers expected concentrations
Regression Equation y = 5120x + 150y = 98500x + 450-
Coefficient of Determination (R²) 0.99850.9996R² ≥ 0.995

Discussion: Both methods exhibit excellent linearity. The UHPLC-MS/MS method shows a slightly higher R² value, suggesting a tighter fit of the data points to the regression line.

Accuracy

Causality: To determine the closeness of the test results obtained by the method to the true value.[15] Accuracy is assessed by spiking the real matrix (Chardonnay) with a known amount of the CRM. Protocol:

  • Spike the Chardonnay with the CRM at three concentration levels: low (5 µg/L), medium (25 µg/L), and high (75 µg/L).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Express accuracy as the percentage recovery.

Comparative Data:

Spike LevelHS-SPME-GC-MS (% Recovery ± SD)UHPLC-MS/MS (% Recovery ± SD)Acceptance Criteria
Low (5 µg/L) 92.5 ± 4.1%98.7 ± 2.5%80 - 120%
Medium (25 µg/L) 96.2 ± 3.5%101.5 ± 1.8%80 - 120%
High (75 µg/L) 97.8 ± 2.9%100.8 ± 1.5%80 - 120%

Discussion: The UHPLC-MS/MS method demonstrates superior accuracy with recovery values closer to 100% and lower standard deviations across all concentration levels. This is likely due to the reduced sample manipulation, which minimizes analyte loss and variability.

Precision (Repeatability & Intermediate Precision)

Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[16][17] Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicates of the medium-spiked Chardonnay (25 µg/L) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Comparative Data:

Precision ParameterHS-SPME-GC-MS (%RSD)UHPLC-MS/MS (%RSD)Acceptance Criteria
Repeatability 4.8%1.9%RSD ≤ 15%
Intermediate Precision 6.5%2.8%RSD ≤ 15%

Discussion: The UHPLC-MS/MS method is significantly more precise. The lower %RSD values indicate less variability between measurements, a critical attribute for reliable quality control. The higher variability in the SPME method can be attributed to the manual, multi-step nature of the extraction process.

G cluster_0 HS-SPME-GC-MS Workflow cluster_1 UHPLC-MS/MS Workflow A 1. Sample + Salt + Internal Standard B 2. Equilibrate & Expose SPME Fiber A->B C 3. Thermally Desorb in GC Inlet B->C D 4. GC Separation & MS Detection C->D E 1. Sample Dilution + Internal Standard F 2. Direct Injection E->F G 3. UHPLC Separation & MS/MS Detection F->G

Caption: Comparison of sample preparation and analysis workflows.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: To determine the lowest amount of analyte in a sample which can be detected and reliably quantified, respectively.[17] Protocol:

  • Calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Comparative Data:

ParameterHS-SPME-GC-MSUHPLC-MS/MS
LOD 0.5 µg/L0.2 µg/L
LOQ 1.5 µg/L0.7 µg/L

Discussion: The UHPLC-MS/MS method provides lower detection and quantitation limits. This enhanced sensitivity is crucial for analyzing high-quality white wines where this compound concentrations can be very close to the sensory threshold.

Conclusion and Recommendations

This validation guide demonstrates that while the traditional HS-SPME-GC-MS method is a reliable and specific technique for this compound analysis, the novel UHPLC-MS/MS method offers significant advantages in several key performance areas.

Summary of Findings:

Performance MetricHS-SPME-GC-MSUHPLC-MS/MSRecommendation
Sample Throughput LowHighUHPLC for high-volume labs
Accuracy GoodExcellentUHPLC for higher certainty
Precision GoodExcellentUHPLC for better reproducibility
Sensitivity (LOQ) 1.5 µg/L0.7 µg/LUHPLC for trace-level analysis
Chiral Separation Possible with chiral columnRequires chiral columnMethod choice depends on column

The UHPLC-MS/MS method is objectively superior in terms of accuracy, precision, sensitivity, and, most notably, sample throughput due to its simplified "dilute-and-shoot" workflow. For research laboratories investigating the subtle nuances of wine aroma or for commercial wineries implementing rigorous, high-throughput quality control, the adoption of this modern analytical approach is highly recommended. The initial investment in UHPLC-MS/MS instrumentation can be justified by the long-term gains in efficiency, data quality, and analytical confidence.

References

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Wine Lactone Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, enologists, and quality control specialists in the wine industry, the accurate quantification of wine lactone is of paramount importance. This potent aroma compound, with its characteristic coconut, woody, and sweet notes, can significantly influence the sensory profile of a wine.[1][2] Its concentration can be an indicator of aging processes and oak influence.[3][4] However, the quantification of this compound, which is often present at trace levels in a complex matrix, presents a significant analytical challenge. This guide provides an in-depth comparison of the prevalent analytical methodologies for this compound quantification, supported by experimental data from various studies, to assist laboratories in selecting and implementing the most suitable method for their specific needs.

The Analytical Challenge: this compound in a Complex Matrix

Wine is a complex mixture of water, ethanol, sugars, acids, phenols, and a vast array of volatile compounds.[3][5] This complexity can lead to significant matrix effects, where other components interfere with the accurate measurement of the target analyte, in this case, this compound. Therefore, the choice of sample preparation and analytical technique is critical to achieving reliable and reproducible results. The most potent and commonly found isomer is (3S, 3aS, 7aR)-wine lactone, which has an exceptionally low odor detection threshold.[1]

Core Quantification Methodologies: A Comparative Overview

The gold standard for the quantification of volatile and semi-volatile compounds like this compound in complex matrices is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6] The separation power of GC combined with the sensitivity and selectivity of MS makes it ideal for this application. However, the key to accurate quantification lies in the sample preparation technique used to extract and concentrate the this compound from the wine matrix prior to GC-MS analysis. This guide will focus on the three most widely adopted and validated techniques:

  • Headspace Solid-Phase Microextraction (HS-SPME)

  • Stir Bar Sorptive Extraction (SBSE)

  • Stable Isotope Dilution Analysis (SIDA)

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in beverages.[7][8] It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the wine sample. The volatile compounds, including this compound, partition between the sample matrix, the headspace, and the fiber coating. After a defined extraction time, the fiber is retracted and inserted into the hot injector of the GC, where the analytes are desorbed for analysis.

The choice of fiber coating is critical for the selective and efficient extraction of this compound. For lactones, fibers with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often preferred.[9] The efficiency of the extraction is influenced by several factors including extraction time and temperature, sample volume, and the composition of the wine matrix (e.g., ethanol content, pH).[3][4]

Stir Bar Sorptive Extraction (SBSE)

SBSE is another powerful and sensitive technique for the extraction of organic compounds from liquid samples.[10][11] It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) or other sorbent material. The stir bar is placed in the wine sample and stirred for a specific period, allowing the analytes to be extracted into the coating. The stir bar is then removed, dried, and the analytes are thermally desorbed in a dedicated unit connected to the GC-MS system.

The main advantage of SBSE over SPME is the larger volume of the sorbent phase, which results in a higher extraction efficiency and lower detection limits.[10][12] This makes SBSE particularly suitable for the analysis of trace-level compounds like this compound.

Stable Isotope Dilution Analysis (SIDA)

SIDA is not an extraction technique itself, but rather a highly accurate quantification method that can be coupled with various extraction techniques like SPME or SBSE. It involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (in this case, deuterated this compound) to the sample as an internal standard. Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly during extraction and analysis, effectively compensating for any analyte losses or matrix effects. The concentration of the native analyte is then determined by measuring the ratio of the response of the native analyte to that of the labeled internal standard. This method is considered the most accurate for quantification in complex matrices.

Quantitative Performance of Analytical Methods: An Inter-Method Comparison

While a formal inter-laboratory round-robin test specifically for this compound has not been published, a comparison of the performance characteristics reported in various peer-reviewed studies can provide valuable insights for laboratories. The following table summarizes the key performance indicators for different methods used in the quantification of this compound and other relevant lactones in wine.

MethodExtraction TechniqueAnalyte(s)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity (R²)Recovery (%)Precision (RSD %)Reference
GC-MS HS-SPMEThis compound & other lactonesA few µg/L->0.99-0.6 - 5.2[3][8][9]
GC-MS Liquid-Liquid ExtractionThis compound0.010.030.9996-0.6 - 5.8
GC-MS SIDAOak Lactones-----
GC-Orbitrap-MS HS-SPME12 Lactones-----[7]
GC-QqQ-MS/MS Solid-Phase Extraction (SPE)14 Lactones & 3 Furanones--SatisfactorySatisfactorySatisfactory[10]
GC-MS SIDAγ-octalactone, γ-nonalactone, γ-decalactone, γ-dodecalactone-->0.999-<1

Note: Direct comparison of LODs and LOQs between studies should be done with caution due to variations in instrumentation, matrix, and calculation methods. However, the table provides a general overview of the expected performance of each technique.

Experimental Protocols

To ensure reproducibility and accuracy, a well-defined and validated protocol is essential. Below are detailed, step-by-step methodologies for the quantification of this compound using HS-SPME-GC-MS and SBSE-GC-MS.

Protocol 1: Quantification of this compound by HS-SPME-GC-MS

This protocol is based on methodologies described in the literature.[3][8][9]

1. Sample Preparation: a. Pipette 5 mL of the wine sample into a 20 mL headspace vial. b. Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. c. Add a known concentration of an appropriate internal standard (e.g., 2-octanol or a deuterated lactone for SIDA). d. Immediately seal the vial with a PTFE-lined septum and cap.

2. HS-SPME Extraction: a. Place the vial in a temperature-controlled autosampler tray or water bath set to 40°C. b. Equilibrate the sample for 10 minutes. c. Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes with gentle agitation.

3. GC-MS Analysis: a. Retract the fiber and immediately introduce it into the GC injector heated to 250°C for 5 minutes for thermal desorption. b. Use a suitable capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm x 0.25 µm). c. Set the oven temperature program: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 240°C, and hold for 10 minutes. d. Use helium as the carrier gas at a constant flow rate of 1 mL/min. e. Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 166, 123, 95) and the internal standard.

Diagram: HS-SPME-GC-MS Workflow for this compound Quantification

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Wine Sample (5 mL) nacl Add NaCl (1.5 g) sample->nacl is Add Internal Standard nacl->is vial Seal Vial is->vial equilibrate Equilibrate (40°C, 10 min) vial->equilibrate extract Expose SPME Fiber (30 min) equilibrate->extract desorb Thermal Desorption (250°C) extract->desorb separate GC Separation desorb->separate detect MS Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound quantification using HS-SPME-GC-MS.

Protocol 2: Quantification of this compound by SBSE-GC-MS

This protocol is based on methodologies described in the literature.[10][11][12]

1. Sample Preparation: a. Place 10 mL of the wine sample into a 20 mL vial. b. Add a known concentration of an appropriate internal standard. c. Place a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.

2. SBSE Extraction: a. Stir the sample at 1000 rpm for 60 minutes at room temperature. b. After extraction, remove the stir bar with clean forceps, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.

3. GC-MS Analysis: a. Place the dried stir bar into a thermal desorption tube. b. Insert the tube into a thermal desorption unit (TDU) coupled to the GC-MS system. c. Program the TDU to desorb the analytes at 250°C for 5 minutes. d. Cryofocus the desorbed analytes in a cooled injection system (CIS) at -10°C. e. Rapidly heat the CIS to 260°C to inject the analytes onto the GC column. f. Use the same GC-MS conditions as described in Protocol 1.

Diagram: SBSE-GC-MS Workflow for this compound Quantification

SBSE-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction SBSE cluster_analysis GC-MS Analysis sample Wine Sample (10 mL) is Add Internal Standard sample->is stir_bar Add PDMS Stir Bar is->stir_bar extract Stir (1000 rpm, 60 min) stir_bar->extract remove_dry Remove & Dry Stir Bar extract->remove_dry desorb Thermal Desorption (250°C) remove_dry->desorb cryofocus Cryofocusing (-10°C) desorb->cryofocus inject Injection (260°C) cryofocus->inject gcms GC-MS Analysis inject->gcms

Caption: Workflow for this compound quantification using SBSE-GC-MS.

Best Practices and Considerations for Method Validation

To ensure the trustworthiness of the generated data, a rigorous method validation is imperative. Laboratories should consider the following aspects:

  • Linearity and Range: The method should demonstrate a linear response over the expected concentration range of this compound in the samples.

  • Accuracy and Recovery: The accuracy of the method should be assessed by analyzing spiked samples at different concentration levels.

  • Precision: The precision of the method should be evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ should be determined to ensure that the method is sensitive enough for the intended application.

  • Matrix Effects: The influence of the wine matrix should be investigated by comparing calibration curves prepared in solvent and in a representative wine matrix.[3]

  • Chiral Analysis: As the sensory impact of this compound is highly dependent on its stereochemistry, chiral GC columns can be employed to separate and quantify the different enantiomers.[2]

Conclusion and Future Outlook

The accurate quantification of this compound is a challenging but achievable task with the right analytical methodology. While HS-SPME-GC-MS offers a robust and relatively simple approach, SBSE-GC-MS provides superior sensitivity for trace-level analysis. For the highest level of accuracy and to overcome matrix effects, the use of Stable Isotope Dilution Analysis is highly recommended.

The absence of a formal inter-laboratory comparison study for this compound highlights an opportunity for the scientific community to establish a standardized method and conduct a round-robin test. This would further improve the comparability of data across different laboratories and contribute to a better understanding of the role of this important aroma compound in wine quality. As analytical instrumentation continues to evolve, we can expect to see even more sensitive and selective methods for the analysis of wine lactones, providing deeper insights into the complex chemistry of wine.

References

A Comparative Analysis of Wine Lactone Concentration in Different Wine Styles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of wine lactone concentration across various wine styles, offering valuable insights for researchers, scientists, and professionals in the fields of enology and flavor chemistry. We will delve into the nuanced world of this potent aroma compound, exploring its sensory significance, the factors governing its formation, and a detailed methodology for its precise quantification.

Introduction: The Enigmatic Potency of this compound

This compound, chemically known as (3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one, is a key odorant that contributes significantly to the bouquet of many wines, particularly aromatic white varieties.[1][2] First identified in wine by the German chemist Helmut Guth, this molecule is renowned for its exceptionally low odor threshold, meaning it can exert a profound influence on a wine's aroma even at minute concentrations. The most potent stereoisomer, (3S, 3aS, 7aR), has an incredibly low odor detection threshold of 10 nanograms per liter (ng/L) in a model wine solution, imparting desirable "coconut, woody, and sweet" notes.[3][4]

Unlike many other aroma compounds, this compound is not typically found in grapes themselves. Instead, it is slowly formed during the maturation and aging of wine from odorless precursors derived from the grapes.[1] This guide will explore the varying concentrations of this impactful compound in different wine styles, providing a comparative framework and the analytical tools necessary for its study.

Comparative Concentration of this compound in Various Wine Styles

The concentration of the potent (3S, 3aS, 7aR)-wine lactone isomer varies significantly among different wine styles, largely influenced by grape variety and winemaking practices. Aromatic white wines, in particular, are known to contain higher levels of this compound. The following table summarizes available data on the concentration of (3S, 3aS, 7aR)-wine lactone in select wine styles. It is important to note that data for many common wine varieties remains limited in the scientific literature.

Wine StyleGrape VarietyTypical Concentration (ng/L)Sensory Impact
Gewürztraminer Gewürztraminer10 - 100Contributes to the characteristic spicy, floral, and exotic fruit notes.
Scheurebe Scheurebe20 - 210Enhances the wine's aromatic complexity with sweet and woody nuances.

Data sourced from Guth, H. (1997).

Field Insights: The higher concentrations found in aromatic varieties like Gewürztraminer and Scheurebe are attributed to a higher concentration of precursor compounds in these grapes.[1] Further research is needed to quantify the typical concentrations in other popular varieties such as Chardonnay, Sauvignon Blanc, and Riesling, as well as in red wines like Pinot Noir and Cabernet Sauvignon, where its presence has been noted but not extensively quantified.

Factors Influencing this compound Concentration

The ultimate concentration of this compound in a finished wine is a result of a complex interplay of viticultural and enological factors. Understanding these factors is crucial for winemakers aiming to modulate the expression of this aroma compound and for researchers studying its formation.

Grape Variety and Precursor Availability

The primary determinant of this compound potential is the concentration of its precursor, (E)-8-carboxylinalool, in the grapes.[1] This precursor is formed from the common grape monoterpene, linalool, through an enzymatic oxidation process involving a cytochrome P450 enzyme.[1] Grape varieties known for their aromatic intensity, such as Gewürztraminer, tend to have higher levels of these precursors.

Wine Aging and Maturation

The conversion of (E)-8-carboxylinalool to this compound is a slow, acid-catalyzed reaction that occurs over time during wine aging.[1] Consequently, aged white wines are more likely to exhibit higher concentrations of this compound compared to young, fresh styles. The conditions of aging, including temperature and pH, can also influence the rate of this conversion.

Winemaking Techniques

While not as extensively studied as grape-derived factors, certain winemaking techniques may influence the final concentration of this compound. Practices that enhance the extraction of precursors from grape skins or affect the wine's pH could potentially impact its formation. However, unlike "oak lactones" (whisky lactones), which are extracted directly from oak barrels, this compound is not a direct product of oak aging.

The logical relationship between these factors can be visualized as follows:

Factors_Influencing_Wine_Lactone cluster_grape In the Vineyard cluster_winemaking In the Winery Grape_Variety Grape Variety Linalool Linalool Grape_Variety->Linalool CYP75F14 Cytochrome P450 Enzyme Linalool->CYP75F14 Precursor (E)-8-carboxylinalool (Precursor) CYP75F14->Precursor Aging Wine Aging & Maturation Precursor->Aging Acid_Catalysis Slow Acid-Catalyzed Reaction Aging->Acid_Catalysis Wine_Lactone This compound Concentration Acid_Catalysis->Wine_Lactone

Factors influencing this compound formation.

Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS

The accurate quantification of this compound requires a sensitive and selective analytical method due to its low concentrations in a complex wine matrix. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for this purpose.[5]

Principle of the Method

HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a wine sample. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column before being detected by a mass spectrometer. The use of a chiral stationary phase in the GC column is essential for separating the different stereoisomers of this compound.

Materials and Reagents
  • Wine Sample: 5 mL

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Internal Standard: A deuterated analog of this compound (e.g., d3-wine lactone) for accurate quantification.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a suitable choice for a broad range of volatile compounds.

  • GC-MS System: Equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

Step-by-Step Methodology
  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add a precise amount of the internal standard solution.

    • Add NaCl to saturate the solution.

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • HS-SPME Extraction:

    • Place the vial in a temperature-controlled autosampler or water bath set to a specific temperature (e.g., 40°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC injector (e.g., 250°C) for thermal desorption of the analytes (e.g., for 5 minutes in splitless mode).

    • Separate the compounds on a chiral capillary column using a suitable temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp to 230°C at a rate of 4°C/minute.

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

Method Validation

A robust analytical method requires thorough validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound in a model wine to demonstrate a linear relationship between concentration and instrument response.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assessed by repeatedly analyzing the same sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: Determined by spike-recovery experiments, where a known amount of this compound is added to a wine sample and the recovery is calculated.

The following diagram illustrates the experimental workflow for this compound quantification:

Workflow_Wine_Lactone_Quantification cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample (5 mL) IS Add Internal Standard Sample->IS NaCl Add NaCl IS->NaCl Seal Seal Vial NaCl->Seal Equilibrate Equilibrate at 40°C Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chiral GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Result Concentration of This compound Calibrate->Result

Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a powerful aroma compound with a significant impact on the sensory profile of many wines, particularly aromatic white varieties. Its concentration is highly dependent on grape variety and the aging process. This guide has provided a comparative overview of this compound concentrations in different wine styles, highlighting the need for more extensive quantitative data across a broader range of wines. The detailed HS-SPME-GC-MS protocol presented herein offers a robust and reliable method for the accurate quantification of this important odorant.

Future research should focus on:

  • Expanding the quantitative database: A systematic analysis of this compound concentrations in a wider array of commercially important wine styles is needed to build a more comprehensive comparative understanding.

  • Investigating the impact of viticultural practices: Studies exploring how factors such as grape maturity, sun exposure, and terroir influence the formation of this compound precursors would be highly valuable.

  • Elucidating the role of different stereoisomers: While the (3S, 3aS, 7aR) isomer is the most potent, further investigation into the presence and sensory contribution of other isomers in different wines could reveal new layers of aromatic complexity.

By continuing to explore the intricacies of this compound, researchers and winemakers can gain a deeper understanding of wine aroma and develop strategies to produce wines with enhanced and desirable sensory profiles.

References

A Comparative Sensory Analysis of Wine Lactone Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth sensory comparison of (3S,3aS,7aR)-wine lactone and its stereoisomers, designed for researchers, scientists, and professionals in drug development and flavor chemistry. We will delve into the nuanced world of stereochemistry and its profound impact on olfactory perception, providing both the theoretical underpinnings and the practical methodologies for empirical evaluation.

Introduction: The Olfactory Significance of Chirality in Wine Lactone

This compound, a C10-terpenoid, is a pivotal aroma compound that imparts characteristic sweet, coconut, and woody notes to many wines and other natural products like apples and citrus juices.[1] First identified in koala urine and later in wine, its sensory impact is far greater than its trace concentrations would suggest, owing to an exceptionally low odor detection threshold.[1]

The this compound molecule possesses three chiral centers, giving rise to eight possible stereoisomers (four pairs of enantiomers). It is a well-established principle in sensory science that stereoisomerism can dramatically influence the perceived aroma of a chiral molecule. Our olfactory receptors are chiral entities, and as such, they can interact differently with each stereoisomer, much like a hand fitting into a specific glove. This differential interaction can lead to vastly different odor characters and potencies among stereoisomers of the same compound. This guide will explore these differences in the context of this compound, providing a framework for their analytical and sensory characterization.

Sensory Profile Comparison of this compound Stereoisomers

The sensory characteristics of this compound stereoisomers vary dramatically, a testament to the high degree of stereospecificity of human olfactory receptors. The naturally occurring (3S,3aS,7aR)-wine lactone is the most potent and sensorially significant of the eight stereoisomers.[1] Below is a summary of the available sensory data for this compound stereoisomers.

StereoisomerConfigurationOdor DescriptionOdor Threshold (in air)
1 (3S,3aS,7aR)Intense sweet, coconut-like, woody0.00001-0.00004 ng/L
2 (3R,3aR,7aS)(enantiomer of 1)8-16 ng/L (approx. 10⁸ times higher than 1)
3 (3R,3aS,7aS)Herbaceous, camphor-like8-16 ng/L
4-8 Other stereoisomersSensory data not widely available in published literatureSensory data not widely available in published literature

The Molecular Basis of Sensory Differentiation

The profound differences in odor perception between the this compound stereoisomers are rooted in the precise three-dimensional arrangement of their atoms. Olfactory receptors in the nasal epithelium are proteins with specific chiral binding pockets. The "lock and key" model of olfaction posits that for an odorant to elicit a neural response, it must fit into the binding site of a receptor.

The different spatial arrangements of the methyl group at the C3 position and the hydrogen atoms at the C3a and C7a positions in each this compound stereoisomer result in unique molecular shapes. These subtle variations in geometry determine how well each isomer can bind to and activate specific olfactory receptors.

For instance, the potent, sweet, and coconut-like aroma of (3S,3aS,7aR)-wine lactone suggests a near-perfect fit with a specific set of olfactory receptors that trigger this particular scent perception. Conversely, its enantiomer, with its mirror-image configuration, likely has a much weaker affinity for these same receptors, resulting in a significantly higher odor threshold and a different, or less intense, odor character. This highlights the principle of enantioselective perception, where the chirality of the odorant molecule is a critical determinant of its sensory properties.

Experimental Protocols for Sensory Analysis

To empirically validate and expand upon the sensory data presented, rigorous analytical and sensory evaluation protocols are necessary. The following sections provide detailed methodologies for the characterization of this compound stereoisomers.

Chiral Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific aromas.

Objective: To separate the individual stereoisomers of this compound and determine their respective odor characteristics.

Methodology:

  • Sample Preparation:

    • For wine samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the volatile compounds, including wine lactones.

    • Prepare standard solutions of the synthesized this compound stereoisomers in a suitable solvent (e.g., ethanol) for reference.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

    • Chiral capillary column (e.g., a cyclodextrin-based column) capable of separating the this compound stereoisomers.

  • GC-O Analysis:

    • Injector: Set to a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is crucial for good separation. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 230°C and hold for 5 minutes. This program should be optimized for the specific chiral column used.

    • Column Effluent Split: The column effluent is split between the FID and the ODP. A split ratio of 1:1 is common.

    • Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the time, intensity, and description of each detected odor.

    • Data Analysis: The olfactogram (a chromatogram of odor activity) is aligned with the FID chromatogram to correlate specific odors with the corresponding chemical compounds (in this case, the individual this compound stereoisomers).

Experimental Workflow for Chiral GC-O Analysis

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis sample Wine Sample or Standard extraction Extraction (LLE or SPME) sample->extraction concentrate Concentration extraction->concentrate injection Injection into GC concentrate->injection separation Chiral GC Separation injection->separation split Effluent Split separation->split fid FID Detection split->fid 50% odp Olfactory Detection split->odp 50% chromatogram FID Chromatogram fid->chromatogram olfactogram Olfactogram odp->olfactogram correlation Correlation & Identification chromatogram->correlation olfactogram->correlation

Caption: Workflow for the analysis of this compound stereoisomers by GC-O.

Sensory Panel Evaluation

A trained sensory panel is essential for determining the odor detection thresholds and providing detailed descriptive analysis of the individual this compound stereoisomers.

Objective: To quantify the odor detection thresholds and obtain consensus descriptors for each stereoisomer.

Methodology:

  • Panelist Selection and Training:

    • Recruit panelists based on their sensory acuity, ability to describe aromas, and availability.

    • Train the panel using a range of relevant aroma standards to develop a common language for describing the sensory characteristics of wine lactones (e.g., coconut, woody, sweet, herbaceous, camphor-like).

  • Sample Preparation for Threshold Determination:

    • Prepare a series of dilutions of each stereoisomer in a neutral medium (e.g., de-aromatized wine or a model wine solution).

    • The concentration range should span from well below the expected threshold to clearly perceivable levels.

  • Threshold Determination (ASTM E679 - Ascending Forced-Choice Method):

    • Present panelists with a series of triangle tests. In each test, two glasses contain the neutral medium, and one contains a specific concentration of the this compound stereoisomer.

    • Panelists are asked to identify the "odd" sample.

    • The concentration is increased in steps until the panelist can consistently and correctly identify the spiked sample.

    • The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.

  • Descriptive Analysis:

    • Present the panelists with samples of each stereoisomer at a supra-threshold concentration.

    • Panelists rate the intensity of various agreed-upon sensory attributes (e.g., coconut, sweet, woody, herbaceous) on a linear scale.

    • The data is then statistically analyzed to generate a sensory profile for each stereoisomer.

Logical Flow for Sensory Panel Evaluation

Sensory_Panel_Flow start Start selection Panelist Selection & Training start->selection threshold Odor Threshold Determination (Triangle Tests) selection->threshold descriptive Descriptive Analysis (Intensity Rating) selection->descriptive analysis Statistical Analysis threshold->analysis descriptive->analysis results Sensory Profiles & Thresholds analysis->results

Caption: The logical progression of a sensory panel evaluation for wine lactones.

Conclusion and Future Directions

The sensory comparison of this compound stereoisomers provides a compelling case study on the importance of chirality in aroma perception. The naturally occurring (3S,3aS,7aR)-wine lactone stands out for its exceptionally low odor threshold and pleasant aroma profile, making it a key contributor to the sensory quality of wine. The dramatic sensory differences observed between this and its other stereoisomers highlight the exquisite selectivity of the human olfactory system.

Further research is warranted to fully characterize the sensory properties of all eight stereoisomers of this compound. Such data would provide a more complete understanding of the structure-activity relationships at play and could have significant implications for the flavor and fragrance industry, as well as for quality control in winemaking. The methodologies outlined in this guide provide a robust framework for conducting such investigations, ensuring both scientific rigor and practical relevance.

References

A Comparative Sensory Analysis: Unraveling the Aromatic Nuances of Wine Lactone and Oak Lactones

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of wine aroma, lactones contribute significantly to the bouquet, imparting desirable complexity and character. Among the most impactful are wine lactone, with its potent and nuanced profile, and the classic oak lactones, synonymous with barrel aging. This guide provides a comprehensive comparative sensory study of these influential compounds, offering researchers, scientists, and enologists a detailed protocol for their evaluation and a deeper understanding of their distinct and interactive sensory effects.

Introduction: The Significance of Lactones in Wine Aroma

Lactones are cyclic esters that, even at trace concentrations, can profoundly influence the sensory profile of wine. Their origins are varied, arising from grape precursors, microbial activity during fermentation, and extraction from oak barrels during aging.[1][2] This guide focuses on two particularly important lactones:

  • (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) , commonly known as This compound , is a potent aroma compound first identified by Helmut Guth. It is recognized for its sweet, coconut-like aroma and possesses an exceptionally low sensory threshold, meaning minute quantities can have a significant impact on the wine's bouquet.[3]

  • β-methyl-γ-octalactone , referred to as oak lactone or whisky lactone , exists as two key diastereomers: cis-oak lactone and trans-oak lactone.[4][5] These compounds are extracted from oak wood during barrel aging and are celebrated for their characteristic fresh oak, coconut, and sometimes woody or spicy aromas.[4][5] The cis-isomer is generally considered the more powerful odorant, possessing a significantly lower sensory threshold than the trans-isomer.[3][4][6][7]

Understanding the distinct sensory contributions of this compound versus the two primary oak lactones is crucial for winemakers aiming to craft specific aromatic profiles and for researchers investigating the chemical basis of wine flavor.

Comparative Sensory Profile: A Summary of Key Attributes

The sensory characteristics of these lactones, while sometimes broadly described with overlapping terms like "coconut," exhibit distinct nuances. The following table summarizes their key sensory attributes and reported odor detection thresholds, providing a foundation for the comparative analysis.

CompoundCommon DescriptorsOdor Detection Threshold (in wine)Key Distinctions
This compound Sweet, coconut, floral, slightly woodyExtremely low (e.g., ~10⁻⁵ mg/L in air for the most potent isomer)Often described as more complex and potent at lower concentrations. Can impart a sweet, almost ethereal lift to the aroma.
cis-Oak Lactone Fresh oak, coconut, woody, sweet, vanilla[4][5][8]Low (e.g., 20-74 µg/L)[3][4]The more aromatically potent of the two oak lactone isomers. Strongly associated with the classic "oaky" character.
trans-Oak Lactone Celery, coconut, woody, spicy[5][9]Higher than cis-isomer (e.g., 130-320 µg/L)[3][4][7]Generally contributes a milder, sometimes more herbaceous or spicy note compared to the cis-isomer.

Note: Odor thresholds can vary significantly depending on the wine matrix (e.g., red vs. white wine) and the specific stereoisomers present.[3]

Experimental Design: A Protocol for Comparative Sensory Analysis

To objectively compare the sensory impact of this compound and oak lactones, a robust and well-controlled experimental design is paramount. This protocol outlines a methodology for preparing samples and conducting a sensory evaluation using a trained panel.

Panelist Selection and Training

The reliability of sensory data is contingent upon the acuity and training of the sensory panel.

  • Recruitment: Select at least 10-12 individuals who have previously demonstrated sensory acuity and consistency in evaluating wine aromas.[10]

  • Screening: Screen potential panelists for their ability to detect and differentiate the target lactones at varying concentrations in a neutral base wine. Triangle tests can be employed for this purpose.[10]

  • Training: Conduct several training sessions to familiarize panelists with the specific aroma descriptors for this compound and both cis- and trans-oak lactones. Provide reference standards for each compound to anchor their sensory vocabulary.

Sample Preparation

The careful preparation of wine samples is critical to isolate the sensory effects of the target lactones.

  • Base Wine Selection: Utilize a neutral white wine with low residual sugar and a simple aromatic profile to minimize matrix effects. The wine should be stripped of its native aroma compounds if possible, or at a minimum, be consistent across all samples.

  • Lactone Spiking: Prepare stock solutions of high-purity this compound, cis-oak lactone, and trans-oak lactone. Spike the base wine to achieve concentrations that are perceptually distinct and relevant to typical levels found in commercially available wines. It is recommended to test concentrations at, and multiples of, their respective sensory thresholds.

  • Sample Blinding and Randomization: All samples presented to the panelists must be coded with random three-digit numbers to prevent bias.[10][11] The order of presentation should be randomized for each panelist.[11]

Sensory Evaluation Methodology

A controlled environment and standardized procedure are essential for reproducible results.

  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory that is free from distracting odors, noise, and visual cues.[10] Individual booths for each panelist are ideal.[11]

  • Glassware: Use standardized, clean, and odor-free wine glasses.[12]

  • Procedure:

    • Present the samples one at a time.[10]

    • Instruct panelists to assess the aroma of each sample by sniffing.

    • Panelists should rate the intensity of predefined aroma descriptors (e.g., coconut, fresh oak, sweet, woody, celery, floral) on a structured scale (e.g., a 10-point scale).

    • A short break and rinsing with water between samples is recommended to minimize sensory fatigue and carry-over effects.[10]

Data Analysis

The collected sensory data should be analyzed using appropriate statistical methods to determine significant differences between the samples. Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD) can be used to compare the intensity ratings for each descriptor across the different lactone samples.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the comparative sensory analysis protocol.

Sensory_Workflow Comparative Sensory Analysis Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis Panel_Selection Panelist Selection & Screening Panel_Training Panelist Training (Reference Standards) Panel_Selection->Panel_Training Sample_Prep Sample Preparation (Neutral Base Wine + Spiking) Panel_Training->Sample_Prep Blinding Blinding & Randomization Sample_Prep->Blinding Evaluation Sensory Evaluation (Individual Booths, Standardized Procedure) Blinding->Evaluation Data_Collection Data Collection (Intensity Ratings) Evaluation->Data_Collection Stats Statistical Analysis (ANOVA, Post-Hoc Tests) Data_Collection->Stats Interpretation Interpretation & Reporting Stats->Interpretation

Caption: Workflow for the comparative sensory evaluation of wine and oak lactones.

Advanced Analytical Techniques: Gas Chromatography-Olfactometry (GC-O)

For a more in-depth investigation into the aromatic potency of these lactones within a complex wine matrix, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool.[13][14] This technique separates the volatile compounds of a wine extract, and as they elute from the gas chromatograph, they are sniffed by a trained assessor who records the odor and its intensity.

Methodologies such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis can be employed to determine the "flavor dilution" (FD) factor or "charm" value of each compound, providing a semi-quantitative measure of its contribution to the overall aroma.[15] This approach can definitively rank the sensory impact of this compound relative to the oak lactones in a specific wine.

Conclusion and Future Directions

This guide provides a framework for the systematic sensory comparison of this compound and oak lactones. The experimental protocol described, when executed with precision, can yield valuable data to differentiate the subtle yet significant aromatic contributions of these compounds. While oak lactones provide the foundational "oaky" and "coconut" notes associated with barrel aging, this compound offers a more potent, and arguably more complex, sweet-aromatic lift.

Future research could explore the synergistic and antagonistic effects of these lactones when present in combination, as well as their interaction with other key aroma compounds in wine, such as vanillin and eugenol. Such studies will continue to deepen our understanding of the intricate chemistry that shapes the sensory experience of wine.

References

Bridging the Gap: Correlating Instrumental and Sensory Analysis of Wine Lactones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Flavor Scientists

Introduction: The Dual Nature of Wine Aroma Perception

The aroma of wine, a critical determinant of its quality and character, is a complex tapestry woven from hundreds of volatile compounds. Among these, lactones play a pivotal role, contributing desirable notes often described as fruity, coconut-like, or woody.[1] Specifically, "wine lactone" (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is recognized for its intense coconut, woody, and sweet odor.[2][3] The accurate measurement and interpretation of these compounds are paramount for winemakers and researchers aiming to understand and control the sensory profile of their products. This guide provides an in-depth comparison of instrumental and sensory analysis techniques for wine lactones, focusing on the methodologies to establish a meaningful correlation between the two.

This document is intended for researchers, scientists, and quality control professionals in the wine industry and related fields. It moves beyond a simple recitation of protocols to explain the why behind experimental choices, ensuring a robust and self-validating analytical approach.

The Instrumental Arsenal: Quantifying the Molecules

Instrumental analysis provides objective, quantitative data on the concentration of specific lactones in wine. Gas chromatography (GC) coupled with various detectors is the workhorse for this task.

Key Instrumental Techniques:
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of lactones from the wine matrix before GC-MS analysis.[1] This method is suitable for the quantitative analysis of a wide range of lactones, including γ-butyrolactone, γ-hexalactone, whiskey lactones, and various decalactones.[1]

  • Gas Chromatography-Olfactometry (GC-O): This powerful technique combines the separation capabilities of GC with the human nose as a highly sensitive detector.[4][5] An analyst sniffs the effluent from the GC column and records the aroma character and intensity of the eluting compounds. This allows for the identification of odor-active compounds, even those present at concentrations below the detection limit of a mass spectrometer.[6] GC-O is crucial for pinpointing which of the many volatile compounds are actually contributing to the wine's aroma.[2]

Methodological Considerations for Instrumental Analysis:

The choice of extraction method, GC column, and detector parameters significantly impacts the accuracy and sensitivity of the analysis. For instance, different SPME fiber coatings will have varying affinities for different lactones.[1] Chiral-phase GC columns can be used to separate the different stereoisomers of a lactone, which is critical as enantiomers can have vastly different sensory properties and odor thresholds.[7]

The Human Element: Sensory Panel Evaluation

While instruments provide numbers, sensory panels provide the indispensable human perception of aroma. A trained sensory panel can describe the quality and intensity of aromas, providing data that is directly relevant to the consumer experience.

Common Sensory Methodologies:
  • Descriptive Analysis: A trained panel develops a consensus vocabulary to describe the sensory attributes of a set of wines and then rates the intensity of each attribute. This provides a detailed sensory profile of the wine.

  • Triangle Test: This is a difference test used to determine if a perceptible difference exists between two samples. It is often used to determine sensory thresholds.

  • Ranking Test: Assessors are asked to rank wines according to the intensity of a specific attribute, such as "coconut aroma".[8]

Ensuring Data Quality in Sensory Analysis:

The reliability of sensory data hinges on the proper training and validation of the sensory panel.[9][10] Panelists must be screened for their ability to detect and describe relevant aromas and be calibrated to use intensity scales consistently. Standardized procedures for sample presentation and evaluation are also essential to minimize bias.[10]

The Crux of the Matter: Correlating Instrumental and Sensory Data

The ultimate goal is to establish a predictive relationship between the instrumental measurement of lactone concentrations and the sensory perception of related aroma attributes. A significant correlation does not necessarily imply a causal relationship; however, it is a critical step in understanding the chemical drivers of wine aroma.[11]

Statistical Approaches:

Multivariate statistical techniques are essential for untangling the complex relationships between chemical and sensory data.[12][13]

  • Principal Component Analysis (PCA): This technique can be used to reduce the dimensionality of large datasets and identify patterns and groupings in both instrumental and sensory data.[14][15] It can reveal which lactones are most influential in differentiating between wines.

  • Partial Least Squares (PLS) Regression: PLS is a powerful tool for building predictive models that relate a set of predictor variables (instrumental data) to a set of response variables (sensory data).[12] This can be used to create a model that predicts the perceived intensity of a sensory attribute based on the concentrations of specific lactones.

  • Correlation Coefficients: Simple correlation analysis can be used to assess the strength and direction of the linear relationship between the concentration of a single lactone and the intensity of a specific sensory descriptor.[14] For example, a positive correlation might be found between the concentration of cis-oak lactone and the intensity of "coconut" aroma.[16]

Illustrative Workflow for Correlation Analysis:

Caption: Workflow for correlating instrumental and sensory data.

Data in Action: A Comparative Overview

The following table summarizes key findings from the literature regarding the sensory thresholds and characteristics of important wine lactones. It's important to note that sensory thresholds can vary significantly depending on the wine matrix (e.g., red vs. white wine) and the specific stereoisomer.[17]

LactoneCommon DescriptorsOdor Detection Threshold (in wine)Stereoisomer with Lower ThresholdReferences
Whiskey Lactone (Oak Lactone) Coconut, woody, fresh woodcis-isomer: 20 µg/L (white), 54 µg/L (red)trans-isomer: 130-140 µg/L (white), 370 µg/L (red)cis[17][18]
This compound Coconut, woody, sweetExceptionally low (around 10⁻⁵ mg/L in air)(3S,3aS,7aR)-enantiomer[2]
γ-Nonalactone Coconut, fruity285 µg/L for (R)-enantiomerVaries[7]
γ-Decalactone Peach-like, milkyVariesNo significant difference between enantiomers[1][7]
γ-Dodecalactone Fruity, sweet floral8 µg/L for (R)-enantiomer(R)-enantiomer[1][7]

Experimental Protocol: A Step-by-Step Guide to Correlation

This protocol outlines a comprehensive experiment to correlate instrumental and sensory data for wine lactones.

Sample Selection and Preparation:
  • Select a set of commercial wines (e.g., 20-30 different wines) that are expected to have a range of lactone concentrations (e.g., oak-aged Chardonnays).

  • For each wine, aliquot samples for both instrumental and sensory analysis to ensure homogeneity.

Instrumental Analysis (HS-SPME-GC-MS):
  • Extraction: Place a 5 mL aliquot of wine in a 20 mL headspace vial. Add a saturated NaCl solution to increase the ionic strength and enhance the release of volatile compounds.

  • SPME: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) with agitation.

  • Desorption and GC-MS Analysis: Desorb the extracted compounds in the heated injector port of the GC-MS. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the target lactones.

  • Quantification: Use an internal standard (e.g., a deuterated lactone) for accurate quantification.[2] Create a calibration curve using standard solutions of the target lactones.

Sensory Analysis (Quantitative Descriptive Analysis):
  • Panel Training: Train a panel of 10-12 assessors to identify and rate the intensity of relevant aroma attributes (e.g., "coconut," "woody," "fruity," "sweet"). Use reference standards for each attribute.

  • Evaluation: Present the wine samples to the panelists in a randomized and blind fashion. Have them rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).

  • Data Collection: Collect the intensity ratings from all panelists for each wine.

Data Analysis and Correlation:
  • Data Compilation: Create a data matrix with the wines as rows and the instrumental (lactone concentrations) and sensory (mean attribute intensities) data as columns.

  • Statistical Analysis: Use statistical software (e.g., R with the SensoMineR package, or other statistical packages) to perform PCA and PLS regression.[19]

  • Model Validation: Validate the PLS model using techniques such as cross-validation to ensure its predictive power.

  • Interpretation: Interpret the results of the statistical analysis to identify the key lactones that are driving the sensory perception of the wines.

Conclusion: A Synergistic Approach for Deeper Insight

Neither instrumental nor sensory analysis alone can provide a complete picture of wine aroma. Instrumental techniques offer precision and objectivity, while sensory analysis provides the crucial link to human perception. By employing a robust experimental design and appropriate statistical tools to correlate these two data streams, researchers and winemakers can gain a deeper understanding of the chemical basis of wine flavor. This knowledge is invaluable for optimizing viticultural and enological practices to produce wines with desired sensory profiles, ultimately enhancing consumer satisfaction and product quality. The synergy between the machine and the human palate is the key to unlocking the complex secrets of wine aroma.

References

A Senior Application Scientist's Guide to Cross-Validating HS-SPME-GC-MS for Wine Lactone Analysis Against Alternative Extraction Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) against traditional and alternative extraction methods for the quantification of wine lactone. We will explore the technical nuances, experimental design for cross-validation, and performance data to guide researchers in selecting the most appropriate methodology for their analytical objectives.

Introduction: The Subtle Significance of this compound

This compound (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is a potent aroma compound that, even at trace concentrations, imparts desirable "coconut," "woody," and "sweet" notes to wine, significantly influencing its sensory profile.[1][2] Its presence is often associated with the aging of wine in oak barrels, although it can also be formed from grape-derived precursors.[1][3] Accurate quantification of this compound is critical for winemakers aiming to control and optimize the aromatic complexity of their products and for researchers studying the chemistry of wine aging.

The challenge lies in its low concentration within a chemically complex matrix.[4][5] This necessitates a highly sensitive and selective analytical method. HS-SPME-GC-MS has emerged as a popular technique due to its solvent-free nature and ease of automation.[6][7] However, scientific rigor demands that we do not rely on a single method in isolation. Cross-validation against established techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the high-sensitivity Stir Bar Sorptive Extraction (SBSE) is essential to ensure data accuracy, robustness, and method transparency. This guide provides the framework for such a validation.

Headspace Solid-Phase Microextraction (HS-SPME): The Modern Workhorse

HS-SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[7][8] Volatile analytes, like this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then retracted and transferred to the GC injector for thermal desorption and analysis.

The primary advantage of HS-SPME lies in its simplicity and minimal sample preparation.[6] By sampling from the headspace, it effectively isolates volatile compounds from non-volatile matrix components (sugars, acids, polyphenols), which can interfere with GC analysis.

Expertise in Practice: Causality Behind Protocol Choices

The selection of SPME parameters is not arbitrary; it is a carefully optimized process to maximize analyte recovery while ensuring method robustness.

  • Fiber Choice: For semi-volatile compounds like lactones, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected.[9] This combination provides a range of adsorption mechanisms (adsorption for DVB/CAR, absorption for PDMS) to efficiently trap a wide array of analytes.

  • Extraction Temperature and Time: There is a critical balance to be struck. Increasing the temperature enhances the vapor pressure of this compound, driving more of it into the headspace.[4] However, excessively high temperatures can decrease the partitioning coefficient onto the fiber.[4] Optimization is key, often through a Design of Experiments (DoE) approach.[7][9]

  • Salt Addition: The addition of a salt like NaCl increases the ionic strength of the aqueous sample. This "salting-out" effect reduces the solubility of organic analytes like this compound, promoting their release into the headspace and enhancing extraction efficiency.[9]

Protocol 1: HS-SPME-GC-MS for this compound
  • Sample Preparation: Place 5 mL of wine into a 20 mL headspace vial. Add 1.5 g of NaCl and an appropriate internal standard (e.g., d3-wine lactone). Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation & Extraction: Place the vial in an autosampler tray equipped with an agitator. Incubate the sample at 45°C for 10 minutes with agitation to allow for equilibration.

  • SPME Exposure: Expose a pre-conditioned DVB/CAR/PDMS fiber to the headspace for 40 minutes at 45°C.

  • Desorption & Analysis: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 5 minutes in splitless mode.

  • GC-MS Conditions:

    • Column: A polar column, such as a DB-WAXetr (60 m x 0.25 mm, 0.5 µm film thickness), is suitable for separating lactones.[4]

    • Oven Program: Start at 100°C (hold 5 min), ramp at 8°C/min to 240°C, and hold for 7.5 min.[4]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, using characteristic ions for this compound and the internal standard.

Alternative Extraction Techniques: A Comparative Overview

No single extraction method is perfect for all applications.[10] Understanding the principles and protocols of alternative techniques is crucial for a comprehensive cross-validation study.

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10]

  • Principle: this compound is extracted from the aqueous wine matrix into an organic solvent in which it has a higher affinity. Dichloromethane or a pentane/ethyl acetate mixture are common choices.[11][12]

  • Advantages: A well-established and understood technique.

  • Disadvantages: Requires significant volumes of organic solvents, can be labor-intensive, and is prone to emulsion formation, which can complicate phase separation.[10]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 50 mL of wine, add the internal standard.

  • pH Adjustment: Add sodium hydrogen carbonate to neutralize acids that could interfere or be co-extracted.[11]

  • Extraction: Add 5 mL of a pentane/ethyl acetate (2:1 v/v) mixture and shake vigorously for 2 minutes.[11]

  • Phase Separation: Allow the layers to separate. If an emulsion forms, gentle centrifugation can aid in separation.

  • Concentration: Carefully remove the organic (upper) layer and concentrate it to approximately 0.4 mL under a gentle stream of nitrogen before GC-MS analysis.[11]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to extract analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent (the stationary phase).

  • Principle: The wine sample is passed through an SPE cartridge. This compound is retained on the solid phase while more polar matrix components pass through. The lactone is then selectively eluted with a small volume of an organic solvent.[8] Styrene-divinylbenzene based sorbents are effective for this purpose.[8]

  • Advantages: Provides very clean extracts, high analyte concentration factors, and can be automated for high-throughput applications.

  • Disadvantages: Method development can be more complex, requiring careful selection of the sorbent and elution solvents.

Protocol 3: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a 200 mg styrene-divinylbenzene SPE cartridge by passing 2 mL of methanol followed by 4 mL of deionized water.[8]

  • Sample Loading: Add the internal standard to 50 mL of wine and pass the entire volume through the conditioned cartridge at a slow, steady flow rate.

  • Washing (Interference Removal): Wash the cartridge with a methanol-water mixture (e.g., 40:60 v/v) to remove polar interferences.[8]

  • Elution: Elute the retained lactones with 1.8 mL of dichloromethane.[8]

  • Concentration: Concentrate the eluate to a final volume of 150 µL under a gentle stream of nitrogen before GC-MS analysis.[8]

Stir Bar Sorptive Extraction (SBSE)

SBSE operates on a similar principle to SPME but utilizes a much larger volume of the stationary phase (typically polydimethylsiloxane, PDMS) coated onto a magnetic stir bar.[13][14]

  • Principle: The coated stir bar is placed directly into the liquid sample. As the bar stirs the sample, analytes partition into the PDMS coating. The bar is then removed, dried, and thermally desorbed in a GC inlet.

  • Advantages: Offers significantly higher sensitivity than SPME due to the larger phase volume (50-100 times greater), making it ideal for ultra-trace analysis.[13][15]

  • Disadvantages: Can require longer extraction times to reach equilibrium and is primarily suited for less polar compounds when using a standard PDMS coating.[14]

Protocol 4: Stir Bar Sorptive Extraction (SBSE)
  • Sample Preparation: Place 10 mL of wine into a vial with the internal standard.

  • Extraction: Add a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) and stir at 1000 rpm for 60 minutes at room temperature.

  • Bar Removal and Rinsing: Remove the stir bar with forceps, rinse briefly with deionized water to remove matrix components, and gently dry with a lint-free tissue.

  • Desorption & Analysis: Place the stir bar into a thermal desorption tube, which is then placed in a thermal desorption unit connected to the GC-MS for analysis.

Designing a Robust Cross-Validation Study

A self-validating system is the cornerstone of trustworthy analytical science. The following workflow ensures that the performance of HS-SPME is rigorously challenged and compared against the alternative methods.

G cluster_prep Sample Preparation cluster_extraction Parallel Extraction cluster_analysis Analysis & Validation Sample Prepare Samples (Model Wine & Real Wine) Spike Spike with this compound (Calibration Levels) Sample->Spike IS Add Internal Standard (d3-Wine Lactone) Spike->IS HS_SPME HS-SPME (Protocol 1) IS->HS_SPME LLE LLE (Protocol 2) IS->LLE SPE SPE (Protocol 3) IS->SPE SBSE SBSE (Protocol 4) IS->SBSE GCMS GC-MS Analysis (Identical Conditions) HS_SPME->GCMS LLE->GCMS SPE->GCMS SBSE->GCMS Validation Assess Validation Parameters: - Linearity & Range - LOD & LOQ - Accuracy (Recovery) - Precision (RSD%) GCMS->Validation Comparison Comparative Data Analysis Validation->Comparison

Caption: Workflow for the cross-validation of four extraction methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each technique for this compound analysis, synthesized from published data and established analytical principles.

ParameterHS-SPMELiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Stir Bar Sorptive Extraction (SBSE)
Sensitivity (LOD/LOQ) Good (low µg/L)[16]Moderate (µg/L)Very Good (high ng/L to low µg/L)[8]Excellent (low to mid ng/L)[13][15]
Precision (RSD%) Good (<10%)[4][16]Moderate (5-15%)Very Good (<5%)[8]Good (<15%)[17]
Accuracy (Recovery %) Matrix dependent, corrected by ISGood (80-110%)Excellent (>80%)[8]Good (>70%)[17]
Sample Throughput High (amenable to automation)Low (manual and slow)Moderate (can be automated)Moderate
Solvent Consumption NoneHighLowNone
Extract Cleanliness ExcellentFair (co-extraction possible)ExcellentVery Good
Ease of Use SimpleModerate (emulsion risk)Moderate (requires method dev.)Simple

Discussion: Selecting the Right Tool for the Job

The cross-validation data reveals a clear hierarchy of performance based on the analytical goal.

  • HS-SPME-GC-MS stands out as the most balanced technique. It offers good sensitivity, high precision, and excellent sample throughput with no solvent waste, making it the ideal choice for routine quality control and screening of a large number of wine samples.[6][18] Its main challenge lies in potential matrix effects, which can be effectively managed through the use of isotopically labeled internal standards or matrix-matched calibration.[7][19]

  • Liquid-Liquid Extraction (LLE) , while a foundational technique, is largely superseded by more modern methods for this application. Its high solvent consumption and labor-intensive nature make it less suitable for modern, high-throughput laboratories.[10]

  • Solid-Phase Extraction (SPE) provides exceptionally clean extracts and high, reproducible recoveries.[8] This makes it an excellent choice for method validation or when absolute quantification with the highest accuracy is required. While throughput can be lower than HS-SPME, its potential for automation makes it a viable alternative.

  • Stir Bar Sorptive Extraction (SBSE) is the undisputed champion of sensitivity.[13][15] When the research goal is to detect the absolute lowest trace levels of this compound, or in studies of its formation threshold, SBSE is the superior technique. The trade-off is potentially longer extraction times and the need for specialized thermal desorption equipment.

The choice of method is therefore a function of the research question, available instrumentation, and desired sample throughput.

G Start What is the primary analytical goal? Goal1 Routine QC / High-Throughput Screening? Start->Goal1 Speed & Simplicity Goal2 Ultra-Trace Detection / Threshold Studies? Start->Goal2 Max Sensitivity Goal3 Method Development / Reference Quantification? Start->Goal3 Max Accuracy Method1 HS-SPME Goal1->Method1 Method2 SBSE Goal2->Method2 Method3 SPE Goal3->Method3

Caption: Decision tree for selecting an extraction technique.

Conclusion

HS-SPME-GC-MS is a robust, reliable, and efficient technique for the routine analysis of this compound. Its solvent-free operation, ease of automation, and excellent sensitivity make it a cornerstone of modern aroma analysis. However, this guide demonstrates the scientific imperative of cross-validation. By comparing its performance against LLE, SPE, and SBSE, we gain a deeper understanding of its strengths and limitations. For applications demanding the highest sensitivity, SBSE is the preferred method, while SPE offers unparalleled accuracy and extract cleanliness, making it an ideal reference technique. A thorough understanding of these complementary methods empowers researchers to select the optimal tool for their specific needs, ensuring the generation of high-quality, defensible data in the complex and fascinating world of wine chemistry.

References

A Comparative Guide to the Formation Kinetics of Wine Lactone and Sotolon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the formation kinetics of two highly impactful aroma compounds in wine: wine lactone and sotolon. While both are lactones that significantly influence the sensory profile of wine during aging, their origins, formation mechanisms, and the factors governing their reaction rates are markedly different. Understanding these differences is critical for researchers in enology, food science, and flavor chemistry, as well as for winemakers aiming to control the aromatic evolution of their products.

Introduction: Two Lactones, Two Distinct Aromatic Fates

This compound ((3S,3aS,7aR)-3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is a potent monoterpene lactone celebrated for its desirable sensory characteristics, often described as "coconut," "woody," and "sweet". It possesses an exceptionally low odor detection threshold (as low as 10 ng/L in model wine), meaning that even minute concentrations can have a profound impact on a wine's bouquet.[1] Its presence is typically associated with the positive aroma development of well-matured wines.[1][2]

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a chiral furanone with a dual sensory identity. In fortified wines like Sherry, Madeira, and Vin Jaune, it is a key character compound, imparting sought-after "nutty," "curry," and "spicy" notes at concentrations that can exceed 2000 µg/L.[3][4] However, in dry white wines, its presence at much lower levels is often associated with a fault known as premature oxidative aging (premox), where it imparts an undesirable "curry" or "fenugreek" off-flavor.[5][6]

This guide dissects the chemical pathways and kinetic controls that dictate the formation of these two compounds, providing a framework for their study and potential manipulation.

Part 1: The Formation Pathway of this compound

The formation of this compound is a testament to the slow, subtle transformations that occur during wine maturation. It is not found in grapes but is generated over time from a specific, grape-derived precursor.[2]

The Linalool to this compound Cascade

The journey to this compound begins in the grape berry with the common monoterpene, linalool. The pathway involves a key enzymatic oxidation followed by a slow, non-enzymatic chemical transformation in the wine matrix.

  • Enzymatic Oxidation in the Grape: In the grape, linalool is oxidized by a specific cytochrome P450 enzyme, CYP76F14, to form (E)-8-carboxylinalool (also known as menthiafolic acid).[7] This odorless precursor is the direct antecedent to this compound.

  • Acid-Catalyzed Cyclization in Wine: During wine aging, the acidic environment (typically pH 3.0-3.8) catalyzes a slow, intramolecular cyclization of (E)-8-carboxylinalool to form this compound.[7] This reaction is a classic example of acid-catalyzed lactonization.

The precursor, (E)-8-carboxylinalool, can also exist as a glucose ester. However, studies have shown that at room temperature, this compound is formed almost exclusively from the free acid.[1][8][9] The hydrolysis of the glucose ester to release the free acid is a prerequisite for lactonization at typical cellar temperatures, adding another potential rate-limiting step.

This compound Formation Pathway cluster_grape In Grape Berry cluster_wine In Wine (Aging) Linalool Linalool Carboxylinalool (E)-8-carboxylinalool Linalool->Carboxylinalool CYP76F14 Enzyme Wine_Lactone This compound Carboxylinalool->Wine_Lactone Slow Acid-Catalyzed Cyclization (Lactonization)

Caption: Formation pathway of this compound from linalool.

Part 2: The Multifaceted Formation of Sotolon

In stark contrast to the linear pathway of this compound, sotolon formation is complex and multifaceted, with several pathways contributing to its presence depending on the wine type and storage conditions.

The Primary Pathway in Dry White Wines

In dry white wines, the principal mechanism for sotolon formation is the aldol condensation of two key precursors: 2-ketobutyric acid (also known as α-ketobutyric acid) and acetaldehyde .[5][6] This reaction is heavily influenced by the presence of oxygen.

The precursors themselves have multiple origins:

  • 2-Ketobutyric Acid:

    • Ascorbic Acid Degradation: A major source is the oxidative degradation of ascorbic acid (Vitamin C), an antioxidant commonly added to wines.[5][6]

    • Yeast Metabolism: Certain strains of Saccharomyces cerevisiae can produce and excrete 2-ketobutyric acid during alcoholic fermentation, often as a byproduct of threonine metabolism.[5][10]

  • Acetaldehyde:

    • Ethanol Oxidation: It is the primary oxidation product of ethanol, making its formation a hallmark of wine oxidation.

    • Yeast Metabolism: It is a central intermediate in alcoholic fermentation.

Alternative Pathways in Other Wine Styles

In other wine styles, particularly those subjected to heat or extended aging (like fortified wines), other pathways become significant:

  • Maillard Reactions: Sotolon can be formed through reactions between sugars and amino acids, a pathway favored by the higher sugar content and thermal processing of some fortified wines.[3][4]

  • Direct Ascorbic Acid/Ethanol Reaction: Some studies propose pathways where sotolon is formed more directly from the oxidative interaction of ascorbic acid and ethanol, without the discrete formation of 2-ketobutyric acid.[3][11][12]

  • Fructose Degradation: In sweet fortified wines, the thermal degradation of fructose in an acidic, alcoholic medium has been identified as a potential source of sotolon.[3]

Sotolon Formation Pathways Ascorbic_Acid Ascorbic Acid Ketobutyric_Acid 2-Ketobutyric Acid Ascorbic_Acid->Ketobutyric_Acid Oxidation Yeast Yeast Metabolism (e.g., from Threonine) Yeast->Ketobutyric_Acid Acetaldehyde Acetaldehyde Yeast->Acetaldehyde Ethanol Ethanol Ethanol->Acetaldehyde Oxidation Sugars_Amino_Acids Sugars + Amino Acids Sotolon Sotolon Sugars_Amino_Acids->Sotolon Maillard Reaction (Fortified Wines) Ketobutyric_Acid->Sotolon Aldol Condensation Acetaldehyde->Sotolon Aldol Condensation

Caption: Key formation pathways of sotolon in wine.

Part 3: Comparative Analysis of Formation Kinetics

The distinct formation pathways of this compound and sotolon lead to fundamentally different kinetic behaviors. The following table and discussion summarize these critical differences.

Summary of Kinetic Parameters
ParameterThis compoundSotolon
Primary Mechanism Intramolecular acid-catalyzed lactonizationIntermolecular aldol condensation
Precursor Origin Grape-derived ((E)-8-carboxylinalool)Multiple: yeast, oxidation, additives
Role of Oxygen Not directly involved in the key cyclization stepEssential for precursor formation (oxidation)
Effect of pH Rate increases as pH decreases (acid catalysis)Complex; pH can influence precursor stability and reaction rates
Effect of Temperature Rate increases with temperatureRate increases with temperature, especially for Maillard pathways
Typical Timescale Slow; significant over years of bottle agingCan be rapid in case of premature oxidation; also develops over long aging in fortified wines
Key Control Point Concentration of grape-derived precursorOxygen availability; concentration of precursors (ascorbic acid, etc.)
Precursor Generation and Availability

A core difference lies in precursor origin. The potential for this compound formation is largely predetermined in the vineyard by the grape's production of (E)-8-carboxylinalool.[7] In contrast, sotolon precursors are generated during and after fermentation through a variety of processes.[5][6] This makes sotolon formation much more dependent on winemaking choices (yeast strain, oxygen management, use of ascorbic acid) and aging conditions.

Influence of Physicochemical Parameters

Temperature: Both reactions are accelerated by heat, consistent with general chemical kinetics. For this compound, elevated temperatures (e.g., 45°C) are required to drive its formation from the glucose ester precursor at an appreciable rate, whereas at room temperature, only the free acid precursor is effective.[1][8] For sotolon, temperature is a critical factor, especially in fortified wines where it accelerates Maillard reactions.[4]

pH: The formation of this compound is a classic acid-catalyzed reaction, with the rate of formation increasing at the lower pH values typical of wine.[1] The influence of pH on sotolon formation is more complex. While the aldol condensation itself is subject to acid/base catalysis, the stability and formation rates of its various precursors are also pH-dependent.

Oxygen: This is the most dramatic point of divergence. Sotolon formation is fundamentally an oxidative process, requiring oxygen to generate its key precursors from ethanol and ascorbic acid.[5][13] Consequently, managing oxygen exposure is the primary tool for controlling its development. The final cyclization step for this compound, however, is a non-oxidative hydrolysis and lactonization, making it far less sensitive to the redox potential of the wine during aging.

Part 4: Experimental Methodologies

Studying the kinetics of these trace aroma compounds requires robust and sensitive analytical protocols. Below are representative methodologies for investigating their formation in a controlled environment.

Protocol 1: Kinetic Study of this compound Formation
  • Objective: To determine the rate of this compound formation from its precursor, (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid, under varying pH and temperature conditions.

  • Methodology:

    • Prepare Model Wine: Create a solution of 12% (v/v) ethanol and 5 g/L tartaric acid in ultrapure water.

    • Adjust pH: Aliquot the model wine into separate, sealed vessels and adjust the pH to 3.0, 3.4, and 3.8 using NaOH.

    • Spike Precursor: Add a known concentration (e.g., 1 mg/L) of (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid to each vessel.

    • Incubation: Store the vessels at different constant temperatures (e.g., 20°C and 45°C) in the dark.

    • Sampling: At defined time intervals (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each vessel.

    • Analysis: Quantify the concentration of this compound using a validated method such as Stable Isotope Dilution Analysis (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the formation rate.

Protocol 2: Kinetic Study of Sotolon Formation
  • Objective: To investigate the impact of oxygen and precursor concentration on the rate of sotolon formation in a model wine system.

  • Methodology:

    • Prepare Model Wine: Use the same base model wine as in Protocol 1, adjusted to a standard pH of 3.5.

    • Precursor Matrix: Prepare solutions with varying concentrations of precursors:

      • Control (no additions)

      • Acetaldehyde (e.g., 50 mg/L)

      • 2-ketobutyric acid (e.g., 5 mg/L)

      • Acetaldehyde + 2-ketobutyric acid

    • Oxygen Control: For each precursor condition, prepare two sets. One set is sparged with nitrogen to minimize dissolved oxygen, while the other is saturated with a known amount of air to simulate micro-oxygenation.

    • Incubation: Seal all vessels and store them at a constant temperature (e.g., 40°C) to accelerate the reaction.[5]

    • Sampling: Collect samples at defined time points (e.g., 0, 1, 2, 4, 6 months).

    • Analysis: Quantify sotolon concentration using a sensitive method like LC-MS/MS, which is well-suited for this less volatile compound.[3][14]

    • Data Analysis: Compare the rates of sotolon formation across the different precursor and oxygen conditions.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Model_Wine Prepare Model Wine Adjust_Params Adjust Parameters (pH, O2, etc.) Prep_Model_Wine->Adjust_Params Spike_Precursors Spike Precursors Adjust_Params->Spike_Precursors Incubation Incubate at Constant Temperature Spike_Precursors->Incubation Sampling Sample at Time Intervals Incubation->Sampling Extraction Sample Extraction (LLE, SPE) Sampling->Extraction Quantification Quantification (GC-MS, LC-MS/MS) Extraction->Quantification Data_Analysis Kinetic Data Analysis Quantification->Data_Analysis

Caption: General workflow for kinetic studies of aroma compounds.

Conclusion

The formation kinetics of this compound and sotolon are governed by distinctly different chemical principles. This compound is the result of a slow, predictable, acid-catalyzed transformation of a grape-derived precursor, making its development a hallmark of intrinsic aging potential. Sotolon, conversely, arises from a more complex and reactive network of pathways heavily influenced by extrinsic factors, most notably oxygen. Its formation can signal either a desirable maturation in fortified wines or a critical flaw in prematurely oxidized dry white wines.

For researchers and winemakers, this comparative understanding is paramount. Controlling sotolon requires diligent management of the wine's redox potential, whereas encouraging this compound development is a matter of patience, allowing the grape's inherent chemistry to express itself over time.

References

Navigating the Nuances of Négociant: A Comparative Guide to Wine Lactone and Sotolon as Indicators of Premature Aging

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, enologist, and wine development professional, the premature aging of wine presents a significant challenge, impacting sensory profiles and diminishing economic value. The identification of reliable chemical markers is paramount to understanding and mitigating this complex phenomenon. This guide provides an in-depth, comparative analysis of two prominent lactones, wine lactone and sotolon, as potential indicators of premature aging, offering experimental data and validated analytical methodologies to support further research and application.

The Specter of Premature Aging: A Chemical Conundrum

Premature aging, often referred to as premature oxidation (premox), manifests as a rapid loss of fresh, fruity aromas and the development of undesirable characteristics such as notes of cooked fruit, honey, and nuts, long before the wine is expected to reach its peak. This phenomenon is a multifaceted issue influenced by viticultural practices, winemaking techniques, and storage conditions. The ability to objectively measure the progression of premature aging through chemical analysis is a critical tool for quality control and process optimization.

This compound and Sotolon: Two Sides of the Aging Coin

Both this compound and sotolon are potent aroma compounds that can significantly influence the sensory profile of a wine. While they can be associated with desirable aged characteristics in certain wine styles, their presence at elevated levels in others can be indicative of a departure from the intended aging trajectory.

This compound: A Tale of Terpenes and Time

This compound, chemically known as (3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one, is a powerful aromatic compound with a scent often described as coconut-like, woody, and sweet. It is not typically found in fresh grapes but is formed during the aging process through a slow, acid-catalyzed cyclization of a precursor molecule, (E)-8-carboxylinalool.[1][2] This precursor is, in turn, derived from the oxidation of linalool, a common monoterpene found in grapes.[3]

The formation of this compound is a gradual process, and its concentration is expected to increase over time during normal aging.[1][4] However, the kinetics of its formation can be influenced by factors such as temperature and pH, suggesting that accelerated formation could be linked to conditions that promote premature aging.[1][2]

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Caption: Formation pathway of this compound from linalool.

Sotolon: The Janus-Faced Furanone

Sotolon, or 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a chiral furanone with a complex aroma profile that is highly dependent on its concentration. At low levels, it can impart desirable notes of caramel, maple syrup, and spice, characteristic of some aged fortified wines like Sherry and Madeira.[5][6] However, at higher concentrations, it is often associated with the undesirable "curry" or "fenugreek" notes that are hallmarks of premature oxidation in dry white wines.[5][7]

The formation of sotolon is linked to oxidative processes and can occur through several pathways. One of the primary mechanisms involves the aldol condensation of 2-ketobutyric acid and acetaldehyde.[6][7] The presence of oxygen is a critical factor in its formation.[8][9]

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References

The Unspoken Dialogue: A Guide to the Sensory Interaction Between Wine Lactone and Key Aroma Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of enology, food science, and sensory analysis, understanding the intricate dance of aroma compounds is paramount. The perceived aroma of a wine is not merely an inventory of its volatile constituents but a complex symphony of synergistic, suppressive, and masking interactions. This guide delves into one specific, yet crucial, interaction: the dialogue between wine lactone and other key aroma compounds that define a wine's character.

This compound, with its potent "coconut, woody, and sweet" aroma, is a significant contributor to the bouquet of many wines, particularly those with oak influence.[1] However, its impact extends beyond its individual scent. It acts as a modulator, capable of altering the perception of other critical aromatic families, such as the fruity esters and floral terpenes. This guide will provide an in-depth comparison of these interactions, supported by experimental data and detailed methodologies, to equip researchers with the knowledge to dissect and understand these complex sensory phenomena.

The Key Players: A Chemical and Sensory Overview

Before exploring their interactions, it is essential to understand the primary compounds involved.

This compound: The Potent Modulator
  • (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one is the chemical name for the most sensorially active isomer of this compound found in wine.[1]

  • Sensory Profile: Described as having notes of coconut, wood, and a general sweetness.[1]

  • Potency: It is an exceptionally potent aroma compound with an extremely low odor detection threshold, reported to be as low as 10 ng/L in a model wine.[1] This means that even at minute concentrations, it can exert a significant influence on the overall aroma profile.

Key Aroma Compound Families in Wine

The aroma of wine is a mosaic built from hundreds of volatile compounds.[2] For the purpose of this guide, we will focus on the primary families that interact with lactones.

Compound FamilyKey ExamplesTypical Sensory Descriptors
Esters Ethyl hexanoate, Isoamyl acetateFruity (apple, pear, banana), Floral[3]
Terpenes Linalool, GeraniolFloral (rose, lavender), Citrus[3][4]
Pyrazines Isobutyl methoxypyrazine (IBMP)Vegetal (green bell pepper, asparagus)[4]
Thiols 3-Mercaptohexanol (3MH)Tropical fruit (grapefruit, passionfruit)[5]
Other Lactones γ-Nonalactone, γ-Decalactone, Oak/Whisky LactonesPeach, Coconut, Woody, Spicy[6][7]

Principles of Sensory Interaction

The perceived intensity of an aroma in a mixture is not always the sum of its parts. Three primary types of interaction occur:

  • Synergy/Addition: The perceived intensity of the mixture is greater than the sum of the intensities of the individual components. Some esters, for instance, have an additive effect on fresh fruit aromas.[8]

  • Antagonism/Suppression: The perceived intensity of the mixture is less than the sum of the individual components.

  • Masking: One compound, typically at a higher intensity, makes another compound more difficult to perceive. A key finding is the masking effect of oak-derived compounds on fruity notes.[2][9]

These interactions are not fixed; they are highly dependent on the relative concentrations of the compounds and their respective odor thresholds.

Experimental Evidence: this compound's Influence on Fruity Aromas

The most well-documented interaction is the influence of lactones on the perception of fruity esters. Research has demonstrated that compounds associated with oak aging, such as whisky lactones (which share sensory characteristics with this compound), can significantly alter the perception of a wine's fruit character.

A pivotal study by Cameleyre et al. (2020) investigated the impact of cis- and trans-whisky lactone on a fruity aromatic reconstitution of a red Bordeaux wine. The findings highlight a clear masking effect.[10][11]

Quantitative Sensory Data: Masking Effect of Whisky Lactone
CompoundDetection Threshold (in 12% v/v alcohol solution)Typical Concentration in Oak-Aged Red WineSensory Impact on Fruity Aroma Reconstitution
cis-Whisky Lactone 20 µg/LSupra-thresholdDecreased perception of "red berry fruit" notes. Increased perception of "blackberry fruit" and "spicy" notes.[10]
trans-Whisky Lactone 130 µg/LSub-thresholdContributed to the overall masking effect, modifying fruity aroma perception even below its individual detection limit.[2][10]

This data demonstrates that even when one isomer is below its detection threshold, its presence contributes to a perceptible shift in the wine's aroma profile.[2] The lactones did not simply overpower the fruity notes; they actively suppressed certain fruit characteristics while enhancing others, transforming the perception from fresh red berries to a darker, spicier fruit profile.[10][11] This phenomenon can be described as a competitive perceptual interaction , where the increase in woody notes leads to a simultaneous decrease in fruity notes.

Interestingly, at specific concentration ratios, new aroma dimensions can emerge. This "creative perceptual interaction" can result in novel scents, such as blackcurrant, that are not strongly perceived from any of the individual compounds alone.

Methodologies for Evaluating Sensory Interactions

To generate the kind of robust data presented above, rigorous, validated scientific methods are essential. The two cornerstones of aroma interaction research are Gas Chromatography-Olfactometry (GC-O) and Descriptive Sensory Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][13] It allows researchers to pinpoint which specific volatile compounds in a complex mixture are contributing to the aroma.

Caption: Workflow for identifying odor-active compounds using GC-O.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Pass 50 mL of wine through a LiChrolut EN solid-phase extraction cartridge.[14] This step isolates the volatile and semi-volatile compounds from the non-volatile matrix (sugars, acids, etc.).

    • Dry the cartridge by passing air through it.

    • Elute the trapped aroma compounds with a small volume (e.g., 1.5 mL) of a suitable solvent like dichloromethane.[14]

    • Add internal standards for quantification.

  • GC Separation:

    • Inject 1 µL of the extract into the GC.

    • Column: Use a polar capillary column, such as a DB-WAX type (e.g., 30 m x 0.32 mm, 0.5 µm film thickness), which is effective for separating polar aroma compounds like esters and lactones.[14]

    • Carrier Gas: Use Hydrogen or Helium at a constant flow.[14]

    • Temperature Program: Begin at a low temperature (e.g., 40°C for 5 min) to trap early-eluting volatiles, then ramp the temperature at a controlled rate (e.g., 4°C/min) to a final temperature (e.g., 200°C) to elute less volatile compounds.[14]

  • Detection and Olfactometry:

    • The column effluent is split between a mass spectrometer (MS) for chemical identification and a heated sniffing port.

    • A trained panelist (or panel) sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor detected.[14]

  • Data Analysis:

    • The data from the MS (chromatogram) is correlated with the data from the olfactometry evaluation (aromagram).

    • This allows for the identification of the specific chemical compound responsible for each perceived odor.

    • The Odor Activity Value (OAV) is then calculated by dividing the concentration of a compound by its odor detection threshold. An OAV > 1 indicates the compound is likely contributing to the overall aroma.

Descriptive Sensory Analysis

This methodology uses a trained human panel to quantify the sensory attributes of a product.[15] It is the gold standard for determining how ingredient interactions affect the final perception of a product.

Caption: Workflow for quantitative descriptive sensory analysis.

  • Panel Selection and Training:

    • Recruit 10-12 individuals. Screen them for their ability to detect basic tastes and key wine aromas using threshold tests and ranking tests.[9][16]

    • Train the selected panel over several sessions. The goal is to develop a consensus lexicon (a list of agreed-upon descriptive terms) and to calibrate the panelists so they use the intensity scale consistently.[1][5]

    • Reference Standards: Provide reference standards for each aroma attribute. For example:

      • Fruity (Red Berry): Ethyl hexanoate solution.

      • Coconut/Woody: A solution of cis-whisky lactone or a mixture of vanillin and whisky lactone.[17]

      • Floral: Linalool solution.

  • Sample Preparation:

    • Use a neutral base wine stripped of its original aroma (e.g., by rotary evaporation or treatment with deodorizing carbon).

    • Prepare a series of samples:

      • Control A: Base wine + Fruity Aroma Reconstitution (e.g., a mix of key esters at typical concentrations).

      • Control B: Base wine + this compound (at a typical supra-threshold concentration).

      • Test Sample: Base wine + Fruity Aroma Reconstitution + this compound.

      • Additional samples can be created varying the concentrations of the lactone to test for dose-dependent effects.

  • Evaluation:

    • Conduct the evaluation in a dedicated sensory laboratory with isolated booths to prevent distraction.[18]

    • Present the samples blind-coded and in a randomized order to each panelist.[16]

    • Panelists rate the intensity of each descriptor from the agreed-upon lexicon (e.g., "red berry," "blackberry," "coconut," "spicy") on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

  • Data Analysis:

    • Analyze the collected intensity ratings using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the samples for each attribute.

    • Use multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between the samples and the sensory attributes, creating a sensory map of the products.[19]

Conclusion and Future Directions

The interaction between this compound and other key aroma compounds is a clear example of how the whole of a wine's aroma is greater, and often different, than the sum of its parts. The experimental evidence strongly indicates that lactones, particularly those associated with oak, act as significant modulators of fruity aromas, often exerting a masking or suppressive effect on fresh, red fruit notes while enhancing darker fruit and spicy characteristics.[10]

For researchers and winemakers, this has profound implications. It underscores the fact that managing a wine's aromatic profile is not simply about maximizing desirable compounds but about achieving a specific balance between different aromatic families. The choice of oak barrel, toasting level, and aging time can dramatically influence not just the addition of "oaky" notes, but the fundamental perception of the wine's inherent fruitiness.

Future research should aim to quantify these interactions with a broader range of compounds, including terpenes and pyrazines, and across different wine matrices (e.g., high vs. low polyphenol content). Understanding the precise concentration ratios that lead to suppressive versus "creative" interactions will provide an even finer level of control for crafting wines with specific, targeted aromatic profiles.

References

A Comparative Analysis of Wine Lactone Precursors in Organically and Conventionally Grown Grapes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and viticultural scientists to investigate the comparative abundance of wine lactone precursors in grapes cultivated under organic versus conventional agricultural systems. We will delve into the biosynthetic origins of these crucial aroma compounds, the potential influence of farming practices on their concentration, and a detailed, validated protocol for their quantification.

Introduction: The Subtle Power of this compound

This compound (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is a potent monoterpene that contributes significantly to the aromatic profile of many aged white wines, even at exceptionally low concentrations. With an odor detection threshold as low as 10 ng/L, it imparts desirable "coconut," "fruity," and "sweet" notes.[1] Interestingly, this compound is not directly produced in the grape berry itself.[1] Instead, it forms gradually during wine maturation and aging through a slow, acid-catalyzed cyclization of a non-volatile, odorless precursor synthesized in the grape.[2][3]

The primary precursor is (E)-8-carboxylinalool, also known as menthiafolic acid.[4] This compound accumulates in grapes, often in a glycosylated (bound) form, and its concentration in the initial grape juice is a key determinant of the potential for this compound formation in the finished wine.[2] Given that viticultural practices are known to significantly impact the secondary metabolism of grapevines, a critical question arises: Does the farming system—specifically organic versus conventional—influence the concentration of (E)-8-carboxylinalool in grapes?

Studies have shown that organic farming can enhance the production of other secondary metabolites, such as phenolic compounds, as a response to increased biotic and abiotic stress.[5][6] This guide provides the scientific rationale and a robust experimental workflow to test the hypothesis that similar effects may be observed for this compound precursors.

Biosynthesis of (E)-8-carboxylinalool in Grapes

Understanding the formation of the precursor is fundamental to investigating its variance. The biosynthesis of (E)-8-carboxylinalool in Vitis vinifera is a specific enzymatic process.

  • Starting Substrate: The pathway begins with the common monoterpene, linalool.

  • Key Enzymatic Step: A specific cytochrome P450 enzyme, VvCYP76F14, expressed in maturing grape berries, catalyzes the three-step oxidation of linalool to form (E)-8-carboxylinalool.[1][2]

  • Accumulation: The resulting (E)-8-carboxylinalool accumulates in the berry, partly as a free acid and partly conjugated to glucose (glycosylated).[2]

  • Post-Harvest Transformation: During winemaking and subsequent aging, the low pH environment facilitates the slow, non-enzymatic conversion of the free (E)-8-carboxylinalool into the aromatic this compound.[3]

G cluster_grape In Grape Berry cluster_wine In Wine (Aging) Linalool Linalool Enzyme VvCYP76F14 (Cytochrome P450) Linalool->Enzyme Precursor (E)-8-carboxylinalool (Free and Glycosylated Forms) FreePrecursor (E)-8-carboxylinalool (Free Acid) Precursor->FreePrecursor  Release during  Fermentation/Hydrolysis Enzyme->Precursor  Oxidation WineLactone This compound (Aroma Compound) FreePrecursor->WineLactone  Slow, Acid-Catalyzed  Cyclization (Non-Enzymatic) G start Grape Sampling (Organic vs. Conventional) homogenize Cryogenic Homogenization start->homogenize extract Solvent Extraction (with Internal Standard) homogenize->extract cleanup Solid Phase Extraction (SPE) Cleanup & Concentration extract->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis quant Quantification (vs. Calibration Curve) analysis->quant data Data Analysis & Comparison quant->data

References

A Senior Application Scientist's Guide to the Enantioselective GC Baseline Separation of Wine Lactone Isomers: A Comparative Validation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and professionals in the flavor, fragrance, and beverage industries, the accurate quantification of chiral aroma compounds is paramount. Wine lactone (3,6-dimethyl-3a,4,5,7a-tetrahydrobenzofuran-2(3H)-one), a key aroma compound in many wines and spirits, is a prime example.[1] It exists as four stereoisomers, each possessing distinct sensory properties. The ability to achieve baseline separation of all four isomers—(3S,3aS,7aR), (3R,3aR,7aS), (3S,3aR,7aS), and (3R,3aS,7aR)—is therefore not merely an analytical challenge, but a necessity for a complete understanding of a product's aroma profile.

This guide provides an in-depth comparison of commercially available chiral capillary gas chromatography (GC) columns for this specific application. It moves beyond a simple listing of products to explain the fundamental principles of chiral recognition on these stationary phases and offers a comprehensive, step-by-step protocol for the validation of an enantioselective GC method, grounded in the principles of scientific integrity and adherence to ICH Q2(R1) guidelines.

The Olfactory Significance of Chirality in Wine Lactones

The contribution of this compound to the overall aroma of a wine is complex and highly dependent on the enantiomeric and diastereomeric distribution. Each isomer possesses a unique aroma threshold and character, ranging from coconut and fruity to woody and herbaceous. Therefore, a simple quantification of "this compound" as a single entity is insufficient. An effective analytical method must be able to distinguish and quantify each stereoisomer individually to correlate analytical data with sensory perception accurately.

Comparing Chiral Stationary Phases for this compound Separation

The separation of enantiomers by GC is most effectively achieved through the use of chiral stationary phases (CSPs), with derivatized cyclodextrins being the most common and successful for a wide range of volatile chiral compounds, including lactones. These cyclic oligosaccharides create a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. The small differences in the stability of these complexes result in different retention times, enabling their separation.

The choice of the specific cyclodextrin derivative and its concentration in the polysiloxane phase are critical factors that determine the selectivity of the column. For the separation of this compound isomers, beta (β) and gamma (γ) cyclodextrin-based columns are the most promising. The slightly larger cavity of γ-cyclodextrin may offer different selectivity for the variously shaped this compound isomers compared to the more commonly used β-cyclodextrin.

Below is a comparison of three leading commercially available chiral GC columns suitable for the analysis of this compound isomers, based on their stationary phase characteristics and reported applications for lactones and flavor compounds.

Column Manufacturer Stationary Phase Chemistry Reported Selectivity & Applications Key Advantages
CP-Chirasil-DEX CB Agilent Technologiesβ-cyclodextrin chemically bonded to dimethylpolysiloxaneHigh resolution for a broad range of isomers. An application note details its use for the determination of eight enantiomeric flavors, including lactones, in wine.[2]Chemically bonded phase enhances column lifetime and stability. Homogeneous distribution of the cyclodextrin provides consistent enantioselectivity.[3][4]
Rt-βDEXsa Restek2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin doped into a cyanopropylphenyl/dimethyl polysiloxane phaseMarketed for its unique selectivity for esters, lactones, and other fruit flavor components.[5]The specific derivatization of the β-cyclodextrin is designed to enhance interactions with polar functional groups found in lactones.
BETA-DEX™ 225 Supelco (Sigma-Aldrich)2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin in a poly(20% phenyl/80% dimethylsiloxane) phaseProvides unique selectivity for enantiomeric separations of small molecules, including flavor compounds and ketones.[6][7]The acetyl derivatives at the 2,3-positions of the β-cyclodextrin offer a different interaction mechanism compared to more traditional methyl derivatives.[6][8]

Expert Insight: The choice between these columns will ultimately depend on the specific requirements of the analysis and the complexity of the wine matrix. The Agilent CP-Chirasil-DEX CB, with its documented application for lactones in wine, presents a strong starting point. The Restek Rt-βDEXsa and Supelco BETA-DEX™ 225, with their specialized derivatizations, may offer enhanced resolution for particularly challenging separations or in the presence of interfering matrix components. It is highly recommended to screen more than one column during method development to identify the optimal stationary phase for achieving baseline separation of all four this compound isomers.

A Rigorous Framework for Method Validation

Once a suitable chiral GC column and initial chromatographic conditions have been selected, a thorough method validation is essential to ensure the reliability and accuracy of the analytical data. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, with practical considerations for the trace-level analysis of wine lactones.

Experimental Workflow for Method Validation

Caption: Workflow for the validation of an enantioselective GC method.

Step-by-Step Validation Protocol

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the four this compound isomers in the presence of other components in the wine matrix.

  • Procedure:

    • Analyze a blank wine matrix (a wine known not to contain this compound, or a model wine).

    • Analyze a spiked blank matrix with known standards of all four this compound isomers.

    • Analyze a real wine sample containing the target analytes.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention times of the this compound isomers in the blank matrix.

    • The peaks corresponding to the this compound isomers in the spiked and real samples should be well-resolved from adjacent peaks. Peak purity can be assessed using mass spectrometry (MS) if available.

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of each isomer and the detector response over a defined range.

  • Procedure:

    • Prepare a series of at least five calibration standards of the four this compound isomers in a model wine solution, covering the expected concentration range in real samples.

    • Analyze each standard in triplicate.

    • Construct a calibration curve for each isomer by plotting the peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the calibration curve should be ≥ 0.995.

    • The y-intercept should not be significantly different from zero.

    • The residuals should be randomly distributed around the x-axis.

3. Accuracy

  • Objective: To determine the closeness of the measured concentration to the true value.

  • Procedure:

    • Perform a recovery study by spiking a model wine matrix with known concentrations of the four this compound isomers at three levels (e.g., low, medium, and high) within the linear range.

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery for each isomer at each concentration level.

  • Acceptance Criteria:

    • The mean recovery should be within 80-120% for trace-level analysis in a complex matrix like wine.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a wine or spiked model wine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for repeatability should typically be ≤ 15% for trace analysis.

    • The RSD for intermediate precision will generally be slightly higher than for repeatability but should still be within an acceptable range (e.g., ≤ 20%).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of each isomer that can be reliably detected and quantified.

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

    • Based on Signal-to-Noise Ratio (for MS detection):

      • LOD is typically determined at a signal-to-noise ratio of 3:1.

      • LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • Acceptance Criteria:

    • The LOQ must be determined with acceptable accuracy and precision.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to critical GC parameters, one at a time. Examples include:

      • Injector temperature (± 5 °C)

      • Oven temperature ramp rate (± 0.2 °C/min)

      • Carrier gas flow rate (± 5%)

    • Analyze a standard solution under each modified condition.

  • Acceptance Criteria:

    • The resolution between the critical pair of isomers should not significantly decrease.

    • The retention times may shift, but the elution order should remain constant.

    • The peak shape should remain acceptable (e.g., tailing factor < 2).

System Suitability Testing

System suitability tests are an integral part of the overall validation process and should be performed before any sample analysis to ensure the chromatographic system is performing adequately.

Caption: Key parameters for system suitability testing.

Conclusion: Ensuring Confidence in Chiral Analysis

The successful enantioselective analysis of this compound isomers is a challenging but achievable goal with the right combination of chiral stationary phase and a rigorously validated GC method. While the Agilent CP-Chirasil-DEX CB, Restek Rt-βDEXsa, and Supelco BETA-DEX™ 225 columns all present viable options, the ultimate choice should be guided by empirical data generated during method development.

By adhering to a comprehensive validation protocol, such as the one outlined in this guide, analytical scientists can ensure that their methods are not only capable of achieving the required baseline separation but are also accurate, precise, and robust. This provides the highest level of confidence in the analytical data, which is essential for making informed decisions in research, product development, and quality control within the wine and broader food and beverage industries.

References

Comparison of wine lactone content in commercial vs. experimental wines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Wine Lactone Content in Commercial vs. Experimental Wines

Introduction: The Subtle Power of Lactones in Wine Aroma

Lactones, a class of cyclic esters, are pivotal contributors to the aromatic complexity of wine. While numerous lactones are present, the term "this compound" specifically refers to (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one. This potent monoterpene imparts characteristic "coconut, woody, and sweet" aromas.[1][2] Beyond this specific compound, a broader family of lactones, including γ- and δ-lactones (e.g., γ-nonalactone, δ-decalactone) and whiskey lactones from oak, contribute a spectrum of fruity, creamy, and peachy notes.[3][4]

The sensory impact of these molecules is profoundly influenced by their stereochemistry. The (3S, 3aS, 7aR) isomer of this compound, the only one naturally found in wine, is the most potent of its eight possible isomers, with an exceptionally low odor detection threshold of 10 ng/L in model wine.[1] This highlights the analytical challenge and sensory relevance of even trace concentrations. This guide provides a comparative analysis of this compound content, contrasting the controlled, market-driven profiles of commercial wines with the variable, data-driven concentrations found in experimental settings. We will explore the causative factors behind these differences and detail the analytical methodologies required for their precise quantification.

The Genesis of Wine Lactones: From Vineyard to Bottle

The concentration of lactones in a finished wine is not coincidental; it is the culmination of factors spanning viticulture, fermentation, and aging. Understanding these pathways is crucial to interpreting the differences between commercial and experimental wines.

  • Grape-Derived Precursors: The journey of this compound begins in the grape, not as the final aromatic compound, but as odorless precursors. Linalool, a common terpene in grapes, is oxidized by enzymes to (E)-8-carboxylinalool. During the wine maturation process, this precursor undergoes a slow, acid-catalyzed cyclization to form this compound.[5][6] This gradual formation means that this compound concentration can increase significantly with bottle aging, making it a potential marker of an older wine.[2][5]

  • Fermentation and Microbiology: Yeast metabolism during fermentation can generate various lactones. Furthermore, factors like noble rot (Botrytis cinerea) can lead to significantly higher concentrations of compounds like γ-nonalactone in the resulting sweet wines compared to dry wines.[4]

  • Oak Aging: The use of oak barrels is a primary source of specific lactones, most notably cis- and trans-oak lactone (β-methyl-γ-octalactone), often referred to as whiskey lactones. These compounds are extracted directly from the toasted wood and are responsible for the classic coconut and vanilla notes in barrel-aged wines.[3]

  • Winemaking Techniques: Oenological practices can modulate lactone profiles. For instance, fermentation temperature has been shown to impact δ-decalactone concentrations.[4] Oxidative handling of wine can also influence lactone content, with studies showing an increase in γ-undecalactone during bottle storage after hyperoxygenation.[4]

The logical relationship between these factors and the final lactone concentration is visualized below.

G Grape Grape Precursors ((E)-8-carboxylinalool) Aging Bottle Aging Grape->Aging Slow acid-catalyzed conversion NobleRot Noble Rot Fermentation Fermentation NobleRot->Fermentation OtherLactones Other Lactones (γ/δ-Lactones) Fermentation->OtherLactones Oak Oak Aging (Whiskey Lactones) Oak->OtherLactones WineLactone This compound (Specific Isomer) Aging->WineLactone

Caption: Factors influencing the final lactone profile in wine.

Analytical Workflow: Quantifying Lactones with Precision

To accurately compare lactone content, a robust and validated analytical method is essential. The standard technique is Gas Chromatography-Mass Spectrometry (GC-MS), which offers the necessary sensitivity and selectivity to measure these compounds at trace levels (μg/L or ng/L).[2][3] Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method for sample preparation due to its efficiency and solvent-free nature.[3][7][8]

Experimental Protocol: HS-SPME-GC-MS for this compound Quantification

This protocol describes a self-validating system for the reliable measurement of wine lactones.

1. Sample Preparation and Internal Standardization:

  • Pipette a 5 mL aliquot of the wine sample into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard. For broad-spectrum lactone analysis, 3,4-dimethylphenol can be used.[3] For highly accurate quantification of a specific lactone like γ-nonalactone, a stable isotope-labeled version (e.g., [2,3-2H2,1,2-13C2]-γ-nonalactone) is superior.[9]

  • To normalize matrix effects, especially the influence of ethanol, add 1.5 g of sodium chloride to the vial.[3] Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Extraction:

  • Place the vial in the autosampler tray of the GC system.

  • Equilibrate the sample at a controlled temperature (e.g., 42°C) for 5 minutes with agitation to facilitate the release of volatiles into the headspace.

  • Expose a polyacrylate (PA) or similar SPME fiber to the headspace for a defined period (e.g., 45 minutes) at the same temperature.[3] This step allows for the adsorption of analytes onto the fiber.

3. GC-MS Analysis:

  • Desorption: Automatically insert the SPME fiber into the hot GC inlet (e.g., 220-240°C) for thermal desorption of the analytes onto the analytical column.[2]

  • Chromatographic Separation: Use a polar capillary column (e.g., DB-WAX) suitable for separating volatile aroma compounds.[2] A typical oven temperature program starts at 50°C, holds for 1 minute, then ramps at 10°C/min to 240°C, holding for 10 minutes.[2]

  • Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for each target lactone and the internal standard. For this compound, key ions are m/z 151, 138, and 123.[2]

4. Quantification:

  • Construct a calibration curve using a model wine solution spiked with known concentrations of certified lactone standards.[2][3]

  • Calculate the concentration of each lactone in the wine samples by comparing its peak area relative to the internal standard against the calibration curve. The limit of quantification for this compound using this method can be as low as 30 ng/L.[2]

The following diagram illustrates this validated analytical workflow.

G A 1. Sample Prep (Wine + NaCl + Internal Std) B 2. HS-SPME Extraction (42°C, 45 min) A->B C 3. Thermal Desorption (GC Inlet, 240°C) B->C D 4. GC Separation (WAX Column) C->D E 5. MS Detection (SIM Mode) D->E F 6. Data Analysis (Quantification vs. Curve) E->F

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Comparative Analysis: Commercial vs. Experimental Wines

The primary distinction in lactone content between commercial and experimental wines lies in intent. Commercial production targets a consistent, consumer-accepted sensory profile, whereas experimental winemaking manipulates variables to study their effects, with lactone concentration often being a key response variable.

Commercial Wines: Consistency and Brand Identity

In commercial winemaking, viticultural and oenological practices are standardized to minimize vintage-to-vintage variation and maintain a specific brand style.

  • Targeted Profiles: A winery producing a barrel-aged Chardonnay will manage its oak program (e.g., type of oak, toast level, percentage of new barrels) to achieve a desired concentration of whiskey lactones that complements the fruit profile.

  • Predictable Concentrations: While absolute values vary by wine type and quality tier, lactone concentrations in commercial wines fall within relatively predictable ranges. Red wines, particularly those aged in oak, generally show higher concentrations of γ- and δ-lactones than white wines.[4][10] For example, γ-nonalactone is often found at levels below 5 µg/L in dry white wines but can be significantly higher in reds or botrytized wines.[4]

  • Aging as a Tool: Commercial wineries may use extended bottle aging for premium wines, implicitly allowing for the slow formation of this compound from its precursors to add complexity.[5]

Experimental Wines: Exploring the Boundaries

Experimental wines are produced to answer specific scientific questions. Here, winemaking variables are deliberately altered, often resulting in lactone concentrations that fall well outside commercial norms.

  • Investigating Viticulture: An experiment might compare grapes harvested at different maturity levels. Research has shown that the precursors to some lactones increase with grape ripeness, which would lead to higher potential lactone concentrations in the corresponding experimental wine.[4]

  • Oenological Trials: A study could test the impact of different yeast strains on aroma profiles, with lactone production being a key metric. Another trial might compare aging in traditional oak barrels versus alternative vessels like concrete or stainless steel with oak staves, leading to vastly different whiskey lactone levels.

  • Process Optimization: Research into the effects of non-thermal techniques, such as high-power ultrasound treatment of grapes, has been conducted to see its effect on aroma extraction, including lactones.[11] Such experimental treatments can lead to significant deviations from a control wine made with traditional methods.

Data Summary: Lactone Concentrations at a Glance

The following table summarizes the typical and potential concentrations of key lactones in commercial and experimental wines, highlighting the factors manipulated in research settings.

LactoneSensory DescriptorsTypical Commercial Range (μg/L)Potential Experimental Range (μg/L)Key Experimental Factors
This compound Coconut, woody, sweet0.05 - 1.5Not Detected - >2.0Grape precursor levels, accelerated aging conditions, pH manipulation.[2][5]
γ-Nonalactone Coconut, peach, fruityDry Whites: < 5 Reds/Sweet: 5 - 60Not Detected - >100Grape maturity, noble rot infection, yeast strain, fermentation conditions.[4][9][10]
δ-Decalactone Peach, milky, fruity5 - 50< 5 - >90Fermentation temperature, yeast strain, oxidative handling.[4]
cis-Oak Lactone Woody, coconut, vanillaUnoaked: < 1 Oaked: 10 - 400Not Detected - >500Oak species, toasting level, barrel age, use of oak alternatives, micro-oxygenation.[3]

Note: Ranges are indicative and can vary significantly based on wine style, age, and origin.

Conclusion

The analysis of this compound content reveals a fundamental divergence between commercial and experimental wines. Commercial wines leverage established viticultural and oenological practices to produce a consistent lactone profile that defines their sensory identity and meets market expectations. The lactone content is a controlled outcome. In contrast, for experimental wines , lactone concentration is a dependent variable—a critical piece of data used to understand the impact of a specific treatment, from a novel yeast strain to a new vineyard management technique. The broad and sometimes extreme range of lactone values in these wines provides invaluable insight into the biochemical pathways that create wine's complex aroma, ultimately informing the next generation of commercial winemaking practices. The precise and validated HS-SPME-GC-MS methodology remains the cornerstone of these investigations, enabling researchers to quantify these potent aroma compounds with the accuracy required for scientific advancement.

References

Evaluating the Sensory Synergy Between Wine Lactone and Vanilla Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The aromatic complexity of wine is a key determinant of its quality and consumer appeal. This guide delves into the fascinating sensory synergy between two pivotal aroma contributors: wine lactone and vanilla compounds, primarily vanillin. While individually they impart distinct 'coconut-woody' and 'sweet-vanilla' notes, respectively, their interaction in the wine matrix can create a more complex and often enhanced aromatic profile. This document provides an in-depth comparison of their individual sensory properties, explores the nature of their synergy, and presents detailed experimental protocols for its evaluation. We will examine established methodologies such as Gas Chromatography-Olfactometry (GC-O) for odorant identification, and sensory analysis techniques including Quantitative Descriptive Analysis (QDA) and Triangle Tests to quantify perceptual changes. This guide is intended to equip researchers with the foundational knowledge and practical tools to investigate and leverage this important aromatic interplay.

Introduction: The Aromatic Building Blocks

The final bouquet of a wine is a complex tapestry woven from hundreds of volatile compounds. Among these, those imparted during oak aging play a significant role in shaping the aroma of many premium wines. This compound and vanillin are two such compounds, primarily extracted from toasted oak barrels.[1][2] Understanding their individual characteristics is the first step to appreciating their synergistic relationship.

This compound: The Essence of Oak

This compound, specifically the cis- and trans-isomers of β-methyl-γ-octalactone, is renowned for its characteristic coconut, woody, and sometimes celery-like aroma.[2] It is a key odorant, particularly in white wines, and has an exceptionally low odor threshold, meaning it can significantly influence the wine's aroma even at very low concentrations. The cis-isomer is generally considered the more potent of the two, with a lower sensory threshold.[3][4]

First discovered in the urine of koalas, its presence in wine was later identified as a crucial flavor component. The concentration and isomeric ratio of this compound in a wine are influenced by the oak species (e.g., American oak is often richer in the cis-isomer), the seasoning of the wood, and the toasting level of the barrel.[2]

Vanilla Compounds: More Than Just Sweetness

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary aromatic compound in vanilla. In wine, it is primarily formed from the thermal degradation of lignin in oak barrels during toasting.[1] It imparts a familiar sweet, warm, and spicy vanilla character.[1] While often associated with sweetness, vanillin can also elicit a bitter sensation at higher concentrations.[5][6]

The perception threshold of vanillin is highly dependent on the matrix it is in. For instance, its threshold in wine is noted to be around 65 µg/L.[7] The intensity of the toasting process affects the concentration of vanillin, with light to medium toasts generally favoring its formation.[1][2]

The Nature of Sensory Synergy

Sensory synergy occurs when the perceived intensity or quality of a mixture of compounds is different from the simple sum of its individual components. In the context of this compound and vanillin, their interaction is often described as a form of enhancement or modification of the overall aroma profile.

Studies suggest that the presence of vanillin can significantly lower the difference threshold of oak lactone, making it up to 50 times more potent. This means that in the presence of vanillin, a much lower concentration of this compound is needed to be perceptible. This synergy can result in a more integrated and complex "oaky" or "barrel-aged" character, where the individual coconut and vanilla notes are less distinct and instead contribute to a more holistic and often more desirable aroma.

The mechanism behind this synergy is not fully elucidated but is likely a combination of peripheral and cognitive interactions. At the receptor level, the two molecules may interact with the same or related olfactory receptors. Cognitively, the brain may process the combined signals in a way that creates a new or modified perception.

Experimental Evaluation of Sensory Synergy

To objectively evaluate the sensory synergy between this compound and vanilla compounds, a multi-faceted approach combining analytical chemistry and sensory science is required.

Analytical Chemistry: Identifying and Quantifying the Odorants

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a detector.[8][9][10][11] This allows for the identification of odor-active compounds in a complex mixture like wine.

  • Sample Preparation: A representative wine sample is subjected to a volatile extraction technique, such as solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE), to concentrate the aroma compounds.[12]

  • GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties.

  • Olfactometry Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to an olfactometry port.

  • Sensory Assessment: A trained panelist sniffs the olfactometry port and records the time, intensity, and description of each perceived odor.

  • Data Analysis: The olfactometric data is aligned with the chromatographic data to identify the compounds responsible for specific aromas. Various GC-O methods like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis can be used to rank the odorants based on their potency.[10]

Causality Behind Experimental Choices: GC-O is chosen because it directly links chemical compounds to their sensory perception, which is crucial for understanding the contribution of individual odorants like this compound and vanillin to the overall aroma.

Sensory Science: Quantifying the Perceptual Impact

To quantify the synergistic effect, sensory panel testing is indispensable. Two common and effective methods are the Triangle Test and Quantitative Descriptive Analysis (QDA).

The Triangle Test is a discriminative test used to determine if a sensory difference exists between two samples.[13][14][15][16][17][18]

  • Sample Preparation: Prepare three sets of wine samples:

    • Set A: Base wine (control).

    • Set B: Base wine + this compound at a near-threshold concentration.

    • Set C: Base wine + this compound (same concentration as B) + vanillin.

  • Test Presentation: Present panelists with three coded samples, two of which are identical and one is different. For example, two samples of Set B and one of Set C.

  • Panelist Task: Each panelist is asked to identify the "odd" sample.[14][16]

  • Data Analysis: The number of correct identifications is compared to what would be expected by chance (33.3%). Statistical analysis (e.g., using binomial tables) determines if a significant difference exists.

Causality Behind Experimental Choices: This test is a robust and straightforward way to determine if the addition of vanillin to a wine containing this compound creates a perceivable sensory change, thus indicating an interaction.

QDA is a descriptive method used to identify and quantify the sensory characteristics of a product.[13][19][20][21][22]

  • Panelist Training: A trained sensory panel develops a consensus vocabulary to describe the aromas of the wine samples. Descriptors might include "coconut," "vanilla," "woody," "sweet," "fruity," etc.

  • Sample Evaluation: Panelists are presented with the different wine samples (Control, +this compound, +Vanillin, +Both) and rate the intensity of each descriptor on a linear scale (e.g., a 15-cm line scale).[21]

  • Data Analysis: The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the samples. The results are often visualized in a spider or radar plot.

Causality Behind Experimental Choices: QDA provides detailed information on how the aroma profile changes. It can quantify whether the addition of vanillin increases the perceived "coconut" intensity of this compound, or if it creates new, emergent aroma characteristics.

Data Presentation and Interpretation

The data gathered from these experiments can be summarized to provide a clear comparison of the sensory impact of this compound and vanillin, both individually and in combination.

Table 1: Sensory Thresholds of this compound and Vanillin
CompoundMatrixDetection Threshold (µg/L)Recognition Threshold (µg/L)Aroma DescriptionReference
cis-Wine LactoneDilute Alcohol Solution (12% v/v)20Not specifiedCoconut, woody[3]
trans-Wine LactoneDilute Alcohol Solution (12% v/v)130Not specifiedCoconut, woody[3]
VanillinWine65Not specifiedVanilla, sweet[7]
VanillinWater19,000Not specifiedVanilla, sweet[7]

Note: Sensory thresholds can vary significantly depending on the study and the specific wine matrix.

Table 2: Hypothetical QDA Results for Sensory Synergy Evaluation
Aroma DescriptorControl Wine+ this compound+ Vanillin+ this compound & Vanillin
Coconut 0.54.50.66.8
Vanilla 0.80.95.25.5
Woody 1.23.81.55.0
Sweet 2.12.34.85.1
Overall Complexity 2.53.53.86.2 *

*Indicates a statistically significant increase compared to the sum of the individual additions, suggesting synergy.

Visualizing Experimental Workflows and Relationships

Diagrams can effectively illustrate the logical flow of experiments and the proposed relationships between the compounds.

Sensory_Evaluation_Workflow cluster_analytical Analytical Chemistry cluster_sensory Sensory Science WineSample Wine Sample SPME SPME/SBSE Extraction WineSample->SPME GCO GC-O Analysis SPME->GCO Identify Identify & Quantify This compound & Vanillin GCO->Identify SpikedSamples Prepare Spiked Samples (+WL, +V, +WL&V) Identify->SpikedSamples Inform Concentrations BaseWine Base Wine BaseWine->SpikedSamples Triangle Triangle Test SpikedSamples->Triangle QDA QDA SpikedSamples->QDA Difference Perceptible Difference? Triangle->Difference Profile Characterize Synergy QDA->Profile Difference->Profile Confirms Interaction

Caption: Workflow for evaluating sensory synergy.

Synergy_Mechanism cluster_interaction Proposed Synergistic Interaction WL This compound V Vanillin WL->V Synergy OR Olfactory Receptors WL->OR V->OR Brain Brain (Cognitive Processing) OR->Brain Perception Enhanced/Modified Aroma Perception Brain->Perception

Caption: Proposed mechanism of sensory synergy.

Conclusion

The sensory synergy between this compound and vanilla compounds is a critical aspect of the aromatic profile of many oak-aged wines. This guide has provided a framework for understanding and evaluating this interaction. By combining precise analytical techniques like GC-O with robust sensory methodologies such as the Triangle Test and QDA, researchers can gain valuable insights into how these key aroma compounds interplay. This knowledge can be applied to various fields, from optimizing winemaking practices to developing novel flavor combinations in other products. The protocols and data presented here serve as a starting point for further investigation into the complex and fascinating world of flavor chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Wine Lactone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle within the laboratory, culminating in their safe and compliant disposal. Wine lactone, a potent aroma compound with a characteristic sweet, coconut-like scent, is increasingly utilized in flavor and fragrance research, as well as in the development of new consumer products.[1] While it is a naturally occurring substance found in fruits and wine, its concentrated form in the laboratory demands rigorous adherence to disposal protocols to ensure personnel safety and environmental protection.

This guide provides a detailed, step-by-step methodology for the proper disposal of this compound waste. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this process safely and in accordance with regulatory standards. We will move beyond a simple checklist to explain the causality behind these procedures, ensuring a deep understanding that fosters a culture of safety and responsibility.

Part 1: Hazard Characterization and Risk Assessment

The first step in any disposal plan is to understand the material's intrinsic properties and associated hazards. This is a core principle of the Resource Conservation and Recovery Act (RCRA), which mandates that the generator of a waste is responsible for its proper characterization.[2]

This compound is an organic, combustible liquid. Its primary disposal-relevant characteristics are summarized below.

PropertyValueSignificance for DisposalSource(s)
Chemical Formula C₁₀H₁₄O₂Organic compound, subject to chemical waste regulations.[3][4][5]
Physical State Colorless to pale yellow liquidHandled as a liquid waste; requires appropriate containment.[6]
Flash Point ~115 °C / 239 °F (closed cup)Classified as a Category 4 Flammable Liquid under OSHA guidelines. While not highly flammable, it is a combustible liquid that must not be drain disposed and must be kept away from ignition sources.[6][7]
Density ~1.05 g/mL @ 25 °CDenser than water. This is noted for spill cleanup considerations.[6]
Solubility Not miscible or difficult to mix with waterCannot be diluted for drain disposal. Reinforces its status as a chemical waste stream.[8]
Known Hazards May cause skin and eye irritationRequires appropriate Personal Protective Equipment (PPE) during handling and disposal.[9]
Environmental Profile Potentially harmful to aquatic lifeProhibits disposal into the sanitary sewer system to prevent environmental release.[10]

Based on this profile, this compound waste must be managed as a flammable/combustible hazardous waste . It cannot be disposed of down the drain or in regular trash.[11][12]

Part 2: Core Principles of Compliant Chemical Disposal

All chemical waste disposal procedures are governed by strict federal and local regulations to protect human health and the environment.[13] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.[14][15]

The Three Pillars of Safe Disposal:

  • Containment: Waste must be collected in containers that are compatible with the chemical. For this compound, this means glass or chemically resistant plastic bottles.[16] The container must be in good condition and have a secure, screw-top cap to prevent leaks and evaporation.[12]

  • Segregation: Incompatible chemicals must never be mixed in the same waste container. This compound waste, as a combustible organic liquid, must be segregated from strong oxidizing agents (e.g., nitric acid, hydrogen peroxide), corrosives, and other reactive materials to prevent dangerous chemical reactions.[11][17]

  • Identification: Every waste container must be accurately labeled. This is the most common EPA violation cited at universities and research institutions.[13] The label must clearly state "Hazardous Waste" and list all chemical constituents by name, including their approximate percentages.[16]

Part 3: Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for collecting and disposing of waste this compound and materials contaminated with it (e.g., pipette tips, gloves).

Required Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety glasses or goggles, nitrile gloves, and a lab coat.

  • Designated hazardous waste container (clean, empty glass bottle with a screw cap is preferred).

  • Hazardous waste tag/label, provided by your institution's Environmental Health & Safety (EH&S) department.

  • Secondary containment bin.

Procedure:

  • Preparation:

    • Designate a "Satellite Accumulation Area" (SAA) in your lab.[12] This is the designated location where hazardous waste is stored before pickup. It must be at or near the point of generation.

    • Obtain a suitable waste container. For small quantities (<5 gallons), glass bottles are recommended.[16] Ensure it is clean and dry.

    • Affix a hazardous waste tag to the container before adding any waste.[17]

  • Waste Collection:

    • While wearing appropriate PPE, carefully pour the waste this compound into the designated container.

    • Use a funnel to prevent spills.

    • If collecting solid waste contaminated with this compound (e.g., absorbent pads from a small spill), place it in a separate, clearly labeled container for solid hazardous waste. Do not mix liquid and solid waste.[16]

    • Crucially, leave at least 10% or 1-2 inches of headspace in the liquid container to allow for vapor expansion.[16] Do not fill it to the brim.

  • Container Management:

    • Securely close the container cap immediately after adding waste. Open waste containers are a serious regulatory violation. [13]

    • On the hazardous waste label, clearly write "this compound" and its estimated concentration or percentage. If it is mixed with solvents (e.g., ethanol, acetone), list every component.

    • Wipe the exterior of the container clean of any drips or residue.

  • Storage and Disposal:

    • Place the sealed and labeled container in a secondary containment bin within your designated SAA.

    • If your lab generates more than 10 gallons of flammable liquids, they must be stored in an approved flammable storage cabinet.[17][18]

    • Once the container is full, or if you will no longer be generating this waste stream, submit a chemical waste collection request to your institution's EH&S department.[11] Do not allow waste to accumulate for more than one year.[12]

Part 4: Emergency Procedures - this compound Spills

Even with careful handling, spills can occur.

  • Minor Spill (<100 mL):

    • Alert personnel in the immediate area.

    • If safe to do so, prevent the spill from spreading.

    • Wear your PPE. Use a chemical spill kit with a non-flammable absorbent material, such as sand or vermiculite, to soak up the liquid. Do not use paper towels, as they are combustible.[19]

    • Place the used absorbent material into a heavy-duty plastic bag or a sealable container.[19]

    • Label the container as "Solid Hazardous Waste: this compound Spill Debris" and dispose of it through EH&S.[11]

  • Major Spill (>100 mL or in a poorly ventilated area):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S emergency line immediately.[11]

    • If there is any risk of fire, pull the nearest fire alarm and evacuate the building.[11]

Part 5: Visual Workflow for Disposal Decision Making

The following diagram illustrates the logical flow for the proper management of this compound waste.

G This compound Disposal Workflow start This compound Waste Generated prep_container 1. Obtain clean, compatible waste container with cap. start->prep_container label_container 2. Affix official Hazardous Waste label BEFORE adding waste. prep_container->label_container add_waste 3. Add waste to container. Leave >10% headspace. label_container->add_waste close_container 4. Securely close cap. Update label with contents. add_waste->close_container store_waste 5. Place in secondary containment in designated Satellite Accumulation Area (SAA). close_container->store_waste check_full Container Full? store_waste->check_full check_full->store_waste No request_pickup 6. Arrange for pickup by EH&S. check_full->request_pickup Yes

References

A Comprehensive Guide to Personal Protective Equipment for Handling Wine Lactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Wine lactone (also known as (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one) in a laboratory setting.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

A Note on Hazard Classification: As of the latest review, a comprehensive, officially recognized GHS classification for this compound is not consistently available across major safety databases.[2][3] Therefore, the recommendations within this guide are grounded in the known physical properties of the substance, the general chemical reactivity of the lactone functional group, and established best practices for handling similar volatile organic compounds in a laboratory setting. A conservative approach to safety is thus advised.

Hazard Assessment: Understanding the Risks

While specific toxicity data is limited, a thorough risk assessment begins with its known physical and chemical properties. This compound is a combustible liquid with a high flash point, which reduces the immediate risk of ignition under standard laboratory conditions.[2][3] However, like many organic compounds, its vapors can be irritating, and direct contact with the liquid may cause skin or eye irritation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₄O₂[1][4]
Molar Mass 166.22 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 231-286 °C (at 760 mm Hg)[2][3]
Flash Point 115 °C (239 °F)[2][3]
Vapor Pressure 0.003 mmHg (at 25 °C)[2][3]

The primary routes of potential exposure are inhalation, skin contact, and eye contact. The low vapor pressure suggests that at room temperature, the risk of inhaling high concentrations of vapor is low, but this risk increases with heating.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive assessment of potential hazards.

Eye and Face Protection

Mandatory: Safety glasses with side shields are the minimum requirement for any work involving this compound. Recommended for Splash Risk: In situations where there is a risk of splashing—such as during transfers of large volumes or when the substance is heated—safety goggles should be worn. For extensive splash risks, a full-face shield used in conjunction with safety goggles provides the highest level of protection.[5]

  • Causality: The primary purpose is to protect the eyes from accidental splashes of the liquid, which could cause irritation. Side shields are critical to prevent exposure from angled splashes.

Hand Protection

Mandatory: Chemically resistant gloves are required for all handling procedures. Recommended Glove Types: Nitrile or neoprene gloves are recommended for their resistance to a broad range of organic compounds. Latex gloves are generally not recommended due to their lower chemical resistance and potential for allergic reactions.[6]

  • Best Practice: Always inspect gloves for any signs of degradation or perforation before use. After handling this compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[7]

Body Protection

Mandatory: A standard laboratory coat is required to protect against incidental skin contact and to keep personal clothing clean. For Larger Quantities: When handling larger volumes (typically >100 mL) or in situations with a higher risk of spills, a chemically resistant apron over the lab coat is advised.[6][8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[5]

Respiratory Protection

Under normal laboratory conditions with adequate ventilation (e.g., working in a fume hood), respiratory protection is generally not required due to the low vapor pressure of this compound. However, in specific situations, it may be necessary:

  • Insufficient Ventilation: If work must be performed in an area with poor ventilation, a respirator may be required.

  • Aerosol Generation: Any procedure that could generate an aerosol or mist of this compound warrants the use of a respirator.

  • Spill Cleanup: For large spills, a respirator with an organic vapor cartridge is recommended.

Operational and Disposal Plans

Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep1 Verify fume hood functionality prep2 Gather all necessary materials prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Dispense this compound in fume hood prep3->handle1 handle2 Keep container tightly sealed when not in use handle1->handle2 handle3 Avoid heating unless necessary handle2->handle3 storage1 Store in a cool, dry, well-ventilated area handle3->storage1 storage3 Clean work area and remove PPE handle3->storage3 storage2 Ensure container is properly labeled storage1->storage2 storage4 Wash hands thoroughly storage3->storage4

Caption: Standard Operating Procedure for this compound.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Additional PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical splash goggles, chemically resistant gloves, a lab coat, and if necessary, a respirator.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to dike the spill and prevent it from spreading.[9]

  • Absorb and Collect: Carefully absorb the spilled material with the absorbent. Once absorbed, use non-sparking tools to collect the material and place it into a clearly labeled, sealable container for hazardous waste.[9]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: All contaminated materials, including the absorbent, gloves, and any other disposable PPE, must be placed in the hazardous waste container.[10]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The following diagram illustrates the spill response workflow.

start Spill Occurs alert Alert personnel Evacuate if necessary start->alert ppe Don appropriate PPE (gloves, goggles, etc.) alert->ppe contain Contain spill with inert absorbent material ppe->contain absorb Absorb the spilled liquid contain->absorb collect Collect absorbed material into a labeled waste container absorb->collect decontaminate Clean spill area with soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow for the cleanup of a this compound spill.

Disposal Plan

Waste Identification: All unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Disposal Procedure:

  • Containerization: Collect waste in a compatible, leak-proof container with a secure lid. Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound".[10]

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[9] Never pour this compound down the drain or dispose of it in regular trash.[9][11]

Conclusion

While this compound is a valuable compound in research and industry, a thorough understanding and diligent application of safety protocols are paramount. By adhering to the PPE, handling, and disposal guidelines outlined in this document, laboratory professionals can significantly minimize risks, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.